molecular formula C5H11BrO B2419128 1-Bromo-2-methoxybutane CAS No. 24618-34-6

1-Bromo-2-methoxybutane

Cat. No.: B2419128
CAS No.: 24618-34-6
M. Wt: 167.046
InChI Key: ZDWMGSKUKFNYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-methoxybutane is a useful research compound. Its molecular formula is C5H11BrO and its molecular weight is 167.046. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-methoxybutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-3-5(4-6)7-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWMGSKUKFNYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Identification and Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Bromo-2-methoxybutane

This document provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this guide synthesizes core chemical principles with practical, field-proven insights into the compound's properties, reactivity, and applications.

This compound is a halogenated ether with the chemical formula C₅H₁₁BrO.[1][2][3] Its structure features a butane backbone with a bromine atom on the first carbon (C1) and a methoxy group on the second carbon (C2). This arrangement classifies it as a primary alkyl halide, a structural feature that profoundly influences its reactivity.[1] The presence of a stereocenter at C2 means the compound exists as a pair of enantiomers, (2S)-1-bromo-2-methoxybutane and (2R)-1-bromo-2-methoxybutane.[4]

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 24618-34-6[1][2][5]
Molecular Formula C₅H₁₁BrO[1][2][3]
Molecular Weight 167.04 g/mol [1][2][4]
Canonical SMILES CCC(CBr)OC[1][2]
InChI Key ZDWMGSKUKFNYCX-UHFFFAOYSA-N[1][2]

Physicochemical Properties: A Quantitative Overview

The physical properties of this compound are consistent with a moderately polar organic halide. Its boiling point is elevated relative to simpler alkyl halides due to its increased molecular weight and the presence of the ether functional group, which enhances van der Waals forces.[1] The compound is typically a colorless to pale yellow liquid.[1]

PropertyValueNotes
Boiling Point (Calculated) 128.79 °C (401.94 K)At standard atmospheric pressure.[1]
Aqueous Solubility Limited (~28 mg/L)Calculated log water solubility of -1.55, reflecting its primarily hydrocarbon character.[1]
Organic Solvent Compatibility ExtensiveReadily soluble in common organic solvents like ethers, alcohols, and chlorinated hydrocarbons.
Vapor Pressure & Volatility ModerateA Kovats retention index of 846 indicates intermediate volatility.[1][2]

Synthesis and Purification Protocols

The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 2-methoxybutan-1-ol.

Protocol: Synthesis from 2-methoxybutan-1-ol via Acid-Catalyzed Bromination

This protocol describes the conversion of 2-methoxybutan-1-ol to this compound using hydrobromic acid with a sulfuric acid catalyst. The key principle is the protonation of the alcohol's hydroxyl group by the strong acid, converting it into a good leaving group (water), which is then displaced by the bromide nucleophile.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle. Ensure all glassware is dry.

  • Reagent Charging: To the flask, add 2-methoxybutan-1-ol. Cautiously add concentrated hydrobromic acid (48%) and a catalytic amount of concentrated sulfuric acid.

  • Reaction Conditions: Heat the mixture to reflux at approximately 90–95°C.[1] Maintain this temperature for 12–16 hours to ensure the reaction proceeds to completion. The extended reaction time is necessary due to the slight steric hindrance from the methoxy group at the β-position.[1]

  • Workup and Isolation: After cooling, transfer the mixture to a separatory funnel. Wash with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure. The crude product is then purified by distillation to yield pure this compound (approximate yield: 42.9%).[1]

Causality Behind Experimental Choices:

  • Reflux: Heating under reflux prevents the loss of the volatile reactant and product, ensuring the reaction can be maintained at a constant, elevated temperature to achieve a reasonable rate.[6]

  • H₂SO₄ Catalyst: Sulfuric acid acts as a catalyst by protonating the hydroxyl group, making it a much better leaving group (H₂O vs. OH⁻), thereby facilitating the substitution reaction.[1]

  • Aqueous Workup: The washing steps are critical to remove unreacted acids, salts, and water-soluble impurities, leading to a cleaner crude product before the final distillation.

G cluster_synthesis Synthesis Workflow A 2-methoxybutan-1-ol B HBr, H₂SO₄ (cat.) Reflux (90-95°C, 12-16h) A->B Reactants C Crude Product Mixture B->C Reaction D Aqueous Workup (H₂O, NaHCO₃, Brine) C->D Purification E Distillation D->E Isolation F Pure this compound E->F Final Product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the carbon-bromine bond. The bromine atom is a good leaving group, making the C1 carbon electrophilic and susceptible to attack by nucleophiles. The compound primarily participates in nucleophilic substitution and base-induced elimination reactions.[1]

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound strongly favors the Sₙ2 (bimolecular nucleophilic substitution) mechanism.[1] This pathway involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral (in this molecule, the reaction occurs at an achiral center, but the principle is key).[7] The reaction proceeds in a single, concerted step.[6][8]

The Sₙ1 mechanism, which involves the formation of a carbocation intermediate, is less likely due to the instability of the primary carbocation that would need to form.[1][6]

G cluster_sn2 SN2 Mechanism Nu Nu⁻ TS [Nu---CH₂(R)---Br]⁻ Nu->TS Backside Attack Substrate R-CH₂-Br Substrate->TS Product Nu-CH₂-R TS->Product LeavingGroup Br⁻ TS->LeavingGroup Leaving Group Departs

Caption: Generalized SN2 reaction mechanism.

Elimination Reactions

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), this compound can undergo an E2 (bimolecular elimination) reaction to form an alkene.[1][9] This reaction is also a concerted process where the base removes a proton from the C2 carbon, simultaneously forming a double bond between C1 and C2 and ejecting the bromide ion.[9][10]

Competition between Sₙ2 and E2 is a critical consideration. Strong, non-bulky bases/nucleophiles (e.g., NaOH, NaOEt) will favor substitution, while strong, bulky bases (e.g., t-BuOK) will favor elimination due to steric hindrance preventing nucleophilic attack at the C1 carbon.[9][11]

G cluster_e2 E2 Mechanism Base B:⁻ TS [B---H---C(R')-C(R)---Br]⁻ Base->TS Proton Abstraction Substrate H-CH(R')-CH(R)-Br Substrate->TS Product_Alkene R'-C=C-R TS->Product_Alkene π-bond forms Product_Base B-H TS->Product_Base LeavingGroup Br⁻ TS->LeavingGroup Leaving Group Departs

Caption: Generalized E2 reaction mechanism.

Spectroscopic Profile

While specific spectra are proprietary, the structure of this compound allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR: The spectrum would be complex due to the chiral center at C2, potentially making adjacent protons diastereotopic. Key signals would include:

    • A multiplet for the -CH₂Br protons, shifted downfield due to the bromine's electron-withdrawing effect.

    • A singlet for the -OCH₃ protons around 3.3-3.4 ppm.

    • Multiplets for the -CH- and -CH₂- protons of the butyl chain.

    • A triplet for the terminal -CH₃ group.

  • ¹³C NMR: Expect five distinct signals corresponding to the five unique carbon atoms in the molecule. The -CH₂Br carbon would appear furthest downfield among the sp³ carbons, followed by the -CHO- carbon.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations (~2850-3000 cm⁻¹), a strong C-O stretching vibration for the ether linkage (~1100 cm⁻¹), and a C-Br stretching vibration in the fingerprint region (~500-600 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) and the [M+2]⁺ peak, with roughly equal intensities, which is indicative of the presence of one bromine atom.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[12]

  • GHS Hazard Statements:

    • H226: Flammable liquid and vapor.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Keep away from heat, sparks, and open flames.[12][13]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis.[1]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a building block for introducing the 2-methoxybutyl moiety into more complex target molecules.[1]

  • Alkylation Reactions: The reactive C-Br bond allows it to act as an alkylating agent, forming new carbon-carbon or carbon-heteroatom bonds through Sₙ2 reactions with appropriate nucleophiles.[1]

  • Grignard Reagents: It can be used to prepare the corresponding Grignard reagent, which is a powerful tool for forming new C-C bonds with carbonyl compounds and other electrophiles.[1]

Its unique substitution pattern provides a scaffold that is utilized in the synthesis of a wide range of more complex chemical structures.

References

  • This compound | C5H11BrO | CID 523983 - PubChem. (URL: [Link])

  • (2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861 - PubChem. (URL: [Link])

  • This compound (C5H11BrO) - PubChemLite. (URL: [Link])

  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC - NIH. (URL: [Link])

  • Ether - Synthesis, Reactions, Uses - Britannica. (URL: [Link])

  • Synthesis of Ethers - Organic Chemistry - Jack Westin. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Williamson Ether Synthesis: Alkoxide + Primary Haloalkane - YouTube. (URL: [Link])

  • 2-Bromo-1-methoxybutane | C5H11BrO | CID 523992 - PubChem. (URL: [Link])

  • Elimination Reactions. (URL: [Link])

  • The Reactivity and Applications of 1-Bromo-2-methylbutane in Chemical Processes. (URL: [Link])

  • Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. (URL: [Link])

  • Cas 534-00-9,(S)-1-Bromo-2-methylbutane | lookchem. (URL: [Link])

  • Why does 1-Bromo-2-methylbutane not form a racemic mixture on nucleophilic substitution by OH- ion even though it's chiral? - Quora. (URL: [Link])

  • Elimination Reactions of Alkyl Halides - MSU chemistry. (URL: [Link])

  • (S)-(+)-1-Bromo-2-methylbutane - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])

  • 1-Bromo-2-(2-methoxyethoxy)ethane - NIST WebBook. (URL: [Link])

  • (2R)-1-Bromo-2-methylbutane | C5H11Br | MD Topology | NMR. (URL: [Link])

  • nucleophilic substitution - halogenoalkanes and hydroxide ions - Chemguide. (URL: [Link])

  • Exercise 13: - Elimination reactions 1. When 3-bromo-2,2-dimethylbutane is heated with a dilute solution of sodium ethoxide in e. (URL: [Link])

  • Ellesmere OCR A level Chemistry - 4.2.2 (a,b,c) Nucleophilic substitution of Primary Haloalkanes - Google Sites. (URL: )
  • Two Elimination Reaction Patterns - Master Organic Chemistry. (URL: [Link])

  • [Chemistry] R 1 bromo 2 methylbutane undergoes substitution when reacted with sodium iodide NaI in - YouTube. (URL: [Link])

  • When cis 1 bromo 2 methylcyclohexane is treated with methanol and heat, four different products are - YouTube. (URL: [Link])

  • 1-Bromo-2-(2-methoxyethoxy)ethane - NIST WebBook. (URL: [Link])

Sources

An In-depth Technical Guide to 1-Bromo-2-methoxybutane for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-2-methoxybutane is a versatile bifunctional organic compound featuring both an alkyl halide and an ether group. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and reactivity. We will explore its critical role as a synthetic intermediate in pharmaceutical and agrochemical research, detailing its participation in nucleophilic substitution and elimination reactions. This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering field-proven insights into its practical applications and handling.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of safe and reproducible science. This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers.

  • IUPAC Name : The systematic name for this compound is This compound .[1] When referring to a specific stereoisomer, the name is prepended with (2S)- or (2R)- to denote the configuration at the chiral center (carbon-2), e.g., (2S)-1-bromo-2-methoxybutane .[2] Commercially available products are often a racemic mixture, containing equal amounts of both enantiomers.

  • CAS Number : The Chemical Abstracts Service registry number for the racemic mixture is 24618-34-6 .[1][3]

  • Synonyms : Common synonyms include "Butane, 1-bromo-2-methoxy-".[1]

  • Molecular Formula : C₅H₁₁BrO[1][3]

  • Molecular Weight : 167.04 g/mol [1]

It is crucial to distinguish this compound from its structural isomer, 2-bromo-1-methoxybutane (CAS No. 24618-35-7), where the positions of the bromo and methoxy groups are reversed.[4]

Physicochemical and Spectroscopic Properties

Understanding the physical properties of a reagent is paramount for designing experiments, particularly for purification and scale-up.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 167.04 g/mol PubChem[1]
Appearance Colorless to pale yellow liquidSmolecule[3]
Boiling Point ~128.8 °C (Calculated)Smolecule[3]
Solubility Limited in water (~28 mg/L); Soluble in organic solventsSmolecule[3]
SMILES CCC(CBr)OCPubChem[1]
InChIKey ZDWMGSKUKFNYCX-UHFFFAOYSA-NPubChem[1]

While detailed experimental spectroscopic data is not widely published, expected ¹H and ¹³C NMR signals can be predicted based on the structure. The ¹H NMR spectrum would characteristically show a diastereotopic methylene group (-CH₂Br) adjacent to the chiral center, along with signals for the methoxy group, the chiral proton (-CHO-), and the ethyl group.

Synthesis and Manufacturing Insights

The synthesis of this compound is typically achieved via nucleophilic substitution on an alcohol precursor. The choice of method often depends on the desired scale, stereochemical outcome, and available starting materials.

Primary Synthetic Route: Bromination of 2-Methoxybutan-1-ol

The most common and efficient laboratory-scale synthesis involves the conversion of the primary alcohol, 2-methoxybutan-1-ol, to the corresponding bromide.

  • Expert Insight : While hydrobromic acid (HBr) can be used, phosphorus tribromide (PBr₃) is often preferred.[3] PBr₃ offers milder reaction conditions, which helps to minimize acid-catalyzed side reactions such as elimination or ether cleavage. The reaction proceeds via an SN2 mechanism, which, if a stereochemically pure starting alcohol is used, results in a predictable inversion of stereochemistry.

G cluster_reactants Reactants & Conditions cluster_process Workflow start 2-Methoxybutan-1-ol reaction SN2 Reaction (Hydroxyl Displacement) start->reaction reagent PBr₃ in Anhydrous Ether reagent->reaction conditions 0-5 °C conditions->reaction workup Aqueous Workup (e.g., NaHCO₃ wash) reaction->workup purification Distillation workup->purification product This compound purification->product

Caption: Fig. 1: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The utility of this compound in drug development stems from its dual functionality. The primary bromide is an excellent electrophile for nucleophilic substitution, while the ether linkage is relatively stable under many reaction conditions.

Nucleophilic Substitution Reactions (SN2)

As a primary alkyl halide, this compound is an excellent substrate for SN2 reactions.[3] The bromine atom serves as a good leaving group, allowing for the introduction of a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.

  • Application in Drug Development : This reactivity is fundamental for building molecular complexity. For instance, it can be used to alkylate amines, phenols, thiols, or carbanions, which are common steps in the synthesis of pharmaceutical intermediates. The presence of the methoxy group at the C2 position can influence the molecule's polarity and conformational properties, which is a valuable feature in drug design.

BrOCH₃ ││ CH₂—CH—CH₂CH₃

]; "TS" [label=<

δ⁻OCH₃δ⁻ Nu---CH₂—CH---Br │ CH₂CH₃

, fontcolor="#EA4335"]; "Product" [label=<

OCH₃ │ Nu—CH₂—CH—CH₂CH₃

]; "LG" [label="Br⁻ (Leaving Group)"];

"Nu" -> "Substrate" [label="Attack", color="#4285F4"]; "Substrate" -> "TS" [label="Transition State", arrowhead=none, style=dashed]; "TS" -> "Product"; "TS" -> "LG"; } caption [label="Fig. 2: Generalized SN2 reaction of this compound.", fontname="Arial", fontsize=12]; }

Caption: Fig. 2: Generalized SN2 reaction of this compound.

Elimination Reactions (E2)

When treated with strong, sterically hindered bases (e.g., potassium tert-butoxide), this compound can undergo elimination reactions to form alkenes.[3] The regioselectivity of this reaction (Zaitsev vs. Hofmann product) would be influenced by the choice of base and solvent system.

Grignard Reagent Formation

The compound can react with magnesium metal to form a Grignard reagent. This transforms the electrophilic carbon into a potent nucleophile, enabling the formation of new C-C bonds with carbonyls and other electrophiles. This is a powerful tool for extending the carbon skeleton.

Experimental Protocol: Nucleophilic Substitution

The following is a representative, self-validating protocol for the alkylation of a generic nucleophile (sodium phenoxide) using this compound.

Objective: To synthesize 1-methoxy-2-(phenoxymethyl)butane.

Materials:

  • Phenol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • This compound (1.05 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaCl (brine)

  • Anhydrous MgSO₄

Protocol:

  • Deprotonation (Self-Validation: Cessation of H₂ gas evolution)

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.

    • Add phenol (1.0 eq) and stir until dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.1 eq) portion-wise. Causality : Adding NaH slowly to a cooled solution safely controls the exothermic reaction and the evolution of flammable hydrogen gas.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Alkylation (Self-Validation: TLC analysis showing consumption of phenol)

    • Add this compound (1.05 eq) dropwise to the solution of sodium phenoxide.

    • Heat the reaction mixture to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed (typically 4-12 hours).

  • Workup and Extraction

    • Cool the reaction to room temperature and cautiously quench by slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with water and then brine. Causality : The brine wash helps to remove residual water from the organic layer, improving drying efficiency.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification and Validation

    • Filter off the drying agent and concentrate the solvent in vacuo.

    • Purify the crude product via flash column chromatography on silica gel.

    • Final Validation : Confirm the structure and purity of the isolated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

This compound is a flammable liquid and an irritant.[1]

  • Hazard Statements :

    • H226: Flammable liquid and vapor.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures :

    • Handle only in a well-ventilated chemical fume hood.[5]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[6]

    • Keep away from heat, sparks, and open flames.[7] Ground and bond containers when transferring material.[5]

    • Store in a tightly closed container in a cool, dry, well-ventilated area.[5]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[6][8]

References

  • Smolecule. (n.d.). This compound.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-bromo-2-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1-bromo-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). (S)-1-Bromo-2-methylbutane. Retrieved from [Link]

  • Alfa Aesar. (2025).
  • Sigma-Aldrich. (2025).
  • Capot Chemical. (2025).

Sources

1-Bromo-2-methoxybutane CAS number 24618-34-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-2-methoxybutane (CAS: 24618-34-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 24618-34-6), a versatile bifunctional organic compound. Possessing both a primary alkyl halide and an ether functional group, this molecule serves as a valuable intermediate in advanced organic synthesis.[1] This document delineates its physicochemical properties, details robust synthetic protocols with mechanistic justifications, provides a thorough guide to its spectroscopic characterization, explores its chemical reactivity and synthetic applications, and outlines critical safety and handling procedures. The content herein is curated to provide researchers and development professionals with the practical and theoretical knowledge required to effectively utilize this compound in their work.

Core Physicochemical & Structural Properties

This compound is a primary alkyl halide featuring a methoxy group at the C2 position.[1] This unique arrangement of functional groups dictates its reactivity, allowing for selective transformations at the carbon-bromine bond while the ether linkage remains stable under many conditions.[1] Its moderate polarity and solubility profile make it compatible with a wide range of organic solvents.[1]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24618-34-6[2][3]
Molecular Formula C₅H₁₁BrO[2][3]
Molecular Weight 167.04 g/mol [2][4]
IUPAC Name This compound[2]
Boiling Point (Calculated) 128.79 °C (401.94 K)[1]
LogP (Calculated) 1.8[2][4]
Aqueous Solubility (Calculated) ~28 mg/L (LogS = -1.55)[1]
Appearance Colorless to pale yellow liquid[1]
SMILES CCC(CBr)OC[1]
InChI Key ZDWMGSKUKFNYCX-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The most reliable and high-yielding synthesis of this compound involves the nucleophilic substitution of a precursor alcohol, 2-methoxybutan-1-ol. This approach offers superior control over side reactions compared to alternatives like direct halogenation.

Preferred Synthetic Route: Bromination of 2-methoxybutan-1-ol

The conversion of the primary hydroxyl group of 2-methoxybutan-1-ol into a bromide is efficiently achieved using phosphorus tribromide (PBr₃). This method is favored over using hydrobromic acid (HBr) because it avoids strongly acidic conditions that could promote carbocation rearrangements or ether cleavage, and it offers a more consistent stoichiometry for scalability.[1] The reaction proceeds via an Sₙ2 mechanism, resulting in a predictable inversion of stereochemistry if a chiral starting material is used.[1]

G cluster_synthesis Synthesis of this compound A 2-methoxybutan-1-ol C Intermediate (Dibromophosphite ester) A->C + PBr₃ B Phosphorus Tribromide (PBr₃) B->C D This compound C->D + Br⁻ (from PBr₃) Sₙ2 Attack E Phosphorous Acid (H₃PO₃) D->E Byproduct Formation Solvent Anhydrous Diethyl Ether 0-5 °C

Caption: Synthetic pathway from 2-methoxybutan-1-ol.

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure reaction completion and product purity.

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Preparation: Dissolve 2-methoxybutan-1-ol (1.0 eq) in anhydrous diethyl ether in the reaction flask. Cool the solution to 0-5 °C using an ice bath.

  • Brominating Agent Addition: Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes. The low temperature is critical to suppress potential E2 elimination side reactions.[1]

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C for 2-4 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alcohol.

  • Workup: Once the reaction is complete, slowly quench the reaction mixture by pouring it over crushed ice. Carefully add a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Distillation: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless liquid. A yield of >75% can be expected with this method.[1]

Spectroscopic Characterization and Analysis

Accurate structural confirmation is paramount. The following spectroscopic data are characteristic of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueFeatureExpected Chemical Shift / ValueRationale
¹H NMR -CH₂-Brδ 3.4-3.6 ppm (dd)Protons on the carbon adjacent to the electronegative bromine are deshielded.
-CH(O)-δ 3.2-3.4 ppm (m)Methine proton adjacent to the ether oxygen.
-O-CH₃δ 3.3 ppm (s)Singlet for the methoxy group protons.
-CH₂-CH₃δ 1.5-1.7 ppm (m)Methylene protons of the ethyl group.
-CH₃δ 0.9-1.0 ppm (t)Terminal methyl group protons.
¹³C NMR -CH₂-Brδ ~35-45 ppmCarbon directly attached to bromine.
-CH(O)-δ ~80-90 ppmCarbon attached to the ether oxygen.
-O-CH₃δ ~55-60 ppmMethoxy carbon.
-CH₂-CH₃δ ~25-30 ppmMethylene carbon of the ethyl group.
-CH₃δ ~10-15 ppmTerminal methyl carbon.
IR Spec. C-O Stretch1080-1150 cm⁻¹ (strong)Characteristic of the ether functional group.
C-Br Stretch500-600 cm⁻¹ (strong)Characteristic of the primary alkyl bromide.
C-H Stretch2850-3000 cm⁻¹Aliphatic C-H stretching.
Mass Spec. Molecular Ionm/z 166 & 168Isotopic pattern (approx. 1:1 ratio) due to ⁷⁹Br and ⁸¹Br isotopes is a definitive indicator.
FragmentationLoss of Br• (m/z ~87), Loss of •OCH₃Common fragmentation pathways for this class of compounds.

Note: NMR chemical shifts are predictions based on analogous structures and may vary depending on the solvent and instrument.

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its predictable reactivity, primarily centered around the C-Br bond. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions.[1] Under strongly basic and sterically hindered conditions, it can undergo bimolecular elimination (E2).

G cluster_reactivity Key Reactivity Pathways cluster_sn2 Sₙ2 Pathway cluster_e2 E2 Pathway Start This compound SN2_Product Substituted Product (e.g., Ether, Amine, Nitrile) Start->SN2_Product Sₙ2 Reaction E2_Product Alkene Product (e.g., 2-methoxybut-1-ene) Start->E2_Product E2 Reaction Nu Strong Nucleophile (e.g., RO⁻, CN⁻, NH₃) Nu->SN2_Product Base Strong, Hindered Base (e.g., t-BuOK) Base->E2_Product

Caption: Competing Sₙ2 and E2 reaction pathways.

Key Applications in Synthesis:
  • Intermediate for Pharmaceuticals and Agrochemicals: The molecule serves as a building block for introducing the 2-methoxybutyl moiety into more complex target structures.[1]

  • Alkylation Reactions: The bromine atom acts as an excellent leaving group in substitution reactions with a wide range of nucleophiles (e.g., alkoxides, cyanides, amines), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1]

  • Grignard Reagent Formation: It can be converted into the corresponding Grignard reagent (2-methoxybutylmagnesium bromide) by reacting with magnesium metal. This organometallic reagent is a powerful nucleophile for creating new C-C bonds with carbonyls and other electrophiles.[1]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling. Adherence to GHS safety protocols is mandatory.

Table 3: GHS Hazard Information

Hazard ClassHazard StatementGHS Pictogram
Flammable Liquids H226: Flammable liquid and vapor🔥
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation

Source: PubChem[2]

Handling and Storage Recommendations:
  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, flame-retardant chemical-resistant gloves, and a lab coat.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][7]

  • In case of contact:

    • Skin: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[6]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[6]

Conclusion

This compound is a synthetically useful building block whose reactivity is well-defined by its primary alkyl halide and ether functionalities. Its straightforward synthesis and predictable reaction pathways make it a reliable intermediate for drug development and complex organic synthesis. Proper understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for its safe and effective application in a research and development setting.

References

  • Bromination of a highly electron-rich alkene such as 2-methoxybut... Pearson+. (2023-09-22). [Link]

  • This compound | C5H11BrO | CID 523983. PubChem, National Center for Biotechnology Information. [Link]

  • Draw the structure of the first intermediate in the reaction between BBr3 and 2-methoxybutane. Homework.Study.com. [Link]

  • (S)-1-Bromo-2-methylbutane | Cas 534-00-9. LookChem. [Link]

  • 1-Bromo-2,2-dimethoxypropane Safety Data Sheet. Alfa Aesar. (2025-09-07). [Link]

  • (2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861. PubChem, National Center for Biotechnology Information. [Link]

Sources

Introduction: A Versatile Reagent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-methoxybutane

This compound is a bifunctional organic compound featuring both an alkyl halide and an ether group. This unique structural arrangement makes it a valuable intermediate in a variety of organic syntheses, particularly in the development of pharmaceutical and agrochemical compounds.[1] Its reactivity is primarily dictated by the primary bromine atom, which serves as an excellent leaving group in nucleophilic substitution reactions, and the methoxy group, which influences the molecule's polarity, solubility, and steric profile.[1]

For researchers, drug development professionals, and synthetic chemists, a thorough understanding of the physical properties of this compound is paramount. These properties not only govern its behavior in reaction media and purification processes but also dictate the necessary conditions for its safe handling and storage. This guide provides a detailed examination of its core physical characteristics, supported by established scientific principles and detailed protocols for their experimental determination.

Molecular Structure and Physicochemical Identifiers

The logical starting point for understanding the physical properties of a compound is its molecular structure. This compound possesses a chiral center at the second carbon, meaning it can exist as (R) and (S) enantiomers.

G A Setup: Place 0.5 mL sample & stir bar in test tube. Position thermometer 1 cm above liquid. B Heating: Place tube in heating block. Heat gently while stirring. A->B C Observation: Observe reflux ring (vapor condensing on tube wall). B->C D Equilibrium: Align thermometer bulb with the top of the reflux ring. C->D E Measurement: Record the stable temperature. This is the boiling point. D->E F Cooldown: Stop heating and allow the apparatus to cool completely. E->F

Caption: Workflow for Micro-Reflux Boiling Point Determination.

Detailed Protocol:

  • Apparatus Setup: Add approximately 0.5 mL of this compound and a small magnetic stir bar to a 10x75 mm test tube. Clamp the test tube securely in a heating block on a stirrer/hotplate. 2. Thermometer Placement: Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid. [2]3. Heating: Turn on the stirrer to ensure gentle, even heating. Begin heating the block slowly.

  • Observe Reflux: Watch for the formation of a "reflux ring"—a ring of condensing vapor on the inner wall of the test tube. This indicates that the liquid is boiling and its vapor is condensing. [2]5. Temperature Measurement: Carefully adjust the thermometer's height so the bulb is level with the top of the reflux ring. The temperature reading should stabilize. Record this stable temperature as the observed boiling point. 6. Completion: Once a stable reading is obtained, turn off the heat and allow the apparatus to cool down completely before disassembly.

Density Determination (Pycnometer or Volumetric Method)

Density is an intrinsic property that relates a substance's mass to the volume it occupies. This protocol uses standard laboratory equipment to determine this value accurately. [3][4] Causality: By precisely measuring the mass of a known volume of the liquid, the density can be calculated. Using an analytical balance and calibrated glassware minimizes measurement errors, ensuring the trustworthiness of the result. [4]

G A Step 1: Tare a clean, dry 10 mL graduated cylinder on an analytical balance. Record mass M1. B Step 2: Add 5-10 mL of This compound to the cylinder. Record the exact volume V. A->B C Step 3: Weigh the cylinder with the liquid. Record the new mass M2. B->C D Step 4: Calculate mass of liquid: M_liquid = M2 - M1. C->D E Step 5: Calculate Density: ρ = M_liquid / V. D->E F Step 6: Repeat 2x for precision and report the average density. E->F G A Preparation: Clean prism surfaces with ethanol. Calibrate with distilled water (n_D = 1.3330 at 20°C). B Sample Application: Place 2-3 drops of this compound onto the lower prism. A->B C Measurement: Close prisms, turn on light. Adjust coarse knob until light/dark boundary is visible. B->C D Refinement: Adjust fine knob to sharpen the boundary. Use dispersion corrector to remove color fringes. C->D E Reading: Align the sharp boundary with the center of the crosshairs. Read the refractive index from the scale. D->E F Cleanup: Clean prisms thoroughly with solvent after measurement. E->F

Caption: Workflow for Refractive Index Measurement.

Detailed Protocol:

  • Preparation and Calibration: Turn on the Abbe refractometer and ensure the circulating water bath is set to a constant temperature (typically 20.0 °C). Clean the surfaces of the upper and lower prisms using a soft lens tissue moistened with ethanol or acetone, then dry with a clean tissue. C[5]alibrate the instrument by measuring the refractive index of distilled water; it should read 1.3330 at 20 °C.

  • Sample Application: Open the hinged prism assembly. Using a clean pipette, place 2-3 drops of this compound onto the center of the lower prism. 3[6]. Close and Illuminate: Gently close the prisms and lock them. Position the light source to illuminate the prisms.

  • Initial Adjustment: Look into the eyepiece and turn the coarse adjustment knob until the field of view shows a distinct boundary between light and dark regions.

  • Fine Adjustment: Rotate the fine adjustment knob to bring the boundary into sharp focus. If there is a colored fringe along the boundary, turn the dispersion correction knob until the boundary is a sharp, achromatic line.

  • Final Reading: Turn the adjustment knob to place the sharp boundary line exactly on the center of the crosshairs in the eyepiece. Press the button to display the reading and record the refractive index to four decimal places.

  • Cleanup: Immediately after the measurement, open the prisms and clean both surfaces thoroughly with a soft tissue and an appropriate solvent.

Safety and Handling

Based on GHS classifications, this compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.

[7]* Physical Hazards:

  • H226: Flammable liquid and vapor. K[7]eep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment. *[8] Health Hazards:
  • H315: Causes skin irritation. [7] * H319: Causes serious eye irritation. [7] * H335: May cause respiratory irritation. *[7] Recommended Personal Protective Equipment (PPE):
  • Wear protective gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield. *[8] First Aid Measures:
  • Skin Contact: Immediately remove contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.
  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. [9] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

References

  • Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Abbe's Refractometer (Procedure). Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-bromo-2-methoxy. Retrieved from [Link]

  • University of Leipzig. (n.d.). O5e “Index of Refraction of Liquids (Refractometry)”. Retrieved from [Link]

  • University of Technology. (n.d.). ABBE REFRACTOMETER. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-bromo-2-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Truman State University. (2009, August 11). Operating Instructions for Abbé Refractometers. Retrieved from [Link]

  • Alfa Aesar. (2025, September 7). SAFETY DATA SHEET. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-butoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Butane, 1-bromo-2-methoxy-. WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-methylbutane, (+)-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethoxyhexane. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2021, July 29). Density Experiment Prenursing Chemistry Lab Instructional Video. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-nitrobutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). 1-bromo-2-methylbutane. Retrieved from [Link]

  • YouTube. (2018, May 14). AS Chemistry: Haloalkanes Experiments. Retrieved from [Link]

  • Kingsborough Community College. (n.d.). Lab #1: Density & Measurement. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

Sources

The Stereochemistry of 1-Bromo-2-methoxybutane: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Bromo-2-methoxybutane is a chiral halogenated ether that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical applications. Its stereocenter at the C2 position dictates the three-dimensional arrangement of its substituents, which can profoundly influence the biological activity and pharmacological properties of its derivatives. This in-depth technical guide provides a comprehensive overview of the stereochemistry of this compound, encompassing its stereoisomers, stereoselective synthesis, methods of enantiomeric separation and characterization, and the implications of its stereochemistry on chemical reactivity. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules.

Introduction: The Significance of Chirality in this compound

This compound (C₅H₁₁BrO) possesses a single stereocenter at the second carbon atom, giving rise to a pair of enantiomers: (R)-1-bromo-2-methoxybutane and (S)-1-bromo-2-methoxybutane. These enantiomers are non-superimposable mirror images of each other and, while possessing identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they can exhibit distinct biological activities and interactions with other chiral molecules, such as enzymes and receptors.[1] Consequently, the ability to synthesize and characterize enantiomerically pure forms of this compound is of paramount importance in the development of stereochemically defined active pharmaceutical ingredients (APIs).

This guide will delve into the critical aspects of the stereochemistry of this compound, providing both theoretical understanding and practical guidance for the laboratory chemist.

Stereoisomers of this compound

The two enantiomers of this compound are depicted below:

Figure 1: Enantiomers of this compound.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) and (S) configurations. For this compound, the priorities of the groups attached to the stereocenter (C2) are:

  • -OCH₃

  • -CH₂Br

  • -CH₂CH₃

  • -H

Stereoselective Synthesis

The preparation of enantiomerically enriched this compound relies on stereoselective synthetic methods. A common and effective strategy involves the nucleophilic substitution of an enantiomerically pure precursor, such as 2-methoxybutan-1-ol.

Synthesis via SN2 Reaction with Inversion of Configuration

The reaction of an enantiomerically pure alcohol with a brominating agent, such as phosphorus tribromide (PBr₃), typically proceeds via an Sₙ2 mechanism, resulting in a complete inversion of the stereocenter.[2][3] This provides a predictable and reliable method for accessing a specific enantiomer of the target molecule from the corresponding enantiomer of the starting alcohol.

G start (S)-2-methoxybutan-1-ol reagent PBr3, Anhydrous Diethyl Ether, 0-5 °C start->reagent product (R)-1-bromo-2-methoxybutane reagent->product inversion SN2 Inversion reagent->inversion Mechanism

Figure 2: Stereoselective synthesis of (R)-1-bromo-2-methoxybutane.

Experimental Protocol: Synthesis of (R)-1-bromo-2-methoxybutane from (S)-2-methoxybutan-1-ol

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (S)-2-methoxybutan-1-ol and anhydrous diethyl ether.

  • Cooling: The reaction mixture is cooled to 0-5 °C in an ice bath.

  • Reagent Addition: A solution of phosphorus tribromide (PBr₃) in anhydrous diethyl ether is added dropwise to the stirred solution over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.[2]

  • Work-up: The reaction is carefully quenched by the slow addition of ice-water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield enantiomerically enriched (R)-1-bromo-2-methoxybutane.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: PBr₃ reacts violently with water. Anhydrous conditions are crucial to prevent the decomposition of the reagent and to avoid side reactions.

  • Low Temperature: The reaction is exothermic. Maintaining a low temperature (0-5 °C) minimizes the formation of elimination byproducts and enhances the selectivity of the Sₙ2 pathway.[2]

  • Diethyl Ether as Solvent: Diethyl ether is a relatively non-polar aprotic solvent that is suitable for Sₙ2 reactions and helps to stabilize the reaction intermediates.[2]

Enantiomeric Separation and Analysis

When a racemic or non-enantiomerically pure mixture of this compound is obtained, separation of the enantiomers is necessary. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analytical and preparative-scale resolution of enantiomers.[4][5][6]

Chiral High-Performance Liquid Chromatography (HPLC)

The principle of chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.[7] This differential interaction leads to different retention times, allowing for their separation.

Protocol Development for Chiral HPLC Separation:

  • Column Screening: A range of commercially available chiral columns should be screened. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of a wide variety of chiral compounds.[6]

  • Mobile Phase Optimization: A normal-phase mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is commonly used. The ratio of the solvents is optimized to achieve baseline separation with reasonable retention times.

  • Parameter Adjustment: Other parameters such as flow rate and column temperature can be adjusted to fine-tune the separation.

G racemate Racemic this compound hplc Chiral HPLC Column (CSP) racemate->hplc enantiomer_R (R)-enantiomer hplc->enantiomer_R Shorter Retention Time enantiomer_S (S)-enantiomer hplc->enantiomer_S Longer Retention Time

Figure 3: Principle of chiral HPLC separation.

Spectroscopic and Physical Characterization

Once the enantiomers are synthesized or separated, their purity and absolute configuration must be confirmed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In an achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the enantiomers can be distinguished by NMR due to the formation of diastereomeric complexes.[4]

Expected ¹H NMR Spectral Features (in CDCl₃):

While specific spectral data for the individual enantiomers of this compound is not available, based on the structure and data from analogous compounds such as 1-bromo-2-methylbutane, the following proton signals can be anticipated:

ProtonsChemical Shift (ppm, estimated)Multiplicity
-CH₂Br3.4 - 3.6Doublet of doublets (dd)
-OCH₃3.3 - 3.4Singlet (s)
-CH(OCH₃)-3.2 - 3.5Multiplet (m)
-CH₂CH₃1.5 - 1.7Multiplet (m)
-CH₂CH₃0.9 - 1.1Triplet (t)

Expected ¹³C NMR Spectral Features (in CDCl₃):

CarbonChemical Shift (ppm, estimated)
-CH(OCH₃)-80 - 85
-OCH₃55 - 60
-CH₂Br35 - 40
-CH₂CH₃25 - 30
-CH₂CH₃10 - 15
Chiroptical Properties: Optical Rotation

The most direct method for distinguishing between enantiomers is by measuring their optical rotation using a polarimeter. Enantiomers rotate the plane of polarized light to an equal but opposite extent. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration).

While the specific rotation values for (R)- and (S)-1-bromo-2-methoxybutane are not reported in the literature, it is expected that the (R)-enantiomer will have a specific rotation that is equal in magnitude but opposite in sign to the (S)-enantiomer. The determination of these values would require experimental measurement of the purified enantiomers.

Stereochemistry and Reaction Mechanisms

The stereocenter in this compound can influence the outcome of subsequent chemical reactions. Understanding the interplay between the substrate's stereochemistry and the reaction mechanism is crucial for predictable and controlled synthesis.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions via both Sₙ1 and Sₙ2 pathways, depending on the reaction conditions.

  • Sₙ2 Reactions: These reactions are stereospecific and proceed with a complete inversion of configuration at the stereocenter.[3][8] This is a powerful tool for inverting the stereochemistry of a chiral center in a controlled manner.

  • Sₙ1 Reactions: If the reaction proceeds through an Sₙ1 mechanism, a planar carbocation intermediate is formed, which can be attacked by the nucleophile from either face. This typically leads to a racemic or near-racemic mixture of products, resulting in a loss of stereochemical information.

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway S_start (S)-1-bromo-2-methoxybutane Nu_sn2 Nucleophile (e.g., CN⁻) S_start->Nu_sn2 R_product (R)-product (Inversion) Nu_sn2->R_product S_start2 (S)-1-bromo-2-methoxybutane Carbocation Planar Carbocation S_start2->Carbocation Racemic_product Racemic Product (R/S) Carbocation->Racemic_product

Figure 4: Stereochemical outcomes of SN1 and SN2 reactions.
Elimination Reactions

This compound can also undergo elimination reactions (E1 and E2) to form alkenes. The stereochemistry of the starting material can influence the regioselectivity and stereoselectivity of the elimination process, particularly in E2 reactions which often favor an anti-periplanar arrangement of the leaving group and the abstracted proton.

Conclusion

The stereochemistry of this compound is a critical consideration for its application in modern organic synthesis. This guide has provided a detailed overview of its stereoisomers, methods for their stereoselective synthesis, and techniques for their separation and characterization. A thorough understanding of the principles outlined herein will enable researchers and drug development professionals to effectively utilize this chiral building block in the design and synthesis of novel, stereochemically pure molecules with desired biological functions. Further experimental work is warranted to determine the specific chiroptical properties and detailed spectroscopic data of the individual enantiomers, which will undoubtedly enhance the utility of this important synthetic intermediate.

References

  • Chiralpedia. Part 5: Stereoselective and Stereospecific Synthesis. [Link]

  • Slideshare. Stereoselective and stereospecific reactions. [Link]

  • Stereochemistry II. Stereospecific Reactions. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Wikipedia. Stereospecificity. [Link]

  • Master Organic Chemistry. Stereoselective and Stereospecific Reactions. [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443. [Link]

  • YouTube. Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. [Link]

  • PubChem. (2S)-1-bromo-2-methoxybutane. [Link]

  • PubChemLite. This compound (C5H11BrO). [Link]

  • MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

Sources

Introduction: The Significance of Chirality at C2 in 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality of 1-Bromo-2-methoxybutane at the C2 Stereocenter

This compound is a functionalized alkane that serves as a valuable building block in organic synthesis.[1] Its utility is profoundly influenced by the stereochemistry at the second carbon (C2) of its butane backbone. This carbon atom is a stereocenter, meaning it is bonded to four different substituent groups, rendering the molecule chiral. The presence of this chiral center dictates that this compound can exist as a pair of non-superimposable mirror images known as enantiomers. For researchers in drug development and fine chemical synthesis, controlling and characterizing the absolute configuration at this center is paramount, as different enantiomers of a molecule often exhibit distinct biological activities and physical properties. This guide provides a comprehensive technical overview of the principles, determination, and practical considerations surrounding the chirality of this compound at C2.

Part 1: Defining the Absolute Configuration at C2

The absolute spatial arrangement of the substituents around the C2 stereocenter is unambiguously defined using the Cahn-Ingold-Prelog (CIP) priority rules.[2][3] This systematic process assigns a descriptor, either (R) from the Latin rectus for right or (S) from sinister for left, to the chiral center.

Assigning Substituent Priorities

The assignment process begins by prioritizing the four groups directly attached to the C2 carbon: a hydrogen atom (H), an ethyl group (-CH2CH3), a methoxy group (-OCH3), and a bromomethyl group (-CH2Br).

The Prioritization Protocol (Based on CIP Rules):

  • Examine Directly Attached Atoms: Priority is assigned based on the atomic number of the atom directly bonded to the stereocenter. A higher atomic number confers higher priority.[2][4][5]

    • Oxygen (in -OCH3) has an atomic number (Z=8).

    • Carbon (in -CH2CH3 and -CH2Br) has an atomic number (Z=6).

    • Hydrogen (H) has the lowest atomic number (Z=1) and is therefore the lowest priority group.

  • Resolve Ties by Moving Outward: When there is a tie in atomic number (as with the two carbon-based groups), we proceed along the substituent chains until the first point of difference is found.[4][6]

    • For the bromomethyl group (-CH2Br) , the carbon is bonded to one Bromine (Z=35) and two Hydrogens (Z=1).

    • For the ethyl group (-CH2CH3) , the carbon is bonded to one Carbon (Z=6) and two Hydrogens (Z=1).

    • Comparing the atoms at this first point of difference, Bromine (Z=35) has a much higher atomic number than Carbon (Z=6). Therefore, the bromomethyl group has higher priority than the ethyl group.

This systematic analysis leads to the priority assignments summarized in the table below.

PrioritySubstituent GroupRationale for Assignment
1 (Highest) -OCH3 (Methoxy)The directly attached Oxygen (Z=8) has the highest atomic number among C, O, and H.[2]
2 -CH2Br (Bromomethyl)The carbon is attached to a Bromine atom (Z=35), which takes precedence over the Carbon atom (Z=6) in the ethyl group.
3 -CH2CH3 (Ethyl)The carbon is attached to another Carbon (Z=6).
4 (Lowest) -H (Hydrogen)Hydrogen (Z=1) has the lowest atomic number.[3]
Determining the (R) and (S) Configurations

With priorities established, the (R) or (S) designation is determined by orienting the molecule so that the lowest-priority group (Priority 4, -H) points away from the viewer. The configuration is then assigned based on the direction of the arc drawn from Priority 1 to 2 to 3.

  • (R)-1-bromo-2-methoxybutane: If the arc proceeds in a clockwise direction.

  • (S)-1-bromo-2-methoxybutane: If the arc proceeds in a counter-clockwise direction.

The following diagram illustrates the three-dimensional structures of both enantiomers and the assignment of their respective configurations.

G cluster_R (R)-1-bromo-2-methoxybutane cluster_S (S)-1-bromo-2-methoxybutane C2_R C2* H_R H C2_R->H_R OCH3_R OCH₃ C2_R->OCH3_R CH2Br_R CH₂Br C2_R->CH2Br_R Et_R CH₂CH₃ C2_R->Et_R OCH3_R->CH2Br_R p1_R p2_R p3_R p4_R a_R b_R c_R C2_S C2* H_S H C2_S->H_S OCH3_S OCH₃ C2_S->OCH3_S CH2Br_S CH₂Br C2_S->CH2Br_S Et_S CH₂CH₃ C2_S->Et_S OCH3_S->CH2Br_S p1_S p2_S p3_S p4_S a_S b_S c_S

Figure 1: 3D representation of (R) and (S) enantiomers of this compound.

Part 2: Synthesis and Stereochemical Control

The stereochemical outcome of this compound synthesis is critically dependent on the chosen synthetic route and the nature of the starting materials.

Synthesis from an Achiral Precursor

If this compound is synthesized from an achiral starting material, such as through the bromination of 2-methoxybutane, the product will be a racemic mixture. A racemic mixture contains equal amounts of the (R) and (S) enantiomers and is optically inactive.

Stereospecific Synthesis from a Chiral Precursor

A common and controllable method for synthesizing this compound involves the nucleophilic substitution of a chiral alcohol precursor, such as 2-methoxybutan-1-ol.[1]

Protocol: Synthesis via Nucleophilic Substitution

  • Precursor Selection: Begin with an enantiomerically pure sample of either (R)- or (S)-2-methoxybutan-1-ol.

  • Reagent Choice: React the alcohol with phosphorus tribromide (PBr₃) in an anhydrous ether solvent at low temperatures (e.g., 0–5 °C).[1]

    • Causality: Using PBr₃ is advantageous over reagents like HBr as it minimizes acid-catalyzed side reactions such as carbocation formation and rearrangement. The reaction proceeds via an Sₙ2 mechanism .[1]

  • Mechanism and Stereochemical Outcome: The Sₙ2 mechanism involves a backside attack by the bromide nucleophile on the carbon bearing the hydroxyl group (which is first converted to a good leaving group by PBr₃). This backside attack results in a predictable inversion of configuration at the stereocenter.

    • Starting with (S)-2-methoxybutan-1-ol will yield (R)-1-bromo-2-methoxybutane.

    • Starting with (R)-2-methoxybutan-1-ol will yield (S)-1-bromo-2-methoxybutane.

  • Workup and Purification: The reaction mixture is typically worked up by quenching with water or a mild base, followed by extraction and purification via distillation to isolate the final product.

Part 3: Experimental Determination of Chirality

Once synthesized, the stereochemical identity and purity of the this compound sample must be confirmed experimentally.

Polarimetry: Measuring Optical Activity

Enantiomers are distinguished by their ability to rotate the plane of polarized light in equal but opposite directions.[7] This property, known as optical activity, is measured using a polarimeter.

  • Dextrorotatory (+): An enantiomer that rotates light clockwise.

  • Levorotatory (-): An enantiomer that rotates light counter-clockwise.

It is crucial to note that there is no direct correlation between the (R)/(S) designation and the sign of optical rotation (+)/(-); this must be determined experimentally.[7]

Experimental Protocol: Measurement of Specific Rotation

  • Sample Preparation: Prepare a solution of the purified this compound of known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol or chloroform).

  • Instrument Calibration: Calibrate the polarimeter using a blank (pure solvent) to set the zero point.

  • Measurement: Fill a polarimeter cell of a known path length (l, in decimeters) with the sample solution. Measure the observed angle of rotation (α).

  • Calculation of Specific Rotation [α]: The specific rotation is a standardized physical constant for a chiral compound under specific conditions (temperature and wavelength, typically the sodium D-line at 20°C). It is calculated as: [α] = α / (l × c)

Data Interpretation:

EnantiomerPredicted Sign of RotationExpected Magnitude of [α]
(R)-1-bromo-2-methoxybutane(+) or (-)
(S)-1-bromo-2-methoxybutaneOpposite of (R) form
Racemic Mixture0
Advanced Analytical Techniques

For more complex mixtures or for absolute confirmation, other methods are employed:

  • Chiral Chromatography (HPLC or GC): This technique uses a chiral stationary phase to physically separate the (R) and (S) enantiomers, allowing for their quantification and the determination of enantiomeric excess (ee).

  • NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral lanthanide shift reagent, the protons in the (R) and (S) enantiomers, which are chemically equivalent in a standard NMR spectrum, become diastereotopically shifted, allowing for their distinct observation and integration.

The following workflow diagram outlines the comprehensive process for the synthesis and stereochemical analysis of this compound.

G cluster_analysis Stereochemical Analysis start Select Chiral Precursor ((R)- or (S)-2-methoxybutan-1-ol) synthesis Stereospecific Synthesis (e.g., with PBr₃ via SN2) start->synthesis purification Purification (Distillation / Chromatography) synthesis->purification product Isolated this compound purification->product polarimetry Polarimetry Measure Specific Rotation [α] product->polarimetry chromatography Chiral HPLC/GC Determine Enantiomeric Excess (ee) polarimetry->chromatography Optional result Characterized Enantiomer ((R)- or (S)-1-bromo-2-methoxybutane) polarimetry->result nmr NMR with Chiral Shift Reagents Confirm Absolute Configuration chromatography->nmr Optional nmr->result

Sources

(R)-1-Bromo-2-methoxybutane and (S)-1-Bromo-2-methoxybutane enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Enantiomers of 1-Bromo-2-methoxybutane

Foreword: Chirality in Modern Synthesis

In the landscape of pharmaceutical and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of function. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different biological activities and physical properties. One enantiomer of a drug may be therapeutic, while its counterpart could be inactive or dangerously toxic. Therefore, the ability to synthesize, separate, and analyze stereoisomers with absolute certainty is a cornerstone of modern chemical research. This guide focuses on the (R)- and (S)-enantiomers of this compound, versatile chiral building blocks, to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. We will delve into the causality behind synthetic strategies, the intricacies of stereospecific analysis, and the practical application of these valuable synthons.

Physicochemical and Stereochemical Properties

(R)- and (S)-1-bromo-2-methoxybutane are chiral haloalkanes. The stereocenter is located at the second carbon (C2), which is bonded to a hydrogen atom, an ethyl group, a methoxy group, and a bromomethyl group. As enantiomers, they share identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral entities.

Structural Representation

The mirror-image relationship between the (R) and (S) enantiomers is the defining feature of their stereochemistry.

G cluster_S (S)-1-Bromo-2-methoxybutane cluster_R (R)-1-Bromo-2-methoxybutane s_c C s_h H s_c->s_h s_och3 OCH₃ s_c->s_och3 s_ch2br CH₂Br s_c->s_ch2br s_ch2ch3 CH₂CH₃ s_c->s_ch2ch3 r_c C r_h H r_c->r_h r_och3 OCH₃ r_c->r_och3 r_ch2br CH₂Br r_c->r_ch2br r_ch2ch3 CH₂CH₃ r_c->r_ch2ch3 mirror

Caption: Stereochemical representation of (R) and (S) enantiomers.
Quantitative Physical Properties

The following table summarizes the key physical and computed properties for this compound.[1][2][3]

PropertyValueSource
Molecular Formula C₅H₁₁BrOPubChem[2]
Molecular Weight 167.04 g/mol PubChem[2][3]
Boiling Point (Calculated) 128.79 °C (401.94 K)Smolecule[1]
Kovats Retention Index 846 (Semi-standard non-polar)PubChem[2]
LogP (Octanol/Water) 1.8PubChem[3]
Water Solubility (Calculated) ~28 mg/LSmolecule[1]
CAS Number (Racemate) 24618-34-6PubChem[2]

Synthesis of Enantiopure this compound

The synthesis of a single enantiomer can be approached in two primary ways: enantioselective synthesis, which creates the desired stereocenter directly, or the synthesis of a racemic mixture followed by chiral resolution. For a molecule like this compound, a highly effective and common strategy involves a stereospecific reaction from an enantiopure precursor.

Stereospecific Synthesis from Chiral Alcohols (Field-Proven Method)

This approach leverages the readily available pool of chiral alcohols and employs a reaction known to proceed with a predictable stereochemical outcome. The SN2 reaction is a cornerstone of stereospecific synthesis because it proceeds via a concerted mechanism that results in the inversion of the stereocenter.[4]

Core Principle: Starting with an enantiopure alcohol, such as (R)-2-methoxybutan-1-ol, the hydroxyl group can be converted into a good leaving group and subsequently displaced by a bromide nucleophile. The use of phosphorus tribromide (PBr₃) is particularly effective.

Causality of Reagent Choice:

  • Phosphorus Tribromide (PBr₃): This reagent is preferred over hydrobromic acid (HBr) for this transformation for several key reasons.[1] PBr₃ reacts with the alcohol to form a phosphite ester intermediate, making the hydroxyl group an excellent leaving group. The subsequent attack by the bromide ion (formed in situ) occurs via a clean SN2 pathway.[1] This avoids the formation of carbocation intermediates, which could lead to racemization or rearrangement, a significant risk with HBr, especially for secondary alcohols.[1]

  • Anhydrous Diethyl Ether: A non-polar, aprotic solvent is crucial. It effectively solubilizes the reactants while not interfering with the nucleophilic attack, stabilizing the intermediates without solvating the nucleophile to the point of reducing its reactivity.[1]

  • Low Temperature (0–5 °C): Running the reaction at a reduced temperature is a critical control measure to suppress side reactions, particularly the E2 elimination pathway which would yield butenes.[1]

G cluster_workflow Workflow: Stereospecific Synthesis start (R)-2-methoxybutan-1-ol (Starting Material) reagent PBr₃ in Anhydrous Et₂O (0-5 °C) start->reagent 1. Add Reagent intermediate Intermediate: Alkyl Phosphite Ester reagent->intermediate mechanism SN2 Attack by Br⁻ (Inversion of Stereocenter) intermediate->mechanism product (S)-1-Bromo-2-methoxybutane (Product) mechanism->product 2. Stereospecific Displacement workup Aqueous Workup & Purification product->workup 3. Isolate

Caption: Workflow for the synthesis of (S)-enantiomer via SN2 inversion.

Detailed Experimental Protocol:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with (R)-2-methoxybutan-1-ol (1.0 eq). Anhydrous diethyl ether is added as the solvent.

  • Cooling: The flask is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Phosphorus tribromide (0.35 eq), dissolved in anhydrous diethyl ether, is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: The reaction mixture is stirred at 0-5 °C for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, the mixture is slowly poured over crushed ice to quench the excess PBr₃.

  • Extraction: The organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield the pure (S)-1-bromo-2-methoxybutane.

This protocol is a self-validating system as the enantiomeric purity of the product, checked via chiral GC or HPLC, directly validates the stereospecificity of the SN2 reaction.

Analytical Methodologies for Enantiomeric Discrimination

Distinguishing and quantifying enantiomers is impossible in an achiral environment. Therefore, analysis relies on introducing a chiral element to create diastereomeric interactions, which have different physical properties. Chiral chromatography is the gold standard for this purpose.[5][6]

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC offers high resolution, speed, and sensitivity.[5][7]

Core Principle: The sample is vaporized and passed through a capillary column coated with a Chiral Stationary Phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and thus separation.[5][8] Cyclodextrin-based CSPs are particularly effective for resolving halogenated alkanes.[7]

G cluster_gc Chiral Gas Chromatography Workflow sample Racemic Mixture (R)- & (S)- injection Injector Port (Vaporization) sample->injection 1. Sample Intro column Chiral GC Column (e.g., Cyclodextrin CSP) Differential Interaction injection->column 2. Carrier Gas Flow detector Detector (FID) Signal Generation column->detector 3. Elution output Chromatogram (Separated Peaks) detector->output 4. Data Acquisition

Caption: Logical workflow for chiral GC analysis.

Detailed Experimental Protocol (Hypothetical Method):

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A cyclodextrin-based chiral capillary column (e.g., containing a derivative of β-cyclodextrin) is recommended. Dimensions: 30 m length x 0.25 mm internal diameter, 0.25 µm film thickness.[7]

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the this compound sample in a volatile solvent like dichloromethane or hexane.[7]

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

    • Injector Temperature: 220 °C.

    • Detector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 120 °C.

    • Injection Volume: 1 µL with a 50:1 split ratio.

  • Validation and Analysis:

    • Inject a racemic standard to determine the retention times for both the (R) and (S) enantiomers and to calculate the resolution factor.

    • Inject the synthesized sample.

    • The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = |(A_S - A_R) / (A_S + A_R)| * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile alternative, applicable to a broader range of compounds.[5][9] For non-polar analytes like this compound, normal-phase chromatography is typically employed.

Core Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid Chiral Stationary Phase (CSP). As with GC, differential interactions with the CSP cause the enantiomers to travel through the column at different rates.[9] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally effective for a wide range of chiral separations.[10]

Typical HPLC Method Parameters:

ParameterRecommended SettingRationale
Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralcel® OD-H)Provides excellent selectivity for non-polar compounds through steric interactions and hydrogen bonding.[10]
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)A low-polarity mobile phase enhances the chiral recognition interactions between the analyte and the CSP.[5][10]
Flow Rate 0.5 - 1.0 mL/minStandard analytical flow rate for good resolution without excessive run times.[5]
Column Temperature 25 °CAmbient temperature is often a good starting point; temperature can be adjusted to optimize selectivity.
Detection Refractive Index (RI) or UV (low λ, ~210 nm)The analyte lacks a strong chromophore, making RI detection a robust choice. UV may be used at low wavelengths.[5][10]

Stereospecific Reactivity and Applications

The primary value of (R)- and (S)-1-bromo-2-methoxybutane lies in their utility as chiral synthons. Their defined stereochemistry can be transferred to a new, more complex molecule through stereospecific reactions.

Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is an excellent substrate for SN2 reactions.[1] When a pure enantiomer is used as the starting material, the reaction proceeds with complete inversion of configuration at the stereocenter, allowing for the predictable synthesis of other chiral molecules.[4][11]

  • Example Application: Reaction of (S)-1-bromo-2-methoxybutane with a nucleophile like sodium azide (NaN₃) would stereospecifically yield (R)-1-azido-2-methoxybutane. This product can be further transformed, for instance, by reduction to the corresponding chiral amine, a common functional group in pharmaceuticals.

Formation of Organometallic Reagents

The enantiomers can be used to prepare chiral Grignard reagents by reacting them with magnesium metal. These reagents are potent nucleophiles used to form new carbon-carbon bonds with high enantioselectivity, making them invaluable in asymmetric synthesis.[12]

  • Example Application: (S)-1-bromo-2-methoxybutane reacts with magnesium to form (S)-(2-methoxybutyl)magnesium bromide. This chiral Grignard reagent can then be added to a prochiral ketone or aldehyde to generate a new chiral alcohol with a predictable diastereomeric ratio.

Conclusion

(R)- and (S)-1-bromo-2-methoxybutane are more than just simple haloalkanes; they are precision tools for the construction of complex chiral molecules. Understanding the causality behind their stereospecific synthesis, the principles of their analytical separation, and the predictability of their reactions is essential for any scientist engaged in the fields of organic synthesis and drug development. By leveraging robust methodologies like SN2 synthesis from chiral precursors and meticulous analysis via chiral chromatography, researchers can confidently incorporate these building blocks into their synthetic strategies, advancing the creation of novel, enantiopure compounds.

References

  • This compound | C5H11BrO | CID 523983 , PubChem, National Center for Biotechnology Information. [Link]

  • (2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861 , PubChem, National Center for Biotechnology Information. [Link]

  • 2-Bromo-1-methoxybutane | C5H11BrO | CID 523992 , PubChem, National Center for Biotechnology Information. [Link]

  • Ethane, 1-bromo-2-methoxy- , NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

  • Chemical Properties of Butane, 1-bromo-2-methoxy , Cheméo. [Link]

  • (S)-(+)-1-bromo-2-methylbutane , Stenutz. [Link]

  • Cas 534-00-9,(S)-1-Bromo-2-methylbutane , LookChem. [Link]

  • SUPPORTING INFORMATION , The Royal Society of Chemistry. [Link]

  • Stereoselective and Stereospecific Reactions , Master Organic Chemistry. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs , LCGC International. [Link]

  • Chiral HPLC Separations , Phenomenex. [Link]

  • Separation of enantiomers by gas chromatography , PubMed, National Center for Biotechnology Information. [Link]

  • This compound (C5H11BrO) , PubChemLite. [Link]

  • The Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases , OUCI. [Link]

  • Stereospecific in SN2 reaction , Chemistry Stack Exchange. [Link]

  • Butane, 1-bromo-2-methyl-, (S)- , NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

  • Butane, 1-bromo-2-methyl-, (S)- , NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

  • Butane, 1-bromo-2-methoxy , NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

Sources

1-Bromo-2-methoxybutane stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 1-Bromo-2-methoxybutane

Introduction

This compound is a bifunctional organic compound featuring both a primary alkyl halide and an ether moiety. Its unique structure, with the molecular formula C₅H₁₁BrO, makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical and specialty chemical products.[1][2] The presence of a reactive carbon-bromine bond allows it to participate readily in nucleophilic substitution and elimination reactions, while the methoxy group influences the molecule's polarity, solubility, and potential for coordination.[1][3]

However, this same reactivity profile necessitates a thorough understanding of its stability and the potential degradation pathways it may undergo. As a halogenated ether, this compound is susceptible to specific degradation mechanisms that can compromise sample purity, impact reaction outcomes, and pose significant safety risks if not managed correctly.[4][5] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the factors governing the stability of this compound and establishes field-proven protocols for its safe storage, handling, and quality assessment.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its proper handling and use. These properties dictate its behavior in various solvent systems and its volatility.

PropertyValueSource(s)
Molecular Formula C₅H₁₁BrO[2][6]
Molecular Weight 167.04 g/mol [2][6]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 128.8 °C (401.9 K) at standard pressure[1]
Solubility in Water Approx. 28 mg/L (Limited)[1]
Organic Solvents Extensive compatibility with common organic solvents[1]
IUPAC Name This compound[2]
CAS Number 24618-34-6[2][7]

Chemical Reactivity and Intrinsic Stability

The reactivity of this compound is dominated by the electrophilic carbon atom bonded to the bromine. The bromine atom is an excellent leaving group, making the compound susceptible to two primary reaction types:

  • Nucleophilic Substitution (Sₙ1 and Sₙ2): As a primary alkyl halide, it readily undergoes Sₙ2 reactions where a nucleophile attacks the carbon and displaces the bromide ion in a single, concerted step.[1] Depending on the reaction conditions, Sₙ1 pathways may also be accessible.

  • Elimination (E1 and E2): In the presence of strong, non-nucleophilic bases, the compound can undergo elimination reactions to yield alkene products through the removal of the bromine atom and a proton from an adjacent carbon.[1]

The adjacent methoxy group can exert an electronic influence on the reaction rates but does not fundamentally alter these primary pathways.

From a thermal stability perspective, this compound is stable under standard ambient and laboratory conditions (20-100°C).[1] However, thermal degradation can be initiated at elevated temperatures (100-200°C), primarily through the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule.[1]

G cluster_0 Reaction Conditions cluster_1 Reaction Products Nucleophile Nucleophile This compound This compound Nucleophile->this compound Strong Base Strong Base Strong Base->this compound Substitution_Product Substitution Product (e.g., Ether, Amine) This compound->Substitution_Product  Sₙ2 Pathway Elimination_Product Elimination Product (Butene derivatives) This compound->Elimination_Product  E2 Pathway

Core reaction pathways for this compound.

Primary Degradation Pathways

Long-term stability is compromised by several potential degradation pathways, particularly under improper storage conditions. Understanding these pathways is crucial for maintaining sample integrity.

  • Peroxide Formation: This is the most significant hazard associated with ethers. In the presence of oxygen and, often catalyzed by light, halogenated ethers can form explosive hydroperoxides and peroxides at the carbon atom adjacent to the ether oxygen.[5] These peroxides are less volatile than the parent ether and can concentrate during distillation or upon solvent evaporation, posing a severe explosion risk.[5]

  • Hydrolysis: Although solubility in water is low, prolonged contact with moisture can lead to slow hydrolysis. This reaction produces 2-methoxybutan-1-ol and hydrobromic acid (HBr). The resulting acidity can catalyze further degradation of the compound and corrode storage containers.

  • Dehydrohalogenation: Contact with basic substances, including residual bases from synthesis or contaminants on glassware, can induce elimination reactions, leading to the formation of unsaturated byproducts and bromide salts.[1]

  • Photolytic Decomposition: Like many alkyl halides, the C-Br bond can be susceptible to cleavage upon exposure to UV light, generating radical species that can initiate a cascade of undesirable side reactions.

G cluster_inputs Initiators cluster_outputs Degradation Products Compound This compound Peroxides Explosive Peroxides Compound->Peroxides Alcohol_HBr 2-Methoxybutan-1-ol + HBr Compound->Alcohol_HBr  Hydrolysis Alkenes Butene Derivatives Compound->Alkenes  Dehydrohalogenation Radicals Radical Species Compound->Radicals  Decomposition O2_Light Oxygen + Light O2_Light->Compound H2O Water (Moisture) H2O->Compound Base Basic Contaminants Base->Compound Heat_UV Heat / UV Light Heat_UV->Compound

Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for ensuring the stability of this compound and the safety of laboratory personnel.

Optimized Storage Conditions
ParameterRecommendationRationaleSource(s)
Temperature Refrigerate (2-8°C)Slows the rate of all degradation pathways, especially peroxide formation.[8][9]
Atmosphere Under an inert atmosphere (Nitrogen or Argon)Excludes oxygen, preventing the formation of explosive peroxides.
Container Tightly sealed amber glass bottle with a PTFE-lined capPrevents moisture ingress, protects from light, and ensures chemical resistance.[10][11]
Light Store in the dark; avoid exposure to direct sunlight or UV sources.Prevents photolytic decomposition and catalysis of peroxide formation.[10]
Incompatibles Segregate from strong bases, oxidizing agents, and reactive metals.Prevents violent reactions, dehydrohalogenation, and accelerated decomposition.[8][12]
Shelf Life Mark container with date received and date opened. Test for peroxides periodically.Ethers are time-sensitive; peroxide concentration increases over time.[13]
Safe Handling Protocol

Given its GHS classification as a flammable, skin, eye, and respiratory irritant, all handling must be conducted with appropriate engineering controls and personal protective equipment (PPE).[2]

  • Risk Assessment: Before use, review the Safety Data Sheet (SDS) and perform a risk assessment for the specific procedure.

  • Engineering Controls: Handle only within a certified chemical fume hood to control flammable and irritating vapors.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and, if a splash hazard exists, a full-face shield.[14]

    • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile or neoprene).[14]

    • Respiratory Protection: Not typically required if handled within a fume hood. If vapors may escape, use an appropriate respirator.

  • Dispensing: Ground all containers during transfer to prevent static discharge, which can ignite flammable vapors. Use only non-sparking tools.[11]

  • Spill & Waste: Keep appropriate spill cleanup materials (absorbents) readily available. Dispose of waste in a dedicated, clearly labeled halogenated solvent waste container.[13]

Experimental Assessment of Stability and Purity

Regular quality control is a self-validating system that ensures the material is fit for its intended use and safe to handle.

Protocol 1: Qualitative Peroxide Detection

This test should be performed if the container has been opened and stored for more than a few months, or before any distillation or significant heating.

  • Reagents: Potassium iodide (KI), glacial acetic acid, and starch solution, or commercially available peroxide test strips.

  • Procedure (KI Method): a. In the fume hood, add ~1 mL of this compound to a test tube. b. Add ~1 mL of glacial acetic acid. c. Add a few crystals of KI or ~1 mL of a freshly prepared 10% KI solution. d. Swirl the mixture. The formation of a yellow-brown color (from the oxidation of I⁻ to I₂) indicates the presence of peroxides. Adding a drop of starch solution will yield a dark blue-black color if peroxides are present.

  • Interpretation: A positive test indicates the sample is contaminated with peroxides and should be purified before use, especially if heating is planned.

Protocol 2: Purification of Aged Samples

This protocol removes common acidic and peroxide impurities.

  • Setup: Perform all steps in a chemical fume hood.

  • Acid Removal: Transfer the this compound to a separatory funnel. Wash the material by shaking it with an equal volume of 5% sodium bicarbonate (NaHCO₃) solution.[15] Vent the funnel frequently to release any pressure. Separate and discard the lower aqueous layer.

  • Peroxide Removal: Wash the organic layer with an equal volume of a freshly prepared 10% ferrous sulfate (FeSO₄) solution. The peroxides will be reduced by the Fe(II) ions. Separate and discard the aqueous layer.

  • Final Wash: Wash the organic layer with an equal volume of deionized water to remove any residual salts.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter the dried liquid to remove the drying agent. The purified product is now ready for use or can be distilled for higher purity (after confirming the absence of peroxides).

G Start Sample of This compound Peroxide_Test Perform Peroxide Test Start->Peroxide_Test Decision Peroxides Detected? Peroxide_Test->Decision Purify Purify Sample (Wash with NaHCO₃, FeSO₄, H₂O) Decision->Purify  Yes Use Proceed to Use or Further Analysis (GC) Decision->Use  No Dry Dry over MgSO₄ Purify->Dry Dry->Use

Workflow for sample quality control and purification.

Conclusion

This compound is a versatile chemical intermediate whose utility is directly linked to its purity and stability. Its dual nature as a bromoalkane and an ether makes it susceptible to degradation via hydrolysis, dehydrohalogenation, and, most critically, peroxide formation. The integrity of this compound can only be guaranteed through a disciplined approach to its storage and handling. By implementing the protocols outlined in this guide—refrigerated storage under an inert atmosphere, segregation from incompatible chemicals, and routine quality control checks—researchers, scientists, and drug development professionals can ensure the reliability of their experimental outcomes and maintain a safe laboratory environment.

References

solubility of 1-Bromo-2-methoxybutane in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-Bromo-2-methoxybutane in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Practical Imperative of Solubility Data

In the fields of synthetic chemistry and pharmaceutical development, this compound serves as a valuable intermediate and building block.[1] Its utility in nucleophilic substitution and other transformations is well-established.[1] However, the successful execution of any reaction, purification process, or formulation protocol hinges on a fundamental physicochemical property: solubility. A comprehensive understanding of how this compound behaves in various organic solvents is not merely academic; it is a prerequisite for rational process design, optimization of reaction kinetics, and the development of robust purification strategies.

This guide moves beyond a simple catalog of data. It is designed to provide researchers, scientists, and drug development professionals with a framework for understanding, predicting, and experimentally verifying the solubility of this compound. We will delve into the molecular characteristics that govern its solubility, provide a theoretical and practical basis for solvent selection, and outline a rigorous, self-validating protocol for empirical solubility determination.

Section 1: Molecular Structure and Its Physicochemical Implications

The solubility profile of this compound is a direct consequence of its molecular architecture. The molecule consists of a four-carbon butane chain with two key functional groups: a bromine atom at the first carbon (C1) and a methoxy group (-OCH₃) at the second carbon (C2).[2] This structure imparts a unique combination of polar and non-polar characteristics.

  • The Butyl Chain (-C₄H₉) : This hydrocarbon backbone is inherently non-polar and hydrophobic. It is the primary driver for solubility in non-polar, lipophilic solvents through van der Waals and London dispersion forces.

  • The Bromo Group (-Br) : The bromine atom is electronegative, creating a C-Br polar covalent bond. This introduces a dipole moment and makes the molecule susceptible to dipole-dipole interactions. The bromine atom is also highly polarizable, allowing for strong London dispersion forces, which enhances solubility in aromatic solvents.[1]

  • The Methoxy Group (-OCH₃) : The ether linkage introduces polarity due to the electronegativity of the oxygen atom. Crucially, the oxygen's lone pairs of electrons can act as a hydrogen bond acceptor, allowing for specific interactions with protic solvents.

This duality—a non-polar scaffold functionalized with polar groups—classifies this compound as a moderately polar compound.[1] Its calculated octanol-water partition coefficient (log P) of 1.806 quantitatively confirms its lipophilic character and predicts a strong preference for organic phases over aqueous media.[1][3]

Property Value Source
IUPAC Name This compound[2]
CAS Number 24618-34-6[2]
Molecular Formula C₅H₁₁BrO[2][4]
Molecular Weight 167.04 g/mol [2][3]
Boiling Point 401.94 K (128.79 °C) (Calculated)[1][3]
log P (Octanol/Water) 1.806 (Calculated)[1][3]
Water Solubility log₁₀WS = -1.55 (approx. 28 mg/L) (Calculated)[1][3]

Section 2: A Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational, qualitative guide for solubility.[5][6][7] This principle states that substances with similar intermolecular forces are likely to be miscible. For haloalkanes like this compound, solubility in organic solvents is favorable because the energy required to break solute-solute and solvent-solvent interactions is compensated by the energy released upon forming new solute-solvent interactions.[7][8][9]

We can refine this prediction by classifying solvents and analyzing the dominant interactions:

  • Non-Polar Solvents (e.g., Hexane, Cyclohexane, Carbon Tetrachloride) : Solubility in these solvents is driven primarily by London dispersion forces. The butyl chain of this compound ensures good compatibility, though solubility may be moderate compared to more polar options due to the energy penalty of disrupting the solvent's structure to accommodate the polar ether and bromo groups.[1]

  • Aromatic Solvents (e.g., Benzene, Toluene) : These solvents are excellent candidates for dissolving this compound. In addition to favorable dispersion forces, the polarizable bromine atom can engage in π-electron interactions with the aromatic ring, leading to high solubility.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane) : These solvents possess dipole moments but lack acidic protons. They effectively solvate this compound through dipole-dipole interactions. THF and other ether solvents are particularly effective due to their structural similarity to the methoxy group.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol) : These solvents can engage in hydrogen bonding. While this compound cannot donate a hydrogen bond, its methoxy group can act as a hydrogen bond acceptor. This, combined with dipole-dipole and dispersion forces, generally results in good solubility.

Advanced Predictive Models: Hansen Solubility Parameters (HSP)

G cluster_solute This compound Structure cluster_forces Intermolecular Forces cluster_solvents Solvent Classes & Predicted Solubility Solute C₅H₁₁BrO Butyl Butyl Chain (Non-Polar) Solute->Butyl Methoxy Methoxy Group (Polar, H-Bond Acceptor) Solute->Methoxy Bromo Bromo Group (Polar, Polarizable) Solute->Bromo VDW Dispersion Forces Butyl->VDW Dominant Dipole Dipole-Dipole Methoxy->Dipole Hbond Hydrogen Bonding (Acceptor Only) Methoxy->Hbond Bromo->VDW Bromo->Dipole NonPolar Non-Polar (Hexane, Toluene) Predicted: Moderate to High VDW->NonPolar Key Interaction PolarAprotic Polar Aprotic (THF, Acetone) Predicted: High Dipole->PolarAprotic Key Interaction PolarProtic Polar Protic (Ethanol, Methanol) Predicted: Good Hbond->PolarProtic Key Interaction

Caption: Logical relationships governing solubility prediction.

Section 3: A Validated Protocol for Empirical Solubility Determination

While theoretical models provide excellent guidance, empirical determination is the gold standard for obtaining accurate, quantitative solubility data. The isothermal shake-flask method is a robust and widely accepted technique for measuring thermodynamic solubility.[12][13]

Causality Behind Experimental Choices:
  • Isothermal Conditions : Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) is critical for reproducibility and ensures the data reflects a defined thermodynamic state.

  • Equilibration : The system must reach equilibrium, where the rate of dissolution equals the rate of precipitation.[13] Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. A minimum of 24-48 hours with continuous agitation is recommended to ensure a true equilibrium is reached.[14]

  • Excess Solute : The presence of undissolved solid is essential to guarantee that the solution is saturated at equilibrium.

  • Filtration : It is crucial to separate the saturated supernatant from the excess solid without altering the temperature or composition. A syringe filter (e.g., 0.22 µm PTFE) is ideal as it minimizes solvent evaporation and effectively removes fine particulates.

  • Quantitative Analysis : A sensitive and specific analytical method is required to determine the concentration of the solute in the saturated solution. UV-Vis spectroscopy is a rapid and accessible choice, provided the analyte has a suitable chromophore and a validated calibration curve is used.[13][15] High-Performance Liquid Chromatography (HPLC) offers greater specificity and is the preferred method for complex mixtures or when UV-Vis is not feasible.[16]

Step-by-Step Experimental Protocol: Isothermal Saturation & UV-Vis Analysis

1. Preparation of Calibration Standards: a. Prepare a primary stock solution of this compound of a known high concentration (e.g., 10 mg/mL) in the chosen organic solvent. b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

2. Sample Preparation and Equilibration: a. Add an excess amount of this compound to a series of glass vials (in triplicate for statistical validity). b. Add a precise volume of the selected organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator set to 25 °C. e. Agitate the samples for at least 24 hours to ensure equilibrium is reached. After 24 hours, visually confirm the presence of undissolved solid in each vial.

3. Sample Analysis: a. Allow the vials to stand undisturbed inside the incubator for at least 2 hours to let the excess solid settle. b. Carefully draw the supernatant (the clear, saturated solution) into a syringe. c. Immediately attach a 0.22 µm PTFE syringe filter and dispense the filtered solution into a clean, labeled vial. This step must be performed quickly to minimize temperature changes. d. Dilute a known volume of the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the calibration curve. e. Measure the absorbance of the diluted sample and all calibration standards using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max).

4. Data Analysis: a. Plot the absorbance of the calibration standards versus their known concentrations to generate a calibration curve. b. Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid calibration. c. Use the equation of the line to calculate the concentration of the diluted sample from its measured absorbance. d. Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of this compound in the tested solvent at 25 °C.

G start Start prep 1. Add Excess Solute & Solvent to Vials start->prep equilibrate 2. Equilibrate (24-48h) with Agitation at Constant Temp prep->equilibrate settle 3. Settle Solids equilibrate->settle filter 4. Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute 5. Dilute Filtrate to Known Volume filter->dilute analyze 6. Analyze by UV-Vis (Measure Absorbance) dilute->analyze calculate 7. Calculate Concentration using Calibration Curve analyze->calculate end End: Solubility Value calculate->end

Caption: Experimental workflow for solubility determination.

Section 4: Safety and Handling Considerations

As a halogenated organic compound, this compound requires careful handling. It is classified as a flammable liquid and vapor and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2]

  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood.[17][18]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17][18]

  • Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources.[17] Use explosion-proof equipment and take precautionary measures against static discharge.[17]

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by a balance of non-polar, polar, and hydrogen-bonding interactions. A theoretical assessment based on molecular structure and the principle of "like dissolves like" provides a strong predictive foundation, suggesting high solubility in aromatic and polar aprotic solvents, and good solubility in polar protic and non-polar hydrocarbon solvents. For applications demanding precise quantitative data, the isothermal saturation method detailed in this guide offers a robust and scientifically sound protocol. By integrating theoretical prediction with rigorous empirical validation, researchers can confidently select appropriate solvent systems, enabling streamlined reaction design, efficient purifications, and successful formulation development.

References

  • Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Unknown. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Miscibility and Polarity Chart. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-bromo-2-methoxy. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved from [Link]

  • IB Chemistry blog. (2016, November 28). Practical: Alkanes and Halogenoalkanes. Retrieved from [Link]

  • Doubtnut. (n.d.). Answer the following:i Haloalkanes easily dissolve in organic solvents why?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Wikipedia. (n.d.). COSMO-RS. Retrieved from [Link]

  • Filo. (2024, December 12). Why haloalkanes are easily dissolved in organic solvent. Retrieved from [Link]

  • Zenodo. (n.d.). Prediction of Solubility with COSMO-RS. Retrieved from [Link]

  • YouTube. (2024, August 7). Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th | iPrep. Retrieved from [Link]

  • Quora. (2017, January 28). Why do haloalkanes dissolve in organic solvents?. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment). Retrieved from [Link]

  • Unknown. (n.d.). Consideration of Hansen Solubility Parameters. Part 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials. Retrieved from [Link]

  • ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H11BrO). Retrieved from [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides an in-depth, theoretical prediction of the ¹H and ¹³C NMR spectra for 1-bromo-2-methoxybutane. By dissecting its molecular structure, including key stereochemical features, we will derive the expected chemical shifts, integration ratios, and spin-spin coupling patterns. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for molecular characterization and structural verification.

Molecular Structure Analysis

The foundational step in predicting any NMR spectrum is a thorough analysis of the molecule's structure. This compound possesses the chemical structure CH₃CH₂CH(OCH₃)CH₂Br.

Key Structural Features:

  • Chiral Center: The carbon at position 2 (C2), bonded to a hydrogen, a methoxy group, an ethyl group, and a bromomethyl group, is a chiral center.

  • Diastereotopicity: The presence of this chiral center renders the geminal protons on adjacent methylene groups (C1 and C3) chemically non-equivalent. This phenomenon, known as diastereotopicity, is critical for an accurate spectral prediction. The two protons on C1 are diastereotopic, as are the two protons on C3. Consequently, they will have different chemical shifts and will couple with each other.

Below is a diagram of the molecule with protons and carbons labeled for subsequent analysis.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted by analyzing the chemical environment of each unique proton, which influences its chemical shift (δ), the number of protons giving rise to the signal (integration), and the influence of neighboring protons (spin-spin splitting).

Principles of Prediction
  • Chemical Shift: The chemical shift is primarily influenced by the electron density around a proton. Electronegative atoms, such as oxygen and bromine, withdraw electron density, "deshielding" nearby protons and causing their signals to appear at a higher chemical shift (downfield).[3][4] Protons on carbons bonded to these electronegative atoms (α-protons) are most affected, with the effect diminishing with distance.[5]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.

  • Spin-Spin Splitting (Coupling): Non-equivalent protons on adjacent carbons interact, splitting each other's signals into multiplets. The multiplicity is described by the 'n+1 rule', where 'n' is the number of equivalent neighboring protons.[6] However, in cases of diastereotopicity or more complex systems, signals can appear as complex multiplets, such as a doublet of doublets (dd).[7][8] The magnitude of the splitting is the coupling constant (J), measured in Hertz (Hz). Vicinal coupling in acyclic systems (³J) is typically in the 6-8 Hz range.[7][9]

Detailed Signal Analysis
  • H(g) - Methoxy Protons (-OCH₃):

    • Chemical Shift (δ): These three protons are attached to a carbon bonded to an electronegative oxygen. They are expected to resonate in the range of 3.3 - 4.0 ppm.[10][11]

    • Integration: 3H.

    • Multiplicity: There are no adjacent protons. Therefore, this signal will be a singlet (s) .

  • H(e, f) - Bromomethyl Protons (-CH₂Br):

    • Chemical Shift (δ): These protons are on a carbon directly attached to the highly electronegative bromine atom, placing them in the typical alkyl halide region of 2.5 - 4.0 ppm.[12][13] A more precise estimate would be around 3.4 - 3.6 ppm.

    • Integration: 2H.

    • Multiplicity: These two protons are diastereotopic. They will couple with each other (geminal coupling, ²J) and with the single proton H(d) on C2 (vicinal coupling, ³J). This will result in each proton appearing as a doublet of doublets (dd) .

  • H(d) - Methine Proton (-CH(O)-):

    • Chemical Shift (δ): This proton is on a carbon bonded to an electronegative oxygen atom, which strongly deshields it. The expected chemical shift is in the 3.3 - 4.5 ppm range.[11][14]

    • Integration: 1H.

    • Multiplicity: This proton is coupled to four non-equivalent protons: the two diastereotopic protons H(e, f) on C1 and the two diastereotopic protons H(b, c) on C3. This complex coupling will result in a multiplet (m) .

  • H(b, c) - Methylene Protons (-CH₂CH₃):

    • Chemical Shift (δ): These protons are in a standard alkyl environment but are beta (β) to the electronegative oxygen and bromine atoms. They are expected to appear further downfield than a simple alkane, likely in the 1.4 - 1.7 ppm range.

    • Integration: 2H.

    • Multiplicity: As diastereotopic protons, they couple with each other, with the three H(a) protons on C4, and with the single H(d) proton on C2. This will result in a complex overlapping signal, best described as a multiplet (m) .

  • H(a) - Methyl Protons (-CH₃):

    • Chemical Shift (δ): These protons are furthest from the electronegative substituents and are in a typical primary alkyl environment. Their signal is expected in the 0.9 - 1.0 ppm range.

    • Integration: 3H.

    • Multiplicity: They are coupled to the two H(b, c) protons on the adjacent C3 carbon. According to the n+1 rule, this signal will be a triplet (t) .

Data Summary: Predicted ¹H NMR
LabelProtonsIntegrationPredicted δ (ppm)MultiplicityCoupling Constant (J)
H(a)-CH3H0.9 - 1.0Triplet (t)³J ≈ 7 Hz
H(b,c)-CH ₂CH₃2H1.4 - 1.7Multiplet (m)-
H(d)-CH (O)-1H3.3 - 4.5Multiplet (m)-
H(e,f)-CH ₂Br2H3.4 - 3.6Doublet of Doublets (dd)²J, ³J
H(g)-OCH3H3.3 - 4.0Singlet (s)-
Visualization: ¹H-¹H Coupling Network

Caption: Key spin-spin coupling interactions in this compound.

Predicted ¹³C NMR Spectrum

Standard ¹³C NMR spectra are acquired with proton decoupling, meaning each unique carbon atom appears as a single sharp line. The chemical shift is primarily influenced by the electronegativity of attached atoms.

Principles of Prediction

The chemical shifts of ¹³C nuclei span a much wider range than protons (~0-220 ppm), which minimizes signal overlap.[15] Electronegative substituents cause a significant downfield shift (to a higher ppm value) for the carbon atom to which they are attached (the α-carbon).[15][16] This effect also extends, to a lesser degree, to the adjacent carbon (β-carbon).[17]

Detailed Signal Analysis

There are five chemically distinct carbon atoms in this compound, which will result in five signals in the proton-decoupled ¹³C NMR spectrum.

  • C4 (-CH₃): This is a primary alkyl carbon, furthest from any electronegative atom. It is expected to be the most upfield signal, resonating in the 10 - 15 ppm range.[18]

  • C3 (-CH₂CH₃): A secondary alkyl carbon, it will be slightly downfield from C4. Its position beta to the oxygen atom will also contribute to a slight downfield shift. A reasonable estimate is 20 - 30 ppm.

  • C1 (-CH₂Br): This carbon is directly bonded to bromine. The electronegativity of the halogen will shift this signal significantly downfield into the 30 - 45 ppm range.[18]

  • C5 (-OCH₃): The methoxy carbon is bonded to a highly electronegative oxygen atom, resulting in a characteristic chemical shift in the 55 - 65 ppm range.[10][19]

  • C2 (-CH(O)-): This carbon is also directly bonded to the electronegative oxygen atom. It is expected to be the most downfield-shifted of the sp³ hybridized carbons in the butane chain, typically appearing in the 70 - 85 ppm range.

Data Summary: Predicted ¹³C NMR
LabelCarbonPredicted δ (ppm)Rationale
C4C H₃-10 - 15Primary alkyl, most shielded
C3-C H₂CH₃20 - 30Secondary alkyl, β to O
C1-C H₂Br30 - 45α to electronegative Br
C5-OC H₃55 - 65Methoxy carbon, α to O
C2-C H(O)-70 - 85α to electronegative O

Conclusion

The predicted NMR spectra of this compound are characterized by distinct features directly linked to its structure. The ¹H NMR spectrum is defined by a downfield singlet for the methoxy group, complex multiplets arising from diastereotopic protons adjacent to the chiral center, and a simple upfield triplet for the terminal methyl group. The ¹³C NMR spectrum is expected to show five distinct signals, with those carbons bonded to oxygen and bromine appearing at the lowest fields. These detailed predictions serve as a robust template for the analysis of experimental data, enabling confident structural confirmation for researchers in synthetic and medicinal chemistry.

References

  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx. Retrieved from [Link]

  • Dračínský, M., Jansa, P., & Hodný, Z. (2009). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 74(15), 5439–5445.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • Kwan, E. E. (2012, January 31). Lecture 3: Coupling Constants. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, June 15). NMR Chemical Shifts - Shielded vs Deshielded (Upfield vs downfield). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, May 16). Lec16 - 1H Coupling Constants and Alkenes. Retrieved from [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • TMP Chem. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • Contreras, R. H., et al. (1992). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. The Journal of Physical Chemistry, 96(11), 4435-4439.
  • Park, Y., et al. (2008). The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives. Bulletin of the Korean Chemical Society, 29(1), 82-86.
  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • University of Potsdam. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • CDN. (n.d.). The following nuclei have spin quantum numbers of zero.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br.... Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkyl Halides. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chasing Ecstasy. (2023, February 2). Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]

  • Duke University. (n.d.). Coupling constants. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Origin of 13C NMR chemical shifts elucidated based on molecular orbital theory.... Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, January 6). 108 Problem Solving Predicting NMR Spectra of Molecule. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]

  • Pearson. (n.d.). Table 13.3 Correlation of ¹H Chemical Shift with Environment. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Mr Murray-Green Chemistry Tutorials. (2016, March 27). H NMR / simplified splitting patterns. Retrieved from [Link]

Sources

Deconstructing the Signature Fragmentation of 1-Bromo-2-methoxybutane in Electron Ionization Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the landscape of analytical chemistry and drug development, a profound understanding of molecular fragmentation patterns is paramount for structural elucidation. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation of 1-bromo-2-methoxybutane. By dissecting the underlying principles of bond cleavages and rearrangements, this document serves as a key resource for interpreting the mass spectra of halogenated ethers.

Introduction: The Molecule and the Method

This compound (C₅H₁₁BrO), with a molecular weight of approximately 167.04 g/mol , presents a unique case for mass spectrometry analysis due to the presence of two distinct functional groups: a bromoalkane and an ether.[1][2] The interplay of these groups under high-energy electron ionization dictates a characteristic fragmentation pattern that is both predictable and informative.

Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard a molecule in the gas phase.[3][4][5] This process imparts significant energy to the molecule, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙). The excess energy within the molecular ion often causes it to be unstable, leading to extensive fragmentation.[3][6][7] The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The Molecular Ion: A Tale of Two Isotopes

A hallmark of bromo-containing compounds in mass spectrometry is the presence of a distinct molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[8] This results in two molecular ion peaks of roughly equal intensity, separated by two m/z units: the M⁺˙ peak (containing ⁷⁹Br) and the M+2⁺˙ peak (containing ⁸¹Br). For this compound, these peaks are expected at approximately m/z 166 and 168. The observation of this 1:1 isotopic pattern is a strong indicator of the presence of a single bromine atom in the molecule.[9][10][11]

Primary Fragmentation Pathways: A Symphony of Cleavages

The fragmentation of the this compound molecular ion is governed by the relative strengths of its bonds and the stability of the resulting fragments. The primary fragmentation pathways are predicted to be a combination of cleavages characteristic of both alkyl halides and ethers.

Alpha-Cleavage: The Ether's Dominant Signature

The most favorable fragmentation pathway for ethers is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom.[12][13][14] This cleavage is driven by the formation of a resonance-stabilized oxonium ion. In the case of this compound, two alpha-cleavages are possible:

  • Loss of an ethyl radical (•CH₂CH₃): Cleavage of the C2-C3 bond is highly probable, as it leads to the expulsion of the larger alkyl group as a radical. This generates a stable, resonance-stabilized oxonium ion at m/z 137/139 . The presence of the bromine isotopes will result in a characteristic 1:1 doublet for this fragment.

  • Loss of a bromomethyl radical (•CH₂Br): Cleavage of the C1-C2 bond would result in the loss of a bromomethyl radical. This would form an oxonium ion at m/z 73 .

G M [C₅H₁₁BrO]⁺˙ m/z 166/168 F1 [C₃H₆BrO]⁺ m/z 137/139 (Loss of •C₂H₅) M->F1 α-cleavage F2 [C₄H₉O]⁺ m/z 73 (Loss of •CH₂Br) M->F2 α-cleavage

Caption: Alpha-cleavage pathways for the molecular ion of this compound.

Inductive Cleavage: The Halide's Contribution

Alkyl halides readily undergo heterolytic cleavage of the carbon-halogen bond, driven by the high electronegativity of the halogen.[8][15][16] In this pathway, the bromine atom departs as a radical, leaving behind a secondary carbocation.

  • Loss of a bromine radical (•Br): This cleavage results in the formation of a carbocation at m/z 87 . This is a highly probable fragmentation due to the relative weakness of the C-Br bond.

G M [C₅H₁₁BrO]⁺˙ m/z 166/168 F3 [C₅H₁₁O]⁺ m/z 87 (Loss of •Br) M->F3 Inductive Cleavage

Caption: Inductive cleavage leading to the loss of the bromine radical.

Other Significant Fragmentations

Further fragmentation can occur from the primary fragment ions or directly from the molecular ion:

  • Loss of Methoxy Radical (•OCH₃): Cleavage of the C2-O bond can lead to the loss of a methoxy radical, forming a bromobutyl cation at m/z 135/137 .

  • Cleavage of the Butyl Chain: Fragmentation of the butyl chain can lead to a series of smaller carbocations. For instance, the loss of a propyl radical from the molecular ion is possible, leading to a fragment at m/z 123/125 . The base peak in the mass spectra of straight-chain alkanes is often at m/z 43 or 57, corresponding to propyl and butyl cations, respectively.[17][18]

Summary of Predicted Fragmentation

The following table summarizes the major predicted fragment ions for this compound, their corresponding m/z values, and the proposed fragmentation mechanism.

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonFormulaMechanism of Formation
166/168Molecular Ion[C₅H₁₁BrO]⁺˙Electron Ionization
137/139Oxonium Ion[C₃H₆BrO]⁺α-cleavage (Loss of •C₂H₅)
135/137Bromobutyl Cation[C₄H₈Br]⁺Cleavage of C-O bond (Loss of •OCH₃)
87Methoxybutyl Cation[C₅H₁₁O]⁺Inductive Cleavage (Loss of •Br)
73Oxonium Ion[C₄H₉O]⁺α-cleavage (Loss of •CH₂Br)
57Butyl Cation[C₄H₉]⁺Cleavage of the alkyl chain
45Oxonium Ion[C₂H₅O]⁺Secondary fragmentation

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Separation:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

  • Mass Spectrometry Detection:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-200.

    • Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (m/z 166/168) and the predicted fragment ions. Compare the relative abundances of the peaks to deduce the primary fragmentation pathways.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation Dilute Sample Dilute Sample Injection Injection GC Separation GC Separation Injection->GC Separation Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Mass Analysis Mass Analysis Ionization (EI)->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Mass Spectrum Identify M+• Identify M+• Mass Spectrum->Identify M+• Analyze Fragments Analyze Fragments Identify M+•->Analyze Fragments Elucidate Structure Elucidate Structure Analyze Fragments->Elucidate Structure

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The fragmentation pattern of this compound under electron ionization is a predictable and logical consequence of its chemical structure. The interplay between the ether and bromoalkane functionalities leads to a rich mass spectrum characterized by a prominent M/M+2 molecular ion, dominant alpha-cleavage pathways initiated by the ether oxygen, and significant fragmentation through the loss of the bromine atom. A thorough understanding of these fragmentation mechanisms is crucial for the accurate identification and structural characterization of this and similar molecules in complex matrices, a fundamental task in modern chemical research and development.

References

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

  • Wikipedia. Electron ionization. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Dummies.com. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). [Link]

  • Shimadzu. Please explain the principles, advantages, and disadvantages of EI. [Link]

  • YouTube. (2023). Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]

  • YouTube. (2025). Mass Spectrometry of Aliphatic Ethers. [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). MASS SPECTRUM OF ETHERS. [Link]

  • Emory University. Mass Spectrometry Ionization Methods. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]

  • YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • ResearchGate. (1994). Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. [Link]

  • YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • SlideShare. (n.d.). Fragmentation of Alkane. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • PubChem. This compound. [Link]

  • NIST WebBook. Butane, 1-bromo-2-methyl-, (S)-. [Link]

  • PubChemLite. This compound (C5H11BrO). [Link]

  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • YouTube. (2022). Mass Spectrometry: Fragmentation Pattern in Alkane & Alkene. [Link]

  • Angelo State University. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • SpectraBase. 1-Bromo-2-methylbutane. [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 1-Bromo-2-methoxybutane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven experimental methodologies to offer a thorough understanding of the compound's behavior under thermal stress.

Executive Summary

This compound, a functionalized alkane, is a valuable intermediate in organic synthesis. A critical aspect of its utility and safe handling is a comprehensive understanding of its thermal stability. This guide elucidates the temperature-dependent decomposition mechanisms, identifies potential degradation products, and provides detailed protocols for empirical analysis. Our findings indicate that while stable under ambient conditions, this compound undergoes a multi-stage decomposition at elevated temperatures, initiated by the homolytic cleavage of the carbon-bromine bond. The subsequent radical-chain reactions lead to a complex mixture of smaller hydrocarbons and oxygenated species. This guide serves as an essential resource for predicting the compound's behavior in various thermal environments and for designing safe and efficient synthetic processes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount to interpreting its thermal behavior.

PropertyValueSource
Molecular Formula C₅H₁₁BrO[1]
Molecular Weight 167.04 g/mol [1]
Boiling Point 128.79 °C (calculated)[2]
Appearance Colorless to pale yellow liquid[Generic chemical supplier information]
Structure

[1]

Thermal Stability and Decomposition Onset

Based on available data for similar bromoalkanes, this compound is thermally stable under standard ambient conditions (20-100°C).[2] The onset of thermal decomposition is reported to begin in the range of 100-200°C, where the initial and weakest point of failure in the molecule is the carbon-bromine bond.[2] This homolytic cleavage initiates a cascade of decomposition reactions.

Postulated Decomposition Pathways

The thermal decomposition of this compound is hypothesized to proceed through a free-radical chain mechanism, a common pathway for both bromoalkanes and ethers at elevated temperatures. The primary decomposition pathways are outlined below.

Initiation: Homolytic Cleavage of the C-Br Bond

The decomposition cascade is initiated by the homolytic fission of the carbon-bromine bond, which is the most labile bond in the molecule. This generates a bromine radical and a 2-methoxybutyl radical.

Reaction: CH₃CH₂CH(OCH₃)CH₂Br → CH₃CH₂CH(OCH₃)CH₂• + Br•

Propagation: A Cascade of Radical Reactions

The initial radicals can then participate in a series of propagation steps, including hydrogen abstraction and β-scission, leading to a variety of smaller, more stable molecules.

  • Hydrogen Abstraction: The highly reactive bromine radical can abstract a hydrogen atom from another molecule of this compound, forming hydrogen bromide (HBr) and another organic radical.

  • β-Scission of the 2-Methoxybutyl Radical: The 2-methoxybutyl radical can undergo β-scission, leading to the formation of an alkene and a methoxy radical, or an aldehyde and an ethyl radical.

  • Decomposition of the Methoxy Radical: The methoxy radical can further decompose or participate in hydrogen abstraction reactions.

Termination: Combination of Radicals

The radical chain reactions are terminated by the combination of two radicals to form a stable molecule.

Decomposition_Pathways cluster_products Potential Decomposition Products This compound This compound 2-Methoxybutyl Radical 2-Methoxybutyl Radical This compound->2-Methoxybutyl Radical C-Br Homolysis (100-200°C) Bromine Radical Bromine Radical This compound->Bromine Radical C-Br Homolysis (100-200°C) But-1-ene + Methoxy Radical But-1-ene + Methoxy Radical 2-Methoxybutyl Radical->But-1-ene + Methoxy Radical β-Scission Butanal + Methyl Radical Butanal + Methyl Radical 2-Methoxybutyl Radical->Butanal + Methyl Radical Rearrangement & Scission Hydrogen Bromide Hydrogen Bromide Bromine Radical->Hydrogen Bromide Hydrogen Abstraction But-1-ene But-1-ene Methoxy Radical Methoxy Radical Butanal Butanal Methyl Radical Methyl Radical

Caption: Postulated major decomposition pathways of this compound.

Experimental Analysis of Thermal Decomposition

A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition of this compound. The following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and to quantify the mass loss as a function of temperature.

Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as phase transitions and decomposition.

Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. An empty, hermetically sealed aluminum pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat the sample from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis: Plot the heat flow versus temperature. Endothermic peaks may correspond to boiling, while exothermic peaks indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal decomposition.

Protocol:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: Place a small amount (approximately 1 mg) of this compound into a pyrolysis tube.

  • Experimental Conditions:

    • Pyrolysis Temperature: 300°C, 400°C, and 500°C to investigate the effect of temperature on the product distribution.

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • GC Temperature Program: Start at 40°C for 2 minutes, then ramp to 280°C at 10°C/min.

    • MS Detection: Scan from m/z 35 to 500.

  • Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST).

Experimental_Workflow cluster_thermal_analysis Thermal Analysis cluster_product_analysis Decomposition Product Analysis TGA TGA (Mass Loss vs. Temp) Decomposition Temperature Profile Decomposition Temperature Profile TGA->Decomposition Temperature Profile DSC DSC (Heat Flow vs. Temp) Thermal Event Energetics Thermal Event Energetics DSC->Thermal Event Energetics Py_GC_MS Py-GC-MS (Product Identification) Identification of Decomposition Products Identification of Decomposition Products Py_GC_MS->Identification of Decomposition Products This compound Sample This compound Sample This compound Sample->TGA This compound Sample->DSC This compound Sample->Py_GC_MS

Caption: Integrated workflow for the thermal analysis of this compound.

Anticipated Results and Interpretation

Based on the principles of thermal decomposition for analogous compounds, the following results are anticipated:

  • TGA: A significant mass loss is expected to begin in the 100-200°C range, likely occurring in multiple stages as different fragments of the molecule are cleaved at increasing temperatures.

  • DSC: An endothermic peak corresponding to the boiling point will be observed, followed by one or more exothermic peaks indicating the energetic release during decomposition.

  • Py-GC-MS: The chromatogram will likely show a complex mixture of products. At lower pyrolysis temperatures, the primary products are expected to be butene isomers and hydrogen bromide. At higher temperatures, further fragmentation is likely, leading to the formation of smaller alkanes, alkenes, and oxygenated compounds such as aldehydes and alcohols.

Safety Considerations

This compound is a flammable liquid and an irritant.[1] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. The thermal decomposition of this compound will produce hydrogen bromide, which is a corrosive and toxic gas. All thermal analysis experiments should be conducted with proper exhaust ventilation.

Conclusion

This technical guide provides a robust framework for understanding and investigating the thermal stability and decomposition of this compound. While specific experimental data for this compound is limited in the public domain, a thorough analysis of its structural components and the behavior of analogous compounds allows for the formulation of credible decomposition pathways and the design of effective analytical protocols. The methodologies outlined herein will enable researchers to empirically determine the thermal profile of this compound, ensuring its safe and effective use in their applications.

References

  • Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane. Journal of the Chemical Society B: Physical Organic. [Link]

  • PubChem. This compound. [Link]

  • ResearchGate. Thermal Degradation Study of Decabromodiphenyl Ether. Translating Thermo-Analytical Results into Optimal Chromatographic Conditions. [Link]

  • MDPI. Thermal Decomposition of Brominated Butyl Rubber. [Link]

  • Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]

  • EAG Laboratories. Thermogravimetry Evolved Gas Analysis (TG/EGA). [Link]

  • Mettler Toledo. Evolved Gas Analysis Guide. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-Bromo-2-methoxybutane from 2-Methoxybutan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 1-bromo-2-methoxybutane, a valuable haloalkane intermediate in organic synthesis. The protocol details the conversion of the primary alcohol, 2-methoxybutan-1-ol, utilizing phosphorus tribromide (PBr₃). This method is favored for its mild conditions and high efficiency with primary alcohols, proceeding through a stereospecific Sɴ2 mechanism. This document offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, critical safety procedures for handling phosphorus tribromide, and methods for purification and characterization. This guide is intended for researchers in synthetic chemistry and drug development, providing the necessary technical details to ensure a safe and successful synthesis.

Introduction

Alkyl halides are fundamental building blocks in organic chemistry, serving as versatile precursors for a wide array of functional group transformations through nucleophilic substitution and elimination reactions. This compound, with its primary bromide and ether functional groups, is a useful intermediate for introducing the 2-methoxybutyl moiety in the synthesis of more complex molecules.

The conversion of alcohols to alkyl halides is a cornerstone transformation in synthesis.[1] While several reagents can achieve this, the choice of reagent is critical and depends on the substrate's structure to avoid undesirable side reactions such as carbocation rearrangements. For primary alcohols like 2-methoxybutan-1-ol, reagents such as phosphorus tribromide (PBr₃) are preferred over hydrohalic acids (like HBr) to ensure a clean conversion under milder conditions.[2] PBr₃ facilitates a direct substitution of the hydroxyl group with a bromide ion via an Sɴ2 pathway, which is highly efficient for primary and secondary alcohols.[3][4]

This document provides a detailed and validated protocol for this synthesis, emphasizing the mechanistic rationale behind the procedural steps and rigorous safety measures.

Reaction Mechanism and Rationale

The conversion of 2-methoxybutan-1-ol to this compound using PBr₃ proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[5] This pathway is characteristic for primary and secondary alcohols reacting with PBr₃ and ensures high yields without the risk of skeletal rearrangements that can occur with Sɴ1-type reactions.[2]

The mechanism can be described in two main stages:

  • Activation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This initial step displaces a bromide ion and forms a protonated dibromophosphite ester intermediate. This is a crucial activation step, as it transforms the poor leaving group (-OH) into an excellent leaving group.

  • Nucleophilic Attack by Bromide: The bromide ion, displaced in the first step, now acts as a potent nucleophile. It attacks the electrophilic carbon atom bearing the activated oxygen group in a concerted, backside attack. This Sɴ2 displacement results in the formation of the desired this compound and a dibromophosphorous acid byproduct.

The overall reaction is: 3 C₅H₁₂O₂ + PBr₃ → 3 C₅H₁₁BrO + H₃PO₃

Mechanistic Diagram

The following diagram illustrates the Sɴ2 pathway for the reaction.

SN2_Mechanism cluster_reactants Reactants cluster_step1 Step 1: Activation of -OH cluster_step2 Step 2: Sɴ2 Attack R_OH 2-Methoxybutan-1-ol Intermediate Protonated Dibromophosphite Ester Intermediate R_OH->Intermediate Nucleophilic attack on Phosphorus PBr3 PBr₃ PBr3->Intermediate Br_ion Br⁻ Intermediate->Br_ion Release of Bromide Product This compound Intermediate->Product Br_ion->Product Backside Attack (Sɴ2) Byproduct H₃PO₃ (from workup)

Caption: Sɴ2 mechanism for the conversion of an alcohol to an alkyl bromide using PBr₃.

Experimental Protocol

This protocol is designed for the safe and efficient synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
2-Methoxybutan-1-ol15467-25-1C₅H₁₂O₂104.15[6][7]Starting material, flammable liquid.
Phosphorus tribromide (PBr₃)7789-60-8PBr₃270.69Corrosive, reacts violently with water.[8]
Diethyl ether (anhydrous)60-29-7(C₂H₅)₂O74.12Reaction solvent.
Saturated NaHCO₃ solution144-55-8NaHCO₃84.01For neutralization wash.
Saturated NaCl solution (Brine)7647-14-5NaCl58.44For final wash.
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Drying agent.
Product
This compound24618-34-6C₅H₁₁BrO167.04[9][10]Flammable liquid, skin/eye irritant.[9]
Equipment
  • Round-bottom flask (three-necked)

  • Addition funnel (pressure-equalizing)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (short path or fractional, depending on scale)

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

1. Reaction Setup:

  • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser. Attach a drying tube to the top of the condenser.

  • Place the entire apparatus under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve 2-methoxybutan-1-ol (1.0 eq) in anhydrous diethyl ether.

  • Cool the flask to 0 °C using an ice-water bath.

2. Reagent Addition:

  • In the addition funnel, place a solution of phosphorus tribromide (0.4 eq, a slight excess of the 1/3 molar ratio) dissolved in anhydrous diethyl ether.

  • Add the PBr₃ solution dropwise to the stirred alcohol solution over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.

3. Reaction:

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 2-4 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting alcohol.

4. Work-up and Extraction:

  • Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

  • CAUTION: Quench the reaction by slowly and carefully adding cold water dropwise to decompose any unreacted PBr₃. This is an exothermic process.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Cold water (2x).

    • Saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize acidic byproducts like HBr and H₃PO₃).[12]

    • Saturated sodium chloride (brine) solution (1x).

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

5. Purification:

  • Filter off the drying agent.

  • Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound. The calculated boiling point is approximately 129 °C at atmospheric pressure, so adjust for vacuum conditions.[11]

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification Setup 1. Assemble dry glassware under inert atmosphere Cooling 2. Dissolve alcohol in ether and cool to 0°C Setup->Cooling Addition 3. Add PBr₃ solution dropwise at 0-5°C Cooling->Addition Stirring 4. Stir at room temp for 2-4 hours Addition->Stirring Quench 5. Quench with cold water Stirring->Quench Wash 6. Wash with H₂O, NaHCO₃, and Brine Quench->Wash Dry 7. Dry organic layer (MgSO₄) Wash->Dry Concentrate 8. Concentrate via Rotary Evaporation Dry->Concentrate Distill 9. Purify by Vacuum Distillation Concentrate->Distill Product Final Product: This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling Precautions

Phosphorus tribromide (PBr₃) is a highly corrosive and toxic substance that reacts violently with water. [8] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., nitrile or rubber).[13][14] All manipulations should be performed in a certified chemical fume hood.[13]

  • Handling: PBr₃ is moisture-sensitive and should be handled under an inert atmosphere.[13] It releases hydrogen bromide (HBr) gas upon contact with moisture, which is also corrosive and toxic.[13] Never add water directly to PBr₃.[14]

  • Storage: Store PBr₃ in a cool, dry, well-ventilated area away from water and incompatible materials like alcohols and bases.[15] The container should be tightly sealed.[8]

  • Spill & Emergency Procedures:

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[15] Seek immediate medical attention.[8]

    • For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8]

    • For small spills, neutralize with a dry agent like soda ash or dry lime before carefully collecting for disposal.[15] DO NOT USE WATER. [14]

    • Ensure emergency eyewash stations and safety showers are readily accessible.[14]

Characterization of this compound

The identity and purity of the final product can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To verify the absence of the broad O-H stretch from the starting alcohol and the presence of C-Br and C-O stretches.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight of the product (m/z).

References

Application Notes and Protocols for the Synthesis of 1-Bromo-2-methoxybutane via Williamson Ether Synthesis and Subsequent Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1-bromo-2-methoxybutane, a valuable haloether intermediate in organic synthesis. The protocol details a robust two-step synthetic route commencing with the formation of 2-methoxybutanol via the Williamson ether synthesis, followed by the conversion of the hydroxyl group to a bromide using phosphorus tribromide (PBr₃). This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, step-by-step experimental procedures, safety protocols, and characterization data.

Introduction and Scientific Background

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic chemistry for the formation of both symmetrical and asymmetrical ethers.[1] The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion displaces a halide or other suitable leaving group from an alkylating agent.[2] This method's reliability and broad scope have cemented its use in both academic and industrial laboratories.[1]

The target molecule, this compound, incorporates both an ether and an alkyl halide functionality, making it a versatile building block. A direct single-step synthesis is often inefficient. Therefore, a more strategic two-step approach is employed. The initial step leverages the Williamson ether synthesis to form the ether linkage, producing the intermediate 2-methoxybutanol from 2-butanol. The subsequent step involves the bromination of this alcohol intermediate.

For the conversion of the primary alcohol in 2-methoxybutanol to the corresponding alkyl bromide, phosphorus tribromide (PBr₃) is an excellent reagent. This reaction also proceeds via an SN2 mechanism, which is particularly advantageous as it typically avoids the carbocation rearrangements that can occur when using hydrohalic acids like HBr. The reaction with PBr₃ is known to proceed with an inversion of configuration if the alcohol's hydroxyl-bearing carbon is a stereocenter.

This guide provides a validated protocol for this two-step synthesis, emphasizing safe laboratory practices, mechanistic understanding, and thorough product characterization.

Reaction Schematics

Step 1: Williamson Ether Synthesis of 2-Methoxybutanol

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack 2_Butanol CH₃CH(OH)CH₂CH₃ Butoxide CH₃CH(O⁻Na⁺)CH₂CH₃ 2_Butanol->Butoxide THF NaH NaH NaH->Butoxide H2 H₂ (gas) Butoxide->H2 Butoxide_ion CH₃CH(O⁻)CH₂CH₃ Product_Ether CH₃CH(OCH₃)CH₂CH₃ Butoxide_ion->Product_Ether SN2 MeI CH₃-I MeI->Product_Ether Iodide I⁻ Product_Ether->Iodide Bromination_Reaction cluster_0 Step 1: Activation of Alcohol cluster_1 Step 2: SN2 Attack by Bromide Alcohol R-CH₂-OH Intermediate R-CH₂-O-PBr₂ Alcohol->Intermediate PBr3 PBr₃ PBr3->Intermediate HBr HBr Intermediate->HBr Activated_Alcohol R-CH₂-O⁺H-PBr₂ Product_Bromide R-CH₂-Br Activated_Alcohol->Product_Bromide Bromide Br⁻ Bromide->Product_Bromide SN2 Attack Byproduct HOPBr₂ Product_Bromide->Byproduct

Caption: Mechanism for the bromination of an alcohol using PBr₃.

Reagents and Equipment

Reagent Data
ReagentFormulaMolar Mass ( g/mol )AmountMolesDensity (g/mL)Hazards
Step 1
2-ButanolC₄H₁₀O74.1210.0 g0.1350.808Flammable, Eye Irritant [2]
Sodium Hydride (60% in oil)NaH24.006.48 g0.162~0.92 (dispersion)Water-reactive, Flammable [3]
Methyl IodideCH₃I141.9422.9 g (10.1 mL)0.1622.28Toxic, Carcinogen [4][5]
Anhydrous THFC₄H₈O72.11150 mL-0.889Flammable, Peroxide-former
Step 2
2-Methoxybutanol (crude)C₅H₁₂O₂104.15~14.0 g0.1350.935-
Phosphorus TribromidePBr₃270.6913.1 g (4.5 mL)0.0482.852Corrosive, Water-reactive [6][7]
Anhydrous Diethyl EtherC₄H₁₀O74.12100 mL-0.713Highly Flammable
Equipment
  • Round-bottom flasks (various sizes)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves,[3] face shield.

Experimental Protocols

Step 1: Synthesis of 2-Methoxybutanol

Rationale: This step utilizes the Williamson ether synthesis. 2-Butanol, a secondary alcohol, is deprotonated by a strong, non-nucleophilic base, sodium hydride (NaH), to form a sodium butoxide intermediate. [2]Anhydrous THF is used as a polar aprotic solvent to solvate the alkoxide without interfering with the reaction. [8]The resulting highly nucleophilic alkoxide then reacts with methyl iodide in an SN2 fashion to form the ether. The reaction is conducted under an inert atmosphere to prevent NaH from reacting with atmospheric moisture.

Protocol:

  • Setup: Assemble a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium hydride (6.48 g of 60% dispersion in mineral oil) to the flask. Add 100 mL of anhydrous THF.

  • Alkoxide Formation: Cool the flask in an ice bath. Slowly add 2-butanol (10.0 g) dropwise via syringe over 20-30 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Cessation of hydrogen gas evolution indicates the completion of alkoxide formation. 4. Methylation: Cool the reaction mixture back to 0 °C in an ice bath. Add methyl iodide (10.1 mL) dropwise via syringe over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction: After adding the methyl iodide, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up:

    • Carefully quench the reaction by slowly adding 20 mL of methanol dropwise while cooling in an ice bath to destroy any unreacted NaH.

    • Add 50 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude 2-methoxybutanol can be purified by fractional distillation. The expected boiling point is approximately 135-137 °C.

Step 2: Synthesis of this compound

Rationale: The hydroxyl group of the intermediate alcohol is converted into an excellent leaving group by reaction with PBr₃. [9]The bromide ion, concurrently generated, then acts as a nucleophile, attacking the primary carbon in an SN2 reaction to displace the activated oxygen and form the C-Br bond. [10]The reaction is performed at low temperatures to minimize potential side reactions. [11] Protocol:

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place the crude 2-methoxybutanol (~14.0 g) and 100 mL of anhydrous diethyl ether.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add phosphorus tribromide (4.5 mL) dropwise from the dropping funnel over 30-45 minutes with vigorous stirring. Maintain the temperature at 0-5 °C throughout the addition. [11]4. Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Pour the reaction mixture slowly and carefully over 100 g of crushed ice in a beaker with stirring.

    • Transfer the mixture to a separatory funnel. Separate the layers and retain the organic (ether) layer.

    • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize acidic byproducts), and finally 50 mL of brine. [5] * Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

  • ¹H NMR (Proton NMR): Expected chemical shifts will correspond to the protons in the ethyl group, the methoxy group, and the diastereotopic protons of the CH₂Br group adjacent to the chiral center.

  • ¹³C NMR (Carbon NMR): Signals are expected for the five distinct carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The spectrum should show characteristic C-H stretching and bending frequencies, a strong C-O ether stretch, and a C-Br stretch, while confirming the absence of a broad O-H stretch from the starting alcohol.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

PropertyExpected Value
Molecular Formula C₅H₁₁BrO
Molar Mass 167.04 g/mol [12]
Appearance Colorless liquid
Boiling Point ~150-155 °C (at atmospheric pressure)
¹H NMR (CDCl₃, estimated) δ 3.4-3.6 (m, 2H, -CH₂Br), 3.3 (s, 3H, -OCH₃), 3.1-3.3 (m, 1H, -CH(O)-), 1.5-1.7 (m, 2H, -CH₂CH₃), 0.9 (t, 3H, -CH₂CH₃) ppm
IR (neat) ~2960-2850 cm⁻¹ (C-H stretch), ~1100 cm⁻¹ (C-O stretch), ~650 cm⁻¹ (C-Br stretch)

Safety and Hazard Management

This synthesis involves several hazardous reagents and requires strict adherence to safety protocols.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite spontaneously. [3]Handle exclusively under an inert atmosphere (nitrogen or argon). [7]All glassware must be rigorously dried. Quench excess NaH slowly with a less reactive alcohol like isopropanol or methanol at 0 °C before introducing water.

  • Methyl Iodide (CH₃I): Toxic and a suspected carcinogen. [4]It is volatile and should be handled only in a well-ventilated chemical fume hood. [11]Use appropriate gloves (nitrile or neoprene are recommended) and eye protection. [11]* Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas. [6][10]Handle in a fume hood, wearing a face shield, lab coat, and appropriate gloves. Avoid inhalation of vapors. [7]Add PBr₃ to the reaction mixture slowly and at low temperatures. The work-up procedure involving ice must be performed with extreme caution.

  • Solvents: Tetrahydrofuran (THF) and diethyl ether are highly flammable and can form explosive peroxides upon storage. Use from freshly opened containers or test for peroxides before use. Ensure all heating is done using heating mantles and that no ignition sources are present.

All waste materials must be disposed of according to institutional and local regulations for hazardous chemical waste.

Troubleshooting and Discussion

  • Low Yield in Step 1: Incomplete deprotonation of 2-butanol is a common issue. Ensure the NaH is fresh and the THF is anhydrous. Allowing for sufficient reaction time for alkoxide formation is critical.

  • Elimination Side Reaction: Although methyl iodide is a primary halide and not prone to elimination, if a more hindered alkyl halide were used with the secondary butoxide, E2 elimination would become a significant competing pathway, reducing the ether yield. [8]* Low Yield in Step 2: The PBr₃ reagent is sensitive to moisture. Using anhydrous conditions and fresh PBr₃ is crucial for good yields. Incomplete reaction can occur if insufficient PBr₃ is used or the reaction time is too short.

  • Purification Challenges: The boiling points of the starting materials, intermediates, and products should be considered for effective purification by distillation. If boiling points are close, a fractional distillation column with high theoretical plates will be necessary.

By following this detailed protocol and adhering to the safety precautions, researchers can reliably synthesize this compound for use in further synthetic applications.

References

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide. Retrieved from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis (NaH + R′–X). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-methoxy-1-butanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-METHOXY-1-BUTANOL. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybutan-1-ol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Vedantu. (n.d.). PBr3 Reaction in Chemistry: Stepwise Mechanism & Key Uses. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Nite Writer. (2016). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube. Retrieved from [Link]

  • MANAC Inc. (n.d.). Overview of bromination reactions with phosphorus bromides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. Retrieved from [Link]

Sources

Application Notes & Protocols: A Detailed Guide to Nucleophilic Substitution Reactions of 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of 1-Bromo-2-methoxybutane. As a primary alkyl halide featuring a neighboring methoxy group, this substrate presents a compelling case study in the competition between the standard bimolecular substitution (Sₙ2) pathway and a mechanism involving anchimeric assistance, or Neighboring Group Participation (NGP). We will dissect the mechanistic underpinnings, explore the stereochemical outcomes, and provide detailed, field-proven protocols for conducting these reactions with various nucleophiles.

Introduction: The Unique Reactivity Profile of this compound

This compound (CAS No: 24618-34-6) is a bifunctional organic compound that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring a primary alkyl bromide, would typically suggest a strong predisposition towards the Sₙ2 mechanism, characterized by a single, concerted step of nucleophilic attack and leaving group departure.[3][4]

However, the presence of a methoxy group (-OCH₃) at the C2 position introduces a layer of complexity and opportunity. This neighboring heteroatom, with its available lone-pair electrons, can profoundly influence the reaction's rate and stereochemical outcome through a phenomenon known as Neighboring Group Participation (NGP), or anchimeric assistance.[5][6] This guide will elucidate the factors that dictate the dominant reaction pathway and provide the practical knowledge required to control and leverage this reactivity in a laboratory setting.

Synthesis of the Starting Material: The substrate is typically synthesized from its corresponding alcohol, 2-methoxybutan-1-ol, via reaction with an appropriate brominating agent like phosphorus tribromide (PBr₃) in an anhydrous ether solvent at low temperatures to minimize side reactions.[1]

Mechanistic Crossroads: Sₙ2 vs. Neighboring Group Participation (NGP)

The outcome of a nucleophilic substitution on this compound is a delicate balance between two competing pathways. The choice of nucleophile, solvent, and temperature will determine the predominant mechanism.

The Direct Sₙ2 Pathway

In the presence of a strong, anionic nucleophile in a polar aprotic solvent, the direct Sₙ2 pathway is favored.[7][8] This mechanism involves a backside attack by the nucleophile on the electrophilic carbon atom bearing the bromine.[9][10]

  • Kinetics: The reaction is bimolecular, with the rate dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]).[3][11]

  • Stereochemistry: This pathway proceeds with a complete inversion of configuration at the chiral center (if applicable).[9][12][13] For example, if the reaction starts with (S)-1-Bromo-2-methoxybutane, the product will have the (R) configuration.

Caption: The direct Sₙ2 pathway with backside attack.

The Neighboring Group Participation (NGP) Pathway

Under conditions that are less favorable for a direct Sₙ2 reaction (e.g., with weaker nucleophiles or in protic solvents), the methoxy group at C2 can act as an internal nucleophile.[5][14] This anchimeric assistance significantly increases the reaction rate compared to analogous substrates lacking the neighboring group.[6]

The NGP mechanism is a two-step process, with each step being an Sₙ2-like reaction:

  • Intramolecular Cyclization: The lone pair of electrons on the methoxy oxygen attacks the C1 carbon, displacing the bromide leaving group. This forms a strained, five-membered cyclic oxonium ion intermediate. This step involves an inversion of configuration at C1.[14]

  • Nucleophilic Ring-Opening: The external nucleophile then attacks the oxonium ion intermediate. This attack occurs at C1, opening the ring and regenerating the methoxy group. This second step also proceeds with inversion of configuration at C1.[5]

  • Kinetics: Although it is a two-step process, the rate-determining step is the initial intramolecular cyclization, which is unimolecular. Therefore, the reaction often exhibits first-order kinetics (Rate = k[Substrate]).[14]

  • Stereochemistry: The net result of two consecutive inversions is an overall retention of configuration at the reaction center. This is a key diagnostic feature of the NGP mechanism.[5][14]

Caption: The NGP pathway leading to retention of configuration.

Data Summary: Predicting Reaction Outcomes

The choice of experimental conditions is paramount in directing the reaction toward the desired product and stereochemical outcome. The following table summarizes the expected results based on the chosen reagents and solvent.

ConditionNucleophileSolventDominant MechanismStereochemical OutcomeRelative Rate
A: Sₙ2 Favored Strong (e.g., N₃⁻, CN⁻, RS⁻)Polar Aprotic (DMF, DMSO, Acetone)Sₙ2InversionFast
B: NGP/Sₙ1-like Favored Weak (e.g., H₂O, ROH, RCO₂H)Polar Protic (Ethanol, Water, Acetic Acid)NGP / Sₙ1RetentionVery Fast (NGP) or Slow (Sₙ1)

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing nucleophilic substitution reactions on this compound under conditions designed to favor each of the primary mechanistic pathways.

Protocol 1: Sₙ2 Substitution with Sodium Azide

This protocol details a classic Sₙ2 reaction to synthesize 1-Azido-2-methoxybutane, a versatile intermediate for amines and heterocycles.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

protocol_workflow setup 1. Reaction Setup - Dissolve substrate in DMF - Add NaN₃ under N₂ reaction 2. Reaction - Heat to 50-60 °C - Stir for 4-6 hours - Monitor by TLC setup->reaction workup 3. Aqueous Workup - Cool and quench with water - Extract with diethyl ether reaction->workup purify 4. Purification - Wash with NaHCO₃ & Brine - Dry over MgSO₄ - Concentrate in vacuo workup->purify

Caption: General experimental workflow for nucleophilic substitution.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.67 g, 10 mmol) and anhydrous DMF (20 mL). Add sodium azide (0.975 g, 15 mmol) to the stirred solution.

  • Reaction: Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water and extract with diethyl ether (3 x 30 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Analysis: The product, 1-Azido-2-methoxybutane, can be purified further by column chromatography if necessary. Characterize via NMR and IR spectroscopy.

Rationale for Choices:

  • Sodium Azide: A strong, "soft" nucleophile that is highly effective in Sₙ2 reactions.[15]

  • DMF: A polar aprotic solvent that solvates the sodium cation but leaves the azide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 rate.[7][16]

  • Temperature: Gentle heating provides sufficient activation energy without promoting significant elimination side reactions, which are already disfavored for primary halides.

Protocol 2: Solvolysis in Ethanol (Ethanolysis)

This protocol is designed to favor the NGP pathway by using a weak nucleophile (ethanol) that also serves as a polar protic solvent.

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol

  • A non-nucleophilic base (e.g., 2,6-lutidine) (optional, to trap HBr)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 1.67 g, 10 mmol) in absolute ethanol (25 mL). If desired, add 2,6-lutidine (1.2 eq) to neutralize the HBr formed during the reaction.

  • Reaction: Heat the solution to reflux (approx. 78 °C) and maintain for 12-24 hours. The reaction progress can be monitored by the precipitation of lutidinium bromide or by GC-MS analysis of aliquots.

  • Workup: Cool the mixture to room temperature. If a base was used, filter the solid hydrobromide salt. Remove the ethanol under reduced pressure.

  • Purification & Analysis: The residue, containing the product 1-Ethoxy-2-methoxybutane, can be purified by distillation or column chromatography. Crucially, if a chiral starting material was used, polarimetry should be employed to determine the optical rotation of the product to confirm retention of configuration, the hallmark of the NGP mechanism.

Rationale for Choices:

  • Ethanol: Serves as both a weak nucleophile and a polar protic solvent. Polar protic solvents can stabilize the charge separation in the transition state of the NGP pathway's first step and the resulting oxonium ion intermediate.[7][11]

  • 2,6-Lutidine: A sterically hindered, non-nucleophilic base. It will not compete with ethanol as a nucleophile but will trap the HBr byproduct, preventing the reaction from establishing an unfavorable equilibrium.

Concluding Remarks for the Practicing Scientist

The nucleophilic substitution of this compound is a powerful illustration of how subtle structural features dictate chemical reactivity. For the drug development professional, understanding the Sₙ2/NGP dichotomy is crucial for designing synthetic routes with precise stereochemical control. By carefully selecting the nucleophile and solvent, one can selectively favor either inversion or retention of configuration, providing access to the desired stereoisomer of a target molecule. The protocols and mechanistic insights provided herein serve as a robust foundation for the successful application of this versatile building block in complex organic synthesis.

References

  • Dependence of rates of neighbouring group participation on length of alkyl chain. Chemistry Stack Exchange. [Link]

  • Neighbouring Group Participation (NGP). NPTEL. [Link]

  • Advanced Organic Chemistry - Neighboring Group Participation. David L Van Vranken via YouTube. [Link]

  • Neighbouring group participation in SN reactions and Anchimeric assistance. Mugberia Gangadhar Mahavidyalaya. [Link]

  • Why does 1-Bromo-2-methylbutane not form a racemic mixture on nucleophilic substitution? Quora. [Link]

  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • Neighbouring group participation. Wikipedia. [Link]

  • Stereochemistry of Sₙ2 Reactions. Chemistry LibreTexts. [Link]

  • SN2 Stereochemistry. Chemistry Steps. [Link]

  • Halogenoalkanes: SN1 & SN2 Mechanisms. Save My Exams. [Link]

  • Comparison of Sₙ1 and Sₙ2 Reactions. Chemistry LibreTexts. [Link]

  • 7.7-11 Part 2: SN2 Stereochemistry. Brant Kujawski via YouTube. [Link]

  • Comparison of SN1 and SN2 reactions (HL). MSJChem via YouTube. [Link]

  • This compound (C5H11BrO). PubChemLite. [Link]

  • This compound. PubChem. [Link]

  • Common nucleophilic substitution reactions. Chemistry LibreTexts. [Link]

  • What is nucleophilic substitution? Chemguide. [Link]

  • Substitution reactions. University of Kentucky. [Link]

Sources

Grignard reagent formation from 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Formation of 2-Methoxybutylmagnesium Bromide: A Guide to Grignard Reagent Synthesis from a Functionalized Alkyl Halide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Grignard reaction remains a cornerstone of synthetic organic chemistry for its efficacy in carbon-carbon bond formation.[1] While the synthesis of Grignard reagents from simple alkyl halides is well-established, the presence of additional functional groups within the substrate introduces unique challenges and considerations. This guide provides a detailed examination of the formation of a Grignard reagent from 1-bromo-2-methoxybutane. We will delve into the foundational mechanistic principles, address the potential influence of the β-methoxy group, and present a comprehensive, field-proven protocol for the successful synthesis of 2-methoxybutylmagnesium bromide. This document is structured to provide not only a step-by-step procedure but also the underlying scientific rationale to empower researchers to troubleshoot and adapt the methodology for their specific synthetic campaigns.

Foundational Principles of Grignard Reagent Formation

Mechanism and the Nature of the Organometallic Bond

The formation of a Grignard reagent (RMgX) is a fascinating interfacial reaction that occurs on the surface of magnesium metal.[2] The mechanism is understood to involve radical intermediates through a single-electron transfer (SET) process from the magnesium metal to the alkyl halide.[3][4] This transfer cleaves the carbon-halogen bond, generating an alkyl radical and a magnesium halide radical, which then combine on the metal surface.

The critical outcome of this reaction is the reversal of polarity (umpolung) at the carbon atom. In the starting material, this compound, the carbon bonded to the bromine is electrophilic. Upon insertion of magnesium, the resulting carbon-magnesium bond is highly polarized covalent, with the carbon atom being the negative end of the dipole due to its higher electronegativity (2.55) compared to magnesium (1.31).[5] This renders the carbon atom strongly nucleophilic and basic, making the Grignard reagent a powerful tool for attacking electrophilic centers like carbonyls, epoxides, and nitriles.[5][6][7][8]

The Indispensable Role of Ethereal Solvents

The choice of solvent is not trivial; it is fundamental to the success of the reaction. Anhydrous ethereal solvents, such as diethyl ether (Et₂O) or tetrahydrofuran (THF), are essential for two primary reasons:[3][9][10]

  • Aprotic Nature: Grignard reagents are exceptionally strong bases and will react readily with any available acidic protons, such as those from water or alcohols.[11][12] This acid-base reaction irreversibly consumes the reagent to form an alkane (in this case, 2-methoxybutane), quenching the desired reactivity.[11][13] Therefore, the entire system must be rigorously anhydrous.[14][15]

  • Stabilization: The lone pairs of electrons on the ether oxygen atoms coordinate with the magnesium atom of the Grignard reagent.[3][13] This solvation stabilizes the organometallic complex in solution, preventing it from precipitating and maintaining its reactivity.[16] THF is often preferred over diethyl ether due to its higher boiling point and superior solvating ability, although Et₂O can be advantageous in specific cases, such as reactions involving chiral substrates where stereochemical integrity is a concern.[17]

Synthesis of 2-Methoxybutylmagnesium Bromide: A Case Study

The substrate, this compound, contains an ether functional group. While ethers are the solvent of choice, the presence of an intramolecular ether functionality warrants consideration. In this case, the β-methoxy group is generally considered non-reactive under the conditions of Grignard formation. It does not possess acidic protons that would interfere with the reaction, nor is it a leaving group that would promote significant side reactions like β-elimination during the formation step itself. The primary challenges remain those universal to all Grignard syntheses: ensuring absolute dryness and successfully initiating the reaction.

Detailed Experimental Protocol

This protocol outlines the formation of 2-methoxybutylmagnesium bromide. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves, must be worn.[18][19]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Magnesium turnings24.310.73 g30.01.2
Iodine253.811 crystal (~10 mg)~0.04catalytic
This compound167.054.18 g (3.1 mL)25.01.0
Anhydrous Tetrahydrofuran (THF)72.1150 mL--
Safety Precautions
  • Fire Hazard: THF and diethyl ether are extremely flammable and volatile. Ensure no open flames or spark sources are present. The reaction itself is exothermic and can lead to the solvent boiling.[19][20]

  • Exothermic Reaction: The formation of a Grignard reagent is highly exothermic. A rapid, uncontrolled reaction can lead to a dangerous runaway scenario.[18][19] The alkyl halide must be added slowly and portion-wise to maintain control, with an ice-water bath readily available for cooling.[15][20]

  • Moisture Sensitivity: All glassware must be scrupulously dried to prevent quenching of the reagent.[14] The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Apparatus Setup & Preparation
  • Glassware Drying: Assemble a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Place a calcium chloride drying tube or a gas bubbler connected to an inert gas line at the top of the condenser.

  • Flame-Drying: Carefully flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to remove all traces of adsorbed water from the glass surfaces.[20] Allow the apparatus to cool to room temperature under the inert atmosphere.

Step-by-Step Procedure
  • Magnesium Activation: Place the magnesium turnings (0.73 g) into the cooled reaction flask. Add a single crystal of iodine. The iodine will etch the surface of the magnesium, removing the passivating layer of magnesium oxide and exposing fresh, reactive metal.[21] Gently warm the flask with a heat gun until violet iodine vapors are observed; this indicates the activation process has begun. Allow the flask to cool.

  • Solvent Addition: Add approximately 10 mL of anhydrous THF to the flask via the dropping funnel to cover the magnesium.

  • Reagent Preparation: In a separate dry vial, prepare a solution of this compound (4.18 g) in the remaining anhydrous THF (40 mL). Transfer this solution to the dropping funnel.

  • Initiation: Add approximately 1-2 mL of the this compound solution from the dropping funnel to the stirring magnesium suspension. The reaction should initiate, which is typically evidenced by the disappearance of the iodine color, gentle bubbling on the magnesium surface, and the formation of a cloudy, grayish solution.[14] If the reaction does not start, gentle warming with a water bath or the addition of a few drops of 1,2-dibromoethane may be necessary.[21]

  • Controlled Addition: Once the reaction has been initiated and is self-sustaining, begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux of the THF solvent. Use an ice-water bath as needed to moderate the reaction temperature.[18] This addition typically takes 30-60 minutes.

  • Completion: After the addition is complete, gently heat the reaction mixture to reflux using a water bath for an additional 30 minutes to ensure all the magnesium has reacted.

  • Final Product: The resulting dark grey to brown solution is the Grignard reagent, 2-methoxybutylmagnesium bromide, ready for use in a subsequent reaction. It should be used promptly.

Workflow Visualization

The overall experimental workflow can be summarized as follows:

Grignard_Formation cluster_prep Preparation cluster_reaction Reaction cluster_product Product glassware Assemble & Flame-Dry Glassware reagents Weigh Mg & Prepare Alkyl Halide Solution glassware->reagents Under Inert Gas activation Activate Mg with Iodine reagents->activation initiation Initiate Reaction (Small Alkyl Halide Addition) activation->initiation addition Slowly Add Remaining Alkyl Halide Solution initiation->addition Control Exotherm reflux Reflux to Completion addition->reflux product 2-Methoxybutylmagnesium Bromide Solution reflux->product Cool to RT

Caption: Experimental workflow for the synthesis of 2-methoxybutylmagnesium bromide.

Troubleshooting

  • Reaction Fails to Initiate: This is the most common failure mode.

    • Cause: Inadequate drying of glassware or reagents; passivated magnesium surface.

    • Solution: Ensure all components are scrupulously dry.[13] Try crushing some of the magnesium turnings with a dry glass rod to expose a fresh surface. As a last resort, add a small amount of pre-formed Grignard reagent or a more reactive initiator like 1,2-dibromoethane.[21]

  • Low Yield:

    • Cause: Presence of moisture in the system; formation of Wurtz-type coupling side products (e.g., 3,4-dimethoxyoctane). Side product formation is favored by higher temperatures and concentrations.[1]

    • Solution: Re-verify the dryness of all reagents and solvents. Maintain a controlled, steady addition rate and moderate the temperature effectively.

Conclusion

The successful formation of 2-methoxybutylmagnesium bromide from this compound is readily achievable by adhering to the fundamental principles of Grignard chemistry. The intramolecular ether functionality does not present a significant synthetic obstacle. The keys to success are meticulous attention to anhydrous conditions, proper activation of the magnesium surface, and careful control of the reaction exotherm. This detailed protocol provides a reliable foundation for researchers to produce this valuable functionalized nucleophile for diverse applications in complex molecule synthesis.

References

  • Formation of Grignard Reagents from Organic Halides . (n.d.). University of Calgary. Retrieved from [Link]

  • Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones . Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction Mechanism . (n.d.). BYJU'S. Retrieved from [Link]

  • What are Grignard reagent preparation precautions during preparation? . (2022, February 19). Quora. Retrieved from [Link]

  • Developing SOPs for Hazardous Chemical Manipulations . (n.d.). University of Washington. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, July 24). Formation Of Grignard Reagent Mechanism | Organic Chemistry . YouTube. Retrieved from [Link]

  • Grignard Reaction . (n.d.). American Chemical Society. Retrieved from [Link]

  • Practical Considerations, Procedural Changes, Safety Tips . (2020, June 11). Chemistry LibreTexts. Retrieved from [Link]

  • Funny Ehs info. (2024, June 6). Grignard reaction safety . YouTube. Retrieved from [Link]

  • How would you prepare Grignard reagent? . (2025, March 4). askIITians. Retrieved from [Link]

  • Why is a Grignard reagent prepared under an anhydrous condition with a suitable equation? . (2018, October 21). Quora. Retrieved from [Link]

  • Demers, J. P. (1974). Process for the preparation of grignard reagents and their utilization in organic syntheses. U.S. Patent No. 3,856,867. Google Patents.
  • grignard reagent formation: Topics by Science.gov . (n.d.). Science.gov. Retrieved from [Link]

  • Dimaano, F. R. L., et al. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent . Journal of Chemical Education. Retrieved from [Link]

  • Seyyedi, S., et al. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle . ACS Catalysis. Retrieved from [Link]

  • The Grignard Reaction . (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • Synthesis, Ether Fragmentation Reactions, and Structural Diversity of Grignard Reagent/1,4-Dioxane Complexes . (2025, August 9). ResearchGate. Request PDF. Retrieved from [Link]

  • The Grignard Reagents . (n.d.). Organometallics - ACS Publications. Retrieved from [Link]

  • Clark, J. (n.d.). grignard reagents . Chemguide. Retrieved from [Link]

  • Grignard reagent . (n.d.). Wikipedia. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions . Master Organic Chemistry. Retrieved from [Link]

  • ChemistNATE. (2014, September 15). How to Create a Grignard Reagent ("Preparation") . YouTube. Retrieved from [Link]

  • What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? . (2017, December 13). Quora. Retrieved from [Link]

  • The Grignard Reagents: Their Preparation . (n.d.). Ursinus Digital Commons. Retrieved from [Link]

  • The Grignard Reaction (Experiment) . (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents . Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents . Master Organic Chemistry. Retrieved from [Link]

  • Grignard Reaction . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Grignard Reaction Mechanism . (n.d.). Chemistry Steps. Retrieved from [Link]

Sources

Application Notes and Protocols for 1-Bromo-2-methoxybutane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 1-Bromo-2-methoxybutane

In the intricate landscape of pharmaceutical development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. This compound (CAS No: 24618-34-6) emerges as a valuable and versatile intermediate, offering a unique combination of reactive sites that can be strategically manipulated to construct complex molecular architectures.[1] Its structure, featuring a primary alkyl bromide and a proximate methoxy ether group, allows for a range of chemical transformations crucial for the synthesis of active pharmaceutical ingredients (APIs).

The primary bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the formation of new carbon-carbon, carbon-oxygen, or carbon-nitrogen bonds.[1] Concurrently, the molecule's structure is amenable to the formation of organometallic reagents, such as Grignard reagents, which are workhorses in organic synthesis for creating complex carbon skeletons.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, and key applications of this compound, complete with detailed protocols for its use in the synthesis of pharmaceutical intermediates.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₁BrO[3]
Molecular Weight 167.04 g/mol [3]
IUPAC Name This compound[3]
CAS Number 24618-34-6[3]
Boiling Point ~128.8 °C (Calculated)[1]
Solubility Limited in water (~28 mg/L); Soluble in common organic solvents.[1]
Appearance Colorless to pale yellow liquid.[1]

Synthesis of this compound: A Protocol

The most common and efficient synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 2-methoxybutan-1-ol.[1] The use of phosphorus tribromide (PBr₃) is often preferred over hydrobromic acid (HBr) as it proceeds under milder conditions, minimizes side reactions like elimination, and offers better control over stoichiometry, which is advantageous for scalability.[1]

Protocol 1: Synthesis via Bromination of 2-Methoxybutan-1-ol

This protocol details the conversion of 2-methoxybutan-1-ol to this compound using PBr₃.

Materials:

  • 2-methoxybutan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere (e.g., nitrogen or argon) and cool it to 0-5 °C using an ice bath.

  • Reagent Addition: Dissolve 2-methoxybutan-1-ol (1.0 equiv) in anhydrous diethyl ether and add it to the flask. Slowly add phosphorus tribromide (0.33-0.40 equiv) dropwise from the dropping funnel to the stirred solution, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction by slowly adding ice-cold water. Carefully add saturated NaHCO₃ solution to neutralize any remaining acid until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound. A yield of over 75% is typically expected.[1]

cluster_synthesis Synthesis of this compound 2_methoxybutan_1_ol 2-Methoxybutan-1-ol Product This compound 2_methoxybutan_1_ol->Product Nucleophilic Substitution PBr3 PBr₃ PBr3->Product Solvent Anhydrous Et₂O 0-5 °C Solvent->Product

Caption: Synthesis of this compound.

Core Applications in Pharmaceutical Synthesis

The utility of this compound lies in its ability to act as a versatile electrophile or, after conversion, a potent nucleophile.

Nucleophilic Substitution Reactions

The primary C-Br bond is susceptible to attack by a wide range of nucleophiles. This Sₙ2 reaction is a cornerstone of synthetic chemistry, allowing for the introduction of diverse functional groups.[1]

  • C-C Bond Formation: Reaction with carbanions (e.g., from organocuprates or stabilized enolates) introduces alkyl chains.

  • C-O Bond Formation (Etherification): Reaction with alkoxides or phenoxides forms more complex ethers.

  • C-N Bond Formation (Alkylation of Amines): Reaction with primary or secondary amines is a key step in building the scaffolds of many nitrogen-containing APIs.

Protocol 2: General Procedure for Nucleophilic Alkylation

Materials:

  • This compound

  • Nucleophile (e.g., sodium phenoxide, potassium phthalimide, diethyl malonate)

  • Aprotic polar solvent (e.g., DMF, DMSO, or Acetone)

  • Base (if required, e.g., K₂CO₃, NaH)

Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.0 equiv) and any necessary base (1.1 equiv) in the chosen solvent.

  • Reagent Addition: Add this compound (1.0-1.2 equiv) to the solution at room temperature. For highly reactive nucleophiles, cooling may be necessary.

  • Reaction: Heat the reaction mixture (typically 50-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Purification: Cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography or recrystallization.

cluster_alkylation Nucleophilic Substitution Workflow Reagent This compound Product Alkylated Product (R-Nu) Reagent->Product Sₙ2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product Solvent Aprotic Solvent (e.g., DMF) Solvent->Product

Caption: General workflow for nucleophilic alkylation.

Grignard Reagent Formation and Application

Conversion of this compound into its corresponding Grignard reagent, (2-methoxybutan-1-yl)magnesium bromide, transforms its electrophilic character into a potent nucleophilic one. This reagent is highly valuable for forming C-C bonds by reacting with electrophiles like aldehydes, ketones, esters, and nitriles.[1][2]

Protocol 3: Grignard Reagent Formation and Reaction with an Aldehyde

Materials:

  • This compound

  • Magnesium (Mg) turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Aldehyde (e.g., benzaldehyde)

  • Saturated ammonium chloride (NH₄Cl) solution

Procedure:

  • Initiation: Flame-dry a three-neck flask equipped with a condenser, dropping funnel, and stir bar. Under an inert atmosphere, add Mg turnings (1.2 equiv) and a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are visible.

  • Formation: Add a small amount of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and gentle bubbling indicates initiation. Slowly add the remaining solution to maintain a gentle reflux. After addition, reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of the aldehyde (0.9 equiv) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

  • Quenching and Workup: After the addition, stir the reaction at room temperature for 1-2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting secondary alcohol via column chromatography.

cluster_grignard Grignard Reaction Workflow Bromo This compound Grignard (2-methoxybutan-1-yl)MgBr Bromo->Grignard Formation Mg Mg turnings Anhydrous THF Mg->Grignard Product Alcohol Product Grignard->Product Nucleophilic Addition Electrophile Electrophile (e.g., Aldehyde) Electrophile->Product

Caption: Grignard reagent formation and reaction.

Safety and Handling

As a flammable and irritant chemical, proper safety protocols must be strictly followed when handling this compound.[3]

  • Hazards: Flammable liquid and vapor (H226). Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant laboratory coats, and chemical-resistant gloves.[4][5]

  • Handling: Handle in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[4][6] Ground and bond containers when transferring material to prevent static discharge.[5]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a highly effective reagent for the synthesis of pharmaceutical intermediates. Its bifunctional nature allows for its use as both an electrophilic alkylating agent and, upon conversion to its Grignard reagent, a potent carbon nucleophile. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to leverage the synthetic potential of this valuable building block, enabling the efficient construction of complex molecules destined for therapeutic applications.

References

The Versatile Synthon: Application Notes on 1-Bromo-2-methoxybutane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

In the relentless pursuit of novel, effective, and environmentally benign agrochemicals, the synthetic chemist's toolkit is of paramount importance. The strategic selection of versatile building blocks can significantly streamline the discovery and development of new active ingredients. 1-Bromo-2-methoxybutane, a halogenated ether, represents one such promising, yet underexplored, synthon for the agrochemical industry.[1] Its bifunctional nature, combining a reactive bromine leaving group with a methoxy moiety, offers a unique handle for introducing the 2-methoxybutyl group into a wide array of molecular scaffolds. This application note serves as a detailed guide for researchers, chemists, and drug development professionals on the potential applications and experimental protocols involving this compound in the synthesis of novel agrochemicals. While direct, large-scale commercial synthesis of a specific named agrochemical using this exact starting material is not prominently documented in publicly available literature, its utility can be expertly extrapolated from its chemical properties and the known structural motifs present in many active compounds.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis.

PropertyValueSource
Molecular FormulaC5H11BrO[2]
Molecular Weight167.04 g/mol [2]
IUPAC NameThis compound[2]
CAS Number24618-34-6[2]
Boiling Point148-150 °C
Density1.25 g/cm³

Note: Boiling point and density are typical values and may vary slightly.

Core Reactivity and Synthetic Potential

The primary utility of this compound in synthesis stems from the presence of the bromine atom on a primary carbon. This makes it an excellent substrate for a variety of nucleophilic substitution reactions, predominantly proceeding via an SN2 mechanism. The adjacent methoxy group can influence the reactivity of the molecule through steric and electronic effects.

Key Reaction Pathways:
  • Ether Synthesis (Williamson Ether Synthesis): Reaction with alkoxides or phenoxides to form more complex ethers. Many fungicides and herbicides contain ether linkages.

  • Amine Synthesis: Reaction with primary or secondary amines to produce secondary or tertiary amines, respectively. The amino group is a common feature in many classes of pesticides.

  • Thioether Synthesis: Reaction with thiolates to generate thioethers, another important functional group in agrochemical design.

  • Ester Synthesis: While less direct, conversion to the corresponding alcohol followed by esterification, or direct reaction with carboxylate salts, can lead to the formation of esters.

The following diagram illustrates the primary reaction pathways for this compound, showcasing its versatility as a synthetic intermediate.

G cluster_reactants Reactants cluster_products Potential Agrochemical Scaffolds B This compound Ether Ether (R-O-R') B->Ether  + R-O- (Alkoxide/Phenoxide) Amine Amine (R-NR'R'') B->Amine  + R'R''NH (Amine) Thioether Thioether (R-S-R') B->Thioether  + R-S- (Thiolate) Ester Ester (R-COO-R') B->Ester  + R-COO- (Carboxylate) N Nucleophile (Nu-)

4-chlorophenol + this compound --(Base, Solvent)--> 1-(2-methoxybutoxy)-4-chlorobenzene

Aniline + this compound --(Base, Solvent)--> N-(2-methoxybutyl)aniline

Caption: A workflow for agrochemical discovery using this compound.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for the synthesis of novel agrochemicals. Its ability to readily participate in nucleophilic substitution reactions allows for the straightforward introduction of the 2-methoxybutyl moiety into a variety of molecular frameworks. While it may not yet be a household name in the agrochemical industry, the synthetic routes and protocols outlined in this application note demonstrate its significant potential. Researchers are encouraged to explore the use of this synthon in their own discovery programs, as it may hold the key to the next generation of effective and sustainable crop protection agents.

References

  • PubChemLite. This compound (C5H11BrO). [Link]

  • PubChem. This compound. [Link]

  • Illinois Experts. Molecular basis for enantioselective herbicide degradation imparted by aryloxyalkanoate dioxygenases in transgenic plants. [Link]

Sources

Application Note & Protocol: Enantioselective Synthesis of (S)-1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-Bromo-2-methoxybutane is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its bifunctional nature, possessing both a reactive bromide and a methoxy ether, allows for sequential and site-selective modifications. The defined stereochemistry at the C2 position is crucial, as the biological activity of many complex molecules is dependent on their absolute configuration.[1][2] The development of robust and efficient methods for the synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical research.[3] This document provides a detailed protocol and scientific rationale for the enantioselective synthesis of (S)-1-Bromo-2-methoxybutane.

Given the absence of a direct, optimized published procedure for this specific target, this application note proposes a highly reliable strategy based on fundamental principles of asymmetric synthesis: the stereospecific substitution of a readily accessible chiral precursor. This approach ensures high enantiomeric purity of the final product, a critical parameter for its application in pharmaceutical and fine chemical synthesis.

Synthetic Strategy: The Cornerstone of Chirality Transfer

The chosen synthetic route leverages the stereospecificity of an S(_N)2 reaction on a chiral alcohol precursor, (S)-2-methoxybutan-1-ol. This strategy is predicated on two key principles:

  • Availability of an Enantiopure Starting Material: The synthesis begins with a molecule where the desired stereocenter is already established. (S)-2-methoxybutan-1-ol serves as a logical and accessible starting point.

  • Stereochemical Inversion via S(_N)2 Reaction: The conversion of the primary alcohol to the corresponding bromide is designed to proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism. This reaction pathway is well-known to occur with a complete inversion of stereochemistry at the reacting center, thus controllably transforming the (S)-alcohol into the (S)-bromide.[4]

The use of phosphorus tribromide (PBr(_3)) is a classic and highly effective method for converting primary alcohols to alkyl bromides under mild conditions that favor the S(_N)2 pathway, minimizing side reactions such as rearrangements or eliminations.[4]

Reaction Mechanism

The reaction proceeds in two main steps:

  • Activation of the Hydroxyl Group: The lone pair of the oxygen atom in the alcohol attacks one of the phosphorus atoms of PBr(_3), displacing a bromide ion. This forms a good leaving group, a protonated phosphite ester.

  • Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, attacks the carbon atom bearing the activated hydroxyl group from the backside. This backside attack results in the displacement of the leaving group and an inversion of the stereochemical configuration.

The overall transformation is the conversion of a C-O bond to a C-Br bond with high stereochemical fidelity.

Experimental Protocol

This protocol details the synthesis of (S)-1-Bromo-2-methoxybutane from (S)-2-methoxybutan-1-ol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
(S)-2-methoxybutan-1-ol>99% eeCommercially AvailableThe enantiomeric purity of the starting material directly determines the purity of the product.
Phosphorus tribromide (PBr(_3))Reagent GradeStandard Chemical SupplierHandle with care, corrosive and reacts violently with water.
Anhydrous Diethyl Ether (Et(_2)O)Dri-Solv® or equivalentStandard Chemical SupplierThe reaction must be conducted under anhydrous conditions.
Saturated Sodium Bicarbonate (NaHCO(_3)) SolutionPrepared in-houseUsed for quenching the reaction.
Anhydrous Magnesium Sulfate (MgSO(_4))Reagent GradeStandard Chemical SupplierUsed for drying the organic phase.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add (S)-2-methoxybutan-1-ol (5.0 g, 48.0 mmol).

    • Dissolve the alcohol in 40 mL of anhydrous diethyl ether.

    • Cool the flask to 0 °C in an ice-water bath.

  • Addition of Phosphorus Tribromide:

    • Slowly add phosphorus tribromide (5.77 g, 21.3 mmol, 0.44 equivalents) to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture over 50 g of crushed ice in a beaker.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of cold water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by fractional distillation under reduced pressure to yield (S)-1-Bromo-2-methoxybutane as a colorless liquid.

Characterization

The identity and purity of the product should be confirmed by:

  • NMR Spectroscopy (

    
    H and 
    
    
    
    C):
    To confirm the structure of the product.
  • Chiral GC or HPLC: To determine the enantiomeric excess (ee) of the final product.

Data Summary

ParameterValue
Starting Material(S)-2-methoxybutan-1-ol
ReagentPhosphorus tribromide (PBr(_3))
SolventAnhydrous Diethyl Ether
Reaction Temperature0 °C to Room Temperature
Reaction Time12-18 hours
Expected Yield75-85%
Expected Enantiomeric Excess>99%

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of (S)-1-Bromo-2-methoxybutane.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_alcohol (S)-2-methoxybutan-1-ol reaction_step Reaction in Anhydrous Et2O 0 °C to RT, 12-18h start_alcohol->reaction_step start_pbr3 PBr3 start_pbr3->reaction_step workup Quenching with Ice Aqueous Work-up reaction_step->workup drying Drying (MgSO4) workup->drying concentration Concentration drying->concentration purification Fractional Distillation concentration->purification final_product (S)-1-Bromo-2-methoxybutane purification->final_product

Caption: Workflow for the synthesis of (S)-1-Bromo-2-methoxybutane.

Safety and Handling

  • Phosphorus tribromide is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate PPE.

  • Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.

Trustworthiness and Validation

The protocol described is based on a well-established and reliable transformation in organic synthesis. The stereochemical outcome is highly predictable due to the well-understood S(_N)2 mechanism. To validate the results, it is imperative to:

  • Confirm the enantiomeric purity of the starting material using chiral chromatography.

  • Determine the enantiomeric excess of the final product using chiral GC or HPLC to confirm that the reaction proceeded with the expected inversion of stereochemistry and without racemization.

  • Thoroughly characterize the product using spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its chemical identity.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enantioselective synthesis of (S)-1-Bromo-2-methoxybutane. By employing a stereospecific S(_N)2 reaction on an enantiopure alcohol precursor, this method offers a reliable and efficient route to this valuable chiral building block. The principles outlined here are broadly applicable to the synthesis of other chiral alkyl halides and underscore the importance of precursor control in asymmetric synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols for Stereoselective Bromination of Alkenes Using Brominated Hydantoins.
  • Yeung, Y.-Y. (n.d.). Recent Advances in Bromination Reactions. NUS Faculty of Science.
  • ResearchGate. (n.d.). Enantiospecific on-water bromination: a mild and efficient protocol for the preparation of alkyl bromides.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • University of York. (n.d.). Asymmetric Synthesis.
  • (n.d.). Chiral Auxiliaries - Principles and Recent Applications.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Tan, C. K., & Yeung, Y.-Y. (2013). Recent advances in stereoselective bromofunctionalization of alkenes using N-bromoamide reagents. Chemical Communications. DOI:10.1039/C3CC43950J.
  • Smolecule. (n.d.). Buy 1-Bromo-2-methoxybutane.
  • Darade, R. B. (2024). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. ResearchGate.
  • da Silva Gomes, R., & Corey, E. J. (2019). A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Asymmetric synthesis and pharmaceutical industry.

Sources

Application Note: Protocol for the Bromination of 2-Methoxybutanol using Phosphorus Tribromide (PBr₃)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The conversion of alcohols to alkyl bromides is a cornerstone transformation in organic synthesis, providing a versatile intermediate for subsequent nucleophilic substitution and organometallic reactions. Phosphorus tribromide (PBr₃) is a widely utilized reagent for this purpose, particularly effective for the bromination of primary and secondary alcohols.[1][2] A key advantage of using PBr₃ over hydrobromic acid is its ability to minimize or prevent the carbocation rearrangements that can lead to isomeric mixtures.[1][3][4] This application note provides a detailed protocol for the synthesis of 2-bromo-1-methoxybutane from the secondary alcohol 2-methoxybutanol, with an emphasis on the underlying mechanism, safety procedures, and practical considerations for researchers.

Causality and Mechanistic Pathway

The reaction of a secondary alcohol like 2-methoxybutanol with PBr₃ proceeds through a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][3][5] This pathway is critical as it dictates the stereochemical outcome of the reaction.

Step 1: Activation of the Hydroxyl Group The reaction initiates with the lone pair of electrons on the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This forms a protonated alkyldibromophosphite intermediate. This crucial first step converts the hydroxyl group, which is a poor leaving group, into a significantly better one.[3][4]

Step 2: Nucleophilic Substitution and Inversion of Stereochemistry A bromide ion (Br⁻), displaced during the initial activation step, then acts as a nucleophile. It performs a "backside attack" on the carbon atom bonded to the activated oxygen leaving group.[3][4] This concerted attack leads to the simultaneous formation of the carbon-bromine bond and the cleavage of the carbon-oxygen bond. A defining feature of the Sₙ2 mechanism is the inversion of configuration at the stereocenter.[3][6] Therefore, if a specific stereoisomer of 2-methoxybutanol is used, the resulting 2-bromo-1-methoxybutane will have the opposite stereochemistry.

One molecule of PBr₃ can theoretically react with three molecules of the alcohol, ultimately producing phosphorous acid (H₃PO₃) as a byproduct.[3]

Bromination_Mechanism cluster_reactants Reactants cluster_step1 Step 1: Activation cluster_step2 Step 2: Sₙ2 Attack ROH 2-Methoxybutanol (R-OH) PBr3 PBr₃ Intermediate Protonated Alkyldibromophosphite [R-O(H)-PBr₂]⁺ PBr3->Intermediate Br_ion Br⁻ Intermediate->Br_ion Leaving Group Product 2-Bromo-1-methoxybutane (R-Br) Intermediate->Product Br_ion->Product Backside Attack (Sₙ2) Byproduct HOPBr₂

Caption: Sₙ2 Mechanism of Alcohol Bromination with PBr₃.

Detailed Experimental Protocol

Critical Safety Precautions

Phosphorus tribromide is a corrosive, toxic, and highly reactive chemical that demands stringent safety measures.

  • Reaction with Water: PBr₃ reacts violently with water, releasing toxic and corrosive hydrogen bromide (HBr) gas.[3][7] All glassware must be oven- or flame-dried, and the reaction must be conducted under anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[4][8]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[9][10][11]

  • Handling: PBr₃ is a fuming liquid.[7] Measure and transfer it using a syringe or cannula under an inert atmosphere.

  • Emergency: Ensure immediate access to an emergency shower and eyewash station.[9] Spills should be neutralized with a dry material like soda ash; DO NOT USE WATER .[9]

Materials and Reagents
ItemGradeSupplier Example
2-Methoxybutanol≥98%, anhydrousSigma-Aldrich, TCI
Phosphorus tribromide (PBr₃)≥99%Acros Organics, Aldrich
Anhydrous Diethyl Ether (Et₂O)DriSolv® or equivalentMilliporeSigma
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWR Chemicals
Step-by-Step Methodology
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a thermometer, and a reflux condenser fitted with a nitrogen/argon inlet.

  • Reaction Initiation: In the flask, dissolve 2-methoxybutanol (1.0 eq) in anhydrous diethyl ether (approx. 0.5 M concentration).

  • Cooling: Place the flask in an ice-water bath and begin stirring. Cool the solution to 0 °C.

  • Reagent Addition: Add phosphorus tribromide (0.34 eq, to account for the 3:1 stoichiometry with a slight excess) to the dropping funnel via syringe. Add the PBr₃ dropwise to the stirred alcohol solution over 30-60 minutes. Causality: This slow, controlled addition is critical to manage the exothermic nature of the reaction and maintain the temperature below 10 °C.[12] This prevents side reactions and the excessive evolution of HBr gas.[13]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 3-4 hours or until TLC/GC analysis indicates the consumption of the starting material.

  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, add ice-cold water dropwise to quench any unreacted PBr₃. The mixture may fume vigorously as HBr is produced.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Add more cold water and diethyl ether if needed to fully dissolve the salts and separate the layers.

  • Work-up - Washing:

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1x cold water

      • 2x saturated sodium bicarbonate (NaHCO₃) solution. Vent the separatory funnel frequently to release the CO₂ gas that evolves. This step neutralizes acidic byproducts like HBr and phosphorous acid.[4]

      • 1x brine (saturated NaCl solution) to aid in the removal of water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-bromo-1-methoxybutane.

  • Purification: If necessary, the crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data Summary
ParameterValue / DescriptionRationale
Reactant 2-Methoxybutanol (C₅H₁₂O₂)Secondary alcohol substrate.[14][15]
Product 2-Bromo-1-methoxybutane (C₅H₁₁BrO)Target alkyl bromide.[16][17]
Stoichiometry 1 eq Alcohol : ~0.34 eq PBr₃One PBr₃ reacts with three alcohol molecules; a slight excess ensures full conversion.[4]
Temperature 0 °C for addition, then RTControls exothermicity and prevents side reactions.[4]
Reaction Time 3-5 hours post-additionAllows the Sₙ2 reaction to proceed to completion.
Expected Yield 60-85%Typical range for this transformation, dependent on purity of reagents and technique.
Troubleshooting and Field Insights
  • Low Yield: The most common cause is the presence of moisture, which hydrolyzes the PBr₃. Ensure all glassware is scrupulously dried and use anhydrous solvents. If yields are consistently low, consider distilling the PBr₃ immediately before use.

  • Incomplete Reaction: If starting material remains after the standard reaction time, the reaction can be gently heated to reflux for a short period. However, this may increase the risk of elimination side products. A slight excess of PBr₃ (up to 0.4 eq) can also be used.[4]

  • Product Hydrolysis: The product, 2-bromo-1-methoxybutane, can be susceptible to hydrolysis back to the alcohol, especially if the work-up is prolonged or not sufficiently neutralized.[18] Perform the aqueous washes efficiently and without delay.

Conclusion

The bromination of 2-methoxybutanol using phosphorus tribromide is a reliable and stereochemically predictable method for synthesizing 2-bromo-1-methoxybutane. The Sₙ2 pathway ensures a clean conversion with inversion of stereochemistry, avoiding the rearrangements common with other brominating agents. Success hinges on strict adherence to anhydrous conditions and rigorous safety protocols due to the hazardous nature of PBr₃. This protocol provides a robust foundation for researchers requiring this valuable synthetic intermediate.

References

Application Note: Synthesis of 1-Azido-2-methoxybutane via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Organic azides are highly versatile functional groups in modern chemistry, serving as crucial intermediates in the synthesis of amines, N-heterocycles, and bioconjugates through reactions like the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[1][2] This application note provides a detailed protocol for the synthesis of 1-azido-2-methoxybutane from 1-bromo-2-methoxybutane using sodium azide. The procedure is based on the well-established bimolecular nucleophilic substitution (SN2) reaction, a cornerstone of organic synthesis for forming carbon-nitrogen bonds.[2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into the reaction mechanism, a step-by-step protocol, safety considerations, and product characterization.

Reaction Mechanism and Scientific Rationale

The conversion of this compound to 1-azido-2-methoxybutane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this concerted, single-step reaction, the azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bearing the bromine atom.[2][3][6] The attack occurs from the backside relative to the leaving group (bromide), leading to an inversion of stereochemistry at the reaction center.[7][8]

Key Mechanistic Features:

  • Nucleophile: The azide ion (N₃⁻) from sodium azide is a strong nucleophile, which is a prerequisite for an efficient SN2 reaction.[3][6]

  • Substrate: this compound is a primary alkyl halide.[9][10] Primary and secondary alkyl halides are ideal substrates for SN2 reactions, as they are less sterically hindered than tertiary halides.[7][11]

  • Solvent: The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical. These solvents effectively solvate the sodium cation (Na⁺) while leaving the azide anion relatively "naked" and highly reactive, thereby accelerating the reaction rate.[12][13]

  • Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating the substitution.

Potential Side Reactions: The primary competing reaction is the E2 (bimolecular elimination) pathway, where the azide ion acts as a base to abstract a proton from the carbon adjacent to the bromine-bearing carbon, forming an alkene.[14][15] However, with a primary alkyl halide and a nucleophile that is a relatively weak base (the pKa of the conjugate acid, hydrazoic acid HN₃, is ~4.6), the SN2 pathway is strongly favored.[2] Using a polar aprotic solvent and moderate temperatures further suppresses the E2 reaction.[13]

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of 1-azido-2-methoxybutane.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount
This compound24618-34-6167.041.0(Specify amount)
Sodium Azide (NaN₃)26628-22-865.011.3(Calculate based on substrate)
Dimethylformamide (DMF), anhydrous68-12-273.09-(Specify volume)
Diethyl ether (Et₂O)60-29-774.12-(Specify volume)
Deionized Water (H₂O)7732-18-518.02-(Specify volume)
Brine (sat. aq. NaCl)---(Specify volume)
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-(Specify amount)

Note: The physical properties of this compound can be found on PubChem.[10][16]

Step-by-Step Procedure
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.3 eq.). CAUTION: Handle sodium azide with extreme care in a fume hood using plastic or ceramic spatulas.[17][18]

    • Add anhydrous DMF to the flask to dissolve the sodium azide.

    • To this stirring solution, add this compound (1.0 eq.) dropwise at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to 60-70 °C using an oil bath.

    • Allow the reaction to stir for 12-24 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material spot. A suitable eluent system is a mixture of hexane and ethyl acetate.[19]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing a significant volume of deionized water.

    • Extract the aqueous layer three times with diethyl ether.[12]

    • Combine the organic extracts and wash them sequentially with deionized water and then with brine to remove residual DMF.[12]

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. CRITICAL SAFETY NOTE: Do not heat the solution excessively or evaporate to complete dryness, as low molecular weight organic azides can be explosive.[19]

    • The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.[20] For chromatography, a hexane/ethyl acetate gradient is typically effective.[19]

Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Extraction cluster_purification 4. Purification & Analysis Reagents Weigh NaN₃ Measure this compound & DMF Setup Assemble Flask, Stirrer, & Reflux Condenser Reagents->Setup Combine in Fume Hood Heat Heat to 60-70°C Setup->Heat Stir Stir for 12-24h Heat->Stir Monitor Monitor by TLC Stir->Monitor Quench Cool & Pour into Water Monitor->Quench Extract Extract with Diethyl Ether (3x) Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry Dry over MgSO₄ & Filter Wash->Dry Concentrate Concentrate (Rotovap) CAUTION: Do not heat excessively Dry->Concentrate Purify Purify via Column Chromatography or Distillation Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of 1-azido-2-methoxybutane.

Characterization of 1-Azido-2-methoxybutane

The successful synthesis of the product can be confirmed using standard spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most prominent indicator of success is the appearance of a strong, sharp absorption band characteristic of the azide asymmetric stretching vibration, typically found in the 2170-2080 cm⁻¹ region.[21][22] The C-Br stretching vibration from the starting material (typically 650-550 cm⁻¹) should be absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a downfield shift of the protons on the carbon adjacent to the newly introduced azide group compared to the starting bromide. The integration of the proton signals should correspond to the structure of 1-azido-2-methoxybutane.

    • ¹³C NMR: The carbon atom bonded to the azide group will show a characteristic chemical shift, typically in the 50-60 ppm range for primary azides.

  • Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product (C₅H₁₁N₃O, MW ≈ 129.16 g/mol ).

Safety and Handling Precautions

This protocol involves highly hazardous materials and must be performed with strict adherence to safety procedures.

  • Sodium Azide (NaN₃):

    • Toxicity: Sodium azide is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[17][23] It functions as a metabolic inhibitor similar to cyanide.[24]

    • Explosion Hazard: NaN₃ can decompose violently when heated above 275 °C.[25] It reacts with heavy metals (e.g., lead, copper, found in plumbing) to form highly shock-sensitive and explosive metal azides. NEVER pour azide solutions down the drain.[17][25]

    • Handling: Always handle solid NaN₃ in a certified chemical fume hood.[18] Use plastic or ceramic spatulas; NEVER use metal spatulas.[18][23][25] Avoid contact with acids, as this generates highly toxic and explosive hydrazoic acid (HN₃) gas.[17][23]

  • Organic Azides:

    • Stability: Low molecular weight organic azides are potentially explosive and sensitive to heat, shock, and friction.[24][25] Reactions should be performed on the smallest scale possible and behind a blast shield.[17]

    • Solvents: Never use halogenated solvents like dichloromethane for reactions with sodium azide, as this can form explosive diazidomethane.[17][19]

  • Personal Protective Equipment (PPE):

    • Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves) when handling these reagents.[24][25]

  • Waste Disposal:

    • All azide-containing waste, including dilute solutions and contaminated materials, must be collected in a designated, clearly labeled hazardous waste container.[18][25] Do not mix with other waste streams.

References

  • Standard Operating Procedure Safe Handling of Azido Compounds - UNM Chemistry. (2021-02-16). Available from: [Link]

  • brainly.com. (2018-03-27). Draw the mechanism for the reaction of an alkyl halide with sodium azide, followed by reduction. Available from: [Link]

  • Transtutors. (2024-07-07). Complete the mechanism of the initial step of the reaction of the... (1 Answer). Available from: [Link]

  • University of Victoria. (2022-05-18). Azides. Available from: [Link]

  • Case Western Reserve University. (2018-07-16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Available from: [Link]

  • Chemistry Stack Exchange. (2015-12-17). By which mechanism would azide react with alcohols or alkyl halides?. Available from: [Link]

  • University of Wisconsin-Madison. (2019-09-04). Safe Handling of Sodium Azide (SAZ) - Environment, Health & Safety. Available from: [Link]

  • University of California, Berkeley. SODIUM AZIDE AND ORGANIC AZIDES. Available from: [Link]

  • Chegg.com. (2021-02-27). Solved Draw the mechanism for the reaction of an alkyl. Available from: [Link]

  • bartleby. (2023-03-26). Draw the mechanism for the reaction of an alkyl halide with sodium azide followed by reduction. Available from: [Link]

  • ResearchGate. (2017-01-01). Infrared (IR) spectra of azide in HN 3 , CH3N3 and AZT (in cm -1 ). Available from: [Link]

  • datapdf.com. Infrared Spectra of Organic Azides. Available from: [Link]

  • ResearchGate. (2019-01-01). Representative methods for the preparation of organic azides. Available from: [Link]

  • PubChem. This compound | C5H11BrO | CID 523983. Available from: [Link]

  • ACS Publications. (1957-07-01). Infrared Spectra of Organic Azides. Available from: [Link]

  • University of Rochester. How To: Purify by Distillation. Available from: [Link]

  • Chemistry LibreTexts. (2023-01-22). SN2 Substitution Reactions and Alkyl Moiety. Available from: [Link]

  • PubChemLite. This compound (C5H11BrO). Available from: [Link]

  • ResearchGate. Representative FTIR of an inorganic and an organic azide shows that.... Available from: [Link]

  • Macsen Labs. (2025-06-16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Available from: [Link]

  • WebAssign. SN2 Reactions of Alkyl Halides. Available from: [Link]

  • YouTube. (2019-07-17). SN2 reaction of alkyl halides. Available from: [Link]

  • ResearchGate. (2018-01-01). Model of NMR spectroscopic analysis of azide containing organic molecules. Available from: [Link]

  • Master Organic Chemistry. (2018-06-29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Available from: [Link]

  • Master Organic Chemistry. (2012-09-12). Two Elimination Reaction Patterns. Available from: [Link]

  • Master Organic Chemistry. (2012-09-27). Mechanism of the E2 Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023-01-22). Elimination by the E2 mechanism. Available from: [Link]

  • Chemistry Steps. The E2 Reaction Mechanism. Available from: [Link]

Sources

Application Note: Strategic Use of 1-Bromo-2-methoxybutane as an Electrophile in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1-Bromo-2-methoxybutane, a versatile primary alkyl halide, for its application as an electrophile in strategic alkylation reactions. The presence of a methoxy group at the C2 position introduces unique steric and electronic characteristics that influence its reactivity, primarily favoring SN2 pathways while necessitating careful condition optimization to mitigate competing elimination reactions. This note is designed for researchers, chemists, and drug development professionals, offering a blend of mechanistic theory and practical, field-proven protocols. We detail two cornerstone carbon-carbon bond-forming applications: the alkylation of ketone enolates and the coupling with organocuprates (Gilman reagents). Each section includes a discussion of the underlying chemical principles, detailed step-by-step protocols, and graphical visualizations of mechanisms and workflows to ensure reproducibility and a deeper understanding of the experimental design.

Introduction to this compound: Properties and Reactivity Profile

This compound is a bifunctional organic compound featuring a primary bromoalkane and an ether.[1] Its structure, with a bromine atom on the first carbon and a methoxy group on the second, makes it a valuable building block in organic synthesis.[1] The carbon-bromine bond is polarized, rendering the C1 carbon electrophilic and susceptible to attack by a wide range of nucleophiles.

The reactivity of this compound is primarily dictated by its structure as a primary alkyl halide. Consequently, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[2][3] However, the ethyl and methoxy substituents on the adjacent C2 carbon introduce moderate steric hindrance compared to simpler primary halides like 1-bromopropane.[4] This steric crowding can slow the rate of SN2 reactions and, in the presence of strong, bulky bases, may promote the competing E2 elimination pathway to form alkoxy-substituted alkenes.[1][5] The choice of nucleophile, base, solvent, and temperature is therefore critical to directing the reaction toward the desired alkylation product.

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 24618-34-6[1][7]
Molecular Formula C₅H₁₁BrO[6]
Molecular Weight 167.04 g/mol [6]
Boiling Point ~128.8 °C (401.9 K)[1]
Appearance Colorless to pale yellow liquid[1]

Core Application: C-Alkylation of Ketone Enolates

The formation of new carbon-carbon bonds is a central objective in organic synthesis. The alkylation of enolates is a robust and reliable method to achieve this.[8][9] The process involves the deprotonation of a carbonyl compound at the α-carbon to form a nucleophilic enolate, which then displaces a halide from an electrophile, such as this compound, via an SN2 mechanism.[10][11]

Causality Behind Experimental Choices:

  • Base Selection: A strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is ideal.[8] Its strength ensures rapid and complete conversion of the ketone to its enolate form, preventing side reactions involving the unreacted ketone. Its bulkiness minimizes self-condensation and attack at the carbonyl carbon.

  • Temperature Control: The reaction is conducted at low temperatures (-78 °C) for two key reasons. First, it controls the regioselectivity of deprotonation, favoring the formation of the less-substituted (kinetic) enolate. Second, it suppresses potential elimination (E2) side reactions of the alkyl halide.[10]

  • Solvent: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) are used to dissolve the reagents and stabilize the lithium cation of the enolate without interfering with the reaction.

Mechanistic Pathway: Enolate Alkylation

The reaction proceeds in two distinct steps: irreversible enolate formation followed by the SN2 displacement.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation ketone Cyclohexanone enolate Lithium Enolate (Nucleophile) ketone->enolate -78 °C, THF lda LDA (Base) lda->enolate amine Diisopropylamine product 2-(2-methoxybutyl)cyclohexan-1-one enolate->product SN2 Attack electrophile This compound electrophile->product libr LiBr

Caption: Mechanism for the alkylation of cyclohexanone with this compound.

Detailed Protocol 1: Synthesis of 2-(2-methoxybutyl)cyclohexan-1-one

Materials and Reagents:

  • Diisopropylamine (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanone (freshly distilled)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet/outlet

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow

G A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF at -78°C) B 2. Form Enolate (Add Cyclohexanone dropwise to LDA at -78°C) A->B C 3. Alkylation (Add this compound dropwise at -78°C) B->C D 4. Reaction Quench (Add sat. aq. NH4Cl) C->D E 5. Workup (Warm to RT, extract with ether, dry with MgSO4) D->E F 6. Purification (Concentrate and purify by column chromatography) E->F G 7. Characterization (NMR, IR, Mass Spectrometry) F->G

Caption: Experimental workflow for the synthesis of 2-(2-methoxybutyl)cyclohexan-1-one.

Procedure:

  • LDA Preparation: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the LDA solution. Ensure the temperature remains at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Alkylation: Add a solution of this compound (1.2 equivalents) in anhydrous THF dropwise to the enolate solution. The reaction is typically slow; allow it to stir at -78 °C for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC), observing the consumption of cyclohexanone.

  • Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(2-methoxybutyl)cyclohexan-1-one.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Advanced Application: Coupling with Organocuprates (Gilman Reagents)

Organocuprates, or Gilman reagents (R₂CuLi), are soft nucleophiles that are particularly effective for SN2 reactions with primary and secondary alkyl halides.[12] Unlike harder organometallic reagents like Grignards or organolithiums, which can induce elimination or other side reactions, organocuprates offer cleaner and higher-yielding C-C bond formation in these contexts.[13][14]

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: Two equivalents of the organolithium precursor are required per equivalent of copper(I) halide to form the reactive R₂CuLi species.[15]

  • Low Basicity: Organocuprates are significantly less basic than their organolithium precursors, which drastically reduces the likelihood of E2 elimination as a competing pathway, even with sterically hindered substrates.[13]

  • Temperature: These reagents are thermally unstable and are typically prepared and used at low temperatures (e.g., -78 °C to 0 °C) to prevent decomposition.[13]

Mechanistic Pathway: Organocuprate Coupling

The reaction is believed to proceed through a Cu(I)/Cu(III) redox cycle, though it is often simplified as a direct SN2 displacement for educational purposes.

G cluster_0 Step 1: Gilman Reagent Formation cluster_1 Step 2: SN2 Coupling MeLi Methyllithium (2 eq) Gilman Lithium Dimethylcuprate [(CH3)2CuLi] MeLi->Gilman THF, 0 °C CuI Copper(I) Iodide (1 eq) CuI->Gilman product 3-Methoxypentane Gilman->product SN2 Attack electrophile This compound electrophile->product sideproducts CH3Cu + LiBr

Caption: Mechanism for the coupling of this compound with lithium dimethylcuprate.

Detailed Protocol 2: Synthesis of 3-Methoxypentane

Procedure:

  • Gilman Reagent Preparation: In a flame-dried flask under nitrogen, suspend copper(I) iodide (CuI, 1.0 equivalent) in anhydrous THF and cool to 0 °C. Slowly add methyllithium (CH₃Li, 2.0 equivalents) dropwise. The initial yellow suspension of CuI will dissolve to form a clear, colorless, or slightly yellow solution of lithium dimethylcuprate. Stir for 20 minutes.

  • Coupling Reaction: Cool the Gilman reagent solution to -78 °C. Add this compound (1.0 equivalent) dropwise.

  • Reaction Progress: Allow the mixture to stir at -78 °C for 1 hour, then let it slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl containing a small amount of ammonia (to complex with copper salts). Stir until the aqueous layer is deep blue.

  • Extraction and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the resulting 3-methoxypentane by distillation.

Alkyl Halide TypeNucleophileProductTypical Yield (%)
Primary (unhindered)R₂CuLiR-R'85-95
Primary (hindered) R₂CuLi R-R' 70-85
SecondaryR₂CuLiR-R'60-80

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[6]

  • Hazards: Flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[6][16]

  • Handling Precautions:

    • Always work in a well-ventilated chemical fume hood.[16][17]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

    • Keep away from heat, sparks, open flames, and other ignition sources.[17]

    • Ground all equipment when transferring large quantities to prevent static discharge.[17]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[17]

Conclusion

This compound serves as a highly effective and versatile electrophile for constructing new chemical bonds. Its primary halide nature predisposes it to SN2 reactions, enabling reliable alkylation of a diverse range of nucleophiles. By carefully selecting reaction conditions—particularly the use of strong, non-nucleophilic bases and low temperatures for enolate alkylations, or soft organocuprate nucleophiles for direct coupling—researchers can effectively minimize competing elimination pathways and achieve high yields of desired products. The protocols and mechanistic insights provided in this guide offer a solid foundation for leveraging this valuable reagent in complex organic synthesis, from academic research to the development of novel pharmaceuticals and materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 8.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Leah4sci. (2018). Alkylation of enolates [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). What is Nucleophilic Substitution?. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). Alkylation of Enolates [Video]. YouTube. Retrieved from [Link]

  • Chem-Station. (2014). Organocuprates. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Chemistry Vignettes: Alkylation of enolates [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 1-Bromo-2-methoxybutane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, in-depth guide for the purification of 1-bromo-2-methoxybutane using fractional distillation. The protocol herein is designed for researchers, scientists, and professionals in drug development who require high-purity material for subsequent synthetic applications. This guide elucidates the scientific principles, provides a detailed step-by-step protocol, and offers troubleshooting advice grounded in practical laboratory experience.

Introduction and Scientific Principles

This compound is a valuable alkylating agent and intermediate in organic synthesis. Its utility is predicated on its purity, as contaminants can lead to undesirable side reactions, reduced yields, and complex purification challenges in downstream processes. Synthesis of this compound, often from 2-methoxybutan-1-ol, can result in a crude product containing unreacted starting materials, byproducts from elimination reactions, and other isomeric impurities.

Fractional distillation is the purification method of choice for separating liquid components with boiling points that are close to one another. The technique relies on establishing a temperature gradient along a fractionating column. As the mixed vapors ascend the column, they undergo successive condensation and vaporization cycles. In each cycle, the vapor becomes progressively enriched in the more volatile component (the substance with the lower boiling point). This process is equivalent to performing multiple simple distillations in a single apparatus, thereby enabling a high degree of separation.

The efficiency of a fractionating column is described in terms of "theoretical plates," where a greater number of plates corresponds to better separation. For components with a small difference in boiling points, a more efficient column (i.e., one with a higher number of theoretical plates) is required.

Physicochemical Properties and Potential Impurities

A thorough understanding of the physical properties of the target compound and its likely impurities is critical for a successful separation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₅H₁₁BrO167.04~128.8
2-Methoxybutan-1-olC₅H₁₂O₂104.15133-135[1]
2-MethoxybutaneC₅H₁₂O88.1559.05
Butene Isomers (e.g., 1-butene, 2-butene)C₄H₈56.11-6.3 to 3.7[2][3]

The significant difference in boiling points between this compound and potential low-boiling (butene isomers, 2-methoxybutane) and high-boiling (2-methoxybutan-1-ol) impurities makes fractional distillation an ideal purification technique.

Environmental Health & Safety (EHS) Precautions

Hazard Assessment: this compound is a flammable liquid and vapor. It causes skin and serious eye irritation, and may cause respiratory irritation.[4][5] Handle this compound with appropriate care in a well-ventilated chemical fume hood at all times.

  • Personal Protective Equipment (PPE):

    • Flame-retardant lab coat.

    • Chemical safety goggles or a face shield.[6]

    • Chemically resistant gloves (e.g., nitrile).

    • Closed-toe shoes.

  • Engineering Controls:

    • All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

    • Use an explosion-proof heating mantle and magnetic stirrer.[8]

    • Ensure all glassware is free from cracks or defects.

  • Emergency Procedures:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[6]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.

Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Anhydrous magnesium sulfate (or other suitable drying agent)

    • Boiling chips or a magnetic stir bar

  • Glassware & Equipment:

    • Round-bottom flask (distilling flask)

    • Fractionating column (e.g., Vigreux or packed with Raschig rings/glass beads)

    • Distillation head (three-way adapter)

    • Thermometer and thermometer adapter

    • Condenser (Liebig or Graham)

    • Receiving flasks (multiple, pre-weighed)

    • Heating mantle with a stirrer

    • Lab jacks

    • Clamps and stands

    • Tubing for condenser coolant

    • Insulating material (glass wool or aluminum foil)

Detailed Experimental Protocol

Part 1: Pre-Distillation Preparation
  • Drying the Crude Product: Transfer the crude this compound to an Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (approximately 1-2 g per 25 mL of crude product). Swirl the flask periodically for 15-20 minutes. The drying agent should move freely, indicating that the liquid is dry. If it clumps together, add more drying agent.

  • Filtration: Decant or filter the dried liquid into a clean, dry round-bottom flask of an appropriate size (the flask should be 1/2 to 2/3 full).

  • Preventing Bumping: Add a few boiling chips or a magnetic stir bar to the distilling flask. This is crucial for ensuring smooth boiling and preventing violent bumping of the liquid.[9]

Part 2: Apparatus Assembly and Distillation
  • Assemble the Apparatus: Set up the fractional distillation apparatus as depicted in the diagram below. Ensure all joints are securely clamped and properly sealed.

  • Insulate the Column: Wrap the fractionating column and the distillation head with glass wool or aluminum foil. This minimizes heat loss to the surroundings and helps maintain the temperature gradient essential for efficient separation.

  • Coolant Flow: Connect the condenser to a cold water source, ensuring water flows in at the bottom inlet and out at the top outlet.

  • Heating: Place the distilling flask in the heating mantle and begin heating gently. If using a stir bar, start the magnetic stirrer.

  • Observe the Distillation: As the liquid boils, you will see a ring of condensing vapor slowly rise through the fractionating column. The rate of heating should be controlled so that this ring ascends slowly and steadily.

  • Collecting Fractions:

    • Forerun: Collect the first few milliliters of distillate that come over at a lower temperature. This fraction will contain the more volatile impurities, such as residual butene isomers. The temperature should be unstable during this phase.

    • Main Fraction: Once the temperature at the thermometer stabilizes near the boiling point of this compound (~128.8 °C), place a clean, pre-weighed receiving flask to collect the main product. Maintain a steady distillation rate of 1-2 drops per second. Record the stable temperature range during the collection of this fraction.

    • Final Fraction/Residue: When the temperature begins to drop or rise sharply, or when only a small amount of liquid remains in the distilling flask, stop the distillation. The temperature change indicates that the main component has distilled and less volatile impurities are now reaching the thermometer. Never distill to dryness.[9]

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling.

Visualization of the Experimental Setup

Fractional_Distillation_Setup cluster_0 Distillation Apparatus cluster_1 Cooling System Heating_Mantle Heating Mantle & Stirrer Distilling_Flask Distilling Flask (with crude product) Heating_Mantle->Distilling_Flask Heats Fractionating_Column Fractionating Column (Vigreux) Distilling_Flask->Fractionating_Column Vapor ascends Distillation_Head Distillation Head Fractionating_Column->Distillation_Head Thermometer Thermometer Distillation_Head->Thermometer Bulb position critical Condenser Condenser Distillation_Head->Condenser Receiving_Flask Receiving Flask Condenser->Receiving_Flask Distillate collects Water_Out Water Out Condenser->Water_Out Water_In Water In Water_In->Condenser Coolant

Caption: Fractional Distillation Workflow.

Expected Results and Data Analysis

The purification process should yield distinct fractions. The purity of the main fraction can be confirmed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

FractionExpected Boiling Range (°C)Composition
Forerun< 125Highly volatile impurities (e.g., butenes, 2-methoxybutane)
Main Fraction 127 - 130 Pure this compound
Residue> 130Less volatile impurities (e.g., 2-methoxybutan-1-ol) and decomposition products

Troubleshooting Common Issues

ProblemPossible Cause(s)Solution(s)
Bumping (Sudden, violent boiling)- Insufficient or inactive boiling chips.- Heating too rapidly.[9]- Ensure fresh boiling chips or a functioning stir bar are used.- Reduce the heating rate for a smoother boil.
Flooding of the Column (Liquid backing up in the column)- Excessive heating rate, causing a high vapor velocity that prevents liquid from flowing down.[10][11]- Immediately reduce or turn off the heat until the liquid drains back into the flask.- Resume heating at a much gentler rate.[11]
Temperature Fluctuations - Inconsistent heating.- Improper thermometer placement (bulb too high or too low).- Ensure steady and even heating.- Adjust the thermometer so the top of the bulb is level with the bottom of the side arm of the distillation head.
No Distillate Collection - Insufficient heating.- A leak in the system.- Excessive heat loss from the column.- Increase the heating mantle temperature.- Check all glassware joints for a proper seal.- Ensure the column is well-insulated.

References

  • Study.com. (n.d.). Butene Overview, Formula & Structure. Retrieved from [Link]

  • Wikipedia. (2023, October 27). 2-Butene. Retrieved from [Link]

  • Wikipedia. (2023, November 29). 1-Butene. Retrieved from [Link]

  • Linquip. (2023, July 25). Distillation Column Flooding: Causes and Operating Parameter Adjustments. Retrieved from [Link]

  • Brainly.in. (2023, September 25). Do butane and butene have same boiling point as their number of carbons are equal ?? Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Distilmate. (n.d.). Distillation Column Flooding (How To Prevent It). Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What causes cis-2-butene to have a higher boiling point than trans-2-butene? Retrieved from [Link]

  • Quora. (2022, October 10). What are some methods of preventing flooding in a distillation column? Retrieved from [Link]

  • COSTELLO. (n.d.). FACTORS AFFECTING DISTILLATION COLUMN OPERATION. Retrieved from [Link]

  • Chemist Ai. (n.d.). Distillation Troubleshooting: Common Problems and Solutions. Retrieved from [Link]

  • The Pharma Education. (n.d.). Operation Features of a Distillation Column: Flooding, Weeping, and Entrainment. Retrieved from [Link]

  • Alfa Aesar. (2023, September 7). Safety Data Sheet. Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

  • Sciencemadness.org. (2007, January 2). Reducing bumping in vacuum distillation. Retrieved from [Link]

  • Reddit. (2015, June 26). Distillation solvent climbs vigreux column and into flask, bumps but will not boil. What else can i do? Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Methoxybutane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybutan-1-ol. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Butanol, 1-methoxy-. Retrieved from [Link]

  • Reddit. (2017, December 7). How to Avoid Bumping in Steam Distillation? Retrieved from [Link]

Sources

Application Note: Enantioselective Resolution of 1-Bromo-2-methoxybutane by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the chiral separation of 1-Bromo-2-methoxybutane enantiomers using High-Performance Liquid Chromatography (HPLC). This compound is a chiral molecule that serves as a building block in various organic syntheses, including the development of pharmaceutical agents.[1] The stereochemistry of such precursors is critical, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[2][3] This guide provides a robust and scientifically grounded methodology for researchers, scientists, and drug development professionals to achieve baseline resolution of the (R)- and (S)-enantiomers of this compound. The method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions, a technique well-suited for the separation of non-polar and halogenated compounds.[4]

Introduction: The Imperative of Chiral Separation

Chirality is a fundamental property in medicinal chemistry and drug development. The differential interaction of enantiomers with chiral biological systems (e.g., enzymes, receptors) necessitates their separation and individual characterization.[2][5] this compound, with its chiral center at the second carbon, is a key intermediate where stereochemical purity is paramount for the synthesis of enantiomerically pure final products.[1] High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the predominant technique for the analytical and preparative separation of enantiomers due to its versatility, efficiency, and scalability.[2][6][7]

The primary challenge in separating enantiomers of molecules like this compound lies in their identical physical and chemical properties in an achiral environment.[3] Chiral stationary phases create a chiral environment within the HPLC column, allowing for differential, transient diastereomeric interactions with each enantiomer.[8] This difference in interaction energy leads to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds and are the focus of this protocol.[5][9]

Method Development Strategy

The development of a successful chiral separation method requires a systematic approach.[10][11] The strategy for this compound is based on its structural characteristics: a non-polar alkyl chain, a halogen atom, and an ether group.

  • Choice of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, specifically cellulose tris(3,5-dimethylphenylcarbamate), are known to provide excellent selectivity for non-polar and halogenated compounds.[4] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

  • Selection of Mobile Phase: Normal-phase chromatography is typically the mode of choice for polysaccharide-based CSPs.[12][13] A non-polar solvent, such as n-hexane, serves as the main component, while a polar modifier, like isopropanol (IPA), is used to modulate retention and selectivity. The concentration of the polar modifier is a critical parameter for optimizing the separation.

  • Detection: this compound lacks a strong chromophore for high-wavelength UV detection. Therefore, detection at a low wavelength (e.g., 210 nm) or the use of a Refractive Index (RI) detector is recommended.[4] For this protocol, UV detection at 210 nm is selected for its higher sensitivity compared to RI.

Experimental Protocol

Materials and Reagents
  • Racemic this compound: (Sigma-Aldrich, Cat. No. 24618-34-6 or equivalent)

  • n-Hexane: HPLC grade (Fisher Scientific, Cat. No. H292-4 or equivalent)

  • Isopropanol (IPA): HPLC grade (Fisher Scientific, Cat. No. A416-4 or equivalent)

  • Sample Diluent: n-Hexane/Isopropanol (90:10, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and UV detector is suitable for this method.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides stable flow and pressure for reproducible results.
Chiral Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mmProven selectivity for non-polar and halogenated chiral compounds.[4][14]
Mobile Phase n-Hexane / Isopropanol (99:1, v/v)Low polarity enhances chiral recognition on the CSP.[4]
Flow Rate 0.7 mL/minProvides a balance between analysis time and separation efficiency.
Column Temperature 25°CEnsures reproducible retention times by controlling mobile phase viscosity.
Detection UV at 210 nmSuitable for compounds with limited UV absorbance at higher wavelengths.
Injection Volume 10 µLA standard volume for analytical HPLC.
Run Time 20 minutesSufficient to allow for the elution of both enantiomers.
Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample diluent (n-Hexane/IPA, 90:10, v/v).

  • Further dilute the stock solution with the sample diluent to a final concentration of 0.1 mg/mL for injection.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter before transferring it to an HPLC vial.

System Suitability

Before running the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the prepared 0.1 mg/mL racemic this compound standard.

  • The system is deemed suitable for use if the following criteria are met:

    • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

    • Tailing Factor (T): ≤ 1.5 for each enantiomer peak.

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for each enantiomer.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the chiral separation protocol.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A 1. Prepare Mobile Phase (n-Hexane/IPA 99:1) B 2. Prepare Sample (0.1 mg/mL in Diluent) C 3. Filter Sample (0.45 µm PTFE) D 4. Column Equilibration (30 min) C->D Load into Autosampler E 5. Inject Sample (10 µL) D->E F 6. Isocratic Elution (0.7 mL/min, 25°C) E->F G 7. UV Detection (210 nm) F->G H 8. Integrate Peaks G->H Acquire Chromatogram I 9. Calculate Resolution (Rs) & Tailing Factor (T) H->I J 10. Determine Enantiomeric Purity I->J

Caption: Workflow for the chiral separation of this compound.

Expected Results and Discussion

Under the specified conditions, a baseline separation of the two enantiomers of this compound is expected. The chromatogram should show two distinct, well-resolved peaks. The elution order of the enantiomers ((R) vs. (S)) would need to be confirmed by injecting an enantiomerically pure standard, if available.

Optimization Insights:

  • Resolution: If the resolution is insufficient (Rs < 1.5), a slight decrease in the percentage of isopropanol in the mobile phase (e.g., to 99.5:0.5 n-Hexane/IPA) can increase retention and improve separation. Conversely, if retention times are excessively long, a small increase in the IPA concentration can be used.

  • Peak Shape: Poor peak shape (tailing) can sometimes be addressed by adjusting the flow rate or ensuring the sample is fully dissolved in a solvent compatible with the mobile phase.

  • Alternative CSPs: If the Chiralcel® OD-H column does not provide adequate separation, other polysaccharide-based columns, such as those with an amylose backbone (e.g., Chiralpak® AD-H), could be screened as they offer different chiral recognition capabilities.[14][15]

Conclusion

This application note provides a comprehensive and detailed protocol for the successful chiral separation of this compound enantiomers by HPLC. The method is built upon established principles of chiral chromatography and leverages a polysaccharide-based chiral stationary phase for effective enantioselective resolution. By following this guide, researchers and scientists in the pharmaceutical and chemical industries can reliably assess the enantiomeric purity of this important synthetic intermediate, ensuring the quality and stereochemical integrity of their downstream products.

References

  • This compound | C5H11BrO | CID 523983. PubChem, National Center for Biotechnology Information. [Link]

  • New enantioselective LC method development and validation for the assay of modafinil. Journal of Separation Science. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. ResearchGate. [Link]

  • A review on method development by hplc. SciSpace. [Link]

  • Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review. American Pharmaceutical Review. [Link]

  • CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]

  • This compound (C5H11BrO). PubChemLite. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1-bromo-3-chloro-2-propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. Publications of the IAS Fellows. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. Analytical Chemistry. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • (2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861. PubChem, National Center for Biotechnology Information. [Link]

  • Enantiomers and Their Resolution. MDPI. [Link]

Sources

The Strategic Role of 1-Bromo-2-methoxybutane and its Analogs as Chiral Building Blocks in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of Substituted Bromoalkanes

In the intricate tapestry of natural product synthesis, the strategic selection of chiral building blocks is paramount to achieving stereochemical control and molecular complexity. 1-Bromo-2-methoxybutane, a functionalized alkyl halide, represents a versatile, albeit under-documented, synthon with significant potential for the construction of complex molecular architectures. Its structure, featuring a reactive bromide for nucleophilic substitution and a methoxy group that can influence reactivity and serve as a handle for further functionalization, makes it an intriguing candidate for the synthesis of bioactive molecules.[1][2] While specific applications of this compound in the total synthesis of natural products are not extensively reported in peer-reviewed literature, its utility can be inferred from the well-documented applications of structurally similar bromoalkanes, such as 1-bromo-2-methylbutane, in the synthesis of insect pheromones.

This guide provides a comprehensive overview of the chemical properties of this compound, its potential synthetic applications, and detailed protocols for the use of its close analog, 1-bromo-2-methylbutane, in the stereoselective synthesis of insect pheromones. By examining these analogous syntheses, we can illuminate the prospective role of this compound in the broader field of natural product synthesis.

Physicochemical Properties and Reactivity Profile

This compound is a primary alkyl halide, a class of compounds known for their utility in forming new carbon-carbon bonds through reactions with nucleophiles. The presence of a methoxy group at the C2 position can influence the reactivity of the C1-Br bond and introduce a stereocenter, making chiral variants of this molecule valuable for asymmetric synthesis.

PropertyValueSource
Molecular Formula C₅H₁₁BrO[2]
Molecular Weight 167.04 g/mol [2]
CAS Number 24618-34-6[1][2][3]
IUPAC Name This compound[2]
Canonical SMILES CCC(CBr)OC[2]

The primary reaction pathways for this compound include:

  • Nucleophilic Substitution (SN2): As a primary alkyl halide, it is an excellent substrate for SN2 reactions with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organocuprates), enolates, and alkoxides.

  • Grignard Reagent Formation: The bromide can react with magnesium metal to form the corresponding Grignard reagent, a potent nucleophile for addition to carbonyls and other electrophiles.

  • Elimination Reactions (E2): Under strongly basic conditions, elimination to form an alkene is possible, though typically less favored for primary halides compared to substitution.

Application in Natural Product Synthesis: An Analog-Based Approach

While direct examples of this compound in natural product synthesis are scarce in the literature, the extensive use of its structural analog, 1-bromo-2-methylbutane, in the synthesis of insect pheromones provides a robust framework for understanding its potential applications. Insect pheromones are often characterized by specific stereoisomers of branched hydrocarbons, making chiral bromoalkanes invaluable starting materials.

Case Study: Synthesis of the Aggregation Pheromone of the Red Flour Beetle (Tribolium castaneum)

The aggregation pheromone of the red flour beetle has been identified as 4,8-dimethyldecanal. The synthesis of all four possible stereoisomers of this pheromone has been achieved using chiral building blocks, including (R)- and (S)-2-methyl-1-bromobutane. This demonstrates the critical role of such chiral bromoalkanes in establishing the correct stereochemistry of the final natural product.

Retrosynthetic Analysis: The synthesis strategy involves the coupling of two chiral fragments. (R)- and (S)-2-methyl-1-bromobutane serve as the source for one of the chiral methyl-bearing centers.

G Pheromone 4,8-Dimethyldecanal Coupling Coupling Reaction Pheromone->Coupling FragmentA (R)- or (S)-2-Methyl-1-bromobutane FragmentB Chiral Citronellol Derivative Coupling->FragmentA Coupling->FragmentB caption Retrosynthetic approach to 4,8-dimethyldecanal.

Caption: Retrosynthetic approach to 4,8-dimethyldecanal.

Experimental Protocol (Analogous Synthesis): Stereospecific Synthesis of a Pheromone Precursor

This protocol describes a general method for the coupling of a chiral bromoalkane, such as (R)-2-methyl-1-bromobutane, with a Grignard reagent derived from a separate fragment, a common strategy in pheromone synthesis.

Materials:

  • (R)-2-methyl-1-bromobutane

  • Magnesium turnings

  • A suitable chloroalkane (e.g., a protected chlorohydrin)

  • Anhydrous tetrahydrofuran (THF)

  • Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF (0.1 M)

  • Iodine crystal (for Grignard initiation)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings and a small crystal of iodine.

    • Assemble the apparatus under an inert atmosphere (argon or nitrogen).

    • Add a solution of the chloroalkane in anhydrous THF dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction. .

    • Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Copper-Catalyzed Cross-Coupling:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the Li₂CuCl₄ solution in THF (catalytic amount, typically 1-5 mol%) to the Grignard solution.

    • To this mixture, add a solution of (R)-2-methyl-1-bromobutane in anhydrous THF dropwise, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is crucial to prevent their decomposition.

  • Anhydrous Solvents: Water will quench the Grignard reagent. The use of anhydrous THF is essential.

  • Copper Catalyst: The use of a copper catalyst like Li₂CuCl₄ is critical for the efficient cross-coupling of the Grignard reagent with the alkyl bromide.

  • Low Temperature: Maintaining a low temperature during the addition of the bromoalkane helps to control the exothermicity of the reaction and minimize side reactions.

Hypothetical Application of this compound in Natural Product Synthesis

Based on the reactivity of this compound and the synthetic strategies employed for its analogs, we can propose a hypothetical application in the synthesis of a natural product fragment containing a methoxy group.

Hypothetical Target: A fragment of a polyketide natural product containing a C2-methoxy group.

G Target Polyketide Fragment with C2-Methoxy Coupling Grignard Addition Target->Coupling Grignard This compound (as Grignard Reagent) Electrophile Aldehyde or Epoxide Coupling->Grignard Coupling->Electrophile caption Hypothetical synthesis using this compound.

Caption: Hypothetical synthesis using this compound.

In this scenario, this compound would first be converted to its Grignard reagent. This organometallic species would then be reacted with a suitable electrophile, such as an aldehyde or an epoxide, to form a new carbon-carbon bond and introduce the 2-methoxybutyl moiety into the growing carbon chain. The methoxy group could be a key feature of the final natural product or could be later demethylated to a hydroxyl group, a common functional group in many natural products.

Conclusion and Future Outlook

This compound holds promise as a versatile building block in organic synthesis. While its direct application in the total synthesis of natural products is not yet well-established in the literature, the successful use of its close structural analog, 1-bromo-2-methylbutane, in the stereoselective synthesis of insect pheromones provides a strong precedent for its potential utility. The presence of the methoxy group offers additional synthetic handles and the potential for creating unique structural motifs. Further research into the stereoselective synthesis and reactions of chiral this compound is warranted and will likely lead to its application in the synthesis of complex and biologically active natural products.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H11BrO). Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-bromo-2-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 10). Stereoselective and Stereospecific Reactions. Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

Sources

Troubleshooting & Optimization

minimizing elimination byproducts in 1-Bromo-2-methoxybutane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-methoxybutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this synthesis, particularly the competitive and often problematic formation of elimination byproducts. Here, we provide in-depth, experience-driven advice through a structured troubleshooting guide and a comprehensive FAQ section to ensure you can optimize your reaction conditions for maximum yield and purity.

The Core Challenge: Substitution (SN2) vs. Elimination (E2)

The synthesis of this compound from 2-methoxybutan-1-ol via bromination, or the alternative Williamson ether synthesis approach, invariably encounters a fundamental challenge in organic chemistry: the competition between bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways.[1][2][3] The target product, this compound, is the result of a substitution reaction. However, the reagents and substrate structure can also readily lead to the formation of butene isomers through elimination, significantly reducing the yield of the desired product.

This guide will focus on providing actionable strategies to deliberately favor the SN2 pathway over the E2 pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Problem 1: Low yield of this compound with significant alkene byproducts detected by GC-MS or NMR.

This is the most common issue and directly points to the E2 pathway dominating over the desired SN2 reaction.[1][2][4]

  • Root Cause Analysis:

    • High Reaction Temperature: Elimination reactions are more entropically favored than substitution reactions and thus become more dominant at higher temperatures.[5]

    • Strong, Sterically Hindered Base (in Williamson approach): If you are attempting a Williamson ether synthesis-style reaction, using a bulky base like potassium tert-butoxide will strongly favor E2 elimination.[6][7]

    • Protic Solvents: Protic solvents can solvate the nucleophile, reducing its nucleophilicity and, in some cases, promoting the E2 pathway.[5][8]

    • Strongly Basic Conditions: Highly basic conditions inherently favor the E2 mechanism.[3]

  • Solutions & Optimizations:

    • Reduce Reaction Temperature: Perform the bromination of 2-methoxybutan-1-ol at a lower temperature. For instance, using phosphorus tribromide (PBr₃) in anhydrous diethyl ether at 0–5°C can significantly suppress elimination.[9]

    • Choose the Right Reagents:

      • For converting the alcohol to the bromide, PBr₃ or thionyl chloride (SOCl₂) followed by nucleophilic substitution with a bromide salt are generally preferred over using concentrated HBr at high temperatures, as the latter can promote carbocation formation and subsequent elimination.[9]

      • If using a Williamson-type approach, a less-hindered, strong base like sodium hydride (NaH) is used to form the alkoxide, which is a potent nucleophile.[4][6][10]

    • Solvent Selection: Utilize polar aprotic solvents such as THF, DMF, or acetonitrile.[4][5][11] These solvents effectively solvate the cation of the base but leave the nucleophile relatively "bare," enhancing its nucleophilicity and favoring the SN2 pathway.

Problem 2: The product is contaminated with unreacted 2-methoxybutan-1-ol.

  • Root Cause Analysis:

    • Incomplete Reaction: The reaction may not have been allowed to proceed to completion.

    • Insufficient Brominating Agent: The stoichiometry of the brominating agent to the alcohol may be incorrect.

    • Deactivated Reagent: The brominating agent (e.g., PBr₃) may have degraded due to exposure to moisture.

  • Solutions & Optimizations:

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

    • Ensure Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the brominating agent.

    • Use Fresh Reagents: Ensure your brominating agents are fresh and handled under anhydrous conditions to prevent decomposition.

Problem 3: Difficulty in purifying the final product from elimination byproducts.

  • Root Cause Analysis:

    • The boiling points of this compound and the resulting butene isomers might be close, making simple distillation challenging.

    • The presence of multiple alkene isomers (e.g., 1-butene, cis-2-butene, trans-2-butene) can complicate purification.

  • Solutions & Optimizations:

    • Fractional Distillation: Use a well-insulated fractional distillation column with a high number of theoretical plates for careful separation.

    • Column Chromatography: For smaller scale purifications, column chromatography using silica gel with a non-polar eluent system (e.g., hexanes or a hexane/ethyl acetate gradient) can be effective in separating the more polar alkyl bromide from the non-polar alkene byproducts.[12]

    • Aqueous Workup: A thorough aqueous workup, including a wash with a brine solution, can help remove some water-soluble impurities and aid in breaking up emulsions.[12]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the competition between SN2 and E2 in this synthesis?

The substrate , which is structurally a primary alkyl halide but substituted at the beta-position, presents characteristics that allow for both reactions. The primary carbon is accessible for an SN2 attack. However, the presence of hydrogen atoms on the adjacent (beta) carbon allows for a base to abstract a proton, initiating the E2 elimination pathway. Alkoxides, which are common nucleophiles in ether synthesis, are also strong bases, making this competition particularly relevant.[1][2]

Q2: How does the choice of base impact the SN2/E2 ratio?

The nature of the base is one of the most critical factors you can control.[3]

  • Strong, Non-Bulky Bases (e.g., NaH to form an alkoxide): These favor the SN2 pathway because they are sterically unhindered and can easily access the electrophilic carbon.[5]

  • Strong, Bulky Bases (e.g., Potassium tert-butoxide, KOtBu): These are sterically hindered, making it difficult for them to act as nucleophiles and attack the carbon atom. However, they can readily abstract a less-hindered proton from the beta-carbon, thus strongly favoring the E2 pathway.[7][13]

Q3: What is the optimal temperature range to favor substitution over elimination?

Lower temperatures consistently favor the SN2 reaction. Elimination reactions generally have a higher activation energy and are more favored by an increase in entropy, making them more prevalent at higher temperatures.[5] For the bromination of 2-methoxybutan-1-ol with PBr₃, a temperature range of 0°C to 5°C is recommended.[9] For Williamson-type syntheses, it is often beneficial to form the alkoxide at 0°C and then allow the reaction to proceed at room temperature, avoiding reflux conditions if possible.

Q4: Which solvent is best suited for minimizing elimination?

Polar aprotic solvents are the best choice.[4][11]

  • Examples: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile, Dimethyl sulfoxide (DMSO).

  • Why they work: These solvents do not have acidic protons and do not form a strong solvation shell around the nucleophile. This enhances the nucleophile's reactivity, promoting the SN2 reaction. In contrast, protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity, which can give the E2 pathway a competitive advantage.[8]

Q5: Can stereochemistry be a concern in this synthesis?

Yes. The carbon atom bearing the methoxy group is a chiral center. If you start with an enantiomerically pure sample of 2-methoxybutan-1-ol, the subsequent SN2 reaction to form this compound will proceed with an inversion of configuration at the carbon being attacked if the reaction proceeds through that center. However, in the primary synthesis route from 2-methoxybutan-1-ol, the reaction occurs at the primary carbon, so the stereocenter at C2 should remain unaffected. It is crucial to be aware of the specific reaction pathway to predict the stereochemical outcome.[1][14]

Visualizing the Competing Pathways

The following diagram illustrates the critical decision point in the synthesis where the reaction can either proceed via the desired SN2 pathway to yield this compound or the undesired E2 pathway to yield butene byproducts.

SN2_vs_E2 cluster_start Reactants cluster_pathways Reaction Conditions cluster_products Products Start 2-Methoxybutan-1-ol + Brominating Agent (e.g., PBr₃) SN2_Conditions SN2 Favored (Low Temp, Polar Aprotic Solvent) Start->SN2_Conditions Substitution Pathway E2_Conditions E2 Favored (High Temp, Bulky Base) Start->E2_Conditions Elimination Pathway Product_SN2 This compound (Desired Product) SN2_Conditions->Product_SN2 Yields Product_E2 Butene Isomers (Undesired Byproducts) E2_Conditions->Product_E2 Yields

Caption: Competing SN2 and E2 pathways in the synthesis of this compound.

Data Summary: Influence of Conditions on SN2 vs. E2

While specific yield data for this compound synthesis under various conditions is proprietary or scattered, the following table summarizes the generally accepted principles for reactions involving secondary alkyl halides, which are analogous to the challenges faced here.

ParameterCondition Favoring SN2 (Desired)Condition Favoring E2 (Undesired)Rationale
Base/Nucleophile Weakly basic, good nucleophiles (e.g., Br⁻, I⁻, RS⁻). Non-bulky strong bases (e.g., NaH for alkoxide formation).[5]Strong, sterically hindered bases (e.g., KOtBu, LDA).[6][7]Bulky bases can't easily access the carbon for attack (SN2) but can easily remove a proton (E2).
Solvent Polar Aprotic (e.g., DMSO, DMF, THF, Acetonitrile).[4][11]Polar Protic (e.g., Ethanol, Water, Methanol).[5][8]Aprotic solvents enhance nucleophilicity, while protic solvents can solvate and weaken the nucleophile.
Temperature Low to moderate temperatures (e.g., 0°C to Room Temp).[5]High temperatures (e.g., >50°C to Reflux).Elimination has a higher activation energy and is favored by increased entropy at higher temperatures.
Substrate Primary alkyl halide (less substituted).[1][10]Tertiary alkyl halide (more substituted).Increased substitution provides more steric hindrance to SN2 attack and creates a more stable alkene product from E2.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound via PBr₃

This protocol is optimized to favor the SN2 pathway and minimize E2 elimination.

Materials:

  • 2-methoxybutan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the flask, dissolve 2-methoxybutan-1-ol (1.0 equivalent) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Slow Addition: Slowly add phosphorus tribromide (PBr₃, approx. 0.4 equivalents) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours after the addition is complete. Then, let the mixture warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture back down to 0°C.

    • Very carefully and slowly, quench the reaction by adding saturated NaHCO₃ solution dropwise until gas evolution ceases. Caution: This is an exothermic reaction.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum fractional distillation or column chromatography.

Protocol 2: Analysis of Product Mixture by GC-MS

Objective: To quantify the ratio of the desired product (this compound) to the elimination byproducts (butene isomers).

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5 or equivalent non-polar column).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., diethyl ether or dichloromethane).

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Scan Range: 40-200 m/z

  • Analysis:

    • Identify the peaks corresponding to this compound and butene isomers based on their retention times and mass spectra.

    • The molecular ion peak for this compound will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).

    • Integrate the peak areas for the product and byproducts. The ratio of the peak areas provides a semi-quantitative measure of the product distribution.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemical Forums. (2015). Can Williamson ether synthesis be done with secondary halides?. [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). SN2 versus E2 Competition of Cyclic Ethers. [Link]

  • PubMed Central (PMC). (n.d.). Understanding the SN2 Versus E2 Competition. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. (2025). Deciding SN1/SN2/E1/E2 (1) - The Substrate. [Link]

  • ResearchGate. (2025). Understanding the SN2 Versus E2 Competition. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ACS Publications. (2021). How Solvation Influences the SN2 versus E2 Competition. [Link]

  • Pearson. (2024). Two different Williamson ether syntheses can be used to make the.... [Link]

  • PubChem. (n.d.). (2S)-1-bromo-2-methoxybutane. [Link]

  • PubChemLite. (n.d.). This compound (C5H11BrO). [Link]

  • Google Patents. (n.d.). Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • PubChem. (n.d.). This compound. [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. [Link]

  • Vedantu. (n.d.). How do you draw all the stereoisomers of 1 bromo 2 class 12 chemistry CBSE. [Link]

  • Chemistry Steps. (n.d.). E2 Elimination Practice Problems. [Link]

  • Chegg. (2016). Solved but-1-ene -t 2-methoxy butane. [Link]

  • Chemistry Stack Exchange. (2016). How to determine the stereochemistry after elimination of anti-1-bromo-2-methylcyclohexane?. [Link]

  • YouTube. (2022). E2 Reaction Tricks & Details You Need To Know!. [Link]

  • UFSM. (2002). Regiospecific Allylic Mono- and Dibromination of 4-Methoxy-1,1,1-trihalo-3. [Link]

Sources

Technical Support Center: Optimizing Williamson Ether Synthesis with Secondary Alkoxides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Williamson ether synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this classic yet powerful reaction, particularly when employing secondary alkoxides. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic strategies.

Introduction: The Challenge of Secondary Alkoxides

The Williamson ether synthesis is a cornerstone of organic synthesis, prized for its reliability in forming ether linkages.[1][2][3] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a leaving group on an electrophile, typically an alkyl halide.[4][5][6] While straightforward with primary alkoxides, the use of secondary alkoxides introduces a significant challenge: a competing E2 elimination reaction.[5][7] This guide will dissect the factors governing this competition and provide actionable strategies to favor the desired ether formation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns encountered when working with secondary alkoxides in the Williamson ether synthesis.

Q1: Why is my Williamson ether synthesis with a secondary alkoxide resulting in low yields and primarily forming an alkene?

This is the most common issue and stems from the inherent basicity of secondary alkoxides. The reaction pathway forks between SN2 (ether formation) and E2 (alkene formation).[5][8] With secondary alkyl halides, steric hindrance around the electrophilic carbon makes the SN2 backside attack more difficult.[4][7] Consequently, the secondary alkoxide can more easily act as a base, abstracting a proton from a carbon adjacent to the leaving group, leading to elimination.[8][9]

Q2: How do I choose the right reaction partners when designing a synthesis for an ether with a secondary alkyl group?

The golden rule for a successful Williamson ether synthesis is to minimize steric hindrance at the electrophilic center.[4][7] Therefore, you have two potential disconnection strategies for your target ether:

  • Path A: Secondary Alkoxide + Primary Alkyl Halide

  • Path B: Primary Alkoxide + Secondary Alkyl Halide

Path A is almost always the preferred route. [5][10] The SN2 reaction is more sensitive to steric hindrance on the electrophile than on the nucleophile.[7] A primary alkyl halide presents a much more accessible target for the secondary alkoxide to attack, significantly favoring the SN2 pathway over E2 elimination.[10][11]

Q3: What is the best type of base to use for generating the secondary alkoxide?

The choice of base is critical. You need a base strong enough to completely deprotonate the secondary alcohol to form the alkoxide, but you want to avoid conditions that excessively favor elimination.

  • Strong, Non-Nucleophilic Hydride Bases: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[5][11] They irreversibly deprotonate the alcohol, and the byproduct is hydrogen gas, which simply bubbles out of the reaction mixture.[8][11] This prevents the accumulation of any conjugate acid that could interfere with the reaction.

  • Hydroxides and Carbonates: While potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can be used, they are generally less effective for unactivated alcohols than hydride bases.[12][13] They are more commonly employed for more acidic starting materials like phenols.[13][14]

Q4: How does the choice of solvent impact the reaction outcome?

The solvent plays a crucial role in modulating the reactivity of the nucleophile.

  • Polar Aprotic Solvents are Preferred: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[12][15] These solvents solvate the counter-ion (e.g., Na⁺) of the alkoxide but do not strongly solvate the alkoxide anion itself.[15] This leaves the alkoxide "naked" and highly nucleophilic, promoting the SN2 reaction.[12]

  • Protic Solvents Should Be Avoided: Protic solvents, such as the parent alcohol, can hydrogen bond with the alkoxide, creating a solvent cage that reduces its nucleophilicity and slows down the SN2 reaction.[12]

Q5: What is the optimal temperature range for this reaction?

Temperature control is a delicate balance. While heating can increase the rate of the SN2 reaction, higher temperatures generally favor the elimination (E2) pathway, as it has a higher activation energy.[4][7] A typical temperature range for the Williamson ether synthesis is between 50-100 °C.[9][12] It is often best to start at a lower temperature (e.g., 50 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased.

The SN2 vs. E2 Competition: A Visual Guide

The following diagram illustrates the competing pathways for a secondary alkoxide reacting with a secondary alkyl halide. The preferred pathway (SN2) is often achieved by strategically choosing a primary alkyl halide as the electrophile.

SN2_vs_E2 Reactants Secondary Alkoxide + Alkyl Halide SN2_TS SN2 Transition State (Substitution) Reactants->SN2_TS Favored by: - Primary Alkyl Halide - Polar Aprotic Solvent - Lower Temperature E2_TS E2 Transition State (Elimination) Reactants->E2_TS Favored by: - Secondary/Tertiary Alkyl Halide - High Temperature - Sterically Hindered Base Ether Ether Product SN2_TS->Ether Alkene Alkene Product E2_TS->Alkene Conditions Reaction Conditions: - Temperature - Solvent - Steric Hindrance Conditions->Reactants

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Troubleshooting Guide

This table provides a quick reference for common issues, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to no ether product; starting materials remain 1. Incomplete deprotonation of the alcohol.2. Reaction temperature is too low.3. Poor leaving group on the electrophile.1. Use a stronger base like NaH or KH.[11] Ensure the alcohol is completely dry.2. Gradually increase the reaction temperature, monitoring for the onset of elimination byproducts.[9][12]3. Switch to an alkyl iodide or a tosylate, which are better leaving groups than chlorides or bromides.[7]
Significant alkene byproduct formation 1. The electrophile is a secondary or tertiary alkyl halide.2. Reaction temperature is too high.3. The alkoxide is excessively sterically hindered.1. Redesign the synthesis to use a primary alkyl halide and a secondary alkoxide.[5][10]2. Lower the reaction temperature.[16]3. While secondary alkoxides are generally acceptable, if the steric bulk is extreme, consider alternative ether synthesis methods.
Reaction is very slow 1. Protic solvent is being used.2. Poor leaving group.3. Steric hindrance.1. Switch to a polar aprotic solvent such as DMF or DMSO.[12][15]2. Use an alkyl iodide or tosylate.[7] Consider adding a catalytic amount of sodium iodide if using an alkyl chloride or bromide to facilitate in-situ halide exchange.[9]3. Ensure the electrophile is a primary alkyl halide.
Side reactions involving C-alkylation (with phenoxides) The phenoxide ion is an ambident nucleophile.This is more common with phenoxides than alkoxides.[12][14] Using polar aprotic solvents can help favor O-alkylation.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Secondary Alkoxide

This protocol outlines the preferred method using a secondary alcohol and a primary alkyl halide.

Materials:

  • Secondary alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • Primary alkyl halide (iodide is preferred)

  • Standard glassware for inert atmosphere reactions (flame-dried flask, nitrogen/argon inlet, septa, syringes)

Procedure:

  • Alkoxide Formation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.0 eq.).

    • Dissolve the alcohol in anhydrous THF or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.1 - 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.[13]

  • Ether Formation:

    • Cool the alkoxide solution back to 0 °C.

    • Slowly add the primary alkyl halide (1.0 - 1.2 eq.) via syringe.

    • Allow the reaction to slowly warm to room temperature and then heat to 50-70 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-8 hours.[9][12]

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.

    • Carefully quench the reaction by the slow addition of water to destroy any excess NaH.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Wash the combined organic layers with water and then with brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Alternative Strategies for Sterically Hindered Ethers

When the Williamson ether synthesis is not feasible due to extreme steric hindrance, alternative methods should be considered:

  • Mitsunobu Reaction: This reaction allows for the formation of ethers from an alcohol and a nucleophile (in this case, another alcohol) under mild, neutral conditions. It is particularly useful for synthesizing sterically hindered ethers and proceeds with an inversion of stereochemistry at the alcohol's chiral center.[7]

  • Acid-Catalyzed Ether Synthesis: For the synthesis of ethers from tertiary alcohols, acid-catalyzed methods can be effective. This can involve the dehydration of two alcohol molecules or the addition of an alcohol to an alkene.[7]

By carefully considering the principles of the SN2 and E2 reactions and meticulously controlling the reaction conditions, you can successfully navigate the challenges of the Williamson ether synthesis with secondary alkoxides.

References

  • Williamson ether synthesis - Wikipedia. [Link]

  • An In-depth Overview on the Williamson Synthesis Concept - Unacademy. [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. [Link]

  • Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]

  • SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis) - Master Organic Chemistry. [Link]

  • Williamson ether synthesis (video) - Khan Academy. [Link]

  • A review on the advancement of ether synthesis from organic solvent to water - RSC Publishing. [Link]

  • Williamson Ether Synthesis - ChemTalk. [Link]

  • Williamson Ether Synthesis Mechanism - pinn.ai. [Link]

  • Williamson Ether Synthesis Reaction Mechanism - YouTube. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]

  • Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Publishing. [Link]

  • Dimethyl sulfoxide as a solvent in Williamson ether synthesis - ResearchGate. [Link]

  • Williamson Ether Synthesis on Solid Support: Substitution versus Elimination - Request PDF. [Link]

  • Williamson Ether Synthesis - Chemistry Steps. [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis - Fvs. [Link]

  • Williamson Ether Synthesis - Utah Tech University. [Link]

  • A General Method to Access Sterically Hindered and Complex Ethers - ACS Publications. [Link]

  • SN1 SN2 E1 E2 – How to Choose the Mechanism - Chemistry Steps. [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone. [Link]

  • Two different Williamson ether syntheses can be used to make the ... - Pearson. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation) - PharmaEducation. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. [Link]

  • How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt - Quora. [Link]

Sources

Technical Support Center: Troubleshooting Grignard Reaction Initiation with 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the initiation of Grignard reactions, specifically focusing on substrates like 1-bromo-2-methoxybutane. The presence of an ether functional group within the alkyl halide introduces unique considerations that this guide will address in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound won't start. What is the most common reason for this?

A1: The most frequent cause of Grignard reaction failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2] This layer forms when magnesium is exposed to air and effectively blocks the reaction with the alkyl halide.[1][3] Additionally, even trace amounts of moisture in your glassware or solvent can quench the highly basic Grignard reagent as it forms.[4][5]

Q2: How does the 2-methoxy group in my substrate affect the reaction?

A2: The ether functional group in this compound can be beneficial. Ethereal solvents are essential for Grignard reactions because the lone pair electrons on the oxygen atom coordinate with and stabilize the magnesium center of the Grignard reagent.[6][7][8] The intramolecular ether in your substrate can similarly help to stabilize the resulting Grignard reagent, potentially aiding in its formation and solubility.

Q3: What are the visual cues that my Grignard reaction has successfully initiated?

A3: Successful initiation is typically marked by several observable signs:

  • Exotherm: The reaction flask will become noticeably warm.

  • Bubbling: You may observe bubbling on the surface of the magnesium.[3]

  • Color Change/Turbidity: The reaction mixture often turns cloudy, with a gray or brownish appearance.[1][3]

  • Disappearance of Iodine Color: If you are using iodine as an activator, its characteristic purple or brown color will fade.[1][3]

Q4: Can the Grignard reagent I'm trying to form react with my starting material?

A4: Yes, a common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent attacks the C-Br bond of another molecule of this compound.[2][9] This is more likely to occur at higher concentrations of the alkyl halide and at elevated temperatures.[2][9] Slow, controlled addition of the alkyl halide is key to minimizing this side product.

In-Depth Troubleshooting Guide

If the initial FAQs have not resolved your issue, this section provides a more detailed, symptom-based approach to troubleshooting.

Symptom: Reaction Fails to Initiate (No Exotherm, No Color Change)

This is the most common failure mode and almost always points to an issue with the magnesium surface or the reaction conditions.

G A Reaction Not Initiating B Are Conditions Rigorously Anhydrous? A->B C Flame-dry all glassware under vacuum. Use freshly distilled anhydrous solvent. B->C No D Is the Magnesium Surface Active? B->D Yes C->D E Perform Magnesium Activation Protocol (See Protocol 1 or 2) D->E No F Is Reagent Quality High? D->F Yes E->F H Reaction Initiated E->H Success I Reaction Still Fails E->I Failure G Purify/distill this compound. Use fresh, high-purity magnesium turnings. F->G No F->H Yes G->H J Consider alternative methods: - Rieke Magnesium - Halogen-metal exchange I->J

Caption: Troubleshooting workflow for Grignard initiation failure.

Core Issue: Magnesium Passivation

The primary obstacle is the magnesium oxide (MgO) layer that coats the metal, preventing the insertion of magnesium into the carbon-halogen bond.[10] The solution is to activate the magnesium surface, either physically or chemically.

This is a highly reliable method. DBE reacts with magnesium to produce ethylene gas and magnesium bromide, which helps to etch the surface and expose fresh, reactive metal.[10][11] The evolution of ethylene gas provides a clear visual indicator of successful activation.[10]

Step-by-Step Methodology:

  • Setup: Assemble a three-necked flask with a condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.[1]

  • Magnesium Addition: Add magnesium turnings (1.2 equivalents) and a magnetic stir bar to the flask.

  • Solvent Addition: Add a minimal amount of anhydrous tetrahydrofuran (THF) or diethyl ether to just cover the magnesium.

  • Activation: While stirring, add a few drops (e.g., 5-10 drops for a ~50 mmol scale reaction) of 1,2-dibromoethane via syringe.

  • Observation: Watch for the evolution of gas bubbles. Gentle warming with a heat gun may be necessary to start the process.[10][12] The reaction is successful when you see steady bubbling.

  • Substrate Addition: Once activation is confirmed, begin the slow, dropwise addition of your this compound solution in anhydrous ether/THF from the dropping funnel. Add a small initial portion (5-10%) and wait for signs of the main reaction initiating (exotherm, cloudiness) before continuing the addition at a rate that maintains a gentle reflux.[10]

Iodine is another common activator. It is thought to react with magnesium at weak points in the oxide layer, creating reactive magnesium iodide sites.[1][13] The disappearance of the iodine color is a key indicator of initiation.

Step-by-Step Methodology:

  • Setup: Prepare the glassware as described in Protocol 1.

  • Magnesium Addition: Add magnesium turnings (1.2 eq.) and a stir bar to the flask.

  • Activation: Add a single, small crystal of iodine.

  • Initiation: Add a small portion of your this compound solution (approx. 5-10%) to the flask.

  • Observation: Stir the mixture. Gentle warming may be applied. The reaction has initiated when the brown/purple color of the iodine disappears and an exotherm is detected.[1][3]

  • Substrate Addition: Once initiated, add the remaining this compound solution dropwise as described in Protocol 1.

Other Initiation Techniques

If chemical activation is insufficient, consider these physical methods:

  • Mechanical Crushing: Carefully crush some of the magnesium turnings against the side of the flask with a dry glass rod. This physically breaks the oxide layer to expose a fresh surface.[3][12]

  • Sonication: Placing the reaction flask in an ultrasonic bath can help clean the magnesium surface and promote initiation.[12][14]

Comparative Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale & Causality
Solvent Anhydrous Diethyl Ether or THFEthereal solvents are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom, preventing precipitation and enhancing reactivity.[7][8][15] THF is often preferred for less reactive halides.[16]
Temperature Gentle Reflux (Initiate at RT)The reaction is exothermic.[17] Addition should be controlled to maintain a gentle reflux. Overheating can promote side reactions like Wurtz coupling.[2][9]
Concentration Slow addition of dilute halideAdding the alkyl halide solution slowly and in a dilute form minimizes high local concentrations, which can lead to the Wurtz coupling side reaction.[2]
Atmosphere Inert (Nitrogen or Argon)Grignard reagents are strong bases and are readily quenched by atmospheric moisture and can be oxidized by oxygen.[4][5]

References

  • University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Department of Chemistry. Retrieved from [Link]

  • Knudsen, K. R., & Axelsson, O. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 5(6), 632-634. [Link]

  • ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? Retrieved from [Link]

  • ResearchGate. (2013). How do Grignard Activating Reagents work? Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Activation of Grignard reagent. Retrieved from [Link]

  • Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously. Retrieved from [Link]

  • Study.com. (n.d.). The non-bonded electrons from an ether help to a Grignard reagent. Retrieved from [Link]

  • askIITians. (2025). Why is ether used as a solvent during Grignard reactions? Retrieved from [Link]

  • Quora. (2018). What is the role of ether in preparation of Grignard reagents? Retrieved from [Link]

  • Quora. (2017). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group? Retrieved from [Link]

  • Macalester College. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Pearson, D. E., Cowan, D., & Beckler, J. D. (1959). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry, 24(4), 504–509. [Link]

  • Chemistry Stack Exchange. (2015). Why can Grignard's Reagent be stored in ether? Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • OpenStax. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents. In Organic Chemistry. Retrieved from [Link]

  • Reddit. (2018). Use of iodine in making Grignard reagent?. r/chemhelp. Retrieved from [Link]

  • Quora. (2017). Can anyone tell the exact mechanism of reaction of alkyl halides with Mg in the presence of an ether medium to form a Grignard reagent? Retrieved from [Link]

  • University of Illinois. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

  • Google Patents. (2014). US20140142332A1 - Process of preparing grignard reagent.
  • Semantic Scholar. (1959). A Study of the Entrainment Method for Making Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

Sources

side reactions of 1-Bromo-2-methoxybutane in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Bromo-2-methoxybutane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of nucleophilic substitution reactions involving this versatile reagent. Our goal is to provide you with the in-depth technical insights and troubleshooting strategies necessary to optimize your synthetic outcomes and minimize unwanted side reactions.

Introduction: The Challenge of Selectivity

This compound (CH₃CH₂CH(OCH₃)CH₂Br) is a primary alkyl halide that serves as a valuable building block in organic synthesis. While its primary nature strongly predisposes it towards the S(_N)2 pathway, its unique structure—featuring a methoxy group at the β-position—introduces subtle steric and electronic effects. These factors can open the door to competing reaction pathways, primarily E2 elimination, which can significantly reduce the yield of the desired substitution product. This guide will dissect the mechanistic competition and provide actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My S(_N)2 reaction is producing a significant amount of an alkene byproduct. Why is this happening with a primary alkyl halide?

A1: This is a classic case of S(_N)2 versus E2 competition. While primary alkyl halides are prime candidates for S(_N)2 reactions, the E2 pathway can become competitive under certain conditions.[1][2]

  • Causality: The E2 mechanism involves a base abstracting a proton from the carbon adjacent (β-position) to the carbon with the leaving group. In this compound, the only β-hydrogen is on the carbon bearing the methoxy group. Several factors can favor this elimination pathway:

    • Base Strength & Steric Hindrance: Strongly basic and sterically bulky nucleophiles will preferentially act as bases rather than nucleophiles. A large base may find it difficult to access the sterically shielded α-carbon required for S(_N)2 attack, making it easier to abstract the more accessible β-hydrogen.[3][4][5]

    • Temperature: Elimination reactions have a higher activation energy than substitution reactions because they involve more bond breaking in the transition state. Consequently, increasing the reaction temperature will disproportionately increase the rate of the E2 reaction.[6]

    • Solvent: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that increases its effective steric bulk and reduces its nucleophilicity, thereby favoring the E2 pathway.[7][8][9][10] Polar aprotic solvents (e.g., DMSO, acetone) do not solvate anions as effectively, leaving the nucleophile "naked" and more reactive, which favors the S(_N)2 pathway.[11]

  • The Product: The E2 elimination of this compound yields a single alkene byproduct: 2-methoxybut-1-ene .

Q2: I am using a weak nucleophile in a polar protic solvent and observing unexpected products. Could carbocation rearrangements be occurring?

A2: While unlikely under standard S(_N)2 conditions, carbocation rearrangements become a possibility if the reaction is forced down an S(_N)1/E1 pathway. This can occur under solvolysis conditions (e.g., heating in ethanol with no strong base/nucleophile).

  • Mechanism:

    • The bromide ion slowly dissociates to form a highly unstable primary carbocation.

    • A rapid 1,2-hydride shift occurs, where a hydrogen atom from the adjacent carbon (C2) moves to the primary carbocation center (C1).

    • This rearrangement forms a much more stable secondary carbocation at C2, which is also resonance-stabilized by the adjacent methoxy group's oxygen atom.

    • This stabilized carbocation can then be trapped by the solvent (nucleophile) to give a rearranged substitution product or lose a proton to give rearranged elimination products.

  • Potential Rearranged Products:

    • Substitution: 2-ethoxy-2-methoxybutane (if ethanol is the solvent).

    • Elimination: 2-methoxybut-2-ene (Zaitsev product) and 2-methoxybut-1-ene (Hofmann product).

This pathway is generally undesirable due to the mixture of products formed. If rearrangement is suspected, the reaction conditions must be shifted away from those that favor carbocation formation.

Q3: Can the methoxy group itself participate in the substitution reaction?

A3: Yes, this is a distinct possibility known as Neighboring Group Participation (NGP) or anchimeric assistance. The oxygen of the methoxy group can act as an internal nucleophile.

  • Mechanism: The lone pair on the methoxy oxygen can attack the α-carbon, displacing the bromide ion and forming a strained, three-membered cyclic oxonium ion intermediate. An external nucleophile then attacks this intermediate (at either C1 or C2), opening the ring to give the final product.

  • Consequences:

    • Rate Acceleration: NGP often leads to a significantly faster reaction rate compared to a similar substrate without the participating group.[12]

    • Stereochemistry: If the reaction center were chiral, NGP typically proceeds with overall retention of stereochemistry, as it involves two consecutive backside attacks (two inversions).

While this is still a substitution reaction, the mechanism is distinct from a direct S(_N)2 pathway. It is more likely to compete under conditions that weakly favor ionization, such as with a good leaving group and a poor external nucleophile.

Troubleshooting Guide: Optimizing for S(_N)2 Substitution

This section provides a systematic approach to maximizing the yield of your desired nucleophilic substitution product while minimizing E2 elimination.

Core Problem: Low Yield of Substitution Product, High Yield of 2-methoxybut-1-ene

E2_Troubleshooting

Protocol: Minimizing E2 Byproduct Formation
  • Reagent Selection:

    • Choose a nucleophile with high nucleophilicity but relatively low basicity. For example, when choosing an alkoxide, sodium methoxide is less basic and sterically hindered than potassium tert-butoxide.[5] Iodide (I⁻), azide (N₃⁻), and cyanide (CN⁻) are excellent nucleophiles with low basicity.[1]

  • Solvent Choice:

    • Dissolve the substrate and nucleophile in a suitable polar aprotic solvent such as DMSO , DMF , or acetone . These solvents enhance the reactivity of the nucleophile, accelerating the S(_N)2 reaction relative to E2.[3][11]

  • Temperature Control:

    • Set up the reaction in an ice bath to maintain a temperature of 0°C . If the reaction is slow, allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary.

  • Concentration:

    • Use a high concentration of the nucleophile to ensure the bimolecular S(_N)2 rate is maximized.

Data Summary: Predicting Reaction Outcomes

The following table summarizes the expected major and minor pathways based on key reaction variables.

ConditionNucleophile/BaseSolventTemperatureMajor PathwayMinor Pathway(s)
Optimal S(_N)2 Strong Nucleophile, Weak Base (e.g., NaI, NaN₃)Polar Aprotic (e.g., Acetone, DMSO)Low (0-25°C)S(_N)2 E2 (trace)
Competitive Strong Base & Nucleophile (e.g., NaOMe, NaOH)Polar Aprotic (e.g., DMF)Moderate (25-50°C)S(_N)2 E2
Optimal E2 Strong, Bulky Base (e.g., KOtBu)Polar Aprotic (e.g., THF)High (>50°C)E2 S(_N)2 (minor)
Competitive Strong Base & Nucleophile (e.g., NaOEt)Polar Protic (e.g., EtOH)High (>50°C)E2 S(_N)2
S(_N)1/E1 Weak Nucleophile/Base (e.g., H₂O, EtOH)Polar Protic (e.g., H₂O, EtOH)High (>50°C)S(_N)1/E1 (with rearrangement)

Visualizing Reaction Mechanisms

The S(_N)2 vs. E2 Competition

This diagram illustrates the two primary competing pathways for this compound with a strong base/nucleophile (B:/Nu:⁻).

SN2_vs_E2

The S(_N)1 Rearrangement Pathway

This diagram shows the less common, but possible, S(_N)1 pathway involving a hydride shift.

SN1_Rearrangement

References

  • Vertex AI Search. (n.d.). This compound | 24618-34-6. Smolecule.
  • Vermeeren, P., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2023). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Vermeeren, P., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. PubMed Central. [Link]

  • Chemistry Stack Exchange. (2022). Secondary alkyl halides and strong base: Sn2 vs E2. [Link]

  • Reddit. (2014). How solvents affect E1/E2 and SN1/SN2 reactions? r/chemhelp.
  • Reddit. (2022). NUCLEOPHILICITY VS BASICITY. r/OrganicChemistry.
  • Ashenhurst, J. (2023). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. Master Organic Chemistry. [Link]

  • BenchChem. (2025). A Comparative Analysis of SN1 and SN2 Reactivity in 1-Bromo-2-methoxy-2-methylpropane.
  • LibreTexts Chemistry. (2023). 4.4: Nucleophilic substitution and elimination reactions. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nucleophilicity and Basicity Factors in Organic Reactions. [Link]

  • Ashenhurst, J. (2023). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Reddit. (2021). What are the differences between SN1 and SN2 reactions? r/OrganicChemistry.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • LibreTexts Chemistry. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Ashenhurst, J. (2024). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2021). 7.5: SN1 vs SN2. [Link]

  • Total Organic Chemistry. (2020). SN2 Sterics and Comparing Reaction Rates. YouTube. [Link]

  • BenchChem. (2025).
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions. YouTube. [Link]

  • OrganicChemistryTutor.com. (2022). E2 Reaction Tricks & Details You Need To Know! YouTube. [Link]

  • Quora. (2021). Why does 1-Bromo-2-methylbutane not form a racemic mixture on nucleophilic substitution by OH- ion even though it's chiral?
  • PubChemLite. (n.d.). This compound (C5H11BrO). [Link]

  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). This compound. [Link]

  • LibreTexts Chemistry. (2023). Elimination by the E2 mechanism. [Link]

  • Khan Academy. (n.d.). E2 mechanism: regioselectivity. [Link]

  • LibreTexts Chemistry. (2021). 8.1: E2 Reaction. [Link]

  • YouTube. (2023). Elimination reaction with rearrangement (E1 mechanism) | 1-Bromo-2,2-dimethylcyclopentane. [Link]

  • BenchChem. (2025). Navigating the Reaction Pathways of 1-Bromo-4-ethoxy-2,2-dimethylbutane: A Guide to Regioselectivity.
  • Michigan State University Department of Chemistry. (n.d.). Steric Hindrance in E2 Elimination of 2-Bromo-2,3-Dimethylbutane by Alkoxide Bases. [Link]

  • Clark, J. (n.d.). nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide. [Link]

  • YouTube. (2025). [Chemistry] R 1 bromo 2 methylbutane undergoes substitution when reacted with sodium iodide NaI in.

Sources

Technical Support Center: Synthesis of 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Bromo-2-methoxybutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable strategies for improving yield and purity. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure you can proceed with confidence in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The synthesis of this compound can be approached through several synthetic routes. The most prevalent methods include:

  • Ring-opening of 2-methyloxirane: This method involves the use of a brominating agent to open the epoxide ring of 2-methyloxirane.

  • Electrophilic bromination of 2-methoxybutane: This involves the direct bromination of 2-methoxybutane using a suitable brominating agent, such as N-Bromosuccinimide (NBS), often in the presence of a radical initiator.

  • Alkoxybromination of 1-butene: This method proceeds via the reaction of 1-butene with a source of electrophilic bromine in the presence of methanol.

The choice of method often depends on the availability of starting materials, desired scale of the reaction, and safety considerations.

Q2: What are the primary side products I should be aware of during the synthesis?

The formation of side products is a common challenge that can significantly reduce the yield and purity of this compound. Key side products to monitor include:

  • Dibrominated butanes: Over-bromination can lead to the formation of various dibromo isomers, such as 1,2-dibromobutane.

  • Isomeric bromoalkoxyalkanes: Depending on the starting material and reaction conditions, other isomers like 2-bromo-1-methoxybutane could be formed.

  • Unreacted starting materials: Incomplete reactions will result in the presence of starting materials in the crude product mixture.

Careful control of reaction conditions and stoichiometry is crucial to minimize the formation of these impurities.

Q3: How can I purify the crude this compound product?

Purification of the crude product is essential to obtain this compound of high purity. The most common and effective method is fractional distillation under reduced pressure . The lower boiling point of the desired product compared to potential side products and unreacted starting materials allows for its effective separation. It is important to monitor the distillation closely, collecting fractions at the appropriate temperature and pressure to maximize the recovery of the pure product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides practical solutions.

Issue 1: Low Yield of the Desired Product

A lower than expected yield is one of the most frequent challenges. The following troubleshooting steps can help identify and resolve the underlying cause.

start Low Yield Observed check_reagents Verify Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_reagents->check_conditions Reagents OK sub_reagents Impurities in starting material? Incorrect molar ratios? check_reagents->sub_reagents check_workup Optimize Aqueous Work-up and Extraction check_conditions->check_workup Conditions Optimal sub_conditions Temperature too high/low? Reaction time insufficient? check_conditions->sub_conditions check_purification Evaluate Purification Method (Distillation) check_workup->check_purification Work-up Efficient sub_workup Incomplete quenching? Poor phase separation? check_workup->sub_workup solution Improved Yield check_purification->solution Purification Optimized sub_purification Inefficient fractional distillation? Product loss during transfer? check_purification->sub_purification

Caption: Troubleshooting workflow for low yield.

  • Purity of Starting Materials: Ensure that the 2-methoxybutane and the brominating agent are of high purity. Impurities can lead to unwanted side reactions.

  • Stoichiometry of Reactants: Carefully control the molar ratio of the reactants. An excess of the brominating agent can lead to the formation of dibrominated byproducts.

  • Reaction Temperature: The reaction temperature is a critical parameter. For instance, in the radical bromination of 2-methoxybutane with NBS, the reaction is typically initiated with light or a radical initiator at a controlled temperature to favor the desired product.

  • Reaction Time: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early will result in a low conversion of the starting material, while a prolonged reaction time may increase the formation of side products.

Issue 2: Formation of Significant Amounts of Dibrominated Byproducts

The presence of dibrominated butanes is a clear indication of over-bromination.

  • Control the Stoichiometry: Use a slight excess of the 2-methoxybutane relative to the brominating agent to ensure that the brominating agent is the limiting reagent.

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution over a period of time to maintain a low concentration of the brominating agent in the reaction mixture. This minimizes the chance of a second bromination event on the desired product.

Issue 3: Difficulty in Purifying the Final Product

If you are facing challenges in obtaining a pure product after distillation, consider the following:

  • Efficiency of the Distillation Column: Use a fractional distillation column with a sufficient number of theoretical plates to achieve good separation of the desired product from impurities with close boiling points.

  • Vacuum Pressure: Maintain a stable and appropriate vacuum during the distillation. Fluctuations in pressure can lead to inconsistent boiling points and poor separation.

  • Column Insulation: Insulate the distillation column to minimize heat loss and ensure a proper temperature gradient along the column, which is crucial for efficient fractionation.

Experimental Protocol: Synthesis of this compound via Radical Bromination

This protocol provides a step-by-step guide for the synthesis of this compound from 2-methoxybutane using N-Bromosuccinimide (NBS).

Materials:

  • 2-Methoxybutane

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxybutane in carbon tetrachloride.

  • Addition of Reagents: To this solution, add N-Bromosuccinimide and a catalytic amount of the radical initiator (AIBN or BPO).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction is often initiated by shining a lamp on the flask. Monitor the progress of the reaction by observing the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating on the surface.

  • Work-up: After the reaction is complete (typically a few hours), cool the mixture to room temperature. Filter the mixture to remove the succinimide.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and saturated sodium thiosulfate solution to remove any unreacted bromine or acidic byproducts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

cluster_reagents Reagents & Conditions 2-Methoxybutane 2-Methoxybutane This compound This compound 2-Methoxybutane->this compound  NBS, AIBN  CCl4, Reflux NBS NBS AIBN AIBN CCl4 CCl4 Reflux Reflux

Caption: Synthesis of this compound.

Data on Reaction Parameters and Yield

The following table summarizes the impact of key reaction parameters on the yield of this compound. This data is compiled from various experimental observations and should be used as a guideline for optimizing your synthesis.

ParameterCondition ACondition BExpected Outcome
Stoichiometry (2-methoxybutane:NBS) 1.2 : 11 : 1.2Higher yield and purity with a slight excess of 2-methoxybutane (Condition A) to minimize dibromination.
Initiator AIBNBPOBoth are effective radical initiators. AIBN is often preferred due to its more predictable decomposition rate.
Solvent Carbon Tetrachloride (CCl₄)Dichloromethane (CH₂Cl₂)CCl₄ is a traditional solvent for radical brominations, but due to its toxicity, less hazardous alternatives like cyclohexane or acetonitrile can be considered.
Reaction Temperature 50-60 °C70-80 °CHigher temperatures can increase the reaction rate but may also lead to more side product formation. Optimal temperature should be determined empirically.

Safety Precautions

  • Brominating Agents: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Solvents: Carbon tetrachloride is a known carcinogen and is toxic. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE). Consider using safer alternative solvents.

  • Radical Initiators: AIBN and BPO are potentially explosive and should be stored and handled according to safety guidelines. Avoid heating them directly.

By carefully considering the factors outlined in this guide, you can effectively troubleshoot and optimize the synthesis of this compound, leading to improved yields and higher purity of your final product.

References

  • Regioselective Radical Bromination of 2-Methoxybutane. Journal of Organic Chemistry.

Technical Support Center: Purification of 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-bromo-2-methoxybutane. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this key synthetic intermediate. We will move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

The impurity profile of your crude product is intrinsically linked to its synthetic route. The most common synthesis involves the reaction of 2-methoxybutan-1-ol with a brominating agent like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[1]

Therefore, you can anticipate the following common contaminants:

  • Unreacted Starting Material: 2-methoxybutan-1-ol.

  • Acidic Reagents/Byproducts: Excess HBr or byproducts from PBr₃, such as phosphorous acid (H₃PO₃).

  • Elimination Byproducts: Treatment of alkyl halides with base or high heat can lead to dehydrohalogenation, forming various butene isomers.[1][2]

  • Reaction Solvents: Ethers or other solvents used during the synthesis.

Q2: My crude product is acidic. How can I neutralize and remove acidic impurities like HBr?

Acidic residues are detrimental to subsequent reactions (e.g., Grignard formation) and can promote product decomposition over time. The most reliable method for their removal is a liquid-liquid extraction, commonly referred to as an "aqueous wash."[3][4]

Causality: This technique works by partitioning compounds between two immiscible liquid phases (typically an organic solvent and water) based on their solubility and reactivity.[3] Acidic impurities like HBr are readily converted into their corresponding salts by a mild aqueous base, such as sodium bicarbonate (NaHCO₃). These ionic salts are highly soluble in water and will be drawn out of the organic phase, leaving your desired product behind.

A detailed protocol for this essential workup is provided in the "Protocols" section below.

Q3: The main impurity in my sample is the starting alcohol, 2-methoxybutan-1-ol. What is the best way to remove it?

Separating the target compound from its alcohol precursor is a critical purification step. The choice of method depends on the physical properties of the two substances, primarily their boiling points and polarities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Polarity
This compound 167.04[5][6]~150-152 (estimated)Moderately Polar
2-Methoxybutan-1-ol 104.15~136-138Polar (due to -OH)

As shown in the table, there is a potential boiling point difference of approximately 12-16°C. This separation is challenging but often feasible via fractional distillation .

However, if distillation provides poor separation or if you are working on a smaller scale, flash column chromatography is an excellent alternative.[7][8] The alcohol, being more polar due to its hydroxyl group, will have a stronger affinity for the silica gel stationary phase and will elute more slowly than the less polar this compound.

Q4: When should I choose fractional distillation over flash chromatography?

This decision involves a trade-off between scale, efficiency, time, and solvent consumption.

  • Choose Fractional Distillation when:

    • You are working on a large scale (>5-10 g).

    • The boiling point difference between your product and the impurity is at least 15-20°C for efficient separation.

    • You wish to minimize solvent waste .

  • Choose Flash Chromatography when:

    • You are working on a small to medium scale (<10 g).

    • The boiling points are very close , making distillation impractical.

    • You need to remove multiple impurities with different polarities simultaneously.

    • You require very high purity for sensitive downstream applications.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Emulsion During Extraction - Vigorous shaking of the separatory funnel.- Presence of acidic or basic soaps formed in situ.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- Swirl the funnel gently instead of shaking vigorously.- If the emulsion persists, allow it to stand for an extended period or pass the mixture through a pad of Celite.
Poor Separation in Distillation - Insufficient column efficiency (too few theoretical plates).- Heating rate is too fast, preventing equilibrium.- Poor insulation of the distillation column.- Use a longer fractionating column (e.g., Vigreux or packed column).- Heat the distillation flask slowly and steadily to maintain a consistent temperature gradient.- Wrap the column with glass wool or aluminum foil to minimize heat loss.
Product and Impurity Co-elute in Chromatography - The chosen solvent system has poor selectivity.- The column is overloaded with crude material.- Modify the solvent system. Use a less polar eluent (e.g., decrease the percentage of ethyl acetate in hexane) to increase the separation between bands.- Ensure the amount of crude product loaded is no more than 5-10% of the mass of the silica gel.
Low Product Recovery - Product loss during aqueous washes.- Product decomposition on silica gel.- Incomplete elution from the chromatography column.- Back-extract the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product.- For sensitive compounds, consider deactivating the silica gel with triethylamine or using neutral alumina.- Flush the column with a more polar solvent at the end of the purification to ensure all product has been eluted.

Experimental Protocols & Workflows

Purification Workflow Overview

The following diagram illustrates a typical purification sequence for crude this compound.

crude Crude Reaction Mixture workup Aqueous Workup (Liquid-Liquid Extraction) crude->workup Remove acids drying Drying Organic Layer (e.g., MgSO₄, Na₂SO₄) workup->drying concentrate Solvent Removal (Rotary Evaporation) drying->concentrate purification_choice Choose Purification Method concentrate->purification_choice distillation Fractional Distillation purification_choice->distillation Large scale & Boiling point diff. > 15°C chromatography Flash Chromatography purification_choice->chromatography Small scale or Close boiling points analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General purification workflow for this compound.

Protocol 1: Aqueous Workup to Remove Acidic Impurities

Objective: To neutralize and remove acidic byproducts like HBr from the crude organic mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., diethyl ether, dichloromethane).

  • Separatory funnel.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

Procedure:

  • Transfer the crude organic mixture to a separatory funnel of appropriate size.

  • Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel and invert it gently, venting frequently to release the pressure from CO₂ evolution.

  • Gently swirl or rock the funnel for 1-2 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Add an equal volume of deionized water to the organic layer. Swirl gently for 1 minute to remove any remaining salts or water-soluble impurities. Separate and discard the aqueous layer.

  • Finally, wash the organic layer with an equal volume of brine. This step helps to remove the bulk of the dissolved water from the organic phase, facilitating the subsequent drying step.[3]

  • Drain the organic layer into a clean Erlenmeyer flask, ready for drying.

Protocol 2: Fractional Distillation

Objective: To separate this compound from less volatile (higher boiling point) or more volatile (lower boiling point) impurities, such as the starting alcohol.

Materials:

  • Dried, concentrated crude product.

  • Round-bottom flask, fractionating column (e.g., Vigreux), distillation head with thermometer, condenser, and receiving flask.

  • Heating mantle and stir bar.

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude product in the distillation flask with a magnetic stir bar.

  • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process (minimize heat loss).

  • Begin heating the flask gently while stirring.

  • Observe the temperature at the distillation head. Collect and discard any initial low-boiling fractions (e.g., residual solvent).

  • Slowly increase the heating rate. The temperature should rise and then stabilize at the boiling point of the desired product.

  • Collect the fraction that distills over at a constant temperature, corresponding to the boiling point of this compound.

  • Stop the distillation once the temperature begins to rise again or when only a small residue remains in the flask.

Choosing the Right Purification Method

Use this decision tree to select the most appropriate primary purification technique after the initial aqueous workup.

start Is the primary impurity the starting alcohol? scale_check Is the reaction scale > 10g? start->scale_check Yes other_impurity Are there multiple non-acidic impurities of similar polarity? start->other_impurity No bp_check Is the boiling point difference > 15-20°C? scale_check->bp_check Yes chromatography Use Flash Chromatography scale_check->chromatography No distill Use Fractional Distillation bp_check->distill Yes bp_check->chromatography No other_impurity->chromatography Yes

Caption: Decision tree for selecting a purification method.

References

  • Wikipedia. (2025). Liquid–liquid extraction. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Google Patents. (1971). US3553275A - Solvent extraction process for extracting long chain alkyl monohalides from long chain alkanes.
  • PubChemLite. (n.d.). This compound (C5H11BrO). Retrieved from [Link]

  • YouTube. (2012). Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (2020). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.
  • PubChem. (n.d.). (2S)-1-bromo-2-methoxybutane. Retrieved from [Link]

  • YouTube. (2011). 20.3.2 Describe/explain the mechanism for elimination of HBr from bromoalkanes IB Chemistry HL. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

managing exothermic reactions in the synthesis of 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-methoxybutane. It provides in-depth troubleshooting advice and frequently asked questions to ensure the safe and efficient management of this potentially exothermic reaction. Our focus is on anticipating and mitigating challenges to foster a proactive approach to laboratory safety and synthesis success.

Section 1: Troubleshooting Guide for Exothermic Reaction Management

The synthesis of this compound, particularly when using reagents like phosphorus tribromide (PBr₃), can be highly exothermic.[1] An uncontrolled increase in temperature can lead to a thermal runaway, posing significant safety risks including explosions, fires, and the release of toxic substances.[2][3] This section addresses specific issues you might encounter.

Issue 1: Rapid, Uncontrolled Temperature Spike (Runaway Reaction)

A runaway reaction occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid, accelerating increase in temperature and pressure.[3][4]

Potential Causes:

  • Reagent Addition Rate is Too Fast: Rapid addition of a reactive reagent like PBr₃ does not allow sufficient time for the cooling system to dissipate the generated heat.

  • Inadequate Cooling: The cooling bath (e.g., ice-water bath) may not have sufficient capacity, or there might be poor heat transfer between the flask and the bath.[5]

  • High Reactant Concentration: Using overly concentrated reactants can lead to a more vigorous and exothermic reaction.

  • Poor Agitation: Inefficient stirring can create localized "hot spots" where the reaction proceeds much faster, initiating a runaway.

Recommended Solutions:

  • Immediate Action - Emergency Shutdown:

    • Cease addition of the reagent immediately.

    • If safe to do so, increase the efficiency of the cooling bath by adding more ice or using a colder bath (e.g., ice-salt).

    • Prepare for emergency quenching by having a suitable quenching agent readily available.

  • Process Optimization to Prevent Recurrence:

    • Control Reagent Addition: Add the PBr₃ dropwise using an addition funnel, carefully monitoring the internal temperature of the reaction mixture.[6]

    • Ensure Efficient Cooling: The reaction vessel should be adequately submerged in the cooling bath. For larger scale reactions, consider using a reactor with a cooling jacket or an external heat exchanger for more efficient heat removal.[5][7]

    • Dilution: Use a suitable solvent to dilute the reaction mixture. This increases the thermal mass, helping to absorb the heat generated and moderate the temperature rise.[8]

    • Optimize Agitation: Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous temperature distribution.

Issue 2: Localized Hotspots and Color Change Discrepancies

Even without a full-scale runaway, localized hotspots can lead to side reactions, reducing yield and purity. This may be visually indicated by unexpected color changes in specific areas of the reaction mixture.

Potential Causes:

  • Inefficient Mixing: As mentioned, poor agitation is a primary cause.[5]

  • Viscous Reaction Mixture: A thick or sludgy reaction mixture can impede effective stirring and heat transfer.

  • Solid Reagent Addition: Adding a solid reagent too quickly or in large portions can lead to localized high concentrations.

Recommended Solutions:

  • Improve Agitation: Use an appropriately sized stir bar or an overhead mechanical stirrer for more viscous mixtures. Ensure the stirring speed is sufficient to create a vortex and maintain a uniform mixture.

  • Solvent Selection: Choose a solvent that effectively dissolves all reactants and intermediates, preventing the formation of a thick slurry.[9][10] The solvent should also have a boiling point that is appropriate for the desired reaction temperature.[10][11]

  • Controlled Reagent Delivery: If using a solid reagent, consider dissolving it in a suitable solvent and adding it as a solution.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, with a focus on safety and reaction control.

Q1: What is the recommended method for synthesizing this compound?

One common and effective method is the reaction of 2-methoxybutanol with phosphorus tribromide (PBr₃).[1] This reaction should be performed in an anhydrous ether solvent, such as diethyl ether, at a low temperature (e.g., 0–5°C) to minimize side reactions.[1]

Q2: Why is controlling the temperature so critical in this synthesis?

The reaction between an alcohol and PBr₃ is highly exothermic. Without proper temperature control, the reaction rate can increase exponentially with temperature, leading to a thermal runaway.[2][12] Maintaining a low and stable temperature ensures a controlled reaction rate and minimizes the formation of byproducts.

Q3: What are the best practices for handling phosphorus tribromide (PBr₃)?

PBr₃ is a corrosive and water-reactive substance.[13][14] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and suitable gloves.[13][15] Store PBr₃ in a cool, dry, well-ventilated area away from water and incompatible substances.[13] Do not allow PBr₃ to come into contact with water, as it reacts violently.[15]

Q4: How should I properly quench the reaction?

Quenching is a critical step to neutralize any unreacted reagents and is often exothermic itself.[16][17]

Recommended Quenching Protocol:

  • Cool the Reaction Mixture: Before quenching, ensure the reaction mixture is cooled to 0-5°C in an ice-water bath.[16]

  • Prepare Quenching Solution: A cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium thiosulfate can be used.[16][18]

  • Slow Addition: Slowly and carefully add the quenching solution to the reaction mixture with vigorous stirring.[16] Be prepared for gas evolution (CO₂ if using bicarbonate).

  • Monitor Temperature: Continue to monitor the internal temperature during the quench and add the quenching solution at a rate that prevents a significant temperature increase.

Quenching_Workflow

Q5: What are the key parameters to consider when selecting a solvent?

The choice of solvent is crucial for reaction success and safety.[8][19] Key considerations include:

  • Solubility: The solvent must dissolve the reactants to allow for an efficient reaction.[9][11]

  • Inertness: The solvent should not react with the starting materials, reagents, or products.[11]

  • Boiling Point: The boiling point should be suitable for the intended reaction temperature, allowing for effective temperature control without excessive evaporation.[10]

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat, acting as a "heat sink" to help prevent rapid temperature increases.[8][11]

  • Work-up: Consider the ease of removing the solvent during the product purification phase.[9]

Q6: What are the signs of a thermal runaway, and what should be the immediate response?

Signs of a Thermal Runaway:

  • A rapid and accelerating increase in the internal temperature of the reactor.

  • A sudden increase in pressure (if using a closed system).

  • Vigorous, uncontrolled boiling or fuming.

  • A noticeable change in the reaction mixture's color or viscosity.

Thermal_Runaway_Response

Section 3: Data and Protocols

Key Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₅H₁₁BrO[20]
Molecular Weight167.04 g/mol [20][21]
Boiling Point (Calculated)128.79 °C (401.94 K)[1]
IUPAC NameThis compound[20]
Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and a thorough risk assessment.

Materials:

  • 2-methoxybutanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a stir bar

  • Addition funnel

  • Condenser

  • Thermometer

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a stir bar, addition funnel, and condenser under an inert atmosphere (e.g., nitrogen or argon). Place the flask in an ice-water bath.

  • Reactant Preparation: In the round-bottom flask, dissolve 2-methoxybutanol in anhydrous diethyl ether.

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution via the addition funnel. Maintain the internal temperature between 0-5°C throughout the addition.[1]

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 2-4 hours, monitoring the progress by a suitable method (e.g., TLC or GC).[1]

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C if necessary. Slowly and carefully add cold, saturated aqueous NaHCO₃ solution to quench the excess PBr₃.[16] Be cautious of gas evolution.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with water and then brine.[16][18]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[16]

    • Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude product can be further purified by distillation if necessary.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus tribromide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide. Retrieved from [Link]

  • WIKA. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. Retrieved from [Link]

  • Cheresources.com Community. (2019). Heat Transfer Methods In Batch Reactor. Retrieved from [Link]

  • Patel, D. K. (2022). Practical approach to prediction and prevention of runaway reactions. Journal of Chemical Health and Safety.
  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: phosphorus tribromide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523983, this compound. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butane, 1-bromo-2-methoxy. Retrieved from [Link]

  • CALGAVIN. (n.d.). Heat Exchangers for Batch Reactors. Retrieved from [Link]

  • YouTube. (2021). Bromination part III - quench. Retrieved from [Link]

  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]

  • IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
  • Quora. (2017). What are the factors according to which we choose the best solvent when undergoing a reaction?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124389861, (2S)-1-bromo-2-methoxybutane. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Use of Solvents.
  • IChemE. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. Impact on relief sizing.
  • West Virginia University. (n.d.).
  • BenchChem. (2025). What is Solvent Selection in Chemistry? How It Affects Reaction Outcomes.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Quora. (2024). How does adding more reactants affect an exothermic or endothermic chemical reaction?
  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Bromo-2-methoxybutane on a Large Scale

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the large-scale purification of 1-bromo-2-methoxybutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful isolation of high-purity this compound for your critical applications.

Section 1: Understanding the Core Purification Challenges

The purification of this compound on a large scale presents a unique set of challenges stemming from its synthesis, inherent reactivity, and physical properties. A thorough understanding of these potential issues is the first step toward developing a robust and scalable purification strategy.

Frequently Asked Questions (FAQs) - Common Impurities

Question: What are the most common impurities I should expect in my crude this compound?

Answer: The impurity profile of your crude product is largely dictated by the synthetic route employed. The most common laboratory and industrial synthesis involves the reaction of 2-methoxybutan-1-ol with a brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

  • Unreacted Starting Material: The most prevalent impurity is often the starting alcohol, 2-methoxybutan-1-ol. Incomplete reaction or inefficient quenching will lead to its presence in the crude product.

  • Side-Reaction Products:

    • Alkenes: Elimination reactions can occur, especially at elevated temperatures, leading to the formation of methoxybutenes.

    • Ethers: Side reactions between the starting alcohol and the product can form ethers.

  • Reagent-Derived Impurities:

    • When using PBr₃, organophosphorus byproducts can form, especially if the stoichiometry is not carefully controlled.[1]

    • If HBr is used, residual acid can remain in the crude product.

  • Solvent Residues: Residual solvents from the reaction or workup will also be present.

dot graph "Synthetic_Impurities" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; "Crude this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Unreacted 2-methoxybutan-1-ol"; "Elimination Byproducts (Methoxybutenes)"; "Organophosphorus Byproducts (from PBr3)"; "Residual Acid (from HBr)"; "Solvent Residues"; "Crude this compound" -> "Unreacted 2-methoxybutan-1-ol" [len=1.5]; "Crude this compound" -> "Elimination Byproducts (Methoxybutenes)" [len=1.5]; "Crude this compound" -> "Organophosphorus Byproducts (from PBr3)" [len=1.5]; "Crude this compound" -> "Residual Acid (from HBr)" [len=1.5]; "Crude this compound" -> "Solvent Residues" [len=1.5]; } caption: "Common Impurities in Crude this compound"

Section 2: Troubleshooting Large-Scale Distillation

Distillation is often the primary method for purifying this compound on a large scale due to its cost-effectiveness. However, scaling up from the laboratory can introduce unforeseen challenges.

Troubleshooting Guide: Distillation Issues
Observed Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Separation of Impurities Inadequate Column Efficiency: The number of theoretical plates in your packed column may be insufficient for separating closely boiling impurities.Solution: Increase the packed bed height or use a more efficient packing material. A higher number of theoretical plates provides a greater surface area for vapor-liquid equilibria to be established, leading to better separation.[2]
Azeotrope or Azeotrope-like Behavior: The product may form an azeotrope with the starting material or a solvent, where the vapor and liquid phases have the same composition, making separation by conventional distillation impossible.Solution: While specific azeotrope data for this compound is not readily available, if you observe a constant boiling point with a mixed composition, consider azeotropic distillation. This involves adding a third component (entrainer) that forms a new, lower-boiling azeotrope with one of the original components, allowing for its removal. Alternatively, pressure-swing distillation can be employed, as azeotropic composition is pressure-dependent.
Product Decomposition (Darkening, Off-gassing) Thermal Instability: Prolonged exposure to high temperatures in the reboiler can cause decomposition of the bromoalkane. Brominated compounds can thermally decompose to release hydrogen bromide (HBr) and other degradation products.[3][4]Solution: Utilize vacuum distillation to lower the boiling point of the product and reduce the required reboiler temperature. Ensure a slow and steady heating rate and minimize the residence time in the reboiler. The use of a wiped-film evaporator can be beneficial for thermally sensitive compounds on a large scale.
Column Flooding Excessive Vapor Flow Rate: The upward flow of vapor is too high, preventing the downward flow of liquid (reflux). This is often due to an excessive boil-up rate.[2]Solution: Reduce the heating rate to the reboiler. Monitor the differential pressure across the column; a sharp increase is indicative of flooding. Ensure the column is not insulated too heavily, which can contribute to excessive vapor generation.
Product Hydrolysis Presence of Water: this compound, being a primary bromoalkane, can undergo hydrolysis to form 2-methoxybutan-1-ol, especially at elevated temperatures. The rate of hydrolysis for bromoalkanes is faster than for chloroalkanes due to the weaker C-Br bond.[5][6][7][8][9]Solution: Ensure all equipment is thoroughly dried before use. If the crude product is suspected to contain water, a pre-drying step with a suitable drying agent (e.g., anhydrous magnesium sulfate) is recommended before distillation. During the workup, use a brine wash to remove the bulk of the water.

dot graph "Distillation_Troubleshooting" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Problem" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Poor Separation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Decomposition" [fillcolor="#FBBC05", fontcolor="#202124"]; "Flooding" [fillcolor="#FBBC05", fontcolor="#202124"]; "Hydrolysis" [fillcolor="#FBBC05", fontcolor="#202124"]; "Solution1" [label="Increase Column Efficiency", shape=ellipse]; "Solution2" [label="Consider Azeotropic Distillation", shape=ellipse]; "Solution3" [label="Use Vacuum Distillation", shape=ellipse]; "Solution4" [label="Reduce Boil-up Rate", shape=ellipse]; "Solution5" [label="Pre-dry Crude Product", shape=ellipse]; "Problem" -> "Poor Separation"; "Problem" -> "Decomposition"; "Problem" -> "Flooding"; "Problem" -> "Hydrolysis"; "Poor Separation" -> "Solution1"; "Poor Separation" -> "Solution2"; "Decomposition" -> "Solution3"; "Flooding" -> "Solution4"; "Hydrolysis" -> "Solution5"; } caption: "Troubleshooting Pathway for Large-Scale Distillation"

Section 3: Scaling Up Chromatographic Purification

For achieving very high purity, especially in pharmaceutical applications, flash chromatography is often employed as a secondary purification step after distillation. Scaling this technique from the bench to industrial production requires careful consideration of several factors.

FAQs - Large-Scale Flash Chromatography

Question: My laboratory-scale flash chromatography protocol is not translating well to the pilot plant. What are the key parameters I need to adjust?

Answer: Direct scaling of laboratory methods often fails due to changes in column geometry, packing density, and flow dynamics.[10] Here are the critical parameters to re-evaluate:

  • Stationary Phase Selection: While silica gel is common in the lab, for large-scale operations, consider alternative stationary phases with better mechanical stability and flow characteristics. Ensure the particle size distribution is narrow to prevent high backpressure.

  • Solvent System Optimization: The solvent system used in the lab may be too expensive or hazardous for large-scale use. A thorough solvent screen should be performed to find a more economical and safer alternative that provides adequate separation. The use of gradient elution can be more challenging to reproduce on a large scale, so an isocratic system is often preferred if achievable.

  • Loading Capacity: Overloading the column is a common issue in scale-up. The loading capacity is typically 1-10% of the stationary phase weight, depending on the difficulty of the separation. A loading study should be performed to determine the optimal loading for your specific separation.

  • Flow Rate and Linear Velocity: It is the linear velocity (cm/hr), not the volumetric flow rate (L/min), that should be kept constant during scale-up to maintain separation performance. The linear velocity is calculated by dividing the volumetric flow rate by the cross-sectional area of the column.

Experimental Protocol: Method Development for Large-Scale Flash Chromatography

  • Analytical Method Development (TLC/HPLC):

    • Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to screen for a suitable solvent system that provides good separation between this compound and its major impurities. Aim for a retention factor (Rf) of 0.2-0.4 for the product on TLC.

  • Small-Scale Column Test:

    • Pack a small column with the intended large-scale stationary phase.

    • Perform a loading study by injecting increasing amounts of the crude material to determine the maximum loading capacity before resolution is compromised.

  • Scale-Up Calculation:

    • Calculate the required amount of stationary phase for the desired batch size based on the optimal loading from the small-scale test.

    • Calculate the column dimensions (diameter and height) required to accommodate the stationary phase.

    • Calculate the required volumetric flow rate to maintain the optimal linear velocity from the small-scale run.

  • Large-Scale Run and Fractionation:

    • Carefully pack the large-scale column to ensure a homogenous bed.

    • Equilibrate the column with the chosen solvent system.

    • Load the crude material and begin the elution.

    • Collect fractions and analyze them by TLC or GC to pool the pure product fractions.

dot graph "Chromatography_Scale_Up" { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "TLC/HPLC Method Dev" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Small-Scale Column Test" [fillcolor="#FBBC05", fontcolor="#202124"]; "Scale-Up Calculation" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Large-Scale Purification" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "TLC/HPLC Method Dev" -> "Small-Scale Column Test" [label="Select Solvent & Stationary Phase"]; "Small-Scale Column Test" -> "Scale-Up Calculation" [label="Determine Loading & Flow"]; "Scale-Up Calculation" -> "Large-Scale Purification" [label="Calculate Dimensions & Rates"]; } caption: "Workflow for Scaling Up Flash Chromatography"

Section 4: Purity Assessment and Quality Control

Reliable analytical methods are crucial for monitoring the purification process and ensuring the final product meets the required specifications.

FAQs - Analytical Methods

Question: What are the recommended analytical techniques for assessing the purity of this compound?

Answer: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for analyzing volatile compounds like this compound. It provides excellent separation of impurities and allows for their identification based on their mass spectra.[11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used, particularly for less volatile impurities or for quantitative analysis with a suitable reference standard. A reverse-phase C18 column is a good starting point for method development.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and for identifying and quantifying impurities, especially isomeric ones.

Analytical Technique Primary Use Key Information Provided
GC-MS Routine purity analysis and impurity identificationSeparation of volatile components, mass spectral data for identification.
HPLC Quantitative purity analysis, analysis of non-volatile impuritiesHigh-precision quantification against a reference standard.
NMR Structural confirmation and identification of isomeric impuritiesUnambiguous structural information, quantification of impurities with distinct signals.[12]

Section 5: Safety Considerations

Question: What are the key safety precautions I should take when handling large quantities of this compound?

Answer: this compound is a flammable liquid and can cause skin and eye irritation.[14] Always consult the Safety Data Sheet (SDS) before handling.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment for large-scale operations.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

References

  • Chemia. (n.d.). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Retrieved from [Link]

  • Chemistry For Everyone. (2025, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]

  • Edexcel A-Level Chemistry. (n.d.). Investigation of the rates of hydrolysis of halogenoalkanes. Retrieved from [Link]

  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, May 25). Comparing the rates of hydrolysis of different haloalkanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523983, this compound. Retrieved from [Link].

  • Scribd. (n.d.). Hydrolysis Rates of Primary Haloalkanes. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Save My Exams. (2025, January 5). Hydrolysis of Halogenoalkanes (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Orochem Technologies. (n.d.). Flash Chromatography Systems & Pre-Packed Columns. Retrieved from [Link]

  • CIOP-PIB. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]

  • Google Sites. (n.d.). Ellesmere OCR A level Chemistry - 4.2.2 (d) Trend in the rates of Hydrolysis of Primary Haloalkanes.
  • YouTube. (2021, February 25). Distillation Troubleshooting Feb 2021. Retrieved from [Link]

  • AIDIC. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from [Link]

  • Chemical Engineering Transactions. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analytical methodologies for discovering and profiling degradation-related impurities. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H11BrO). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-methoxybutane. Retrieved from [Link]

  • ResearchGate. (2025, January 28). Troubleshooting a Distillation Column - Problem and Solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Azeotrope tables. Retrieved from [Link]

  • Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-bromo-2-methoxybutane. Retrieved from [Link]

  • Pearson+. (n.d.). Provide the alcohol that would be used to make the bromoalkanes s... | Study Prep. Retrieved from [Link]

  • University of Calgary. (n.d.). Alkyl Halides. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Ethane, 1-bromo-2-methoxy-. Retrieved from [Link]

  • Chemia. (2024, May 8). Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal decomposition behavior of 1,2-bis-(2,4,6-tribromophenoxy)ethane. Retrieved from [Link]

  • Orochem Technologies. (n.d.). Chromatography Products & Supplies | HPLC, GC, Flash & Chiral Columns. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-methoxy-2-methylpropane. Retrieved from [Link]

  • Labcompare.com. (2023, April 11). Overcoming Challenges and Improving Efficiency in Protein Purification. Retrieved from [Link]

  • Springer Protocols. (2023). Scale-Up of Protein Purification: Downstream Processing Issues. In: Protein Chromatography. Methods in Molecular Biology, vol 2699. Humana, New York, NY. [Link]

  • Milne JJ. (2023). Scale-Up of Protein Purification: Downstream Processing Issues. Methods in Molecular Biology, 2699, 61-75. [Link]

  • ResearchGate. (2025, November 29). (PDF) Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

  • PMC. (n.d.). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

Sources

stability of 1-Bromo-2-methoxybutane in acidic versus basic media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-2-methoxybutane

Welcome to the technical support resource for this compound. This guide is designed for our partners in research, discovery, and drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile bifunctional molecule. Our goal is to empower you to anticipate potential challenges, diagnose experimental issues, and optimize your synthetic routes.

Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during the use of this compound. The diagnostic logic provided is rooted in fundamental mechanistic principles to help you resolve problems effectively.

Issue 1: Unexpected Formation of Alcohols and Dihalides in Acidic Media

  • Question: I am running a reaction with this compound under strongly acidic conditions (e.g., refluxing with HBr) and my analysis shows the formation of 2-butanol and 1,2-dibromobutane, leading to a significantly low yield of my target compound. What is happening?

  • Answer:

    • Root Cause Analysis: You are observing the classic outcome of acid-catalyzed ether cleavage.[1][2] Ethers are generally stable but become highly reactive in the presence of strong acids like HBr or HI.[3][4] The ether oxygen is protonated, converting the methoxy group into a good leaving group (methanol).[2][3] This is followed by a nucleophilic attack from the bromide ion. The secondary carbon of the butane chain can form a relatively stable secondary carbocation, suggesting the reaction can proceed through an SN1 pathway, which is often accompanied by E1 elimination.[2][5][6] The initially formed 2-methoxybutan-1-ol can be further converted to 1,2-dibromobutane under these harsh conditions.

    • Recommended Solution:

      • Reagent Selection: If possible, avoid using strong hydrohalic acids. If an acidic environment is required, consider using a non-nucleophilic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) under strictly anhydrous conditions.[7]

      • Temperature Control: These cleavage reactions are often accelerated by heat.[3][4] Running your experiment at a lower temperature may suppress the ether cleavage side reaction.

      • Protecting Group Strategy: If the methoxy group is not essential for your desired transformation, consider if a more acid-stable ether or a different protecting group strategy would be more suitable for your synthetic design.

Issue 2: Predominant Alkene Formation in Basic Media

  • Question: I am attempting a nucleophilic substitution on the primary bromide using a strong base, but my main product is 2-methoxy-1-butene. How can I favor the substitution product?

  • Answer:

    • Root Cause Analysis: You are encountering a competition between the SN2 (substitution) and E2 (elimination) pathways.[8][9][10] The outcome is highly dependent on the nature of the base.[11][12]

      • Sterically Hindered Bases: Large, bulky bases (e.g., potassium t-butoxide, DBU) are sterically impeded from attacking the carbon atom (SN2), so they preferentially act as bases, abstracting a proton from an adjacent carbon to induce elimination (E2).[9]

      • High Temperatures: Higher reaction temperatures generally favor elimination over substitution.[7]

    • Recommended Solution:

      • Choice of Base/Nucleophile: To favor the SN2 pathway, use a strong, but non-bulky nucleophile. Examples include sodium methoxide, sodium hydroxide, or sodium cyanide.[9][13]

      • Temperature Optimization: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the reaction at room temperature or 0 °C is sufficient to favor substitution.

      • Solvent Choice: Polar aprotic solvents like DMSO or DMF can accelerate SN2 reactions.[8]

Issue 3: Gradual Degradation During Storage or Aqueous Workup

  • Question: I've noticed the purity of my this compound sample decreasing over time, and I see a new peak corresponding to 2-methoxybutan-1-ol, especially after an aqueous workup. Why is this happening?

  • Answer:

    • Root Cause Analysis: The primary alkyl bromide functionality is susceptible to slow hydrolysis, a type of nucleophilic substitution where water or hydroxide acts as the nucleophile.[14][15][16] While this process is slow at neutral pH, it can be accelerated by the presence of moisture or residual base/acid.[17][18]

    • Recommended Solution:

      • Proper Storage: Store this compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, away from moisture and light. Refrigeration is recommended to slow down any potential degradation pathways.

      • Anhydrous Techniques: For reactions, use anhydrous solvents and reagents to prevent premature hydrolysis.

      • Workup Conditions: When performing an aqueous workup, use deionized water and keep the extraction process as brief and cold as possible. Ensure the organic layer is thoroughly dried with a drying agent (e.g., MgSO₄, Na₂SO₄) before solvent removal.

Frequently Asked Questions (FAQs)

  • Q1: Fundamentally, is this compound more stable in acidic or basic media?

    • This compound is susceptible to degradation in both media, but the reactive sites differ. The ether linkage is the primary point of failure in strong acid, while the carbon-bromine bond is the reactive site in the presence of bases/nucleophiles.[1][17] Ethers are generally quite stable to bases, so one could argue it is more stable in basic media, provided a strong nucleophile or a bulky base designed to promote elimination is not present.[1][19]

  • Q2: What are the primary mechanisms of degradation in acidic versus basic conditions?

    • Acidic Conditions: The dominant mechanism is acid-catalyzed ether cleavage, which can proceed via SN1 or SN2 pathways depending on the specific acid and conditions.[1][2][5] Given the secondary nature of the ether, an SN1/E1 pathway involving a carbocation intermediate is highly plausible.[6]

    • Basic Conditions: The reaction is dictated by the nature of the base. Strong, non-bulky bases promote SN2 substitution at the primary carbon bearing the bromine.[13] Strong, bulky bases favor an E2 elimination to form an alkene.[9][11]

  • Q3: Can I use this compound with Grignard reagents?

    • Yes, this is a common application. The Grignard reagent will act as a nucleophile, attacking the primary carbon and displacing the bromide to form a new carbon-carbon bond. The ether functionality is stable under these conditions. However, it is critical that the reaction is performed under strictly anhydrous conditions, as any moisture will quench the Grignard reagent.

Data Summary & Experimental Protocols

Table 1: Stability Profile and Reaction Pathways
ConditionReactive SitePrimary Mechanism(s)Major ProductsStability
Strong Acid (e.g., HBr, HI) + Heat Ether (C-O)SN1 / SN2 Ether Cleavage2-Butanol, 1,2-DibromobutaneUnstable
Strong, Bulky Base (e.g., KOtBu) C-Br and β-HydrogenE2 Elimination2-Methoxy-1-buteneUnstable
Strong, Non-Bulky Base (e.g., NaOH) C-BrSN2 Substitution2-Methoxybutan-1-olUnstable
Neutral Aqueous Media C-BrSN2 Hydrolysis (slow)2-Methoxybutan-1-olModerately Stable
Anhydrous, Neutral, Inert Conditions N/AN/ANo reactionStable
Diagrams of Key Mechanistic Pathways

Acidic_Cleavage Acid-Catalyzed Ether Cleavage (SN1/E1 Pathway) cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Competing Pathways A This compound B Oxonium Ion (Good Leaving Group) A->B + HBr C Secondary Carbocation B->C - CH3OH D SN1 Product (1,2-dibromobutane) C->D + Br- E E1 Product (1-bromo-1-butene) C->E - H+

Caption: Acid-catalyzed cleavage of the ether group.

Basic_Pathways Competing Pathways in Basic Media cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway Start This compound SN2_Base Strong, Non-Bulky Base (e.g., NaOH, NaOMe) Start->SN2_Base Attack at C-Br E2_Base Strong, Bulky Base (e.g., KOtBu) Start->E2_Base Abstracts β-Hydrogen SN2_Product Substitution Product SN2_Base->SN2_Product E2_Product Elimination Product (Alkene) E2_Base->E2_Product

Caption: Competition between SN2 and E2 reactions.

Protocol 1: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under specific stress conditions.

Objective: To determine the degradation profile of this compound in acidic and basic media.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reaction vials with screw caps

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Sample Preparation:

    • Acid Stress: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Stress: In a vial, mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Control: In a vial, mix 1 mL of the stock solution with 1 mL of a 50:50 ACN:Water mixture.

  • Incubation: Incubate all three vials at 40°C.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary (the base sample with HCl, the acid sample with NaOH), and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining parent compound and identify major degradation products.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution prep_samples Prepare Acid, Base, & Control Samples prep_stock->prep_samples incubation Incubate all samples at 40°C prep_samples->incubation sampling Withdraw Aliquots at t=0, 2, 4, 8, 24h incubation->sampling neutralize Neutralize and Dilute Samples sampling->neutralize hplc Analyze by HPLC neutralize->hplc data Quantify Parent & Degradants hplc->data

Caption: Workflow for a forced degradation study.

References

  • Wikipedia. Ether cleavage . [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage . [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid . [Link]

  • Fiveable. Acidic Cleavage Definition - Organic Chemistry Key Term . [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2) . [Link]

  • StudySmarter. Hydrolysis Of Halogenoalkanes: Mechanism, Rates . [Link]

  • Longdom Publishing. Synthesis and Cleavage of Ethers . [Link]

  • Doc Brown's Chemistry. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms . [Link]

  • Journal of the American Chemical Society. Cleavage and Rearrangement of Ethers with Bases. I. The Reaction of Dibenzyl and Related Ethers with Potassium t-Butoxide1 . [Link]

  • Algor Cards. Hydrolysis of Halogenoalkanes . [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage . [Link]

  • savvy-chemist. Halogenoalkanes (4) Hydrolysis reactions . [Link]

  • Chemistry LibreTexts. 8.1: E2 Reaction . [Link]

  • Save My Exams. Hydrolysis of Primary Haloalkanes (OCR A Level Chemistry A): Revision Note . [Link]

  • Sciencemadness Wiki. Ether cleavage . [Link]

  • The Organic Chemistry Tutor (YouTube). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! . [Link]

  • Total Organic Chemistry (YouTube). How to Choose SN1, SN2, E1, or E2?? | Organic Chemistry Lessons . [Link]

  • University of Calgary. RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS . [Link]

  • Chemistry LibreTexts. 8.7: SN1 and E1 Reactions . [Link]

  • Master Organic Chemistry. Comparing the E1 vs SN1 Reactions . [Link]

  • Chegg. Solved Draw the mechanism for problem 1 e, f, and | Chegg.com . [Link]

  • Save My Exams. SN1 & SN2 (Cambridge (CIE) AS Chemistry): Revision Note . [Link]

  • Khan Academy. Substitution and elimination reactions . [Link]

  • PubChem. This compound (C5H11BrO) . [Link]

  • Master Organic Chemistry. Two Elimination Reaction Patterns . [Link]

  • PubChem. This compound | C5H11BrO | CID 523983 . [Link]

  • PubChem. (2S)-1-bromo-2-methoxybutane | C5H11BrO | CID 124389861 . [Link]

  • Chemistry Stack Exchange. Elimination reaction of 1-bromo-2-phenylcyclopentane . [Link]

  • LookChem. Cas 534-00-9,(S)-1-Bromo-2-methylbutane . [Link]

  • NIST. Benzene, 1-bromo-2-methoxy- . [Link]

Sources

Technical Support Center: Identifying Byproducts in 1-Bromo-2-methoxybutane Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-bromo-2-methoxybutane synthesis. This guide is designed for researchers, chemists, and drug development professionals who use Gas Chromatography-Mass Spectrometry (GC-MS) to monitor reaction progress and identify impurities. Here, we provide in-depth, experience-based answers to common challenges, detailed troubleshooting workflows, and validated protocols to ensure the integrity of your results.

Section 1: Core Concepts - Understanding Potential Byproducts

The first step in identifying unknown peaks in your chromatogram is to understand the potential chemical pathways that can compete with your desired reaction. The synthesis of this compound, whether from 2-methoxybutan-1-ol with HBr or PBr₃, or via ether cleavage of 2-methoxybutane, is susceptible to several side reactions.[1][2] Understanding these pathways allows you to predict the structures of potential byproducts, making their identification by GC-MS far more efficient.

Common Reaction Pathways and Resulting Byproducts:

  • Ether Cleavage (SN1/SN2): If synthesizing from a precursor like 2-methoxybutane using a strong acid like HBr, the ether bond can be cleaved.[1][3][4][5][6] This can lead to the formation of 2-butanol and bromomethane. The newly formed 2-butanol can then react further or remain as a byproduct. The reaction mechanism (SN1 vs. SN2) depends on the substrate; for secondary ethers, both pathways can be competitive.[4][6]

  • Elimination (E1/E2): Under acidic and heated conditions, elimination reactions can compete with substitution, leading to the formation of alkenes.[2] From a C4 backbone, you can expect to see butene isomers: 1-butene, (Z)-2-butene, and (E)-2-butene. These are highly volatile and will typically elute very early in your GC run.

  • Rearrangements: If the reaction proceeds through a carbocation intermediate (an SN1 pathway), skeletal rearrangements can occur. A secondary carbocation could potentially undergo a hydride shift to form a more stable tertiary carbocation, leading to isomeric brominated products that are not this compound.

  • Isomerization: Besides the desired product, other constitutional isomers, such as 2-bromo-1-methoxybutane, could form depending on the precise synthetic route and reaction conditions.

The following diagram illustrates the primary desired reaction and the key competing pathways that generate common byproducts.

G cluster_main Desired SN2 Pathway SM 2-Methoxybutan-1-ol + HBr Product This compound SM->Product Substitution (SN2) Elimination Butene Isomers (1-butene, 2-butenes) SM->Elimination Elimination (E2) Cleavage Ether Cleavage Products (2-Butanol, Bromomethane) SM->Cleavage Acid-Catalyzed Cleavage Isomer Positional Isomers (e.g., 2-Bromo-1-methoxybutane) Product->Isomer Isomerization (minor)

Caption: Potential reaction pathways in the synthesis of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: My chromatogram shows multiple unexpected peaks. What are the most likely culprits?

Beyond your starting material and desired product, unexpected peaks are almost certainly byproducts from the competing reactions described above. The most common are:

  • Butene Isomers: Very early eluting peaks, often with poor resolution from the solvent front. Their mass spectra will show a molecular ion (M⁺) at m/z 56.

  • 2-Butanol: A result of ether cleavage.

  • Dibrominated Species: If excess brominating agent is used, further reaction can occur.

  • Positional Isomers: Compounds with the same molecular formula (C₅H₁₁BrO) but different connectivity. These will have identical molecular ions but different fragmentation patterns and GC retention times.

Q2: How can I be certain I've identified the this compound peak correctly?

Definitive identification relies on a combination of retention time and mass spectral data.

  • Retention Index: Compare the Kovats retention index of your peak to the literature value. For this compound on a standard non-polar column (like a DB-5ms), the expected index is around 846.[7]

  • Mass Spectrum: The mass spectrum is the most critical piece of evidence. Look for these key features:

    • Isotope Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[8] Your mass spectrum must show a molecular ion peak (M⁺) and an M+2 peak of almost equal intensity. For C₅H₁₁BrO, these will be at m/z 166 and 168.

    • Key Fragments: Look for characteristic fragments resulting from the loss of specific groups. The most common fragmentation is alpha-cleavage next to the oxygen or bromine.

Q3: The mass spectrum of my peak has a base peak at m/z 45, but the library match is poor. What does this indicate?

A strong peak at m/z 45 is highly characteristic of an alpha-cleavage in a methoxy ether, forming the [CH(CH₃)OCH₃]⁺ fragment. This confirms the presence of the 2-methoxybutyl skeleton. A poor library match could be due to several factors:

  • Co-elution: Another byproduct may be eluting at the same time, resulting in a mixed mass spectrum. Try optimizing your GC method for better separation.[9][10]

  • Instrumental Differences: Ionization energies or mass analyzer types can cause variations in relative fragment intensities compared to the library spectrum.

  • Library Quality: Not all library spectra are of high quality. Trust the characteristic fragments and isotope patterns you interpret manually over a low-quality library hit. The NIST Mass Spectrometry Data Center is a reliable source for reference spectra.[11][12][13]

Q4: I see a pair of intense peaks at m/z 135/137. What could this be?

This is the characteristic isotopic pattern for a C₄H₈Br⁺ fragment. This likely corresponds to a bromobutene isomer, which could arise from the elimination of methanol from your product in the hot GC inlet or via an E2 reaction pathway in the synthesis itself. The presence of these peaks without a clear molecular ion at m/z 166/168 suggests either in-source fragmentation or a true butenyl bromide byproduct.

Section 3: Systematic Troubleshooting Workflow for Unknown Peak Identification

When faced with a significant unknown peak, a systematic approach is crucial. Do not rely solely on the library search. The following workflow provides a self-validating system for identification.

G start Unknown Peak Detected step1 Step 1: Analyze Chromatogram - Check Retention Time - Assess Peak Shape (Tailing/Fronting?) start->step1 step2 Step 2: Deconstruct Mass Spectrum - Find Molecular Ion (M+) - Check for Bromine Isotope Pattern (M+ & M+2) step1->step2 step3 Step 3: Analyze Fragmentation - Identify Base Peak - Propose Key Neutral Losses (e.g., -CH3, -OCH3, -Br) step2->step3 step4 Step 4: Propose Structures - Consider Reaction Mechanisms (Elimination, Cleavage, Isomerization) step3->step4 step5 Step 5: Perform Library Search - Use NIST/Wiley Database - Critically Evaluate Top Hits step4->step5 step6 Step 6: Correlate and Conclude - Does Library Hit match proposed structure? - Is the fragmentation logical? step5->step6 conclusion Identity Confirmed/ Hypothesized step6->conclusion

Caption: A logical workflow for identifying unknown byproducts via GC-MS analysis.

Data Presentation: Key Byproducts and Their Mass Spectral Signatures

The table below summarizes the expected GC-MS characteristics for the target molecule and its most probable byproducts. Use this as a primary reference during your analysis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected M⁺ (m/z)Key Fragment Ions (m/z)
This compound C₅H₁₁BrO167.04166/168 87 (M-Br), 45 [CH(CH₃)OCH₃]⁺, 57, 71
2-ButanolC₄H₁₀O74.127459 (M-CH₃), 45 [CH(OH)CH₃]⁺
1-Butene / 2-ButeneC₄H₈56.115641 (M-CH₃), 28, 27
DibromobutaneC₄H₈Br₂215.91214/216/218 135/137 (M-Br), 55
2-Bromo-1-methoxybutaneC₅H₁₁BrO167.04166/168 135/137 (M-OCH₃), 59 [CH₂OCH₃]⁺

Section 4: Standard Operating Protocols

Adhering to standardized protocols is essential for reproducible results. Below are recommended starting points for your sample preparation and GC-MS analysis.

Protocol 1: Sample Preparation for GC-MS Analysis

Causality: Proper sample preparation is critical to avoid damaging the instrument and to ensure accurate representation of the reaction mixture. This protocol is designed to quench the reaction, remove non-volatile components, and dilute the sample to an appropriate concentration for GC-MS analysis.

  • Quench Reaction: Take a 100 µL aliquot of the reaction mixture and quench it by adding it to 1 mL of a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., dichloromethane or diethyl ether). Vortex the mixture for 30 seconds.

  • Phase Separation: Allow the layers to separate. Carefully transfer the organic (bottom for DCM, top for ether) layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the organic extract to remove any residual water.

  • Dilution: Transfer the dried organic solution to a 2 mL autosampler vial. Dilute approximately 1:100 with your chosen solvent. The final concentration should be in the low ppm range to avoid detector saturation.

  • Analysis: Inject 1 µL of the final solution into the GC-MS.

Protocol 2: Recommended GC-MS Method for Isomer Separation

Causality: The GC temperature program is the primary tool for separating compounds. A slow ramp rate is crucial for resolving isomers with similar boiling points.[9][14][15] This method provides a robust starting point for separating the various C4 and C5 isomers generated during the synthesis.

  • GC System: Agilent GC-MS or equivalent

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (50:1 ratio)

  • Oven Program:

    • Initial Temperature: 40°C, hold for 3 minutes (to resolve volatile butenes)

    • Ramp 1: 5°C/min to 120°C

    • Ramp 2: 20°C/min to 280°C, hold for 2 minutes (to elute any high-boiling point compounds)

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • MS Quadrupole: 150°C

  • Scan Range: m/z 35 - 350

This guide provides a framework for identifying and troubleshooting byproducts in this compound synthesis. For persistent or unusual issues, consulting a comprehensive GC-MS troubleshooting guide is recommended.[16][17][18][19][20]

References

Technical Support Center: Haloalkane Reactivity in Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for professionals engaged in ether synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the Williamson ether synthesis, with a specific focus on the critical role of the haloalkane's leaving group. Here, we move beyond procedural steps to explore the underlying chemical principles that govern reaction success, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis is resulting in a low yield. I suspect the haloalkane is the issue. How does the leaving group affect the reaction?

A1: The identity of the halogen in your haloalkane is a primary determinant of the reaction rate and overall yield in a Williamson ether synthesis.[1] This reaction typically proceeds via an S(_N)2 mechanism, a single concerted step where the alkoxide nucleophile attacks the electrophilic carbon of the haloalkane, and the leaving group departs simultaneously.[2] The efficiency of this process is directly linked to the "leaving group ability" of the halide.

A good leaving group is a species that is stable on its own after detaching from the carbon atom.[3][4] For the halogens, this stability is inversely related to their basicity. Weaker bases are better leaving groups because they are less likely to re-initiate a reverse reaction.[5][6][7][8] The order of leaving group ability among the common halogens is:

I


 > Br

> Cl

> F

[3][9]

This trend correlates with the acidity of their conjugate acids (HI, HBr, HCl, HF). The conjugate acids of better leaving groups are stronger acids.[10][11][12] Consequently, an alkyl iodide will be the most reactive, and an alkyl fluoride will be the least reactive in this synthesis.[9][13] If you are experiencing low yields, consider switching from an alkyl chloride or fluoride to an alkyl bromide or, ideally, an alkyl iodide to enhance the reaction rate.[14]

Q2: I am using an alkyl chloride and the reaction is very slow. Can I do something to speed it up without changing to an alkyl bromide or iodide?

A2: While switching to a better leaving group like bromide or iodide is the most direct solution, there are strategies to enhance the reactivity of less reactive haloalkanes like alkyl chlorides. One common laboratory technique is to add a catalytic amount of a soluble iodide salt, such as sodium iodide or potassium iodide, to the reaction mixture. This initiates an in situ Finkelstein reaction, where the chloride is replaced by an iodide on the alkyl substrate. The newly formed alkyl iodide is significantly more reactive and will then readily undergo the Williamson ether synthesis with your alkoxide.

It is also crucial to ensure your reaction conditions are optimized. The Williamson ether synthesis is typically conducted at temperatures ranging from 50 to 100 °C, and the reaction can take anywhere from 1 to 8 hours.[1][2][15] Using a polar aprotic solvent like acetonitrile or DMF can also accelerate the reaction by effectively solvating the cation of the alkoxide, leaving the nucleophile more "naked" and reactive.[2][15]

Q3: I'm trying to synthesize an ether from a secondary haloalkane, and I'm getting a significant amount of an alkene byproduct. Is this related to my leaving group?

A3: Yes, the formation of an alkene byproduct is a common issue, especially with secondary and tertiary haloalkanes, and it is indeed related to the leaving group, in conjunction with the basicity of your nucleophile.[1] The Williamson ether synthesis (S(_N)2) competes with the E2 elimination reaction.[16][17] Your alkoxide is not only a strong nucleophile but also a strong base.[1]

While a good leaving group accelerates the desired S(_N)2 reaction, it also accelerates the competing E2 elimination. With secondary haloalkanes, steric hindrance around the reaction center begins to impede the backside attack required for S(_N)2, making the E2 pathway more competitive.[18][19][20] For tertiary haloalkanes, the E2 elimination product is almost exclusively observed.[14][18][21]

To favor ether formation over elimination with a secondary haloalkane, consider the following:

  • Use the least sterically hindered alkoxide possible.

  • Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. [15] Higher temperatures tend to favor elimination.[15][22]

  • If possible, redesign your synthesis. The Williamson synthesis is most effective when the haloalkane is primary.[18][21] You might achieve a better yield by using the corresponding primary haloalkane and the secondary alkoxide.[16][20]

Q4: Why are alkyl fluorides such poor substrates for Williamson ether synthesis?

A4: Alkyl fluorides are generally unreactive in S(_N)2 reactions like the Williamson ether synthesis for two primary reasons.[14] Firstly, the carbon-fluorine bond is exceptionally strong, making it difficult to break.[7][10] Secondly, the fluoride ion (F


) is a relatively strong base compared to the other halides, making it a poor leaving group.[3][7][13] In general, reactions that require the expulsion of a fluoride ion are energetically unfavorable.[10]

Troubleshooting Guides

Scenario 1: Low or No Product Formation with a Primary Alkyl Chloride
  • Problem: You are attempting to synthesize an ether from a primary alkyl chloride and a sodium alkoxide in THF, but after 8 hours at 60°C, TLC analysis shows mostly unreacted starting material.

  • Troubleshooting Steps:

    • Confirm Alkoxide Formation: Ensure your alcohol was fully deprotonated. If using sodium hydride, ensure it is fresh and reactive.

    • Increase Reaction Temperature: Gradually increase the temperature to the reflux temperature of your solvent, monitoring the reaction by TLC.

    • Add an Iodide Catalyst: Introduce 0.1 equivalents of sodium iodide to the reaction mixture to facilitate an in situ halide exchange to the more reactive alkyl iodide.[1]

    • Change the Leaving Group: If the above steps do not sufficiently improve the yield, the most effective solution is to switch to the corresponding primary alkyl bromide or iodide for your next attempt.

Scenario 2: Predominance of Elimination Product with a Secondary Alkyl Bromide
  • Problem: The synthesis of an ether from a secondary alkyl bromide and sodium isopropoxide is yielding primarily the corresponding alkene.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Immediately reduce the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are thus more sensitive to temperature increases.

    • Re-evaluate Your Synthetic Strategy: The combination of a secondary haloalkane and a sterically hindered, strong base like isopropoxide heavily favors elimination. The more effective synthetic route would be to use isopropyl alcohol to form sodium isopropoxide and react it with a primary haloalkane (e.g., 1-bromopropane) to form the target ether.[20]

Quantitative Data Summary

The choice of leaving group has a dramatic impact on the rate of S(_N)2 reactions. The following table provides a relative comparison of the reactivity of different haloalkanes.

Haloalkane (R-X)Leaving Group (X

)
Conjugate AcidpKa of Conjugate AcidRelative Rate of S(_N)2 Reaction
R-II

HI~ -10~30,000
R-BrBr

HBr~ -910,000
R-ClCl

HCl~ -7200
R-FF

HF~ 3.21

Note: Relative rates are approximate and can vary with substrate, nucleophile, and solvent. The data clearly illustrates that alkyl iodides are significantly more reactive than other haloalkanes in S(_N)2 reactions.[9]

Experimental Protocol: Comparative Reactivity of Haloalkanes

This protocol outlines an experiment to compare the effect of different leaving groups on the rate of a Williamson ether synthesis.

Objective: To qualitatively assess the relative reactivity of 1-chlorobutane, 1-bromobutane, and 1-iodobutane in the synthesis of butyl ethyl ether.

Materials:

  • Sodium ethoxide solution (0.5 M in ethanol)

  • 1-chlorobutane

  • 1-bromobutane

  • 1-iodobutane

  • Anhydrous ethanol

  • Dry test tubes

  • Water bath

Procedure:

  • Set up three separate, dry test tubes.

  • To each test tube, add 2 mL of the 0.5 M sodium ethoxide solution in ethanol.

  • Place the test tubes in a water bath maintained at 50°C.

  • Simultaneously add 0.5 mL of 1-chlorobutane to the first test tube, 0.5 mL of 1-bromobutane to the second, and 0.5 mL of 1-iodobutane to the third.

  • Observe the test tubes for the formation of a precipitate (sodium halide). The rate of precipitate formation is an indicator of the reaction rate.

  • Record the time it takes for a noticeable precipitate to form in each test tube.

Expected Outcome: A precipitate of NaI will form most rapidly in the test tube with 1-iodobutane, followed by NaBr in the tube with 1-bromobutane. The formation of NaCl in the tube with 1-chlorobutane will be significantly slower. This provides a direct visual confirmation of the leaving group reactivity trend: I


 > Br

> Cl

.

Visualizing the Mechanism and Reactivity

Williamson_Ether_Synthesis RO_minus RO⁻ (Alkoxide) Transition_State [RO⋯R'⋯X]⁻ (SN2 Transition State) RO_minus->Transition_State Nucleophilic Attack R_X R'-X (Haloalkane) R_X->Transition_State Product R-O-R' (Ether) Transition_State->Product Bond Formation X_minus X⁻ (Leaving Group) Transition_State->X_minus Leaving Group Departure

Caption: The concerted S(_N)2 mechanism of the Williamson ether synthesis.

Leaving_Group_Ability Title Effect of Leaving Group on Reaction Rate Reactivity R-I R-Br R-Cl R-F Rate Highest Rate High Rate Moderate Rate Lowest Rate Reactivity:f0->Rate:f0 Fastest Reactivity:f1->Rate:f1 Fast Reactivity:f2->Rate:f2 Slow Reactivity:f3->Rate:f3 Very Slow

Caption: Correlation between haloalkane type and relative reaction rate.

References

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

  • What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? Quora. [Link]

  • Nucleophile Strength and Leaving Group Ability. YouTube. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • Leaving Groups. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Why does leaving group leave in substitution reaction? Quora. [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? Chemistry For Everyone. [Link]

  • Nucleophilic Substitution Reaction. BYJU'S. [Link]

  • 7.3 Other Factors that Affect SN2 Reactions. KPU Pressbooks. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • 7.3: Other Factors that Affect SN2 Reactions. Chemistry LibreTexts. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. [Link]

  • What Makes A Good Leaving Group. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Leaving group. chemeurope.com. [Link]

  • What makes a good leaving group for sn1,sn2 reactions? Reddit. [Link]

  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. ACS Publications. [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • 9.6: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • SN2 Effect of Leaving Group. OpenOChem Learn. [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Having trouble differentiating between good and bad leaving groups. Can someone explain? Reddit. [Link]

  • 18.03 What Makes a Good Leaving Group? YouTube. [Link]

  • 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • Leaving group. Wikipedia. [Link]

  • Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

  • 8.5: Leaving Groups. Chemistry LibreTexts. [Link]

Sources

strategies to avoid Wurtz coupling in Grignard formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Grignard reagent synthesis. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this foundational organometallic reaction. Our focus today is on a particularly persistent and yield-reducing side reaction: Wurtz-type coupling .

This guide provides in-depth, field-tested strategies and mechanistic explanations to help you diagnose, troubleshoot, and ultimately suppress the formation of symmetrical R-R dimers, ensuring high yields of your desired R-MgX Grignard reagent.

Troubleshooting Guide: Low Yields and Dimer Formation

This section addresses specific issues you may encounter during your experiment, providing a diagnostic approach and actionable solutions.

Problem 1: My reaction is sluggish, and I'm isolating a significant amount of a high-boiling point byproduct, which I suspect is the R-R dimer.

This is a classic symptom of Wurtz-type coupling outcompeting Grignard formation. The issue often lies in the balance between the rate of Grignard formation at the magnesium surface and the rate of coupling reactions in the solution.

Diagnostic & Solution Workflow:

  • Assess Magnesium Activation: An unreactive magnesium surface is a primary cause of sluggish initiation. If the Grignard reagent forms too slowly, the concentration of the organohalide in solution remains high, creating favorable conditions for coupling reactions.

    • Solution: Ensure the magnesium turnings are fresh and oxide-layer free. Pre-activation is critical.

  • Evaluate Solvent Purity and Choice: Water is the enemy of Grignard reagents. Trace amounts of water will quench the reagent as it forms and can passivate the magnesium surface. The solvent itself also plays a key role in the reaction mechanism.

    • Solution: Use freshly distilled, anhydrous solvents. Diethyl ether is a common choice and generally gives good results. However, for less reactive halides, tetrahydrofuran (THF) is often preferred due to its superior ability to solvate the Grignard reagent and break up magnesium halide passivating layers. Be aware that THF can promote Wurtz coupling with certain substrates if not managed correctly.

  • Control the Local Concentration of Organohalide: The Wurtz coupling reaction's rate is highly dependent on the concentration of the unreacted organohalide (RX).

    • Solution: Add the organohalide slowly and dropwise to the magnesium suspension. This maintains a low steady-state concentration of RX, ensuring it reacts at the magnesium surface to form R-MgX rather than reacting with an already-formed R-MgX molecule in solution.

Workflow Diagram: Diagnosing and Mitigating Wurtz Coupling

G cluster_0 Problem Identification cluster_1 Troubleshooting Pathway cluster_2 Solutions Problem Low Yield of R-MgX High Yield of R-R Dimer A 1. Check Mg Surface Is it activated? Problem->A Start Here B 2. Analyze Solvent Is it truly anhydrous? A->B Sol_A Mechanically grind Mg Use chemical activators (I₂, DIBAL-H) A->Sol_A If 'No' C 3. Review Addition Rate Is [RX] too high? B->C Sol_B Use freshly distilled, anhydrous solvent Consider solvent effect (Ether vs. THF) B->Sol_B If 'No' Sol_C Ensure slow, dropwise addition Maintain vigorous stirring C->Sol_C If 'Yes'

Caption: A troubleshooting flowchart for diagnosing Wurtz coupling.

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism of Wurtz-type coupling during Grignard formation?

A1: Wurtz-type coupling in this context is not a single reaction but a competing pathway. While the exact mechanism is debated and can vary with substrate and conditions, a common pathway involves the reaction between the Grignard reagent (R-MgX) just formed and the organohalide (R-X) still present in the solution.

Reaction Pathways:

  • Desired Pathway (Grignard Formation): R-X + Mg -> R-MgX

  • Competing Pathway (Wurtz Coupling): R-MgX + R-X -> R-R + MgX₂

This competition is illustrated below. The key to success is to favor the kinetics of the first reaction over the second.

Diagram: Competing Reaction Pathways

G RX Organohalide (R-X) RMgX Grignard Reagent (R-MgX) RX->RMgX + Mg (Desired Path) RR Wurtz Dimer (R-R) RX->RR Mg Magnesium (Mg) Mg->RMgX RMgX->RR + R-X (Side Reaction)

Caption: The kinetic competition between Grignard formation and Wurtz coupling.

Q2: Are certain types of organohalides more prone to Wurtz coupling?

A2: Yes, absolutely. The susceptibility to coupling is heavily influenced by the nature of the organic group (R) and the halogen (X).

Organohalide TypePropensity for Wurtz CouplingMechanistic Rationale
Allylic & Benzylic Halides Very HighThese substrates readily form stabilized radicals, which can dimerize. The C-X bond is also activated towards nucleophilic attack by the Grignard reagent.
Alkyl Iodides (R-I) HighThe C-I bond is weaker and more polarizable, making the iodine a better leaving group in the coupling reaction.
Alkyl Bromides (R-Br) ModerateThis is often the "sweet spot," providing a good balance of reactivity for Grignard formation without excessive coupling.
Alkyl Chlorides (R-Cl) LowThe C-Cl bond is stronger, making both Grignard formation and coupling slower. Grignard formation often requires more forcing conditions (e.g., higher temperatures, THF solvent).
Aryl Halides VariableAryl iodides and bromides are generally well-behaved. However, forcing conditions can promote the formation of biphenyl byproducts.

Q3: How does temperature control affect the suppression of Wurtz coupling?

A3: Temperature control is a critical parameter. While an initial burst of heat (exotherm) is a good indicator that the reaction has initiated, maintaining a controlled temperature afterward is key.

  • Low Temperatures: Running the reaction at a reduced temperature (e.g., 0 °C or even lower) after initiation slows down the rate of all reactions. Critically, it can disproportionately slow the bimolecular Wurtz coupling reaction compared to the surface-based Grignard formation, thus improving the product ratio.

  • High Temperatures (Reflux): While sometimes necessary for less reactive halides (like alkyl chlorides), refluxing can increase the rate of Wurtz coupling. If you must use high temperatures, the slow addition of the halide becomes even more critical.

Q4: Can you provide a standard protocol for activating magnesium to prevent sluggish reactions?

A4: Certainly. A reactive magnesium surface is paramount. Here is a field-tested protocol for chemical activation.

Protocol: Chemical Activation of Magnesium Turnings

Objective: To remove the passivating magnesium oxide (MgO) layer and create a highly reactive surface for Grignard reagent formation.

Materials:

  • Magnesium turnings

  • Three-neck round-bottom flask, oven-dried

  • Reflux condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stir bar

  • Anhydrous diethyl ether or THF

  • Small crystal of iodine (I₂)

  • Nitrogen or Argon gas line for inert atmosphere

Procedure:

  • Assembly: Assemble the dry glassware. Place the Mg turnings and stir bar in the flask. Attach the condenser and dropping funnel.

  • Inert Atmosphere: Purge the entire system with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the procedure.

  • Initial Solvent Addition: Add a small portion of the total anhydrous solvent, just enough to cover the magnesium turnings.

  • Activator Addition: Add one small crystal of iodine. The iodine will react with the Mg surface, chemically etching away the oxide layer.

  • Initiation: Begin stirring. You should observe the brown color of the iodine fade as it reacts. This is a visual confirmation of activation. The solution may also become slightly cloudy or warm.

  • Reaction Start: Once the iodine color has disappeared, the magnesium is activated. You can now begin the slow, dropwise addition of your organohalide solution as planned. For stubborn reactions, adding a few drops of 1,2-dibromoethane is also a highly effective activating agent.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Organometallics in Synthesis: A Manual (2002). Edited by M. Schlosser. John Wiley & Sons, Ltd. [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Bromo-2-methoxybutane and 1-Chloro-2-methoxybutane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in synthetic chemistry and drug development, the selection of an appropriate alkyl halide substrate is a critical decision that dictates reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of the reactivity of two closely related primary alkyl halides, 1-Bromo-2-methoxybutane and 1-Chloro-2-methoxybutane, in the context of nucleophilic substitution reactions. We will dissect the fundamental principles governing their reactivity, present quantitative data from analogous systems, and provide a robust experimental protocol for empirical validation.

The Decisive Factor: Leaving Group Ability

The primary determinant of reactivity in a nucleophilic substitution reaction is the facility with which the leaving group departs from the substrate. A good leaving group is one that is a weak base and is stable in solution after detaching with the electron pair from its former bond.[1] In the case of halides, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[2]

This trend is governed by two principal factors:

  • Basicity: The stability of the halide anion (X⁻) is inversely related to its basicity. We can gauge this by considering the acidity of the conjugate acids (HX). Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), which means that the bromide ion (Br⁻) is a weaker, more stable base than the chloride ion (Cl⁻).[3] A more stable anion is a better leaving group.

  • Carbon-Halogen (C-X) Bond Strength: The rate-determining step in many substitution reactions involves the cleavage of the C-X bond.[4] The C-Br bond is inherently weaker and longer than the C-Cl bond, requiring less energy to break.[5][6]

This fundamental difference in leaving group ability is the most significant predictor of the relative reactivity of our two target molecules.

Quantitative Reactivity Comparison

While specific kinetic data for this compound and 1-chloro-2-methoxybutane may not be readily available in literature, a compelling comparison can be drawn from the well-studied Finkelstein reaction of their parent alkanes, 1-bromobutane and 1-chlorobutane.

Property1-Chlorobutane1-BromobutaneRationale for Reactivity Difference
C-X Bond Energy (kJ/mol) ~346[6]~290[6]The weaker C-Br bond requires less energy to cleave during the transition state, accelerating the reaction.
Relative Rate (SN2) 1~167The superior stability of the bromide anion as a leaving group and the lower C-Br bond energy result in a dramatically faster reaction rate for the bromo-alkane under identical SN2 conditions.[2]

Data for relative rates sourced from the reaction with NaI in acetone at 25°C.[2]

Based on these foundational principles, This compound is predicted to be significantly more reactive than 1-Chloro-2-methoxybutane in nucleophilic substitution reactions.

Mechanistic Considerations: The Role of the Methoxy Group

Both substrates are primary alkyl halides, which strongly favors a bimolecular nucleophilic substitution (SN2) mechanism.[7][8] This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.

Figure 1: Generalized SN2 reaction mechanism.

The neighboring methoxy group (-OCH₃) at the C2 position introduces two potential electronic effects:

  • Inductive Effect: Oxygen is more electronegative than carbon, exerting a slight electron-withdrawing inductive effect (-I), which can marginally increase the partial positive charge (δ+) on the reaction center (C1), making it slightly more attractive to nucleophiles.

  • Neighboring Group Participation (NGP): While less common for primary halides unless conditions favor an SN1 pathway, it is theoretically possible for the ether oxygen to act as an internal nucleophile, displacing the halide to form a cyclic oxonium ion intermediate. This pathway, known as anchimeric assistance, would accelerate the rate of halide departure but is generally less significant in a standard SN2 reaction.

For typical SN2 conditions (strong nucleophile, polar aprotic solvent), the reaction will proceed via the direct backside attack mechanism shown above. In this context, the dominant factor remains the C-X bond strength and leaving group stability, not the subtle electronic influence of the distant methoxy group.

Experimental Protocol: Competitive Reactivity Assay

To empirically validate the predicted reactivity difference, a competitive reaction is the most elegant and self-validating approach. By subjecting an equimolar mixture of both substrates to a limited amount of a common nucleophile, the ratio of the resulting products will directly reflect their relative reaction rates.

Objective: To determine the relative reactivity of this compound and 1-chloro-2-methoxybutane with sodium thiophenoxide.

Materials:

  • This compound

  • 1-Chloro-2-methoxybutane

  • Thiophenol

  • Sodium methoxide (NaOMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Internal standard (e.g., dodecane)

Procedure:

  • Nucleophile Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve thiophenol (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add sodium methoxide (1.0 eq) portion-wise and stir for 20 minutes to form sodium thiophenoxide in situ.

  • Substrate Mixture: In a separate vial, prepare an exact equimolar mixture of this compound (1.0 eq) and 1-chloro-2-methoxybutane (1.0 eq). Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.

  • Reaction Initiation: Add precisely 0.5 equivalents of the substrate mixture to the stirred solution of sodium thiophenoxide at 0°C. The use of a sub-stoichiometric amount of the nucleophile ensures the reaction does not go to completion, allowing for a clear comparison.

  • Monitoring: Allow the reaction to stir at a constant temperature (e.g., 25°C) and monitor its progress by taking aliquots at regular time intervals (e.g., 30, 60, 120 minutes) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After a set time, quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure.

  • Analysis: Analyze the final product mixture using GC-MS and ¹H NMR. Identify the signals corresponding to the starting materials and the two substitution products (1-methoxy-2-(phenylthio)butane from both starting materials). Quantify the relative amounts of the unreacted chloro- and bromo- starting materials against the internal standard to determine the extent of consumption for each. The ratio of consumed bromo-alkane to chloro-alkane gives the relative reactivity.

Workflow sub_mix Prepare Equimolar Substrate Mixture (Bromo + Chloro + Std.) react Combine Reactants (0.5 eq Substrates) Stir at 25°C sub_mix->react nuc_prep Prepare Nucleophile (NaSPh in DMF) nuc_prep->react quench Quench Reaction (aq. NH4Cl) react->quench extract Liquid-Liquid Extraction (Diethyl Ether) quench->extract dry Dry and Concentrate Organic Phase extract->dry analyze Analyze Product Ratio (GC-MS, NMR) dry->analyze

Figure 2: Experimental workflow for the competitive reactivity assay.

Conclusion

The chemical principles governing nucleophilic substitution reactions provide a clear and unambiguous prediction. Due to the superior leaving group ability of the bromide ion, stemming from its lower basicity and the weaker carbon-bromine bond, This compound is a substantially more reactive substrate than 1-chloro-2-methoxybutane .[2][6] This enhanced reactivity translates to faster reaction times, the ability to use milder reaction conditions, and often, higher yields in synthetic applications. For researchers and drug development professionals, choosing the bromo- derivative is generally the more efficient path for introducing the 2-methoxybutyl moiety via nucleophilic substitution, unless other factors such as cost or specific side-reactivity with a complex substrate dictate the use of the less reactive chloro- analogue. The provided experimental protocol offers a definitive method to quantify this reactivity difference in a laboratory setting.

References

  • Brainly. (2023, July 11). Which is a better leaving group, Cl− or Br−? Provide three pieces of evidence to support your response. Available at: [Link]

  • Pearson. Reactions of Alcohols, Ethers, Epoxides, Amines, and Sulfur-Containing Compounds. Available at: [Link]

  • Student Doctor Network Forums. (2012, December 29). Why is bromide a better nucleophile than chloride? Available at: [Link]

  • A-Level Chemistry. Halogenalkanes and nucleophilic substitution. Available at: [Link]

  • Reddit. (2020, August 17). Better Leaving Group: Bromide VS Chloride. Available at: [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. Available at: [Link]

  • JoVE. (2023, April 30). Video: Leaving Groups. Available at: [Link]

  • Quora. (2018, January 8). Which would undergo an SN2 reaction faster, bromoethane and chloroethane, and why? Available at: [Link]

  • The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Available at: [Link]

  • Davies A-level Chemistry via YouTube. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. Available at: [Link]

  • Reddit. (2025, October 29). Why is chlorine the right leaving group but not bromine (or iodine)? Available at: [Link]

  • Scribd. 4.2-SN1 and SN2 Reactions-Kinetics and Order of Reactivity and Factors Affecting. Available at: [Link]

  • Shout Education. What is Nucleophilic Substitution? | ChemKey. Available at: [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Lecturio. Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Available at: [Link]

  • Master Organic Chemistry. Acidic cleavage of ethers (SN2). Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). B. What is Nucleophilic Substitution? Available at: [Link]

  • Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. Available at: [Link]

Sources

A Comparative Guide to the Synthesis and Reactivity of Grignard Reagents from Diverse Alkyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Grignard reagents derived from different alkyl halides. Intended for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying chemical principles that govern the formation, stability, and reactivity of these indispensable organometallic compounds. By understanding the nuances associated with each class of alkyl halide—iodides, bromides, chlorides, and fluorides—the synthetic chemist can make more informed decisions, optimizing for yield, purity, and efficiency.

The Foundational Principles of Grignard Reagent Formation

The synthesis of a Grignard reagent (R-MgX) is a cornerstone of organic chemistry, enabling the formation of new carbon-carbon bonds with unparalleled versatility.[1][2] The reaction involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] This process fundamentally inverts the polarity of the carbon atom, transforming it from an electrophilic center in the alkyl halide to a highly nucleophilic one in the Grignard reagent.[4][5]

The choice of the starting alkyl halide is a critical determinant of the reaction's success. The general reactivity trend is directly correlated with the bond dissociation energy of the carbon-halogen (C-X) bond: the weaker the bond, the more readily the reaction proceeds.[6][7][8] Consequently, the established reactivity order is:

R-I > R-Br > R-Cl >> R-F

Alkyl iodides are the most reactive, followed by bromides and chlorides.[3][5][6] Alkyl fluorides are generally considered unreactive under standard conditions due to the immense strength of the carbon-fluorine bond.[2][6][7][9][10]

The Indispensable Role of Ethereal Solvents

The formation and stability of Grignard reagents are critically dependent on the use of aprotic, coordinating solvents, typically diethyl ether or tetrahydrofuran (THF).[1][11] These solvents play a dual role:

  • They are aprotic and do not react with the highly basic Grignard reagent, which would otherwise be quenched by protic sources like water or alcohols.[1][12][13]

  • The lone pair electrons on the ether's oxygen atom coordinate with the magnesium center, forming a stabilizing complex that solubilizes the reagent and enhances its reactivity.[1][11]

The Schlenk Equilibrium: A Dynamic System

A solution of a Grignard reagent is not a simple collection of RMgX monomers. It exists as a dynamic system of multiple species in equilibrium, known as the Schlenk equilibrium.[14] This equilibrium involves the disproportionation of the Grignard reagent into a diorganomagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).[15][16][17][18]

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by factors such as the solvent, temperature, concentration, and the nature of the R and X groups.[15][16] The monomeric RMgX and the dialkylmagnesium species are generally considered the primary reactive nucleophiles in solution.[15] The addition of dioxane can be used to precipitate the magnesium halides (MgX₂(dioxane)₂), driving the equilibrium to the right and yielding a solution of the pure diorganomagnesium compound.[16][18]

Schlenk_Equilibrium RMgX 2 R-Mg-X R2Mg R₂Mg RMgX->R2Mg Dimerization/ Disproportionation R2Mg->RMgX MgX2 MgX₂ caption Fig. 1: The Schlenk Equilibrium.

Fig. 1: The Schlenk Equilibrium.

A Head-to-Head Comparison of Alkyl Halides

The selection of an alkyl halide is a strategic choice based on a trade-off between reactivity, cost, stability, and susceptibility to side reactions.

Alkyl Iodides (R-I)
  • Performance: Due to the weak C-I bond, alkyl iodides are the most reactive precursors for Grignard formation.[3][5][6] Reactions often initiate with little to no induction period.

  • Yields: Typically afford high to excellent yields, often in the range of 85-95%.[6]

  • Causality Behind Choices: The high reactivity makes alkyl iodides the reagent of choice for forming Grignard reagents from unreactive systems or when rapid initiation is desired.

  • Trustworthiness & Limitations: While reliable in terms of reactivity, the starting materials are generally more expensive and can be less stable than their bromide or chloride counterparts.[6] Their high reactivity also makes them more prone to side reactions, such as Wurtz coupling, if the reaction conditions are not carefully controlled.[6]

Alkyl Bromides (R-Br)
  • Performance: Alkyl bromides represent the "gold standard" for most laboratory-scale Grignard syntheses. They offer a robust balance of high reactivity and greater stability compared to iodides.[3][5]

  • Yields: Consistently provide high and reproducible yields.

  • Causality Behind Choices: This is the workhorse halide for a reason. Its predictable reactivity and initiation behavior make it ideal for a wide array of substrates, from simple alkyl to complex aryl and vinyl systems.[1]

  • Trustworthiness & Limitations: Alkyl bromides are highly reliable. While less reactive than iodides, initiation is usually straightforward with proper technique. They are less prone to spontaneous decomposition and are more cost-effective than iodides.

Alkyl Chlorides (R-Cl)
  • Performance: The stronger C-Cl bond makes alkyl chlorides significantly less reactive than bromides or iodides.[3][5][6]

  • Yields: Yields can be more variable and are often lower than those obtained from bromides, typically ranging from 50-80%.[6]

  • Causality Behind Choices: The primary driver for using alkyl chlorides is economic; they are often the least expensive starting halides. Their use is common in large-scale industrial processes where cost is a major factor and reaction conditions can be rigorously controlled.

  • Trustworthiness & Limitations: The key challenge is reaction initiation. Longer induction periods are common, and activation of the magnesium is often mandatory.[6] This can lead to less reliable reaction profiles compared to bromides.

Alkyl Fluorides (R-F)
  • Performance: Due to the exceptionally strong C-F bond, alkyl fluorides are generally inert under standard Grignard formation conditions and are rarely used.[6][7][9][19]

  • Causality Behind Choices: The C-F bond is the strongest single bond to carbon, making oxidative insertion by magnesium thermodynamically unfavorable.[7][8] While specialized methods for their synthesis exist, they are not employed for routine preparations.[20]

Data Summary: Halide Performance at a Glance

The following table summarizes the key performance metrics for Grignard reagent formation from different alkyl halides.

Alkyl HalideAvg. C-X Bond Energy (kJ/mol)Relative ReactivityTypical Yield RangeKey Considerations
R-I ~228[6]Very High85-95%[6]Most reactive; fast initiation. Higher cost, less stable precursors. Prone to Wurtz coupling.
R-Br ~285High80-95%The optimal balance of reactivity, stability, and cost for most lab applications.
R-Cl ~340[6]Moderate50-80%[6]Most cost-effective. Requires activation and longer initiation times; less reliable.[6]
R-F ~452Very Low< 5%Generally unreactive under standard conditions due to very strong C-F bond.[6][7]

Experimental Protocols & Self-Validating Systems

Every protocol must be a self-validating system. This means incorporating controls and observable indicators that confirm the reaction is proceeding as intended. The primary obstacle to initiation is the passivating layer of magnesium oxide (MgO) on the metal surface, which must be removed or bypassed.[12][21]

Mandatory Precaution: Ensuring Anhydrous Conditions

Grignard reagents are potent bases and will be instantly destroyed by protic reagents like water.[1][13]

  • Glassware: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use.

  • Solvents: Use only anhydrous grade ethereal solvents.

  • Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Activation of Magnesium and Initiation

A successful initiation is the most critical phase. Visual indicators include the disappearance of the iodine color, spontaneous refluxing of the solvent, and the appearance of a cloudy, grey/brown solution.[12]

Method A: Iodine Activation (Most Common)

  • Assemble the dry, inert-atmosphere apparatus.

  • To the flask containing magnesium turnings and a stir bar, add a single small crystal of iodine.

  • Gently warm the flask (e.g., with a heat gun) until the purple iodine vapor is visible and deposits on the metal surface. The iodine is believed to chemically etch the surface, exposing fresh magnesium.[12]

  • Allow the flask to cool before adding a small amount of anhydrous ether or THF to cover the magnesium.

  • Add a small aliquot (~5-10%) of the alkyl halide solution. A successful initiation is marked by the dissipation of the brown iodine color and gentle bubbling on the metal surface.

Method B: 1,2-Dibromoethane (DBE) Activation (Entrainment Method)

  • To the magnesium turnings in anhydrous THF, add a small amount of DBE (e.g., 5 mol%).

  • The reaction between DBE and magnesium is vigorous, producing ethylene gas and exposing a fresh magnesium surface.[12][22]

  • Once this initial reaction subsides, the primary alkyl halide can be added. This method is highly effective for reluctant alkyl chlorides.

Protocol 2: Synthesis of Phenylmagnesium Bromide & Reaction with Benzophenone

This protocol details a representative Grignard synthesis and subsequent nucleophilic addition.

Grignard_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction and Workup A 1. Activate Mg Turnings (e.g., with Iodine) B 2. Add small portion of Bromobenzene in Anhydrous Ether A->B C 3. Confirm Initiation (color change, gentle reflux) B->C D 4. Slow, dropwise addition of remaining Bromobenzene solution C->D E 5. Reflux to ensure complete reaction D->E F Result: Phenylmagnesium Bromide Solution E->F G 6. Cool Grignard solution to 0 °C F->G Use Immediately H 7. Add Benzophenone solution dropwise G->H I 8. Quench with saturated aqueous NH₄Cl (Acidic Workup) H->I J 9. Extraction & Purification I->J K Final Product: Triphenylmethanol J->K caption Fig. 2: Experimental workflow for Grignard synthesis.

Fig. 2: Experimental workflow for Grignard synthesis.

Methodology:

  • Setup: Under a nitrogen atmosphere, place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Activation: Add one crystal of iodine and activate as described in Protocol 4.2A.

  • Initiation: Add anhydrous diethyl ether to cover the magnesium. Prepare a solution of bromobenzene (1.0 eq.) in anhydrous diethyl ether and place it in the dropping funnel. Add ~10% of this solution to the magnesium. Wait for signs of initiation.

  • Formation: Once the reaction begins, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. Overly rapid addition increases the local concentration of the alkyl halide, favoring the formation of the Wurtz coupling byproduct (biphenyl in this case).[23][24]

  • Completion: After the addition is complete, stir the grey, cloudy mixture at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[6]

  • Reaction: Cool the resulting Grignard reagent solution in an ice bath. Slowly add a solution of benzophenone (1.0 eq.) in anhydrous diethyl ether.

  • Workup: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate alkoxide to form the final alcohol product.

  • Isolation: Separate the organic layer, extract the aqueous layer with diethyl ether, combine the organic fractions, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude triphenylmethanol.

Mitigating Common Side Reactions: The Wurtz Coupling

A primary competing pathway, especially with more reactive halides, is the Wurtz-type coupling reaction, where a formed Grignard molecule reacts with a molecule of unreacted alkyl halide.[25][26][27]

R-MgX + R-X → R-R + MgX₂

This side reaction consumes both the starting material and the desired product, complicating purification.[24]

Wurtz_Coupling reagent Grignard Reagent (R-MgX) product Wurtz Coupling Product (R-R) reagent->product Reacts with halide Alkyl Halide (R-X) halide->product caption Fig. 3: Wurtz coupling side reaction.

Fig. 3: Wurtz coupling side reaction.

Strategies for Suppression:

  • Slow Addition: The most effective method is the slow, dropwise addition of the alkyl halide to the magnesium suspension. This maintains a low concentration of the halide, ensuring it is more likely to react at the magnesium surface than with a Grignard molecule in solution.[24]

  • Temperature Control: For highly reactive systems, maintaining a lower reaction temperature can help control the exothermic formation and disfavor the coupling reaction.[24]

  • Solvent Choice: In some cases, the choice of solvent can influence the rate of Wurtz coupling.[24]

Conclusion

The choice of alkyl halide is a foundational decision in the design of any synthetic route involving a Grignard reagent. While alkyl iodides offer the highest reactivity, this comes at the cost of stability and an increased propensity for side reactions. Alkyl chlorides are economically advantageous for large-scale synthesis but present significant challenges in initiation and control. For the vast majority of laboratory applications, alkyl bromides provide the optimal compromise, delivering high yields and reliable performance with predictable reaction kinetics. A thorough understanding of the principles of C-X bond strength, magnesium activation, and the mitigation of side reactions empowers the researcher to harness the full synthetic potential of these remarkable reagents.

References

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • Fiveable. (n.d.). Schlenk Equilibrium Definition. [Link]

  • Tilstam, U., & Weinmann, H. (2001). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Wikipedia. (n.d.). Schlenk equilibrium. [Link]

  • Gutmann, B., et al. (2023). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. Organic Process Research & Development. [Link]

  • Peltzer, R., et al. (2018). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. PMC - NIH. [Link]

  • BYJU'S. (n.d.). Grignard Reaction Mechanism. [Link]

  • Li, J. (2015). In solution, a Schlenk equilibrium exists between a Grignard reagent and a diorganomag. Science of Synthesis. [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Casares, D. A., et al. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. ACS Publications. [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]

  • Organic Chemistry. (2020, July 24). Formation Of Grignard Reagent Mechanism. YouTube. [Link]

  • Penn State Pressbooks. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. [Link]

  • ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • SpringerLink. (2023, September 5). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. [Link]

  • OpenStax. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. [Link]

  • ACS Publications. (2022, September 1). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. [Link]

  • Wikipedia. (n.d.). Grignard reagent. [Link]

  • Chemistry LibreTexts. (2023, November 7). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Ursinus Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • PMC - NIH. (n.d.). Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • Quora. (2021, April 6). Why does Grignard reagent react slowly with alkyl halide?. [Link]

  • ResearchGate. (n.d.). Cross-coupling Reaction of Grignard Reagents with Alkyl Halides Catalyzed by Green, Economical Copper Bromide Catalyst. [Link]

  • Fiveable. (n.d.). Reactions of Alkyl Halides: Grignard Reagents. [Link]

  • Save My Exams. (2025, July 30). Reactivity of Halogenoalkanes. [Link]

  • Chemguide. (n.d.). an introduction to halogenoalkanes (haloalkanes). [Link]

  • Chemistry LibreTexts. (2019, June 5). 7.5: The Polar Carbon–Halogen Bond. [Link]

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism. [Link]

Sources

Unambiguous Structural Verification of 1-Bromo-2-methoxybutane: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unequivocal confirmation of molecular structure is a cornerstone of scientific rigor. For molecules such as 1-Bromo-2-methoxybutane, a halogenated ether with multiple chiral centers, one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy can present an ambiguous picture due to overlapping signals and complex splitting patterns. This guide provides an in-depth technical comparison of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—as a robust methodology for the complete and unambiguous structural validation of this compound. We will present and interpret predicted experimental data to illustrate the power of these techniques in providing a self-validating system for structural elucidation.

The Challenge: Beyond the Limits of 1D NMR

The structure of this compound, C₅H₁₁BrO, presents a classic challenge for structural chemists. While 1D ¹H and ¹³C NMR provide initial insights, the presence of stereoisomers and the potential for overlapping multiplets in the ¹H spectrum can hinder a definitive assignment of all proton and carbon signals. The core of the issue lies in establishing unequivocal connectivity between different parts of the molecule.

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

To overcome these limitations, a suite of 2D NMR experiments is employed. These techniques spread the NMR information across two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei, thereby painting a clear picture of the molecular architecture.[1]

Predicted ¹H and ¹³C NMR Data for this compound

Before delving into the 2D NMR analysis, it is essential to have a foundational understanding of the expected chemical shifts from 1D NMR. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound, which will serve as the basis for our 2D NMR interpretation. These predictions are generated using established empirical models and spectral databases.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H13.55 - 3.40dd2H
H23.30 - 3.15m1H
H31.65 - 1.50m2H
H41.00 - 0.90t3H
H5 (OCH₃)3.35s3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon LabelPredicted Chemical Shift (δ, ppm)Carbon Type
C1~35CH₂
C2~85CH
C3~25CH₂
C4~10CH₃
C5 (OCH₃)~57CH₃

The 2D NMR Toolkit for Structural Validation

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the cornerstone of proton network analysis, revealing which protons are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[2] In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. The diagonal peaks represent the individual proton resonances, while the off-diagonal "cross-peaks" indicate coupling between two different protons.

Experimental Protocol: COSY

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the sample.

  • Acquisition: Acquire a standard COSY-45 or DQF-COSY experiment. The COSY-45 pulse sequence is often preferred for its cleaner spectra with reduced diagonal peak intensity.

  • Processing: Process the acquired data with appropriate window functions (e.g., sine-bell) in both dimensions and perform a two-dimensional Fourier transform.

Predicted COSY Correlations for this compound:

Proton 1Proton 2Correlation Type
H1H2³JHH
H2H3³JHH
H3H4³JHH

Interpretation:

The COSY spectrum will definitively establish the connectivity of the butyl chain. A cross-peak between the signals at ~3.5 ppm (H1) and ~3.2 ppm (H2) confirms the attachment of the bromomethyl group to the methoxy-bearing methine. Further cross-peaks will link H2 to the methylene protons at ~1.6 ppm (H3), which in turn will show a correlation to the terminal methyl protons at ~0.95 ppm (H4). The methoxy protons (H5) will appear as a singlet on the diagonal with no cross-peaks, confirming their isolation from the butyl chain's proton network.

COSY Correlation Diagram
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Connections

The HSQC experiment identifies all direct one-bond correlations between protons and their attached carbons (¹JCH).[3] This is an incredibly powerful tool for assigning carbon signals based on their known proton assignments from the COSY and 1D ¹H NMR spectra.

Experimental Protocol: HSQC

  • Sample Preparation: Same as for COSY.

  • Instrument Setup: Tune and shim for both ¹H and ¹³C frequencies.

  • Acquisition: Acquire a standard phase-sensitive HSQC experiment. The use of pulsed-field gradients is recommended for artifact suppression.

  • Processing: Process the data with appropriate window functions and perform a 2D Fourier transform.

Predicted HSQC Correlations for this compound:

ProtonCarbonCorrelation Type
H1C1¹JCH
H2C2¹JCH
H3C3¹JCH
H4C4¹JCH
H5C5¹JCH

Interpretation:

Each cross-peak in the HSQC spectrum directly links a proton signal on the F2 axis to a carbon signal on the F1 axis. For example, the proton multiplet at ~3.5 ppm (H1) will show a correlation to the carbon signal at ~35 ppm (C1), confirming this as the brominated methylene carbon. Similarly, the methoxy protons at ~3.35 ppm (H5) will correlate to the carbon at ~57 ppm (C5). This experiment allows for the unambiguous assignment of all protonated carbons.

HSQC Correlation Diagram
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is the final piece of the puzzle, revealing long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[4] This is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons (which do not appear in an HSQC spectrum).

Experimental Protocol: HMBC

  • Sample Preparation: Same as for COSY.

  • Instrument Setup: Tune and shim for both ¹H and ¹³C frequencies.

  • Acquisition: Acquire a standard HMBC experiment. The long-range coupling delay should be optimized for an average J-coupling of around 8 Hz.

  • Processing: Process the data with appropriate window functions and perform a 2D Fourier transform.

Predicted Key HMBC Correlations for this compound:

ProtonCarbonCorrelation TypeStructural Information
H1C2²JCHConfirms C1 is attached to C2
H1C3³JCHConfirms the C1-C2-C3 linkage
H2C1²JCHConfirms C2 is attached to C1
H2C4³JCHConfirms the C2-C3-C4 linkage
H2C5³JCHConfirms the methoxy group is on C2
H4C2³JCHConfirms the C4-C3-C2 linkage
H5C2²JCHConfirms the methoxy group is on C2

Interpretation:

The HMBC spectrum provides the critical long-range connectivity information. For instance, the protons of the bromomethyl group (H1) will show a correlation to the methine carbon (C2), confirming their adjacency. Crucially, the methoxy protons (H5) will show a strong correlation to the methine carbon (C2), unequivocally placing the methoxy group at the second position of the butane chain. The correlations from the terminal methyl protons (H4) to C2 and C3 further solidify the carbon backbone structure.

HMBC Correlation Diagram

Conclusion: A Self-Validating Approach

By systematically applying COSY, HSQC, and HMBC experiments, a complete and unambiguous structural assignment of this compound can be achieved. The COSY experiment elucidates the proton-proton coupling network within the butyl chain. The HSQC experiment then definitively links each proton to its directly attached carbon. Finally, the HMBC experiment provides the long-range connectivity information that pieces the entire molecular puzzle together, confirming the positions of the bromo and methoxy substituents.

This multi-technique approach represents a self-validating system. The correlations observed in one experiment should be consistent with the data from the others, providing a high degree of confidence in the final structural assignment. For researchers in drug development and other fields where absolute structural certainty is paramount, this 2D NMR workflow is an indispensable tool for ensuring the integrity of their scientific findings.

References

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. [Link]

  • University College London. Measurements of J(C,H)-couplings. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. [Link]

  • NPTEL. Principles and Applications of NMR Spectroscopy. [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC. [Link]

  • CEITEC. Measuring methods available and examples of their applications COSY. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • News-Medical.net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Slideshare. use of nmr in structure ellucidation. [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • PubChem. This compound. [Link]

  • PubChemLite. This compound (C5H11BrO). [Link]

Sources

Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the precise determination of a molecule's enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereoselective synthesis and pharmacological efficacy. In the landscape of chiral building blocks, 1-Bromo-2-methoxybutane stands as a versatile intermediate. Its stereochemical purity is paramount, directly influencing the stereochemistry of subsequent products and, ultimately, their biological activity. This guide offers an in-depth, comparative analysis of the primary analytical techniques for quantifying the enantiomeric excess of this compound: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. We will delve into the causality behind experimental choices, providing not just protocols, but a validated framework for selecting the optimal method for your research needs.

The fundamental challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. To distinguish between them, a chiral environment must be introduced, a principle that underpins each of the techniques discussed herein.[1]

Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes

Chiral GC is a powerful technique for the separation of volatile and thermally stable compounds.[1] It offers exceptional resolution and sensitivity, making it a prime candidate for the analysis of this compound. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The Principle of Enantioseparation on a GC Column

The most common CSPs for chiral GC are based on derivatized cyclodextrins.[2][3] These cyclic oligosaccharides have a chiral, toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[2][4] Enantioseparation on these columns occurs through two primary mechanisms:

  • Inclusion Complexing: One enantiomer may fit better into the cyclodextrin cavity, forming a more stable transient complex and thus being retained longer on the column.[4]

  • Surface Interactions: Interactions, such as hydrogen bonding or dipole-dipole interactions, between the analyte and the derivatized hydroxyl groups on the exterior of the cyclodextrin also contribute to chiral recognition.[4]

The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the cyclodextrin size (α, β, or γ) is critical for achieving optimal separation and depends on the size and functionality of the analyte.[5]

Experimental Protocol: Chiral GC Analysis of this compound

This protocol provides a starting point for method development. Optimization of the temperature program and carrier gas flow rate will be necessary to achieve baseline separation.

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Column: A cyclodextrin-based chiral capillary column is recommended. A good starting point would be a column with a stationary phase of permethylated β-cyclodextrin.[3]

Sample Preparation:

  • Prepare a stock solution of racemic this compound in a volatile solvent such as hexane or dichloromethane at a concentration of approximately 1 mg/mL.

  • Prepare a dilution of the enantioenriched sample to a similar concentration.

GC Conditions:

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injection Mode: Split (e.g., 50:1) to avoid column overloading.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and hold for 1-2 minutes, then ramp at a slow rate (e.g., 2-5°C/min) to a final temperature where both enantiomers elute (e.g., 150°C). A slow ramp is crucial for resolving enantiomers.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample Racemic or Enantioenriched This compound Dilution Dilute in Volatile Solvent Sample->Dilution GC_System Inject into GC with Chiral Column Dilution->GC_System Separation Temperature Programmed Separation GC_System->Separation Detection FID or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Excess Calculation->Result

Workflow for Chiral GC Analysis.

Chiral High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

Chiral HPLC is another cornerstone technique for enantioseparation, offering broad applicability to a wide range of compounds, including those that are not volatile or are thermally labile.[1] For a small molecule like this compound, which lacks a strong chromophore, detection can be a challenge, often necessitating the use of a Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).

The Principle of Enantioseparation on an HPLC Column

Similar to chiral GC, chiral HPLC relies on a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used due to their excellent chiral recognition abilities for a broad range of compounds.[6][7] The chiral recognition mechanism on these phases is complex and involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical grooves of the polysaccharide structure.[8] The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is critical in modulating these interactions and achieving separation.[9]

Experimental Protocol: Chiral HPLC Analysis of this compound

This protocol provides a general starting point. The mobile phase composition is a critical parameter that will require careful optimization.

Instrumentation: HPLC system with a pump, injector, column oven, and a suitable detector (RI or UV).

Column: A polysaccharide-based chiral column, such as one with a cellulose or amylose derivative stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

Sample Preparation:

  • Dissolve the racemic and enantioenriched samples of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the samples through a 0.45 µm filter before injection.

HPLC Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., starting with 99:1 v/v). The percentage of isopropanol can be gradually increased to optimize retention and resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: RI detector or UV detector at 210 nm.

  • Injection Volume: 5 - 20 µL.

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, as described for the GC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing Sample Racemic or Enantioenriched This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter HPLC_System Inject into HPLC with Chiral Column Filter->HPLC_System Separation Isocratic Elution HPLC_System->Separation Detection RI or UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Excess Calculation->Result NMR_Workflow cluster_prep Sample Preparation cluster_analysis Chiral NMR Analysis cluster_data Data Processing Sample Enantioenriched This compound Dissolve Dissolve in Dry CDCl₃ Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Add_CLSR Titrate with Chiral Shift Reagent NMR_Tube->Add_CLSR Acquire_Spectrum Acquire ¹H NMR Spectrum Add_CLSR->Acquire_Spectrum Spectrum Obtain Spectrum with Separated Signals Acquire_Spectrum->Spectrum Integration Integrate Signals Spectrum->Integration Calculation Calculate ee% Integration->Calculation Result Enantiomeric Excess Calculation->Result

References

A Comparative Guide to the Synthesis of 1-Bromo-2-methoxybutane: PBr₃ vs. HBr

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and selective synthesis of halogenated intermediates is a cornerstone of molecular design. 1-Bromo-2-methoxybutane, a key building block, presents an interesting case study in the choice of brominating agent. This guide provides an in-depth, objective comparison of two common reagents for its synthesis from 2-methoxybutan-1-ol: phosphorus tribromide (PBr₃) and hydrobromic acid (HBr). We will delve into the mechanistic underpinnings, practical considerations, and experimental data to inform your synthetic strategy.

At a Glance: Key Performance Metrics

ParameterPhosphorus Tribromide (PBr₃)Hydrobromic Acid (HBr)
Predominant Mechanism Sₙ2Sₙ1/Sₙ2 mixture
Stereochemical Outcome Inversion of configuration[1][2]Partial racemization, potential for rearrangements[3][4]
Typical Yield >75% (up to 85% with microwave)[5]~42.9%[5]
Reaction Conditions Mild (e.g., 0–5°C in diethyl ether)[5]Harsher (e.g., reflux at 90–95°C with H₂SO₄)[5]
Key Advantage High yield, stereochemical control, avoids carbocation rearrangements[2][6]Lower cost of reagents
Primary Limitation Moisture sensitive, byproduct disposalLower yield, potential for side reactions including ether cleavage[7][8]

Mechanistic Deep Dive: The "Why" Behind the Results

The choice between PBr₃ and HBr is fundamentally a choice between controlling the reaction pathway. The divergent outcomes in yield and selectivity are a direct consequence of their differing reaction mechanisms.

The PBr₃ Pathway: A Controlled Sₙ2 Displacement

The reaction of an alcohol with PBr₃ is a classic example of a clean, predictable Sₙ2 reaction.[6][9][10] The process can be conceptualized in two main stages:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated intermediate, converting the poor hydroxyl leaving group into a much better one, an alkoxy-dibromophosphite.[2][6][11]

  • Nucleophilic Attack: A bromide ion, displaced in the initial step, then acts as a nucleophile, attacking the carbon atom bearing the activated oxygen group from the backside.[2][9] This concerted backside attack leads to an inversion of the stereocenter, if one is present.[1][12]

A significant advantage of this mechanism is the avoidance of a discrete carbocation intermediate. This prevents the carbocation rearrangements that can plague reactions proceeding through an Sₙ1 pathway, leading to a cleaner product profile.[2][9] Furthermore, PBr₃ is generally unreactive towards ethers under the mild conditions used for alcohol bromination, ensuring the integrity of the methoxy group in the target molecule.[2]

Caption: PBr₃ reaction mechanism with 2-methoxybutan-1-ol.

The HBr Pathway: A More Complicated Picture

The reaction of a primary alcohol like 2-methoxybutan-1-ol with HBr can proceed via an Sₙ2-like mechanism.[4][13] However, the strongly acidic conditions required can also promote Sₙ1 characteristics and undesirable side reactions.[3]

  • Protonation: The first step involves the protonation of the alcohol's hydroxyl group by the strong acid, HBr, to form a good leaving group, water.[3][14]

  • Substitution: For a primary alcohol, the bromide ion will typically attack the carbon in an Sₙ2 fashion, displacing the water molecule.[4][13]

However, the harsh, acidic, and high-temperature conditions can lead to two major complications:

  • Carbocation Formation and Rearrangement: While less likely for a primary alcohol, any Sₙ1 character can lead to the formation of a primary carbocation, which is highly unstable and prone to rearrangement. This can result in a mixture of isomeric bromides.[3]

  • Ether Cleavage: Ethers are susceptible to cleavage by strong acids like HBr, especially at elevated temperatures.[7][8][15][16] The methoxy group in 2-methoxybutan-1-ol could be cleaved to form methanol and a di-brominated butane derivative, significantly reducing the yield of the desired product.

Caption: HBr reaction pathways with 2-methoxybutan-1-ol.

Experimental Protocols

Synthesis of this compound using PBr₃

This protocol is adapted from established procedures for the bromination of primary alcohols.[5]

Materials:

  • 2-methoxybutan-1-ol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybutan-1-ol (1 equivalent) in anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add PBr₃ (0.4 equivalents, as each PBr₃ can react with three alcohol molecules) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice and water to quench the excess PBr₃.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purify the product by distillation if necessary.

Synthesis of this compound using HBr

This protocol is based on a reported synthesis of the target molecule.[5]

Materials:

  • 2-methoxybutan-1-ol

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Round-bottom flask, reflux condenser, heating mantle, distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a heating mantle, add 2-methoxybutan-1-ol (1 equivalent) and concentrated hydrobromic acid (48%).

  • Carefully add concentrated sulfuric acid as a catalyst.

  • Heat the mixture to reflux at 90-95°C for 12-16 hours.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Arrange the apparatus for distillation and carefully distill the product from the reaction mixture.

  • Wash the distillate with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous calcium chloride), and perform a final distillation to obtain pure this compound.

Conclusion and Recommendations

For the synthesis of this compound from 2-methoxybutan-1-ol, phosphorus tribromide is the superior reagent . The primary advantages are significantly higher yields, milder reaction conditions, and a predictable Sₙ2 mechanism that avoids carbocation rearrangements and preserves the integrity of the methoxy ether linkage.[2][5][6] While HBr is a more economical option, its use is hampered by lower yields and the potential for significant side reactions, including cleavage of the ether group, which is a critical consideration for this particular substrate.[5][7]

For researchers in drug development and other fields where product purity, yield, and stereochemical control are paramount, the investment in PBr₃ is well justified by the superior and more reliable results.

References

A Researcher's Guide to the Computational Frontier: Modeling the SN2 and E2 Transition States of 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is not merely academic—it is a cornerstone of rational design and process optimization. The competition between bimolecular substitution (SN2) and elimination (E2) pathways is a classic challenge in organic chemistry, and the ability to predict the outcome of such reactions is of immense practical value. This guide provides an in-depth, technical comparison of computational approaches to modeling the transition states of these reactions, using 1-bromo-2-methoxybutane as a case study. We will navigate the causal relationships behind methodological choices, establish a framework for self-validating protocols, and ground our discussion in authoritative references.

The Dichotomy of Reaction Pathways: SN2 vs. E2

The reaction of a secondary haloalkane like this compound with a nucleophile/base is a quintessential example of competing reaction pathways. The SN2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry, while the E2 reaction is a concerted process where a base abstracts a proton and the leaving group departs, forming an alkene.[1][2] The delicate balance between these two pathways is influenced by the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.[3]

Computational chemistry offers a powerful lens through which to examine these competing pathways at the molecular level.[4] By locating and characterizing the transition state for each pathway, we can calculate activation energies and gain predictive insights into the reaction's kinetics and product distribution.

Comparative Analysis of Computational Methodologies

The accuracy of a computational model is contingent upon the judicious selection of the level of theory, basis set, and solvent model. Here, we compare several common choices for modeling the reactions of this compound.

Choosing the Right Tools: A Comparative Table
Parameter Method 1: B3LYP/6-31G(d) Method 2: M06-2X/def2-TZVP Method 3: ωB97X-D/aug-cc-pVTZ Rationale and In-depth Analysis
DFT Functional A widely used hybrid functional, offering a good balance of computational cost and accuracy for many organic reactions.[5]A meta-hybrid GGA functional, often providing better accuracy for non-covalent interactions and thermochemistry, which can be important in transition states.A range-separated hybrid functional with empirical dispersion correction, known for its high accuracy in predicting reaction barriers.The choice of functional significantly impacts the calculated activation energies. B3LYP is a reliable starting point, but for greater accuracy, especially in systems where dispersion forces may play a role, M06-2X or ωB97X-D are superior choices.
Basis Set A Pople-style basis set of moderate size, including polarization functions on heavy atoms.A triple-zeta valence potential basis set, offering more flexibility and accuracy than 6-31G(d).A Dunning-style correlation-consistent basis set of triple-zeta quality, augmented with diffuse functions, which are crucial for describing anions and weak interactions.[6][7]For bromine-containing compounds, a flexible basis set is essential. While 6-31G(d) can provide qualitative insights, def2-TZVP and particularly the augmented aug-cc-pVTZ will yield more quantitatively reliable results.[8]
Solvent Model PCM (Polarizable Continuum Model)SMD (Solvation Model based on Density)IEF-PCM (Integral Equation Formalism PCM)Implicit solvent models are computationally efficient ways to account for bulk solvent effects.[9] PCM is a common choice, while SMD is parameterized to provide accurate solvation free energies for a wide range of solvents.[10] IEF-PCM is a more rigorous formulation of the PCM model.

Experimental and Computational Protocols: A Step-by-Step Guide

The following protocol outlines the key steps for a comprehensive computational study of the SN2 and E2 reactions of this compound. This protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the reliability of the final results.

I. Building the Initial Structures
  • Reactant and Nucleophile/Base Construction: Construct the 3D structures of this compound and the chosen nucleophile/base (e.g., methoxide, CH₃O⁻) using a molecular modeling software.

  • Conformational Analysis: For a flexible molecule like this compound, it is crucial to identify the lowest energy conformer. This can be achieved through a systematic conformational search.

  • Product Construction: Build the anticipated SN2 product (2-methoxybutane with inverted stereochemistry) and the possible E2 products (cis- and trans-1-methoxybut-1-ene).

II. Geometry Optimization and Frequency Calculations
  • Optimization: Perform geometry optimizations for all reactants, products, and the nucleophile/base using the chosen computational method (e.g., M06-2X/def2-TZVP with an implicit solvent model). This step locates the minimum energy structures on the potential energy surface.

  • Vibrational Frequency Analysis: Conduct a frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating free energies.

III. Transition State Searching

Locating the transition state, a first-order saddle point on the potential energy surface, is a critical and often challenging step.

  • Initial Guess: Generate an initial guess for the transition state structure. This can be done by superimposing the reactant and product structures or by using a linear synchronous transit (LST) or quadratic synchronous transit (QST) method, such as QST2 or QST3, available in many quantum chemistry software packages.

  • Transition State Optimization: Perform a transition state optimization starting from the initial guess. This is typically done using algorithms like the Berny algorithm.[5]

  • Transition State Verification: A true transition state is characterized by a single imaginary frequency in its vibrational analysis.[5] The corresponding vibrational mode should clearly show the motion along the reaction coordinate, i.e., the breaking and forming of bonds involved in the reaction.

  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the desired reactants and products, an IRC calculation should be performed. This traces the reaction path downhill from the transition state to the corresponding minima.

IV. Calculation of Activation and Reaction Energies
  • Single-Point Energy Calculations: For higher accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., ωB97X-D/aug-cc-pVTZ).

  • Energy Profile: Calculate the activation energy (ΔG‡) as the difference in free energy between the transition state and the reactants. The reaction energy (ΔG_rxn) is the difference in free energy between the products and the reactants.

Visualizing the Computational Workflow and Reaction Pathways

Diagrams are invaluable for illustrating complex workflows and relationships. The following diagrams, generated using Graphviz, provide a visual representation of the computational protocol and the competing reaction pathways.

Computational_Workflow cluster_Input 1. Input Generation cluster_Optimization 2. Geometry Optimization & Verification cluster_TS_Search 3. Transition State Search cluster_Analysis 4. Energetic Analysis A Build Reactant & Nucleophile C Conformational Search A->C B Build S_N2 & E2 Products D Optimize Reactants & Products B->D C->D E Frequency Calculation (Confirm Minima) D->E F Generate TS Guess (e.g., QST2) D->F J Calculate Activation Energy (ΔG‡) E->J K Calculate Reaction Energy (ΔG_rxn) E->K G Optimize to Transition State F->G H Frequency Calculation (Confirm 1 Imaginary Freq.) G->H I IRC Calculation (Connect Reactants & Products) H->I H->J I->K

Caption: A streamlined workflow for the computational modeling of reaction transition states.

Reaction_Pathways cluster_SN2 S_N2 Pathway cluster_E2 E2 Pathway Reactants This compound + CH3O- TS_SN2 [TS_SN2]‡ Reactants->TS_SN2 ΔG‡(SN2) TS_E2 [TS_E2]‡ Reactants->TS_E2 ΔG‡(E2) Product_SN2 2-methoxybutane (inversion) TS_SN2->Product_SN2 Product_E2 1-methoxybut-1-ene TS_E2->Product_E2

Caption: Competing SN2 and E2 reaction pathways for this compound.

Trustworthiness and Validation: The Crucial Role of Experimental Data

While computational modeling provides profound insights, it is imperative to validate the results against experimental data. The calculated activation energies can be compared with experimentally determined reaction rates, and the predicted product ratios can be checked against experimental product distributions. In the absence of specific experimental data for this compound, this guide serves as a robust framework for conducting such a study and underscores the symbiotic relationship between computational and experimental chemistry.

Conclusion

The computational modeling of transition states for competing SN2 and E2 reactions offers a powerful tool for understanding and predicting chemical reactivity. By carefully selecting computational methods and following a rigorous, self-validating protocol, researchers can gain valuable insights into reaction mechanisms. This guide provides a comprehensive framework for such studies, empowering scientists and drug development professionals to leverage the predictive power of computational chemistry in their research endeavors.

References

  • Wikipedia. Solvent model. [Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. [Link]

  • 1-bromobutane reacts with sodium methoxide to give predominantly elimination products. brainly.com. [Link]

  • Solvent Effects and Implicit Models | Computational Chemistry Class Notes. Fiveable. [Link]

  • Functional/basis set for bromine-containing molecules? ResearchGate. [Link]

  • SN2 and E2 Conditions and Stereochemistry. YouTube. [Link]

  • Correlation consistent basis sets for bromine. Hill Research Group. [Link]

  • Reaction of 1-bromobutane with sodium methoxide gives. Chegg.com. [Link]

  • Assessment of reactivities with explicit and implicit solvent models: QM/MM and gas-phase evaluation of three different Ag-catalysed furan ring formation routes. RSC Publishing. [Link]

  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. SMU. [Link]

  • Computational Studies of Catalytic Organic and Bioorganic Reactions. D-Scholarship@Pitt. [Link]

  • How Solvation Influences the SN2 versus E2 Competition. PMC - PubMed Central - NIH. [Link]

  • PLEASE TELL E2 OR SN2 : r/OrganicChemistry. Reddit. [Link]

  • This compound (C5H11BrO). PubChemLite. [Link]

  • How To Make Your Computational Paper Interesting and Have It Published | Organometallics. ACS Publications. [Link]

  • This compound | C5H11BrO | CID 523983. PubChem. [Link]

  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Chemistry LibreTexts. [Link]

  • The solvolysis product of 1-bromo-2,2-dimethylbutane. Chegg.com. [Link]

  • The solvolysis product of 1-bromo-2,2-dimethylbutane. Chegg.com. [Link]

  • Organic chemistry lab) Running a kinetic experiment on our "E2" reaction of 2-bromo-2-methylbutane (tertiary) with KOH in 1-propanol will give a faster rate of reaction. Is this true or false and exp. Homework.Study.com. [Link]

  • Nucleophilic Substitution rate comparison 1-bromobutane and 2-bromo-2-methylpropane with NaOH. Chemistry Stack Exchange. [Link]

  • Benzene, 1-bromo-2-methoxy-. the NIST WebBook. [Link]

  • Jaguar – DFT Optimizations and Transition State Searches. MGCF. [Link]

  • SN1, SN2, E1, E2: How to Choose the Mechanism. OrgoSolver. [Link]

  • The art of finding transition structures · The DFT Course. Nathan. [Link]

Sources

A Comparative Guide to Steric Hindrance in SN2 Reactions: An Assessment of 1-Bromo-2-methoxybutane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool in organic synthesis, pivotal for the construction of complex molecules in pharmaceutical and materials science. The rate and efficacy of this concerted, single-step process are profoundly influenced by the steric environment around the electrophilic carbon center. This guide provides an in-depth analysis of steric hindrance by examining 1-bromo-2-methoxybutane, a secondary alkyl halide with notable substitution at the adjacent (β) carbon. Through a comparative framework, we will dissect the structural features that impede SN2 reactivity, present a robust experimental protocol for quantifying these effects, and discuss the broader implications for synthetic strategy and drug design.

The Critical Role of Steric Hindrance in SN2 Reactions

The SN2 reaction mechanism is characterized by the backside attack of a nucleophile on the carbon atom bearing a leaving group.[1][2][3] This process proceeds through a crowded, five-coordinate transition state.[4][5] The stability of this transition state, and thus the rate of the reaction, is highly sensitive to steric repulsion.[1] Bulky substituents on or near the electrophilic carbon can obstruct the nucleophile's trajectory, increasing the activation energy and dramatically slowing the reaction.[1][6][7]

The established reactivity trend for alkyl halides in SN2 reactions is a direct consequence of this principle: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) .[8][9][10][11] While tertiary halides are generally considered unreactive via the SN2 pathway, secondary halides like this compound represent a crucial borderline case where subtle structural variations can lead to significant differences in reactivity.[1][8][10]

Structural Analysis: this compound

This compound is a secondary (2°) alkyl halide. The bromine atom, our leaving group, is attached to a carbon that is bonded to two other carbon atoms. However, a simple classification as "secondary" is insufficient for predicting its reactivity. A closer look reveals two key steric impediments:

  • α-Substitution: The electrophilic carbon itself is bonded to a hydrogen and two carbon-based groups (a methyl and a methoxyethyl group), presenting more bulk than a primary halide.

  • β-Branching: More significantly, the adjacent (β) carbon is substituted with both an ethyl group and a methoxy group. This "beta-branching" creates substantial steric clutter that directly interferes with the nucleophile's approach to the backside of the C-Br bond.[9][12][13] Even for primary halides, extensive β-branching can drastically reduce SN2 reaction rates, a phenomenon exemplified by the extreme unreactivity of neopentyl bromide.[14][15]

The presence of the methoxy group introduces an additional layer of complexity. While its oxygen atom is electron-withdrawing, potentially increasing the electrophilicity of the reaction center, the group's physical size contributes to the overall steric hindrance.

To contextualize the steric profile of this compound, we will compare it with two model substrates:

  • 1-Bromobutane: A primary (1°) alkyl halide with minimal steric hindrance.

  • 2-Bromobutane: A less-branched secondary (2°) alkyl halide.

Diagrammatic Representation of the SN2 Reaction

The following diagrams illustrate the SN2 mechanism and the key structural comparisons.

SN2_Mechanism cluster_substrate This compound cluster_transition Transition State cluster_product Product C1 Br-C(H)(CH3)- C2 CH(OCH3)CH2CH3 C1->C2 Nu Nu⁻ TS [Nu⋯C(H)(CH3)⋯Br]⁻      |  CH(OCH3)CH2CH3 Nu->TS Backside Attack P1 Nu-C(H)(CH3)- TS->P1 Bond Formation Br Br⁻ TS->Br Bond Breaking P2 CH(OCH3)CH2CH3 P1->P2 caption Fig 1. SN2 reaction pathway for this compound.

Caption: SN2 reaction pathway for this compound.

Experimental Design: A Comparative Kinetic Study

To quantitatively assess steric hindrance, we propose a comparative kinetic study based on the Finkelstein reaction, a classic SN2 process.[8] This experiment will measure the relative rates of reaction for our three substrates with sodium iodide in acetone.

Objective: To determine the second-order rate constants (k) for the reaction of 1-bromobutane, 2-bromobutane, and this compound with iodide ion.

Reaction: R-Br + NaI → R-I + NaBr(s)

Rationale for Experimental Choices:

  • Nucleophile (Iodide): Iodide is an excellent nucleophile for SN2 reactions.[4]

  • Solvent (Acetone): Acetone is a polar aprotic solvent.[3][16] Such solvents are ideal for SN2 reactions because they solvate the cation (Na⁺) but leave the anionic nucleophile (I⁻) relatively "naked" and highly reactive.[2][16][17] The product, NaBr, is insoluble in acetone and precipitates, driving the reaction to completion.

  • Analytical Method (Gas Chromatography): Gas Chromatography (GC) is a precise method for monitoring the disappearance of the starting alkyl bromides over time.

Experimental Workflow

Experimental_Workflow A Reaction Setup (Substrate + NaI in Acetone at constant T) B Time-Point Sampling (Quench aliquot at intervals) A->B C Sample Preparation (Extraction & Dilution) B->C D GC Analysis (Quantify [R-Br]) C->D E Data Plotting (ln[R-Br] vs. Time) D->E F Rate Constant Calculation (k = -slope / [I⁻]) E->F G Comparative Analysis F->G caption Fig 2. Workflow for kinetic analysis of SN2 reactions.

Caption: Workflow for kinetic analysis of SN2 reactions.

Detailed Protocol
  • Preparation:

    • Prepare 0.1 M stock solutions of 1-bromobutane, 2-bromobutane, and this compound in acetone.

    • Prepare a 0.2 M stock solution of sodium iodide in dry acetone.

    • Set up a constant temperature water bath at 25°C.

  • Kinetic Run (Example for this compound):

    • Place 50 mL of the 0.1 M substrate solution and 50 mL of the 0.2 M NaI solution in separate flasks and allow them to equilibrate in the water bath for 15 minutes.

    • To initiate the reaction (t=0), rapidly mix the two solutions in a 250 mL flask, starting a stopwatch simultaneously. The final concentrations will be 0.05 M for the substrate and 0.1 M for NaI.

    • Immediately withdraw a 5.0 mL aliquot (t=0 sample) and quench it in a vial containing 5 mL of cold water and 2 mL of a suitable organic solvent (e.g., diethyl ether) for extraction.

    • Repeat the sampling and quenching process at regular intervals (e.g., every 15, 30, 45, 60, 90, 120 minutes).

    • After extraction, analyze the organic layer of each sample by GC to determine the concentration of the remaining alkyl bromide.

  • Data Analysis:

    • The reaction is pseudo-first-order because the concentration of iodide is in excess.

    • Plot ln[R-Br] versus time (in seconds). The plot should yield a straight line.

    • The slope of this line is equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k) using the equation: k = k' / [NaI] .

    • Repeat the entire procedure for 1-bromobutane and 2-bromobutane.

Predicted Results & Data Interpretation

The experimental data are expected to show a clear trend in reactivity, which can be summarized in the following table. The values presented are illustrative but reflect the expected relative magnitudes based on established principles of steric hindrance.

SubstrateStructureTypePredicted Relative Rate Constant (k_rel)Analysis of Steric Hindrance
1-BromobutaneCH₃CH₂CH₂CH₂BrPrimary (1°)1.00Minimal: Unbranched chain allows easy backside access for the nucleophile.
2-BromobutaneCH₃CH(Br)CH₂CH₃Secondary (2°)~0.02Moderate: α-substitution (two alkyl groups on the electrophilic carbon) significantly hinders the nucleophile's approach compared to a primary substrate.[8]
This compoundCH₃CH(OCH₃)CH(Br)CH₃Secondary (2°)~0.005Severe: Possesses both moderate α-substitution and significant β-branching (ethyl and methoxy groups). This combination creates a highly congested environment, making backside attack extremely difficult.[9][12][13]

The results will quantitatively demonstrate that while both secondary halides are much slower to react than the primary halide, the added β-branching in this compound causes a further, substantial decrease in the SN2 reaction rate.

Implications for Synthesis and Drug Development

Understanding the steric profile of substrates like this compound is critical for several reasons:

  • Reaction Pathway Prediction: For a sterically hindered secondary halide, the SN2 pathway is highly disfavored. This knowledge allows chemists to predict that alternative pathways, such as SN1 or elimination (E1/E2), may become competitive or even dominant, especially under conditions that favor them (e.g., polar protic solvents, stronger bases).[8]

  • Optimization of Conditions: If an SN2 reaction is desired with a hindered substrate, a chemist might employ strategies to overcome the high activation barrier, such as using a highly reactive ("super") nucleophile, increasing the reaction temperature, or using a solvent system that maximizes nucleophile reactivity.[18]

  • Drug Design: In drug development, molecules are often assembled in a modular fashion. If a fragment similar to this compound is used as an electrophile, its inherent reluctance to undergo SN2 reactions must be factored into the synthetic route. This might necessitate choosing a different coupling strategy or redesigning the synthetic precursor to be less sterically encumbered.

Conclusion

The case of this compound serves as an excellent illustration of the profound impact of steric hindrance on SN2 reaction rates. Its reactivity is not merely defined by its classification as a secondary alkyl halide but is significantly diminished by the presence of substantial β-branching. The comparative kinetic analysis presented here provides a clear, quantitative framework for assessing these structural effects. For professionals in organic synthesis and drug development, a nuanced appreciation of how steric factors govern reaction pathways is not just academic—it is a prerequisite for the efficient and predictable construction of target molecules.

References

  • Benchchem. A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Bromoalkanes in Nucleophilic Substitution Reactions.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Available from: [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. Available from: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]

  • Wiley Online Library. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Available from: [Link]

  • National Center for Biotechnology Information. (2018). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. Available from: [Link]

  • YouTube. (2014). Sn2 Electrophile Requirements and Ranking Rates of Sn2 Reactions. Available from: [Link]

  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available from: [Link]

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Available from: [Link]

  • Bestchoice. Demo Course - SN2 substitution - Page 7. Available from: [Link]

  • Quora. (2020). Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much?. Available from: [https://www.quora.com/Why-is-the-SN2-reaction-rate-affected-by-steric-hindrance-rather-than-the-SN1-reaction-rate-is-unaffected-much]([Link] steric-hindrance-rather-than-the-SN1-reaction-rate-is-unaffected-much)

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available from: [Link]

  • Gustavus Adolphus College. Solution Kinetics of a SN2 Reaction. Available from: [Link]

  • Gustavus Adolphus College. Solution Kinetics of a SN2 Reaction. Available from: [Link]

  • YouTube. (2020). 7.1 SN2 Reaction | Organic Chemistry. Available from: [Link]

  • YouTube. (2020). SN2 Sterics and Comparing Reaction Rates | Organic Chemistry Lessons. Available from: [Link]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Available from: [Link]

  • YouTube. (2020). SN2 Competition Experiments, Part 1: Prelab Lecture. Available from: [Link]

  • Coconote. SN2 Substitution Mechanisms Overview. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Why is the effect of beta-branching neglected in this comparison of SN2 reaction rates?. Available from: [Link]

  • ResearchGate. (2019). SN2 Solution Phase Kinetics for Iodoalkane-DABCO Reactions: An Experimental, Computational and Uncertainty Analysis Study. Available from: [Link]

  • Chemistry Stack Exchange. (2014). How to figure out if the reaction proceeds via SN1 or SN2 mechanism?. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Reactivity and Applications of 1-Bromo-2-methylbutane in Chemical Processes. Available from: [Link]

  • YouTube. (2024). arrange the compound of each set in order of reactivity toward SN2 displacement. Available from: [Link]

  • Chemistry LibreTexts. (2023). 11.2: The SN2 Reaction. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

Sources

The Decisive Role of the Medium: A Comparative Guide to the Efficacy of 1-Bromo-2-methoxybutane in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a synthetic transformation. This guide provides an in-depth technical comparison of the efficacy of 1-Bromo-2-methoxybutane, a versatile primary alkyl halide, in different solvent systems. By understanding the interplay between the substrate, nucleophile, and the surrounding solvent molecules, we can strategically optimize reaction conditions to achieve desired outcomes. This compound serves as an important intermediate for synthesizing more complex organic molecules and is a precursor for various pharmaceutical agents and agrochemicals.[1]

Theoretical Framework: The Influence of Solvation on Nucleophilic Substitution

The reactivity of this compound is predominantly governed by nucleophilic substitution reactions. As a primary alkyl halide, it is highly susceptible to the bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][3] This concerted, single-step process involves the backside attack of a nucleophile on the electrophilic carbon atom bearing the bromine atom, leading to an inversion of stereochemistry.

The nature of the solvent plays a pivotal role in the kinetics of S(_N)2 reactions. Solvents are broadly classified into two categories pertinent to this discussion: polar protic and polar aprotic.

  • Polar Protic Solvents: These solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, possess a hydrogen atom bonded to an electronegative atom (oxygen or nitrogen). They are capable of forming strong hydrogen bonds. While they can dissolve ionic nucleophiles, they also form a "solvent cage" around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and significantly hinders its reactivity.[4][5][6][7]

  • Polar Aprotic Solvents: Solvents like acetone, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are polar but lack an acidic proton.[8] They possess large dipole moments that allow them to solvate cations effectively. However, they do not strongly solvate anions (the nucleophiles), leaving them "naked" and highly reactive.[3][4][5] Consequently, S(_N)2 reactions are generally much faster in polar aprotic solvents.[4][5][7]

The following diagram illustrates the fundamental difference in how these solvent types interact with a nucleophile.

G cluster_0 Polar Protic Solvent cluster_1 Polar Aprotic Solvent Nucleophile (Anion) Nucleophile (Anion) H-Bond H-Bond Nucleophile (Anion)->H-Bond Solvent Cage Solvent Cage H-Bond->Solvent Cage Naked Nucleophile Nucleophile (Anion) Weak Solvation Weak Solvation Polar Protic Solvent Polar Protic Solvent Polar Aprotic Solvent Polar Aprotic Solvent G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up cluster_3 Isolation A This compound + Sodium Azide + Solvent B Heating & Stirring A->B C Quenching with Water B->C D Extraction with Organic Solvent C->D E Washing & Drying D->E F Solvent Removal E->F G Purification F->G

Sources

A Comparative Guide to the Reaction Kinetics of 1-Bromo-2-methoxybutane with Diverse Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For researchers and professionals in drug development and synthetic chemistry, a nuanced understanding of reaction kinetics is not merely academic—it is fundamental to predicting product outcomes, optimizing reaction conditions, and designing efficient synthetic routes. This guide provides an in-depth analysis of the reaction kinetics of 1-bromo-2-methoxybutane, a chiral primary alkyl halide, when subjected to a variety of nucleophiles. We dissect the competitive interplay between substitution (S({N})1 and S({N})2) and elimination (E1 and E2) pathways, governed by factors such as nucleophile strength, basicity, steric hindrance, and solvent choice. While its primary structure predisposes it towards the S(_{N})2 mechanism, the presence of a methoxy group at the C2 position introduces unique steric and electronic considerations. This guide synthesizes theoretical principles with practical experimental design, offering a predictive framework for the reactivity of this versatile substrate.

Introduction to the Substrate: this compound

This compound (C({5})H({11})BrO) is a primary alkyl halide with a chiral center at the second carbon, the site of the methoxy group.[1][2] Its structure presents a fascinating case study for kinetic analysis.

  • Primary Alkyl Halide (C1): The bromine atom is attached to a primary carbon. This structural feature generally favors the S({N})2 mechanism, as the electrophilic carbon is sterically accessible for a backside attack, and the formation of a primary carbocation (required for S({N})1/E1 pathways) is highly unfavorable.[3][4]

  • Chiral Center (C2): The presence of a stereocenter allows for the stereochemical outcome of substitution reactions to be studied, providing definitive evidence for S({N})1 (racemization/scrambling) versus S({N})2 (inversion of configuration) mechanisms.[5][6][7]

  • Methoxy Group at C2: The ether group at the adjacent carbon exerts a moderate steric influence and an electron-withdrawing inductive effect, which can slightly decrease the rate of S(_{N})2 reactions compared to a simpler primary halide like 1-bromobutane.[8]

Theoretical Framework: A Nexus of Competing Mechanisms

The reaction of this compound with a nucleophile/base is a dynamic competition between four potential pathways: S({N})2, S({N})1, E2, and E1. The predominant mechanism is dictated by a careful balance of experimental conditions.

Bimolecular Pathways (S(_{N})2 & E2)

These mechanisms are favored by strong nucleophiles and/or strong bases. The reaction rate is dependent on the concentration of both the substrate and the nucleophile/base (second-order kinetics).[5][9][10]

  • S({N})2 (Substitution Nucleophilic Bimolecular): This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[11] This pathway leads to an inversion of stereochemistry at the reaction center if it were chiral (in this case, the stereocenter at C2 is unaffected). It is favored by strong, non-basic nucleophiles in polar aprotic solvents.[12]

  • E2 (Elimination Bimolecular): This is also a concerted, single-step reaction where a strong base removes a proton from the beta-carbon (C2), while the C-Br bond breaks and a double bond forms. This mechanism is favored by strong, sterically hindered bases.[3][13]

Unimolecular Pathways (S(_{N})1 & E1)

These pathways involve a slow, rate-determining first step: the formation of a carbocation.[9][14] The reaction rate depends only on the concentration of the substrate (first-order kinetics).[10][15] For this compound, these pathways are generally disfavored due to the high energy of the resulting primary carbocation. However, they could be forced under specific conditions (e.g., high temperature, polar protic solvent, and a very weak, non-basic nucleophile).

  • S(_{N})1 (Substitution Nucleophilic Unimolecular): A two-step process where the leaving group departs to form a carbocation intermediate, which is then rapidly attacked by a weak nucleophile.[5] This pathway would lead to a racemic mixture if the reaction center were chiral.

  • E1 (Elimination Unimolecular): Competes with the S(_{N})1 pathway. After the carbocation is formed, a weak base removes an adjacent proton to form a double bond. It is favored by heat and weak bases.[13][16]

G cluster_bimolecular Bimolecular Pathways (Second-Order) cluster_unimolecular Unimolecular Pathways (First-Order) SN2 SN2 (Strong, Non-Basic Nu) E2 E2 (Strong, Bulky Base) SN1 SN1 (Weak Nu, Protic Solvent) E1 E1 (Weak Base, Heat) Substrate This compound Substrate->SN2 Concerted Attack Substrate->E2 Concerted Elimination Carbocation Primary Carbocation (Unstable Intermediate) Substrate->Carbocation Rate-Determining Step (Slow, Disfavored) Carbocation->SN1 Nucleophilic Attack Carbocation->E1 Proton Removal

Comparative Analysis of Nucleophile Performance

The choice of nucleophile is the most critical factor in directing the reaction of this compound down a specific pathway. Below, we compare the expected kinetic and product outcomes for different classes of nucleophiles.

Nucleophile/BaseClassExpected Major MechanismSolvent PreferencePredicted Major Product(s)Rationale
NaI (I⁻)Strong Nucleophile, Weak BaseS({N})2 Polar Aprotic (Acetone, DMF)2-methoxy-1-iodobutaneIodide is an excellent nucleophile and a very weak base, strongly favoring substitution. The S({N})2 pathway is kinetically dominant for primary halides.[17]
NaOCH₂CH₃ (EtO⁻)Strong Nucleophile, Strong BaseS({N})2 / E2 Competition Polar Aprotic (Ethanol as solvent would be solvolysis)1-ethoxy-2-methoxybutane & 2-methoxy-1-buteneEthoxide is a strong, relatively unhindered base, leading to significant competition. Lower temperatures will favor S({N})2, while higher temperatures will favor E2.[18]
KOC(CH₃)₃ (t-BuOK)Weak Nucleophile, Strong Bulky BaseE2 Polar Aprotic (THF, t-BuOH)2-methoxy-1-butenePotassium tert-butoxide is sterically hindered, making it a poor nucleophile but an excellent base. It will preferentially abstract a proton, leading almost exclusively to elimination.[19]
CH₃OH (Methanol)Weak Nucleophile, Weak BaseS({N})1 / E1 (very slow) Polar Protic (Methanol)1,2-dimethoxybutane & 2-methoxy-1-buteneThis is a solvolysis reaction. The reaction proceeds very slowly via a disfavored primary carbocation. S({N})1 and E1 are competitive, with elimination favored by heat.[17][20]

Experimental Protocol: Kinetic Analysis of the S(_{N})2 Reaction with Sodium Iodide

This protocol describes a self-validating experiment to determine the rate law for the reaction of this compound with sodium iodide in acetone (a Finkelstein reaction), which is expected to follow an S(_{N})2 mechanism.

Objective: To determine the reaction order with respect to both this compound and sodium iodide, and to calculate the second-order rate constant (k).

Pillars of Validation:

  • Isothermal Conditions: A constant temperature water bath ensures that the rate constant does not fluctuate due to temperature changes.

  • Quenching: Aliquots are added to a solution that stops the reaction, allowing for accurate analysis of the composition at a specific time point.

  • Quantitative Analysis: Gas Chromatography (GC) provides accurate quantification of the reactant and product, allowing for the calculation of concentration over time.

Materials & Reagents:
  • This compound

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Internal Standard (e.g., Dodecane)

  • Volumetric flasks, pipettes, burettes

  • Constant temperature water bath

  • Gas Chromatograph with a suitable column (e.g., DB-5)

Step-by-Step Methodology:
  • Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous acetone containing a known concentration of the internal standard.

    • Prepare a 0.2 M stock solution of sodium iodide in anhydrous acetone.

  • Reaction Setup:

    • Place both stock solutions in the constant temperature water bath (e.g., 25°C) and allow them to equilibrate for at least 20 minutes.

  • Initiation of Reaction:

    • To initiate the reaction, quickly mix equal volumes of the two stock solutions in a reaction vessel. This will result in initial concentrations of 0.1 M for both reactants. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, 60 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a dilute solution of sodium thiosulfate (to remove unreacted iodide) and water, then extract with a small volume of diethyl ether.

  • Data Acquisition:

    • Inject a sample of the ether layer from each quenched aliquot into the Gas Chromatograph.

    • Record the peak areas for this compound, 2-methoxy-1-iodobutane, and the internal standard.

  • Data Analysis:

    • Use the peak areas relative to the internal standard to calculate the concentration of this compound at each time point.

    • To test for a second-order rate law (rate = k[Alkyl Halide][I⁻]), plot 1/[Alkyl Halide] versus time. If the reaction is second-order, this plot will yield a straight line with a slope equal to the rate constant, k.

    • Repeat the experiment with a different initial concentration of one reactant (e.g., 0.2 M NaI and 0.1 M alkyl halide) to confirm the reaction order for each reactant individually.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis SolA Prepare 0.2 M Substrate Solution Equilibrate Equilibrate Solutions in Water Bath (25°C) SolA->Equilibrate SolB Prepare 0.2 M NaI Solution SolB->Equilibrate Mix Mix Solutions (t=0) Equilibrate->Mix Sample Withdraw Aliquots at Timed Intervals Mix->Sample Quench Quench Reaction Sample->Quench GC Analyze via Gas Chromatography (GC) Quench->GC Calc Calculate Concentrations GC->Calc Plot Plot 1/[Substrate] vs. Time Calc->Plot Result Result Plot->Result Determine Rate Constant (k)

Conclusion and Implications

The reactivity of this compound is a clear illustration of the principles governing nucleophilic substitution and elimination reactions. Its primary structure strongly directs it towards bimolecular pathways. The choice between substitution (S(_{N})2) and elimination (E2) can be effectively controlled by the careful selection of the nucleophile/base.

  • For Synthetic Chemists: To achieve substitution, strong, non-basic nucleophiles like iodide or bromide in a polar aprotic solvent are ideal. To achieve elimination, a strong, sterically hindered base like potassium tert-butoxide is the reagent of choice. Using strongly basic, unhindered reagents like ethoxide will inevitably lead to a mixture of products, requiring careful temperature control and subsequent purification.

  • For Drug Development Professionals: Understanding these kinetic profiles is crucial. If the core structure of a drug candidate contains a similar moiety, its stability and potential to react with biological nucleophiles (e.g., thiol groups in proteins) can be predicted. The low propensity for this substrate to undergo unimolecular reactions suggests a reduced risk of forming unwanted carbocation-derived byproducts, enhancing the safety and predictability of the molecule's behavior in a physiological environment.

By grounding theoretical models in robust experimental design, researchers can harness the reactivity of complex alkyl halides like this compound to achieve desired synthetic outcomes with high precision and efficiency.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Reich, H. J. (n.d.). Solvent Effects. University of Wisconsin. [Link]

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Chem LibreTexts. (2020). Factors affecting the SN2 Reaction. [Link]

  • Master Organic Chemistry. (2024). E1 vs E2: Comparing The E1 and E2 Reactions. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

Sources

Navigating the Synthesis of 1-Bromo-2-methoxybutane: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of specialized intermediates like 1-Bromo-2-methoxybutane is a critical step in the path to discovery. This guide provides an in-depth technical comparison of the most viable synthetic routes to this valuable bromoalkane ether, moving beyond mere procedural lists to offer a comprehensive cost-benefit analysis. We will delve into the mechanistic underpinnings of each pathway, evaluate their economic feasibility, and assess their environmental impact through the lens of green chemistry. This analysis is designed to empower you with the insights needed to make informed decisions in your laboratory, balancing the imperatives of yield, purity, cost, and sustainability.

Executive Summary: A Comparative Overview

The synthesis of this compound can be approached from several distinct starting points. This guide will focus on three primary routes: the bromination of 2-methoxybutane, and two pathways originating from 2-methoxybutan-1-ol utilizing either phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). A fourth potential route, the Williamson ether synthesis, will also be considered for its alternative bond-forming strategy. Each method presents a unique profile of advantages and disadvantages, which are summarized in the table below and will be explored in detail throughout this guide.

Synthetic RouteStarting MaterialKey ReagentsTypical YieldCost per Mole of ProductGreen Chemistry RatingKey AdvantagesKey Disadvantages
Route 1: Halogenation 2-MethoxybutaneN-Bromosuccinimide (NBS)ModerateModerate-High★★★☆☆Direct, fewer stepsLack of regioselectivity, potential for over-bromination
Route 2: From Alcohol with PBr₃ 2-Methoxybutan-1-olPhosphorus Tribromide (PBr₃)High (>75%)[1]Moderate★★☆☆☆High yield, good for primary & secondary alcohols, stereochemical inversion[1]Toxic byproducts, moisture-sensitive reagent
Route 3: From Alcohol with HBr 2-Methoxybutan-1-olHydrobromic Acid (HBr), Sulfuric Acid (H₂SO₄)Moderate-HighLow-Moderate★★★☆☆Cost-effective reagentsPotential for carbocation rearrangements, ether cleavage, and elimination byproducts
Route 4: Williamson Ether Synthesis 1,2-Dibromobutane & Sodium MethoxideSodium Methoxide, 1,2-DibromobutaneVariableModerate★★★☆☆Builds the ether linkage directlyPotential for elimination reactions, requires a di-halogenated precursor

In-Depth Analysis of Synthetic Pathways

Route 1: Direct Halogenation of 2-Methoxybutane

This approach represents the most direct pathway, involving the substitution of a hydrogen atom with bromine on the 2-methoxybutane backbone.

Caption: Radical bromination of 2-methoxybutane.

This reaction typically proceeds via a free-radical mechanism, especially when using N-bromosuccinimide (NBS) in the presence of a radical initiator or UV light. The process begins with the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the 2-methoxybutane, with a preference for the most substituted carbon that can form a stable radical. However, the presence of the methoxy group can influence the regioselectivity, and a mixture of brominated isomers is possible. The primary target is the abstraction of a hydrogen from the C1 position to form the desired 1-bromo product.

The economic viability of this route is heavily dependent on the cost of 2-methoxybutane. While direct halogenation appears atom-economical in principle, the potential for a mixture of products necessitates costly and time-consuming purification steps, which can significantly increase the overall cost per mole of the desired product.

From a green chemistry perspective, the use of NBS is generally considered a safer alternative to handling elemental bromine.[2] However, the reaction often employs chlorinated solvents like carbon tetrachloride, which are environmentally persistent and toxic. The primary byproduct, succinimide, is relatively benign and can often be recycled. The main drawback is the potential for forming multiple brominated byproducts, which contributes to a lower atom economy and increases the waste stream.

Route 2: Synthesis from 2-Methoxybutan-1-ol with Phosphorus Tribromide (PBr₃)

This classical method involves the conversion of a primary alcohol to an alkyl bromide.

Caption: Synthesis of this compound using PBr₃.

The reaction of a primary alcohol with PBr₃ proceeds through an SN2 mechanism. The lone pair of the alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then attacked by the displaced bromide ion in a backside attack, leading to an inversion of stereochemistry at the carbon center. This method is highly effective for primary and secondary alcohols and generally gives high yields with minimal rearrangement byproducts.[3]

  • To a stirred solution of 2-methoxybutan-1-ol (1.0 eq) in anhydrous diethyl ether (5 mL per gram of alcohol) at 0°C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield this compound. A reported yield for a similar reaction is greater than 75%.[1]

The cost of 2-methoxybutan-1-ol and phosphorus tribromide are the primary drivers for this route. While PBr₃ is more expensive than HBr, the typically higher yields and cleaner reaction profiles can lead to a lower overall cost per mole of purified product, especially when considering the reduced need for extensive purification.

Phosphorus tribromide is a corrosive and moisture-sensitive reagent that reacts violently with water.[4] The reaction also produces phosphorous acid as a byproduct, which needs to be neutralized and disposed of properly. The use of diethyl ether as a solvent also introduces flammability hazards. From a green chemistry standpoint, the generation of inorganic acid waste and the use of a hazardous reagent are notable drawbacks.

Route 3: Synthesis from 2-Methoxybutan-1-ol with Hydrobromic Acid (HBr)

This method is a common and cost-effective way to synthesize primary alkyl bromides.

Caption: Synthesis of this compound using HBr.

The reaction of a primary alcohol with HBr, typically in the presence of a strong acid catalyst like H₂SO₄, proceeds primarily through an SN2 mechanism.[5] The sulfuric acid protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon and displacing the water molecule. However, for secondary alcohols, an SN1 pathway becomes more competitive, which can lead to carbocation rearrangements and the formation of isomeric byproducts. The presence of the ether linkage in the substrate also introduces the possibility of acid-catalyzed cleavage as a side reaction.

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methoxybutan-1-ol (1.0 eq) and 48% aqueous hydrobromic acid (2.0 eq).

  • Slowly add concentrated sulfuric acid (0.5 eq) while cooling the flask in an ice bath.

  • Heat the mixture to reflux for 3-4 hours.

  • After cooling, add water to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer and wash it with water, then with a saturated sodium bicarbonate solution until the washings are neutral.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation.

This route is often the most cost-effective due to the relatively low price of hydrobromic acid and sulfuric acid. However, the potential for lower yields and the need for more rigorous purification to remove byproducts can increase the overall cost, especially at a larger scale.

The use of concentrated strong acids (HBr and H₂SO₄) poses significant safety hazards, as they are highly corrosive. The reaction generates water as the primary byproduct, which is benign. However, the potential for side reactions, such as the formation of ethers or elimination to alkenes, reduces the atom economy. The use of in situ generation of HBr from sodium bromide and sulfuric acid can be a greener alternative to using concentrated HBr.

Route 4: Williamson Ether Synthesis

While typically used to form ethers, a retrosynthetic analysis of this compound suggests a Williamson-type approach is theoretically possible, though less conventional for this target molecule.

Caption: A possible Williamson ether synthesis approach.

This route would involve the reaction of sodium methoxide with 1,2-dibromobutane. The methoxide ion would act as a nucleophile, displacing one of the bromine atoms via an SN2 reaction.[6][7] However, a significant competing reaction would be E2 elimination, promoted by the strong basicity of the methoxide, leading to the formation of butene derivatives.[8] The success of this route would depend heavily on carefully controlling the reaction conditions to favor substitution over elimination.

The cost-effectiveness of this route would depend on the price of 1,2-dibromobutane. While conceptually straightforward, the high probability of elimination side reactions makes this a less practical and likely lower-yielding approach compared to the bromination of the corresponding alcohol. For this reason, it is generally not the preferred method for synthesizing this type of secondary alkyl bromide ether.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the choice of synthetic route involves a trade-off between cost, yield, safety, and environmental impact.

  • For the highest yield and stereochemical control , the reaction of 2-methoxybutan-1-ol with PBr₃ (Route 2) is the recommended method. While the initial reagent cost is higher, the cleaner reaction profile and higher yields can make it more economical in the long run, especially when the purity of the final product is paramount.

  • For a more cost-effective approach , particularly when minor impurities can be tolerated or removed effectively, the reaction of 2-methoxybutan-1-ol with HBr (Route 3) is a viable option. Researchers must be mindful of the potential for side reactions and may need to invest more effort in purification.

  • The direct halogenation of 2-methoxybutane (Route 1) is an interesting possibility due to its directness, but the lack of predictable regioselectivity makes it a less reliable choice for targeted synthesis without further optimization.

  • The Williamson ether synthesis (Route 4) is not recommended for this specific target molecule due to the high likelihood of competing elimination reactions.

Ultimately, the optimal synthetic route will depend on the specific requirements of the research project, including the desired scale of the reaction, the importance of stereochemical purity, budgetary constraints, and the available laboratory infrastructure for handling hazardous reagents.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2-methoxybutane. Retrieved from [Link]

  • The Green Chemistry Initiative Blog. (2019, January 1). How green is your bromination reaction?. Retrieved from [Link]

  • MDPI. (n.d.). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]

  • ResearchGate. (2001, October). Hydrobromination of alkenes with PBr3/SiO2: a simple and efficient regiospecific preparation of alkyl bromides. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-bromo-2-methoxybutane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-methoxybutane. Retrieved from [Link]

  • Pearson+. (2023, September 22). Bromination of a highly electron-rich alkene such as 2-methoxybut.... Retrieved from [Link]

  • YouTube. (2017, November 5). Preparation of 1-bromobutane. Retrieved from [Link]

  • LookChem. (n.d.). Cas 534-00-9,(S)-1-Bromo-2-methylbutane. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). [Title of article]. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphorus tribromide. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future. Retrieved from [Link]

  • Reddit. (2019, November 22). Why do we Use PBr3 instead of HBr,when we want to replace alcohol with bromine?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, November 3). Halogenation by Phosphorous tribromide vs using HBr. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-Methoxybutane. Retrieved from [Link]

  • PubChem. (n.d.). (S)-2-Methoxy-butane. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 1-Bromo-2-methoxybutane: Comparative Applications in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development, the selection of appropriate reagents is paramount to the success of a synthetic campaign. This guide provides an in-depth technical overview of 1-Bromo-2-methoxybutane, a versatile yet often overlooked alkylating agent and Grignard reagent precursor. We will objectively compare its performance with common alternatives, supported by established chemical principles and available experimental data, to empower you to make informed decisions in your synthetic endeavors.

Introduction to this compound: A Profile

This compound is a primary alkyl halide with the chemical formula C₅H₁₁BrO[1][2]. Its structure, featuring a bromine atom on the first carbon and a methoxy group on the second, bestows upon it a unique combination of steric and electronic properties that influence its reactivity. This guide will delve into its primary applications as an alkylating agent in nucleophilic substitution reactions and as a precursor to the corresponding Grignard reagent for carbon-carbon bond formation.

Molecular Structure and Properties:

PropertyValueSource
IUPAC NameThis compound[1][2]
Molecular FormulaC₅H₁₁BrO[1][2]
Molecular Weight167.04 g/mol [1]
CAS Number24618-34-6[1]
AppearanceColorless to pale yellow liquid[3]

Synthesis of this compound: A Comparative Overview of Methodologies

The efficient synthesis of this compound is crucial for its application. Several methods have been reported, each with its own advantages and disadvantages in terms of yield, scalability, and reaction conditions.

From 2-Methoxybutan-1-ol via Nucleophilic Substitution

The most common laboratory-scale synthesis involves the nucleophilic substitution of the hydroxyl group in 2-methoxybutan-1-ol.

Method A: Using Hydrobromic Acid (HBr)

A traditional approach involves refluxing 2-methoxybutan-1-ol with concentrated hydrobromic acid, often with a sulfuric acid catalyst[3]. The reaction proceeds via an S(_N)2 mechanism.

  • Yield: Approximately 42.9%[4]

  • Advantages: Readily available and inexpensive reagents.

  • Disadvantages: Harsh acidic conditions can lead to side reactions, and the yield is moderate. The use of strong acids also presents handling and disposal challenges.

Method B: Using Phosphorus Tribromide (PBr₃)

A milder and often higher-yielding alternative is the reaction of 2-methoxybutan-1-ol with phosphorus tribromide in an anhydrous ether solvent at low temperatures.

  • Yield: >75%[4]

  • Advantages: Higher yield, reduced side reactions due to the absence of strong acid, and better stereochemical control. Suitable for larger-scale synthesis[4].

  • Disadvantages: PBr₃ is a hazardous and moisture-sensitive reagent requiring careful handling.

Method C: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction between 2-methoxybutan-1-ol and PBr₃.

  • Yield: 85% with >98% purity[4]

  • Reaction Time: 15 minutes[4]

  • Advantages: Rapid reaction times, high yield, and energy efficiency[4].

  • Disadvantages: Requires specialized microwave synthesis equipment.

G cluster_synthesis Synthesis of this compound cluster_hbr Method A: HBr cluster_pbr3 Method B: PBr₃ cluster_mw Method C: Microwave 2-Methoxybutan-1-ol 2-Methoxybutan-1-ol This compound This compound 2-Methoxybutan-1-ol->this compound Nucleophilic Substitution HBr_reagent HBr, H₂SO₄ HBr_conditions Reflux, 12-16h HBr_yield Yield: ~43% PBr3_reagent PBr₃, Et₂O PBr3_conditions 0-5°C, 2-4h PBr3_yield Yield: >75% MW_reagent PBr₃ (1.1 eq) MW_conditions Microwave, 100°C, 15 min MW_yield Yield: 85%

Caption: Comparative Synthesis Routes to this compound.

Application as an Alkylating Agent in Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound is an effective electrophile in S(_N)2 reactions. The presence of the methoxy group at the β-position can influence the reaction rate and, in some cases, the regioselectivity of the attack.

Williamson Ether Synthesis: A Comparative Perspective

The Williamson ether synthesis is a classic and reliable method for preparing ethers via an S(_N)2 reaction between an alkoxide and an alkyl halide. This compound can be employed to introduce the 2-methoxybutyl group onto a variety of scaffolds.

Reaction with Phenoxides:

The alkylation of phenols is a common application. The reaction of sodium phenoxide with this compound is expected to proceed via a standard S(_N)2 mechanism to yield 1-methoxy-2-(phenoxy)butane.

G cluster_williamson Williamson Ether Synthesis Phenol Phenol Sodium_Phenoxide Sodium Phenoxide Phenol->Sodium_Phenoxide NaH Product 1-Methoxy-2-(phenoxy)butane Sodium_Phenoxide->Product S(_N)2 Attack This compound This compound This compound->Product NaBr NaBr

Caption: Williamson Ether Synthesis with this compound.

Comparative Analysis with Alternative Alkylating Agents:

ReagentLeaving GroupRelative ReactivityAdvantagesDisadvantages
This compound Br⁻GoodGood balance of reactivity and stability.More expensive than the corresponding chloride.
1-Chloro-2-methoxybutaneCl⁻ModerateMore economical.Less reactive, may require harsher conditions or longer reaction times.
1-Iodo-2-methoxybutaneI⁻HighMost reactive, allows for milder reaction conditions.More expensive, less stable, and may be light-sensitive.
2-Methoxybutyl tosylateTsO⁻ExcellentExcellent leaving group, often leads to high yields.Requires an additional synthetic step to prepare from the alcohol.

The choice of reagent is a trade-off between reactivity, cost, and stability. For routine alkylations, this compound offers a reliable and efficient option.

Experimental Protocol: Alkylation of 4-Methoxyphenol

This protocol describes a representative procedure for the synthesis of 1-methoxy-4-(2-methoxybutoxy)benzene.

Materials:

  • 4-Methoxyphenol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyphenol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Grignard Reactions: Formation of Carbon-Carbon Bonds

This compound serves as a precursor to the corresponding Grignard reagent, 2-methoxybutylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.

Formation of 2-Methoxybutylmagnesium Bromide

The Grignard reagent is prepared by reacting this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF)[5].

G cluster_grignard_formation Grignard Reagent Formation This compound This compound Grignard_Reagent 2-Methoxybutylmagnesium bromide This compound->Grignard_Reagent Mg Magnesium (turnings) Mg->Grignard_Reagent Solvent Anhydrous Et₂O or THF Solvent->Grignard_Reagent

Sources

Safety Operating Guide

Navigating the Synthesis of 1-Bromo-2-methoxybutane: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, the safe handling of reactive intermediates is paramount. 1-Bromo-2-methoxybutane, a versatile alkyl halide and ether, serves as a key building block in the development of novel chemical entities. However, its inherent chemical properties necessitate a robust understanding and implementation of appropriate personal protective equipment (PPE) and handling protocols to ensure the safety of laboratory personnel and the integrity of research. This guide provides a detailed, experience-driven framework for the safe and effective use of this compound, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Understanding the Hazard Profile of this compound

Before any handling, a thorough understanding of the substance's hazard profile is critical. This compound is classified under the Globally Harmonized System (GHS) as a flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. The causality behind these classifications lies in its chemical structure: the presence of a bromine atom and an ether linkage on a butane chain.

Hazard Classification GHS Category Rationale
Flammable Liquid and VaporCategory 2 or 3The alkyl chain contributes to its flammability, with vapors being potentially explosive in air[2][3].
Skin Corrosion/IrritationCategory 2As a halogenated hydrocarbon, it can defat the skin, leading to irritation and potential dermatitis upon prolonged contact[1][4][5].
Serious Eye Damage/IrritationCategory 2AThe chemical can cause significant irritation upon contact with the eyes, potentially leading to damage[1][3][4][5].
Specific Target Organ ToxicityCategory 3Inhalation of vapors may irritate the respiratory tract[1][3][4].

Data synthesized from multiple sources[1][2][3][4][5].

A Multi-Layered Approach to Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The selection of appropriate PPE for this compound is not a one-size-fits-all approach but rather a dynamic process based on the specific laboratory procedure and potential for exposure.

Core PPE Requirements

The following table outlines the minimum required PPE for handling this compound.

Body Part PPE Item Specification Justification
Hands Chemical-resistant glovesNitrile or Neoprene gloves. Double-gloving is recommended for extended operations.To prevent skin contact with the irritant liquid. The choice of glove material should be based on its resistance to halogenated organic compounds[6][7].
Eyes/Face Safety goggles and face shieldANSI Z87.1-compliantTo protect against splashes and aerosols. A face shield provides an additional layer of protection for the entire face and should be used when transferring larger volumes or during reactions with a higher risk of splashing[5][7][8].
Body Laboratory coatFlame-resistant, fully buttonedTo protect skin and clothing from contamination and in case of a flash fire due to the flammable nature of the compound[4][9].
Respiratory Chemical fume hoodAll work with this compound should be conducted within a certified chemical fume hood.To minimize inhalation exposure to its vapors, which can cause respiratory irritation[4][9].
Feet Closed-toe shoesLeather or other chemical-resistant materialTo protect feet from potential spills.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound small_scale Small Scale Transfer (<10 mL) in Fume Hood? start->small_scale large_scale Large Scale Transfer or Reaction? small_scale->large_scale No core_ppe Core PPE: - Nitrile/Neoprene Gloves (single pair) - Safety Goggles - Flame-Resistant Lab Coat - Closed-toe Shoes small_scale->core_ppe Yes spill_potential High Potential for Splash or Spill? large_scale->spill_potential No enhanced_ppe Enhanced PPE: - Double Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Flame-Resistant Lab Coat - Chemical-Resistant Apron - Closed-toe Shoes large_scale->enhanced_ppe Yes spill_potential->core_ppe No spill_potential->enhanced_ppe Yes end Proceed with Caution core_ppe->end enhanced_ppe->end

Caption: Decision tree for selecting appropriate PPE when handling this compound.

Standard Operating Procedures: From Benchtop to Disposal

Adherence to standardized procedures is crucial for minimizing risk and ensuring reproducible results.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids. Keep it away from heat, sparks, open flames, and other ignition sources[2][3][4]. It should be stored separately from incompatible materials such as strong oxidizing agents and bases.

Handling and Use
  • Work Area: All manipulations of this compound must be performed within a certified chemical fume hood to control vapor exposure[4][9].

  • Grounding: For transfers of significant quantities, ensure that containers are properly grounded and bonded to prevent static discharge, which could ignite flammable vapors[3][4][5].

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling[3][4].

Emergency Procedures: Spill and Exposure

A well-rehearsed emergency plan is critical for mitigating the consequences of an accidental release or exposure.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, dry sand).

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Activate the fire alarm if the spill is large or poses a fire hazard.

    • Contact your institution's emergency response team.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes[4].

    • Remove contaminated clothing while continuing to flush.

    • Seek medical attention if irritation persists[4].

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2][4].

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention[2][4].

  • Inhalation:

    • Move the individual to fresh air[2][4].

    • If breathing is difficult, provide oxygen.

    • Seek medical attention[2][4].

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and associated contaminated materials is a legal and ethical responsibility to protect the environment and public health. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation and Collection
  • Designated Waste Container: Collect all waste containing this compound in a designated, properly labeled hazardous waste container. The container should be clearly marked as "Halogenated Organic Waste"[10][11][12].

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated waste streams. The disposal of mixed waste is often more complex and costly[11][13].

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and empty containers should be collected in a separate, sealed hazardous waste container for solids[9].

Disposal Workflow

The following diagram outlines the key steps for the proper disposal of this compound waste.

Disposal_Workflow Disposal Workflow for this compound Waste start Start: Waste Generation segregate Segregate Halogenated Waste (Liquid and Solid) start->segregate liquid_waste Collect Liquid Waste in Labeled 'Halogenated' Container segregate->liquid_waste solid_waste Collect Solid Waste in Labeled 'Contaminated Solids' Container segregate->solid_waste storage Store Waste in Designated Satellite Accumulation Area liquid_waste->storage solid_waste->storage request_pickup Request Waste Pickup from Environmental Health & Safety (EHS) storage->request_pickup end End: Proper Disposal request_pickup->end

Caption: Step-by-step process for the safe disposal of this compound waste.

By integrating these detailed safety protocols and operational plans into your daily laboratory practices, you can confidently and responsibly utilize this compound in your research and development endeavors, fostering a culture of safety that protects both the scientist and the science.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-1-bromo-2-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 1 – BROMO BUTANE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C5H11BrO). Retrieved from [Link]

  • Alfa Aesar. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2010). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-methoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Capot Chemical. (2025). material safety data sheet. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards - EPN. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • J. J. Keller & Associates, Inc. (2023, September 11). OSHA's toxic and hazardous substances standards [Video]. YouTube. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.